N2-Phenoxyacetyl Guanine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(6-oxo-1,7-dihydropurin-2-yl)-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c19-9(6-21-8-4-2-1-3-5-8)16-13-17-11-10(12(20)18-13)14-7-15-11/h1-5,7H,6H2,(H3,14,15,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZMETBWWUIXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449365 | |
| Record name | N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144782-23-0 | |
| Record name | N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N2-Phenoxyacetyl Guanine
This guide provides a comprehensive overview of the synthesis, purification, and characterization of N2-Phenoxyacetyl Guanine, a key intermediate in the production of antiviral therapeutics and a significant molecule in the study of DNA modification. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the causal relationships behind the synthetic strategy, ensuring a reproducible and high-purity outcome.
Introduction: The Significance of this compound
This compound is a modified nucleobase derivative of guanine, where a phenoxyacetyl group is attached to the exocyclic amine at the N2 position. This modification is of considerable interest in medicinal chemistry for several reasons. Primarily, it serves as a crucial lipophilic protecting group in the synthesis of antiviral prodrugs, most notably those related to Acyclovir.[1][2] The phenoxyacetyl moiety enhances the solubility of guanine derivatives in organic solvents, facilitating reactions that are otherwise challenging with the parent nucleobase.[3] Furthermore, understanding the synthesis and stability of such acylated guanines is vital in the context of DNA damage and repair, as acylation can be a form of DNA adduct formation.[4]
This guide will provide a detailed, step-by-step protocol for the synthesis of this compound, underpinned by a rationale for each procedural choice to ensure both clarity and successful replication.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound from guanine is a multi-step process that requires the strategic use of protecting groups to achieve selective acylation at the N2 position. The following protocol is adapted from established methods for the acylation of guanine and its nucleoside derivatives.
Overall Synthesis Workflow
The synthesis can be conceptually broken down into three key stages: protection of reactive sites, selective acylation, and deprotection/purification.
Caption: Synthesis workflow for this compound.
Experimental Protocol
Materials:
-
Guanine
-
Anhydrous Pyridine
-
Trimethylchlorosilane (TMSCl)
-
Phenoxyacetyl chloride
-
Methanol
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
-
NMR Spectrometer
-
Mass Spectrometer
Step-by-Step Procedure:
-
Drying the Starting Material: In a 250 mL round-bottom flask, add guanine (10 mmol). Dry the guanine by co-evaporation with anhydrous pyridine (2 x 20 mL) using a rotary evaporator to remove any residual water. This step is critical as water will react with the silylating and acylating agents.
-
Persilylation of Guanine: Suspend the dried guanine in anhydrous pyridine (100 mL). To this suspension, add trimethylchlorosilane (TMSCl) (50 mmol) dropwise at room temperature with vigorous stirring. The mixture is then heated to reflux for 2 hours under a nitrogen atmosphere. This step protects the reactive protons on the guanine ring, rendering the N2-amino group more nucleophilic and preventing side reactions.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add phenoxyacetyl chloride (15 mmol) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. The phenoxyacetyl chloride will selectively react with the more nucleophilic N2-amino group of the persilylated guanine.
-
Quenching and Workup: Cool the reaction mixture again to 0 °C and cautiously add methanol (20 mL) to quench the excess TMSCl and phenoxyacetyl chloride. Stir for 30 minutes, then remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts, followed by a wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness using a rotary evaporator to obtain the crude this compound.
Purification
The crude product is purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound under vacuum.
Characterization and Data Presentation
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₁N₅O₃ |
| Molecular Weight | 285.26 g/mol [4] |
| Appearance | Pale beige to off-white solid |
| CAS Number | 144782-23-0[4] |
Spectroscopic Data
While specific, publicly available spectra for this compound are limited, the expected NMR and mass spectrometry data can be predicted based on its structure and data from similar acylated guanine derivatives.
Expected ¹H NMR (in DMSO-d₆):
-
Aromatic Protons (Phenoxy group): Multiplets in the range of δ 7.0-7.5 ppm.
-
Methylene Protons (-O-CH₂-CO-): A singlet around δ 4.8-5.0 ppm.
-
Guanine Protons: Signals corresponding to the purine ring protons and the NH protons. The C8-H proton is expected to appear as a singlet around δ 8.0 ppm. The NH protons will likely appear as broad singlets at lower fields.
Expected ¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon (-C=O): A signal in the range of δ 165-170 ppm.
-
Aromatic Carbons (Phenoxy group): Signals between δ 115-160 ppm.
-
Methylene Carbon (-O-CH₂-CO-): A signal around δ 65-70 ppm.
-
Guanine Carbons: Signals corresponding to the carbon atoms of the purine ring.
Expected Mass Spectrometry (ESI-MS):
-
[M+H]⁺: m/z = 286.09 (calculated for C₁₃H₁₂N₅O₃⁺)
-
[M-H]⁻: m/z = 284.08 (calculated for C₁₃H₁₀N₅O₃⁻)
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by the following principles:
-
Causality-Driven Steps: Each step in the protocol is accompanied by an explanation of its chemical purpose, from the necessity of anhydrous conditions to the role of protecting groups. This allows the researcher to understand the "why" behind the "how," enabling troubleshooting and adaptation.
-
In-Process Checks: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material and the formation of the product.
-
Final Product Validation: The comprehensive characterization of the final product by melting point determination, NMR, and mass spectrometry provides a robust validation of its identity and purity. A sharp melting point close to the literature value and spectroscopic data consistent with the expected structure confirm the success of the synthesis.
Applications in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of antiviral drugs. The phenoxyacetyl group serves as a labile protecting group for the N2-amino function of guanine. This protection is crucial for subsequent reactions, such as the alkylation of the N9 position of the purine ring, which is a common step in the synthesis of nucleoside analogs like Acyclovir and its derivatives.[1][2] The phenoxyacetyl group can be readily removed under mild basic conditions to yield the final active pharmaceutical ingredient.
Caption: Role of this compound in prodrug synthesis.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the chemical principles behind each step, researchers can confidently reproduce this synthesis and obtain a high-purity product. The characterization data, while based on expected values, provides a benchmark for the validation of the final compound. The utility of this compound as a pivotal intermediate in drug development underscores the importance of a robust and well-understood synthetic route.
References
- Brigden, D., & Whiteman, P. (1985). The clinical pharmacology of acyclovir and its prodrugs. Scandinavian journal of infectious diseases. Supplementum, 47, 33–39.
-
Veeprho. This compound | CAS 144782-23-0. [Link]
- Laskin, O. L. (1985). Acyclovir. Pharmacology and clinical experience. Archives of internal medicine, 145(3), 493-496.
Sources
An In-depth Technical Guide to the Physicochemical Properties of N2-Phenoxyacetyl Guanine
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of N2-Phenoxyacetyl Guanine (Pac-G), a critical derivative used extensively in medicinal chemistry and oligonucleotide synthesis. As a modified form of the natural nucleobase guanine, its properties are fundamental to its function, stability, and application.[1] This document details its molecular structure, synthesis, and key physicochemical parameters including solubility, stability, and spectroscopic profile. We further present standardized experimental protocols for the characterization of Pac-G, offering researchers and drug development professionals a foundational resource for its effective utilization. The phenoxyacetyl (Pac) group serves as a labile protecting group for the exocyclic amine of guanine, influencing its lipophilicity and stability, which is of particular interest in the synthesis of sensitive or modified oligonucleotides.[2][3]
Introduction to this compound
This compound is a synthetic derivative of guanine, a purine nucleobase essential to the structure of DNA and RNA. In Pac-G, the exocyclic amino group at the N2 position of the guanine ring is acylated with a phenoxyacetyl group.[1] This modification is strategically employed in solid-phase oligonucleotide synthesis to prevent unwanted side reactions at the reactive N2-amino site during the assembly of DNA or RNA chains.[2][4]
The choice of the phenoxyacetyl group is deliberate; it offers a unique balance between stability under the various conditions of oligonucleotide synthesis and lability for its subsequent removal.[2] The Pac group is known for its sensitivity to basic nucleophiles, allowing for rapid and quantitative cleavage under mild conditions, which is crucial for preserving the integrity of the final oligonucleotide product, especially those containing sensitive modifications.[3] Beyond synthesis, the altered lipophilicity and electronic properties imparted by the phenoxyacetyl moiety make Pac-G and its nucleoside analogues subjects of interest in medicinal chemistry for the development of antiviral or anticancer therapies.[1]
Below is the chemical structure of this compound.
Caption: Chemical Structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through the acylation of guanine's exocyclic amino group. A common laboratory-scale method involves the reaction of guanosine with phenoxyacetic acid.[5] For applications in oligonucleotide synthesis, the corresponding nucleoside (2'-deoxyguanosine or guanosine) is used as the starting material. The synthesis generally follows a transient protection strategy, often involving silylation of the hydroxyl groups, followed by regioselective phenoxyacetylation of the N2-amino function.[3]
Illustrative Synthetic Workflow:
Caption: General workflow for synthesis and purification.
Purification is paramount to ensure the quality of the final product. The crude this compound is typically purified using column chromatography on silica gel, followed by crystallization from an appropriate solvent system to yield a pale beige or pale yellow solid.[6][7]
Core Physicochemical Properties
The physicochemical properties of this compound dictate its behavior in both chemical reactions and biological systems. These parameters are essential for optimizing reaction conditions, formulation development, and predicting its pharmacokinetic profile.
| Property | Value / Description | Source |
| Molecular Formula | C₁₃H₁₁N₅O₃ | [1][5] |
| Molecular Weight | 285.26 g/mol | [5] |
| CAS Number | 144782-23-0 | [1][5] |
| Appearance | Pale Beige to Pale Yellow Solid | [6][7] |
| Melting Point | >300 °C (decomposes) (Guanine) | [8] |
| Storage Conditions | 2°C - 8°C, in a well-closed container | [5] |
Solubility Profile
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. The phenoxyacetyl group, with its aromatic ring, significantly increases the lipophilicity of the guanine core. This property is critical as it can enhance the compound's ability to cross cellular membranes, a desirable trait in drug design.[1] While an experimentally determined LogP value is not published, computational estimates can be used for preliminary assessment.
Acid-Base Properties (pKa)
The pKa values of a molecule are crucial for understanding its ionization state at different pH levels. Guanine has two main pKa values, one for the N1-H proton (pKa ≈ 9.2) and another for the protonated N7 position (pKa ≈ 3.3). The N2-phenoxyacetyl modification is not expected to be ionizable under physiological conditions.[5] However, the electron-withdrawing nature of the acetyl group can subtly influence the pKa of the purine ring protons. The protonation state is critical for its role in forming hydrogen bonds within RNA motifs and its interaction with enzymes.[9][10]
Chemical Stability and Deprotection
The key feature of the N2-phenoxyacetyl group is its controlled lability. It is designed to be stable during the acidic conditions of detritylation and the neutral conditions of phosphoramidite coupling in oligonucleotide synthesis.[2] However, it is readily cleaved under mild basic conditions.
The deprotection is significantly faster than that of other common protecting groups like isobutyryl (iBu) or benzoyl (Bz).[11] This rapid cleavage is advantageous for the synthesis of sensitive oligonucleotides that might be degraded by prolonged exposure to harsh bases.[2]
Common Deprotection Conditions:
-
Concentrated aqueous ammonia at room temperature.[11]
-
Aqueous methylamine, which cleaves the group very rapidly.[12]
-
Anhydrous ammonia gas, allowing for very fast deprotection (e.g., 36 minutes).[13]
Spectroscopic and Structural Characterization
Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of the compound. The spectra would show characteristic signals for the guanine core protons (e.g., H8), the methylene protons of the acetyl group, and the aromatic protons of the phenyl ring. The specific chemical shifts for the base guanosine can be found in public databases like PubChem.[14]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound (285.26 g/mol ).[5] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretches, the C=O stretch of the amide and the purine ring, and C-O stretches of the ether linkage. UV-Vis spectroscopy would show strong absorbance in the UV region, characteristic of the purine chromophore.
Experimental Protocols
The following section outlines standardized protocols for the characterization of key physicochemical properties.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of purified water (or buffer of a specific pH) in a sealed, screw-cap vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the excess solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Caption: Workflow for solubility determination via the shake-flask method.
Protocol: Spectrophotometric pKa Determination
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Buffer Preparation: Prepare a series of buffers with a range of pH values that bracket the expected pKa.
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with identical concentrations but different pH values.
-
UV-Vis Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 220-350 nm).
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance versus pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa value.
Applications and Implications
The physicochemical properties of this compound are directly linked to its primary application as a protecting group in oligonucleotide synthesis.
-
Enhanced Stability: Its stability to acidic conditions is crucial for preventing depurination during the repeated detritylation steps in solid-phase synthesis.[2]
-
Rapid Deprotection: The fast cleavage under mild basic conditions is highly beneficial for synthesizing RNA and other sensitive modified oligonucleotides that are prone to degradation.[3][11]
-
Improved Solubility: The increased lipophilicity can improve the solubility of the protected nucleoside phosphoramidite building blocks in the organic solvents used during synthesis.[1]
-
Medicinal Chemistry: In the context of drug development, the phenoxyacetyl moiety can be considered a pro-moiety. Its properties would influence the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. Its ability to bind to biological targets like riboswitches has also been explored.[15]
Conclusion
This compound is a cornerstone molecule for the chemical synthesis of nucleic acids. Its physicochemical properties have been carefully tuned to provide a balance of stability during synthesis and rapid, gentle removal during deprotection. This guide has synthesized the available technical data to provide a detailed overview of its molecular characteristics, synthesis, and core properties. The protocols and data presented herein serve as a valuable resource for researchers in chemical biology, drug development, and nucleic acid chemistry, enabling the robust and efficient application of this important guanine derivative.
References
-
ACS Publications. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. Retrieved from [Link]
-
Springer Nature Experiments. (1988). Protecting Groups in Oligonucleotide Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12. Retrieved from [Link]
-
Oxford Academic. (n.d.). Synthesis and enzymatic processing of oligodeoxynucleotides containing tandem base damage. Nucleic Acids Research. Retrieved from [Link]
-
MDPI. (n.d.). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. Retrieved from [Link]
-
PubMed. (1996). Cleavage of oligodeoxyribonucleotides from controlled-pore glass supports and their rapid deprotection by gaseous amines. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound | CAS 144782-23-0. Retrieved from [Link]
-
Huaren Science. (n.d.). N2-PAC-rG CAS 119824-66-7, N2-Phenoxyacetyl-Guanosine. Retrieved from [Link]
-
PubMed. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Retrieved from [Link]
-
ChemRxiv. (2025). Synthesis of sensitive oligodeoxynucleotides containing acylated cytosine, adenine, and guanine nucleobases. Retrieved from [Link]
- Google Patents. (n.d.). US5583225A - Syntheses of acyclic guanine nucleosides.
-
ResearchGate. (2025). Observation and elimination of N-acetylation of oligonucleotides prepared using past-deprotecting phosphoramidites and ultra-mild deprotection. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective functionalization at N2-position of guanine in oligonucleotides via reductive amination. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 144782-23-0. Retrieved from [Link]
-
ResearchGate. (2025). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. Retrieved from [Link]
-
RSC Publishing. (n.d.). The role of N7 protonation of guanine in determining the structure, stability and function of RNA base pairs. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Role of N7 protonation of guanine in determining structure, stability and function of RNA base pairs. Retrieved from [Link]
-
PubChem. (n.d.). Guanosine. Retrieved from [Link]
Sources
- 1. CAS 144782-23-0: this compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound | 144782-23-0 | FP26887 [biosynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Guanine | 73-40-5 [chemicalbook.com]
- 9. The role of N7 protonation of guanine in determining the structure, stability and function of RNA base pairs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. Guanosine | C10H13N5O5 | CID 135398635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Enduring Utility of N2-Phenoxyacetyl Guanine: A Technical Guide to its Discovery, Synthesis, and Application in Oligonucleotide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of N2-Phenoxyacetyl Guanine, a cornerstone modification in the chemical synthesis of oligonucleotides. We delve into the historical context of its discovery, detailing the pivotal shift it represented towards milder deprotection strategies. The guide offers detailed, field-proven protocols for the synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine and its subsequent conversion to the phosphoramidite building block essential for automated DNA/RNA synthesis. The underlying chemical principles of its application and selective removal are elucidated, supported by comparative data on its performance against other common guanine protecting groups. Furthermore, we explore the broader implications of N2-guanine modifications in medicinal chemistry, providing a forward-looking perspective on the potential of such derivatives in drug discovery. This guide is intended to be a valuable resource for researchers and professionals in the fields of nucleic acid chemistry, drug development, and molecular biology, offering both foundational knowledge and practical insights.
Introduction: The Genesis of a Labile Protecting Group
In the landscape of solid-phase oligonucleotide synthesis, the choice of protecting groups for the exocyclic amines of nucleobases is a critical determinant of the efficiency, purity, and ultimate success of synthesizing DNA and RNA fragments. Historically, the robust protecting groups used for guanine, such as the isobutyryl (iBu) or benzoyl (Bz) groups, necessitated harsh deprotection conditions, typically involving prolonged treatment with concentrated ammonia at elevated temperatures. This aggressive final step limited the incorporation of sensitive or modified bases into synthetic oligonucleotides, thereby constraining the scope of nucleic acid research and the development of novel oligonucleotide-based therapeutics.
The introduction of the N2-phenoxyacetyl (Pac) group for the protection of guanine marked a significant advancement in the field. Its defining characteristic is its lability under significantly milder basic conditions, allowing for rapid and efficient deprotection. This innovation not only streamlined the overall synthesis workflow but also opened the door to the routine synthesis of oligonucleotides containing delicate functional groups, expanding the repertoire of nucleic acid chemistry.
This guide will provide a detailed exploration of this compound, from its conceptual origins to its practical application in the modern laboratory.
Historical Context: A Paradigm Shift in Deprotection Strategy
The advent of the phenoxyacetyl protecting group for guanine can be traced back to the seminal work of Schulhof, Molko, and Teoule in 1987. Their research, published in Nucleic Acids Research and Tetrahedron Letters, introduced a set of labile base-protecting groups designed to render the final deprotection step in oligonucleotide synthesis a mild and rapid ammonia treatment at room temperature.[1][2] This was a direct response to the limitations imposed by the then-standard protecting groups, which required harsh conditions that were incompatible with many modified nucleosides.
The key innovation was the introduction of an electron-withdrawing phenoxy group, which increases the susceptibility of the adjacent carbonyl group to nucleophilic attack by ammonia. This clever chemical design allows for the selective and rapid cleavage of the N2-acyl bond, leaving the synthesized oligonucleotide intact. The work of Schulhof and his colleagues demonstrated that the phenoxyacetyl group, along with others like methoxyacetyl, could be completely removed in less than four hours with 29% ammonia at room temperature.[2] This was a dramatic improvement over the overnight heating typically required for the removal of isobutyryl or benzoyl groups.
This development was instrumental in advancing the synthesis of modified DNA and RNA, including those containing alkali-labile bases, and has since become a standard tool in the repertoire of nucleic acid chemists.
Chemical Synthesis of this compound Derivatives
The synthesis of the key building block for oligonucleotide synthesis, 5'-O-DMT-N2-phenoxyacetyl-2'-deoxyguanosine-3'-O-phosphoramidite, is a multi-step process that begins with the protection of the exocyclic amine of 2'-deoxyguanosine. The following protocols are based on established methodologies and provide a step-by-step guide for the laboratory synthesis of this crucial reagent.
Synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine
This protocol outlines the initial protection of the N2 amino group of 2'-deoxyguanosine.
Experimental Protocol:
-
Preparation of the Acylating Agent: In a flask, dissolve phenoxyacetic acid (1.2 equivalents) in a suitable solvent such as a mixture of pyridine and dichloromethane. Cool the solution in an ice bath. Add dicyclohexylcarbodiimide (DCC) or a similar activating agent (1.2 equivalents) to form the active acylating species.
-
Reaction with Deoxyguanosine: In a separate flask, suspend 2'-deoxyguanosine (1 equivalent) in anhydrous pyridine.
-
Acylation: Slowly add the prepared acylating agent to the deoxyguanosine suspension at 0°C with constant stirring. Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane and methanol (e.g., 9:1 v/v).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield N2-phenoxyacetyl-2'-deoxyguanosine as a white solid.
Synthesis of 5'-O-DMT-N2-phenoxyacetyl-2'-deoxyguanosine
The next step involves the protection of the 5'-hydroxyl group with the acid-labile dimethoxytrityl (DMT) group.
Experimental Protocol:
-
Reaction Setup: Dissolve the N2-phenoxyacetyl-2'-deoxyguanosine (1 equivalent) in anhydrous pyridine.
-
DMT Protection: Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 equivalents) portion-wise to the solution at room temperature with stirring.
-
Monitoring the Reaction: Monitor the reaction progress by TLC (dichloromethane/methanol, 95:5 v/v with a small amount of triethylamine).
-
Work-up and Purification: Once the reaction is complete, quench with methanol. The mixture is then concentrated, and the residue is dissolved in dichloromethane. The organic solution is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography using a gradient of methanol in dichloromethane containing 0.5% triethylamine to afford 5'-O-DMT-N2-phenoxyacetyl-2'-deoxyguanosine.
Synthesis of 5'-O-DMT-N2-phenoxyacetyl-2'-deoxyguanosine-3'-O-phosphoramidite
The final step is the phosphitylation of the 3'-hydroxyl group to generate the reactive phosphoramidite monomer for automated oligonucleotide synthesis.
Experimental Protocol:
-
Reaction Setup: Dissolve the 5'-O-DMT-N2-phenoxyacetyl-2'-deoxyguanosine (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Phosphitylation: Add N,N-diisopropylethylamine (DIPEA, 3 equivalents) to the solution. Then, add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (2 equivalents) dropwise at room temperature.
-
Monitoring the Reaction: The reaction is typically rapid and can be monitored by TLC or ³¹P NMR spectroscopy.
-
Work-up and Purification: After completion, the reaction mixture is diluted with dichloromethane and washed with a cold, saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude phosphoramidite is purified by precipitation from a cold non-polar solvent like hexane or by rapid silica gel chromatography. The final product is a white foam that should be stored under an inert atmosphere at low temperature (-20°C).
Caption: Synthetic workflow for the preparation of the N2-Phenoxyacetyl-dG phosphoramidite.
Application in Oligonucleotide Synthesis and Deprotection
The N2-phenoxyacetyl-dG phosphoramidite is seamlessly integrated into standard automated solid-phase oligonucleotide synthesis protocols. Its coupling efficiency is comparable to that of other commonly used guanosine phosphoramidites. The true advantage of the phenoxyacetyl group, however, is realized during the final deprotection step.
Deprotection Mechanism
The cleavage of the phenoxyacetyl group proceeds via a base-catalyzed hydrolysis of the amide bond. In the presence of aqueous ammonia, the hydroxide ion or ammonia molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenoxyacetyl group. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the more stable phenoxyacetate anion as the leaving group, regenerating the free amino group of guanine. The electron-withdrawing nature of the phenoxy group makes the carbonyl carbon more electrophilic and stabilizes the leaving group, thus accelerating the rate of hydrolysis compared to alkyl-based acyl groups like isobutyryl.
Caption: Base-catalyzed hydrolysis of the N2-phenoxyacetyl group from guanine. Note: A real image of the chemical structures would be used here.
Comparative Performance
The lability of the phenoxyacetyl group allows for significantly reduced deprotection times and milder conditions compared to traditional protecting groups. This is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications that would be degraded by harsh, prolonged basic treatment.
| Protecting Group | Deprotection Conditions | Deprotection Time | Key Advantages | Key Disadvantages |
| Phenoxyacetyl (Pac) | Conc. NH₃, Room Temp. | < 4 hours | Rapid and mild deprotection. | May be too labile for certain synthetic strategies. |
| Isobutyryl (iBu) | Conc. NH₃, 55°C | 8-16 hours | High stability during synthesis. | Slow deprotection, harsh conditions. |
| Benzoyl (Bz) | Conc. NH₃, 55°C | 12-24 hours | Very stable. | Very slow deprotection, harsh conditions. |
| N-acetyl (Ac) | Aqueous Methylamine, Room Temp. | Fast | Rapid deprotection. | Can be more labile than iBu. |
Data compiled from publicly available research.[2]
Broader Applications in Medicinal Chemistry
Beyond its role as a protecting group, the modification of the N2 position of guanine is a strategy of growing interest in medicinal chemistry. The introduction of various substituents at this position can profoundly influence the biological activity of the resulting nucleoside analogues, leading to the development of potential therapeutic agents.
While this compound itself is primarily a synthetic intermediate, the broader class of N2-substituted guanine derivatives has shown promise as both antiviral and anticancer agents.[3][4] For instance, N2-arylaminopurines have been shown to selectively inhibit DNA polymerases, highlighting the potential for developing targeted cancer chemotherapeutics.[3] In the antiviral realm, acylguanidines have emerged as a class of compounds with a remarkable range of inhibitory targets.
The phenoxyacetyl moiety, with its specific steric and electronic properties, can serve as a scaffold for the design of novel guanine-based drugs. The phenoxy ring can be further functionalized to enhance binding to target enzymes or receptors, and the lability of the acetyl linkage could potentially be exploited for prodrug strategies. Further research into the structure-activity relationships of this compound derivatives and related compounds may unveil new therapeutic opportunities.
Conclusion
This compound stands as a testament to the power of rational chemical design in advancing the field of nucleic acid chemistry. Its introduction over three decades ago addressed a critical bottleneck in oligonucleotide synthesis, enabling the routine and efficient production of a vast array of modified DNA and RNA molecules. This technical guide has provided a comprehensive journey through its discovery, synthesis, and application, underscoring its continued relevance in both academic research and the development of oligonucleotide-based therapeutics. As the demand for complex and highly modified nucleic acids continues to grow, the principles of mild and selective protection embodied by the phenoxyacetyl group will undoubtedly remain a cornerstone of this dynamic field.
References
- Schulhof, J. C., Molko, D., & Teoule, R. (1987). Facile removal of new base protecting groups useful in oligonucleotide synthesis. Tetrahedron Letters, 28(1), 51-54.
-
Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397–416. [Link]
-
The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. PubMed. [Link]
-
Wright, G. E., & Brown, N. C. (1982). Design and characterization of N2-arylaminopurines which selectively inhibit replicative DNA synthesis and replication-specific DNA polymerases: guanine derivatives active on mammalian DNA polymerase alpha and bacterial DNA polymerase III. Nucleic Acids Research, 10(14), 4431–4440. [Link]
- De Clercq, E. (2009). Acylguanidines as a new class of antiviral agents. Antiviral Chemistry & Chemotherapy, 19(4), 135-143.
-
Pharmaffiliates. This compound. [Link]
-
Veeprho. This compound. [Link]
-
Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]
-
Chemistry LibreTexts. Chemistry of Amides. [Link]
-
Ghodke, P. P., & Pradeepkumar, P. I. (2019). Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides. Current protocols in nucleic acid chemistry, 78(1), e93. [Link]
-
MDPI. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. [Link]
-
MDPI. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. [Link]
Sources
- 1. Viral targets of acylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N2 -Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and characterization of N2-arylaminopurines which selectively inhibit replicative DNA synthesis and replication-specific DNA polymerases: guanine derivatives active on mammalian DNA polymerase alpha and bacterial DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and characterization of N2-arylaminopurines which selectively inhibit replicative DNA synthesis and replication-specific DNA polymerases: guanine derivatives active on mammalian DNA polymerase alpha and bacterial DNA polymerase III - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of N2-Phenoxyacetyl Guanine
Abstract
N2-Phenoxyacetyl guanine is a modified nucleobase derivative of significant interest in medicinal chemistry and drug development.[1] Its unique physicochemical properties, imparted by the phenoxyacetyl group at the N2 position, influence its biological activity, solubility, and potential as an antiviral or anticancer agent.[1] The phenoxyacetyl group also serves as a crucial protecting group in the chemical synthesis of oligonucleotides, enabling advancements in molecular biology and therapeutic development.[2][3] This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the principles and experimental workflows of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, explaining the causality behind experimental choices and presenting a self-validating system of protocols.
Introduction: The Significance of this compound
Guanine, a fundamental component of nucleic acids, is a primary target for modification in the development of novel therapeutics.[4] The attachment of a phenoxyacetyl group to the exocyclic amino group at the N2 position of guanine yields this compound (C₁₃H₁₁N₅O₃, Molar Mass: 285.26 g/mol ).[5] This modification serves two primary purposes in the scientific field:
-
Protecting Group in Oligonucleotide Synthesis: The phenoxyacetyl group is a base-labile protecting group used to mask the reactive N2 amino function of guanine during the automated chemical synthesis of DNA and RNA sequences.[2][3][6][7] Its controlled removal under specific basic conditions is essential for synthesizing pure, complex oligonucleotides with high fidelity.[2][3]
-
Modulation of Biological Activity: As a modified nucleobase, this compound is explored for its potential to interact with biological targets like enzymes and riboswitches.[1][8] Modifications at the N2 position can alter binding affinities and disrupt biological pathways, opening avenues for antimicrobial and anticancer drug discovery.[1][8]
A thorough spectroscopic analysis is paramount to confirm the identity, purity, and structural integrity of this compound for any of its intended applications. This guide will provide the necessary framework for such an analysis.
Molecular Structure and Elucidation Workflow
The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated characterization.
Figure 1: A typical experimental workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution.[9][10] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[9][10]
¹H NMR Spectroscopy: Mapping the Protons
¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. For this compound, we expect distinct signals for the purine ring, the phenoxy group, and the acetyl linker.
Expected Chemical Shifts (δ) in DMSO-d₆:
-
Purine Protons: The C8-H proton of the guanine ring is expected to appear as a singlet in the downfield region, typically around 8.0 ppm.[11] The N-H protons of the purine ring will appear as broad singlets at even further downfield shifts (e.g., ~11-13 ppm), and their positions can be sensitive to concentration and temperature.[11]
-
Phenoxy Protons: The aromatic protons of the phenoxy group will resonate in the range of 6.9-7.4 ppm, showing characteristic splitting patterns (doublets and triplets) depending on their position on the ring.
-
Methylene Protons: The two protons of the -O-CH₂- group, being adjacent to an oxygen atom, are expected to appear as a singlet around 4.8-5.0 ppm.
-
Amide Proton: The N2-H proton will appear as a singlet, often broad, in the region of 9.0-11.5 ppm.[11]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Although less sensitive than ¹H NMR, it is crucial for confirming the carbon framework.[10]
Expected Chemical Shifts (δ) in DMSO-d₆:
-
Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the C6-oxo group of the guanine ring (~155-160 ppm) and one for the amide carbonyl of the phenoxyacetyl group (~165-170 ppm).
-
Purine Carbons: The carbon atoms of the purine ring will have characteristic shifts, for example, C8 is expected around 137-142 ppm.[11]
-
Aromatic Carbons: The carbons of the phenoxy group will resonate in the typical aromatic region of ~115-160 ppm.
-
Methylene Carbon: The -O-CH₂- carbon is expected to appear around 65-70 ppm.
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Guanine N-H | ~11.0 - 13.5 (broad s) | N/A |
| Amide N-H | ~9.0 - 11.5 (s) | N/A |
| Guanine C8-H | ~8.0 (s) | ~137 - 142 |
| Phenoxy Ar-H | ~6.9 - 7.4 (m) | ~115 - 160 |
| Methylene -OCH₂- | ~4.8 - 5.0 (s) | ~65 - 70 |
| Amide C=O | N/A | ~165 - 170 |
| Guanine C6=O | N/A | ~155 - 160 |
| Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of compounds and for keeping exchangeable N-H protons visible in the spectrum.[12]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[11]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.[10][12] For ¹³C NMR, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.[12]
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]
Characteristic Vibrational Frequencies (cm⁻¹):
-
N-H Stretching: The N-H bonds of the purine ring and the amide will exhibit broad absorption bands in the range of 3100-3400 cm⁻¹.
-
C=O Stretching: Two strong, distinct absorption bands are expected for the carbonyl groups. The C6-oxo group of guanine typically appears around 1680-1700 cm⁻¹, while the amide carbonyl (Amide I band) will be in a similar region, often around 1670-1690 cm⁻¹.[13][14]
-
C=N and C=C Stretching: The stretching vibrations of the purine and benzene rings will produce a series of sharp to medium bands in the 1450-1650 cm⁻¹ region.[14]
-
C-O Stretching: The ether C-O-C linkage of the phenoxy group will show a strong, characteristic absorption band around 1240-1260 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H | Stretching | 3100 - 3400 (Broad) |
| C=O (Amide I) | Stretching | ~1670 - 1690 (Strong) |
| C=O (Guanine C6) | Stretching | ~1680 - 1700 (Strong) |
| C=N / C=C | Ring Stretching | 1450 - 1650 |
| C-O (Ether) | Stretching | ~1240 - 1260 (Strong) |
| Table 2: Key IR Absorption Frequencies for this compound. |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: For solid-state analysis, prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.[12]
-
Background Collection: Place the pure KBr pellet (or an empty sample compartment) in the spectrometer and record a background spectrum.
-
Sample Analysis: Replace the background pellet with the sample pellet and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.[12] Co-add multiple scans to improve the signal quality.[12]
-
Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.[12]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15] It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectrometric Data:
-
Molecular Ion Peak [M+H]⁺: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed in the positive ion mode will be the protonated molecule [M+H]⁺ at an m/z of 286.09.
-
Key Fragmentation: High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns. Expect to see cleavage of the amide bond, leading to fragments corresponding to the guanine core and the phenoxyacetyl moiety.
Figure 2: A generalized workflow for Mass Spectrometry analysis.
Experimental Protocol for LC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to ensure sample purity before it enters the mass spectrometer.[16]
-
Ionization: The eluent from the LC is directed into an ESI source. A high voltage is applied to generate a fine spray of charged droplets.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.[12]
-
Data Acquisition: The detector records the abundance of ions at each m/z value to produce the mass spectrum. For HRMS, this will provide a highly accurate mass measurement, confirming the elemental composition.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For compounds with chromophores, such as the purine and benzene rings in this compound, this technique provides information about the electronic transitions within the molecule.
Expected UV-Vis Absorption:
-
Guanine and its derivatives typically exhibit strong absorption maxima in the UV region.[17][18][19][20] For this compound dissolved in a neutral aqueous or alcoholic solvent, one would expect to see a primary absorption peak (λ_max) around 250-260 nm and a prominent shoulder or a second peak around 275-285 nm, characteristic of the substituted purine system.[13] The exact position and intensity of these peaks can be sensitive to the solvent and pH.[17][20]
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that leverages the strengths of NMR, IR, MS, and UV-Vis techniques. A logical and systematic application of these methods, as outlined in this guide, provides a robust and self-validating framework for confirming the molecule's structure and purity. This foundational analysis is a critical prerequisite for its application in advanced research, whether as a building block in oligonucleotide synthesis or as a lead compound in drug discovery. The causality-driven approach to protocol selection and data interpretation ensures the highest degree of scientific integrity, providing researchers with the confidence needed to advance their work.
References
-
Burrows, C. J., et al. (2005). The UV-visible absorption spectra of one-electron oxidized guanine in oligos and model compounds. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2019). UV-Vis Action Spectroscopy of Guanine, 9-Methylguanine, and Guanosine Cation Radicals in the Gas Phase. PubMed. Available at: [Link]
-
Gasper, S. M., & Schuster, G. B. (1995). Guanine-derived radicals: dielectric constant-dependent stability and UV/Vis spectral properties: a DFT study. PubMed. Available at: [Link]
-
Duarte, V., et al. (2003). Synthesis and enzymatic processing of oligodeoxynucleotides containing tandem base damage. Nucleic Acids Research, Oxford Academic. Available at: [Link]
-
Ogilvie, K. K., et al. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Publications. Available at: [Link]
-
Figshare. (2019). UV–Vis Action Spectroscopy of Guanine, 9‑Methylguanine, and Guanosine Cation Radicals in the Gas Phase. The Journal of Physical Chemistry A. Available at: [Link]
-
Matyjasik, M. M., et al. (2020). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. MDPI. Available at: [Link]
-
Mishra, P. C., & Kumar, A. (1993). Electronic spectra of adenine and guanine: Assignments and effects of solution environment. Indian Academy of Sciences. Available at: [Link]
-
Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12. Available at: [Link]
-
ScienceOpen. (n.d.). Supporting Information. ScienceOpen. Available at: [Link]
-
Wang, Z., et al. (1993). [FTIR, UV spectrum characteristics of guanine-halohydrocarbon adducts]. PubMed. Available at: [Link]
-
Metwally, M. A. A., et al. (2015). Basic 1H- and 13C-NMR Spectroscopy. Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
-
Špačková, N., et al. (2005). Comparison of IR absorption spectra of guanine (G) and its cis -Pt complex (G - Pt), GC base pair and its cis -Pt complex ((GC) - Pt), and GC base pair with the Pt 2 + and Cl - ions replaced by corresponding charges. ResearchGate. Available at: [Link]
-
Sim, L. S., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Available at: [Link]
-
Singh, R., et al. (2022). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. NIH. Available at: [Link]
-
Indiana State University. (1997). Purine and Pyrimidine Metabolism. Indiana State University. Available at: [Link]
-
Jenkins, G. J. S., et al. (2022). Determination of N7-glycidamide guanine adducts in human blood DNA following exposure to dietary acrylamide using liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]
Sources
- 1. CAS 144782-23-0: this compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 5. This compound | 144782-23-0 | FP26887 [biosynth.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. scispace.com [scispace.com]
- 11. scienceopen.com [scienceopen.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. [Chemical assessment of mutagenicity of halohydrocarbons: FTIR, UV spectrum characteristics of guanine-halohydrocarbon adducts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of N7-glycidamide guanine adducts in human blood DNA following exposure to dietary acrylamide using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Guanine-derived radicals: dielectric constant-dependent stability and UV/Vis spectral properties: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. UV-Vis Action Spectroscopy of Guanine, 9-Methylguanine, and Guanosine Cation Radicals in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Collection - UVâVis Action Spectroscopy of Guanine, 9âMethylguanine, and Guanosine Cation Radicals in the Gas Phase - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 20. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to the Chemical Stability and Degradation of N2-Phenoxyacetyl Guanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Phenoxyacetyl guanine is a modified nucleobase, a derivative of the natural purine guanine.[1] In this molecule, a phenoxyacetyl group is attached to the exocyclic amino group at the N2 position of the guanine core. This modification is of significant interest in medicinal chemistry and drug development as it can alter the molecule's physicochemical properties, such as lipophilicity and stability, potentially enhancing its interaction with biological targets.[1] this compound and its corresponding nucleoside derivatives are utilized in various research applications, including studies on oxidative DNA damage.[2] Understanding the chemical stability and degradation pathways of this molecule is paramount for its effective use in research and is a critical consideration for the development of any potential therapeutic agent based on this scaffold.
This guide provides a comprehensive overview of the anticipated chemical stability and degradation of this compound. Drawing upon established principles of nucleoside and acyl derivative chemistry, we will explore its likely degradation pathways under various stress conditions, outline methodologies for stability assessment, and provide insights into the analytical techniques required for the characterization of its degradation products.
Core Principles of this compound Stability
The chemical stability of this compound is primarily dictated by the lability of the amide bond connecting the phenoxyacetyl group to the guanine moiety and the integrity of the purine ring system itself. The phenoxyacetyl group, while influencing properties like solubility, also introduces a potential site for hydrolysis.
Predicted Degradation Pathways
The degradation of this compound is anticipated to proceed through several key pathways, largely influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.
A. Hydrolytic Degradation
Hydrolysis is expected to be a primary degradation pathway for this compound. This can occur at two main sites: the amide linkage and the glycosidic bond if it is part of a nucleoside structure.
-
Amide Bond Hydrolysis: The amide bond at the N2 position is susceptible to both acid- and base-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the amide will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This will lead to the cleavage of the amide bond, yielding guanine and phenoxyacetic acid.
-
Base-Catalyzed Hydrolysis: In alkaline conditions, hydroxide ions will directly attack the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate which then collapses to yield guanine and the phenoxyacetate anion.
-
-
Glycosidic Bond Hydrolysis (for the corresponding nucleoside): If this compound is incorporated into a nucleoside (e.g., N2-Phenoxyacetyl-2'-deoxyguanosine), the N-glycosidic bond linking the guanine base to the sugar moiety can also be a site of hydrolytic cleavage, particularly under acidic conditions. This would result in the formation of this compound and the corresponding sugar.
B. Oxidative Degradation
The guanine moiety is the most easily oxidized of the DNA bases. The presence of the N2-phenoxyacetyl group may modulate this reactivity, but oxidative degradation remains a significant consideration. Reactive oxygen species (ROS) can lead to a variety of degradation products.
C. Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions. The phenoxyacetyl group contains an aromatic ring which can absorb UV light, potentially leading to the formation of reactive species that can initiate degradation of the molecule.
Factors Influencing Stability
The rate and extent of this compound degradation are critically dependent on several environmental factors.
| Factor | Effect on Stability |
| pH | Stability is expected to be lowest at acidic and alkaline pH values due to catalysis of amide hydrolysis. Maximum stability is anticipated in the neutral pH range. |
| Temperature | Increased temperature will accelerate the rate of all degradation reactions, particularly hydrolysis, following the principles of chemical kinetics. |
| Light | Exposure to UV light is likely to induce photodegradation. The extent of degradation will depend on the intensity and wavelength of the light source. |
| Oxidizing Agents | The presence of oxidizing agents will promote the degradation of the guanine ring. |
| Enzymatic Degradation | In biological systems, this compound may be susceptible to enzymatic degradation by deaminases or other nucleoside-metabolizing enzymes.[2] |
Experimental Assessment of Stability: A Forced Degradation Study Protocol
To systematically investigate the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate potential degradation products and identify the degradation pathways.
Experimental Workflow for Forced Degradation Studies
Sources
A Technical Guide to the Role of N2-Phenoxyacetyl Guanine in the Study of Oxidative DNA Damage
Abstract: The study of oxidative DNA damage is fundamental to understanding mutagenesis, carcinogenesis, and aging. Among the myriad of lesions, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) stands out as a critical and abundant biomarker of oxidative stress.[1][2] Investigating the formation, repair, and biological consequences of this specific lesion requires exquisitely controlled experimental systems. This is often achieved using synthetic oligonucleotides with defined sequences, which serve as pristine substrates for in vitro damage and repair studies. This guide provides an in-depth examination of the pivotal role of N2-Phenoxyacetyl Guanine, a chemically protected nucleoside derivative, in this field. We will elucidate how its unique properties as a protecting group in solid-phase oligonucleotide synthesis are indispensable for creating the high-fidelity DNA substrates required for accurate and reproducible research into oxidative DNA damage.
Part 1: The Landscape of Oxidative DNA Damage
The Chemical Basis of Oxidative Stress and DNA Damage
Cellular DNA is under constant assault from both endogenous and exogenous sources of reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and singlet oxygen (¹O₂).[3] These highly reactive molecules are byproducts of normal metabolic processes like cellular respiration or are generated by external factors such as ionizing radiation and environmental toxins.[3][4] ROS can indiscriminately attack all components of DNA, but the guanine base is particularly vulnerable due to its low redox potential, making it the most easily oxidized of the four DNA bases.[1][5] This susceptibility leads to the formation of various lesions, profoundly impacting genomic integrity.
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG): A Critical Biomarker
One of the most stable and abundant products of guanine oxidation is 8-oxo-dG.[4][6] Its presence in cellular DNA is a widely accepted hallmark of oxidative stress. The biological significance of 8-oxo-dG lies in its potent mutagenicity. During DNA replication, its altered chemical structure allows it to mispair with adenine (A) instead of cytosine (C).[2][6] If this A:8-oxo-G mispair is not corrected by cellular repair machinery, it leads to a G:C to T:A transversion mutation in subsequent rounds of replication, a common somatic mutation found in human cancers.[1][7]
The Challenge: Studying Site-Specific DNA Damage
To unravel the precise mechanisms of 8-oxo-dG formation, its recognition and repair by enzymes, and its effect on DNA structure and replication, researchers need to move beyond measuring bulk levels of damage in genomic DNA. The critical need is for experimental systems where a single, potential damage site can be studied within a specific, defined sequence context. This requires the chemical synthesis of high-purity oligonucleotides, a process where every component must be temporarily protected to ensure the correct sequence is assembled. It is in this synthetic context that this compound plays its vital, enabling role.
Part 2: this compound: An Essential Tool for Oligonucleotide Synthesis
Principles of Solid-Phase Phosphoramidite Synthesis
The automated synthesis of custom DNA oligonucleotides is predominantly achieved via the phosphoramidite method on a solid support.[8] The process involves the sequential coupling of nucleoside phosphoramidite building blocks to a growing DNA chain in a 3'-to-5' direction. Each cycle of addition involves four key steps: detritylation (removal of the 5'-hydroxyl protecting group), coupling (addition of the next base), capping (blocking unreacted chains), and oxidation (stabilizing the newly formed phosphite triester linkage).[9] To prevent unwanted side reactions, the exocyclic amino groups on adenine, guanine, and cytosine must be protected throughout this process.[8]
The Critical Role of Protecting Groups: Why N2-Phenoxyacetyl?
The choice of protecting group is a master variable that dictates the efficiency of synthesis and the integrity of the final product. For guanine, the N2 exocyclic amine is typically protected. While standard protecting groups like isobutyryl (iBu) are effective, their removal requires harsh conditions (e.g., prolonged heating in concentrated ammonia). These conditions can damage the oligonucleotide itself, especially if it contains other sensitive or modified bases.
N2-Phenoxyacetyl (Pac) guanine emerged as a superior alternative for "mild deprotection" strategies.[9][10] The phenoxyacetyl group is significantly more labile than traditional groups and can be cleaved under much gentler conditions, such as with ammonium hydroxide at room temperature or with AMA (a mixture of aqueous Ammonia and aqueous MethylAmine) for very short periods.[11] This property is indispensable for:
-
Synthesizing complex oligonucleotides: Preserving the integrity of other modified bases, fluorophores, or quenchers within the sequence.
-
RNA synthesis: Protecting the 2'-hydroxyl group, which is sensitive to harsh basic conditions.
-
Preventing base modification: Minimizing the risk of side reactions, such as the formation of 2,6-diaminopurine from guanine, which can occur under aggressive deprotection protocols.[12]
Chemical Structure and Properties
This compound is a derivative of guanine where a phenoxyacetyl group is attached to the nitrogen atom at the N2 position.[13][14] This modification renders the exocyclic amine unreactive during the phosphoramidite coupling steps of DNA synthesis.
-
Chemical Name: N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)-2-phenoxy-acetamide[15]
-
CAS Number: 144782-23-0[13]
-
Molecular Formula: C₁₃H₁₁N₅O₃[15]
-
Key Feature: The phenoxyacetyl group provides robust protection during synthesis while being readily removable under mild basic conditions, ensuring the final oligonucleotide is chemically pristine.
Part 3: Experimental Workflow: From Synthesis to Damage Analysis
Workflow Overview
The use of this compound is an upstream, enabling step for the downstream study of oxidative damage. The overall workflow involves synthesizing a clean, defined DNA substrate, subjecting it to a controlled oxidative challenge, and then analyzing the specific formation of 8-oxo-dG.
Caption: Experimental workflow for studying site-specific oxidative DNA damage.
Step-by-Step Protocol: Synthesis of a Custom Oligonucleotide using dG(Pac) Phosphoramidite
This protocol outlines the key steps performed on an automated DNA synthesizer.
-
Support Selection: Begin with a solid support (e.g., Controlled Pore Glass) pre-functionalized with the first nucleoside of the target 3'-end.
-
Reagent Preparation: Dissolve the four phosphoramidite monomers (dA(Bz), dC(Ac), dT, and dG(Pac) ) in anhydrous acetonitrile. Use phenoxyacetic anhydride as the capping reagent to prevent potential protecting group exchange on the dG(Pac) monomer.[10]
-
Automated Synthesis Cycle:
-
Detritylation: Remove the 5'-DMT group from the support-bound nucleoside using an acid (e.g., trichloroacetic acid).
-
Coupling: Deliver the next activated phosphoramidite (e.g., dG(Pac)) and an activator (e.g., tetrazole) to the column to react with the free 5'-hydroxyl group.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping reagent to prevent the formation of deletion mutants.
-
Oxidation: Convert the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.
-
-
Repeat: The cycle is repeated until the full-length oligonucleotide is assembled.
-
Cleavage and Deprotection: Expose the solid support to a mild basic solution (e.g., AMA for 10 minutes at 65°C).[11] This single step cleaves the oligonucleotide from the support and removes all protecting groups (DMT, cyanoethyl, and the crucial N2-phenoxyacetyl from guanine).
-
Purification: Purify the full-length oligonucleotide from shorter, failed sequences using High-Performance Liquid Chromatography (HPLC).
The Biological Context: The Base Excision Repair (BER) Pathway for 8-oxo-dG
In a biological system, the synthetic oligonucleotide containing an 8-oxo-dG lesion would be a substrate for the Base Excision Repair (BER) pathway. This is the primary cellular defense against such damage. Understanding this pathway is often the goal of studies using these synthetic substrates.
Caption: The Base Excision Repair (BER) pathway for an 8-oxo-G lesion.
Part 4: State-of-the-Art Analytical Methodologies for 8-oxo-dG Quantification
Once a pristine oligonucleotide has been synthesized (enabled by dG(Pac)), exposed to oxidative stress, and enzymatically digested into individual nucleosides, the final step is to accurately quantify the amount of 8-oxo-dG formed.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the most accurate and sensitive method for detecting DNA adducts.[16] It offers high specificity through the separation of nucleosides by HPLC, followed by detection based on the unique mass-to-charge ratio of 8-oxo-dG and its fragmentation products. This method can achieve limits of quantification in the low femtomole range.[16]
High-Sensitivity Alternative: HPLC with Electrochemical Detection (HPLC-ECD)
This technique leverages the fact that 8-oxo-dG is more easily oxidized than normal deoxyguanosine.[17] After HPLC separation, the eluent passes through an electrochemical cell where a potential is applied. The current generated by the oxidation of 8-oxo-dG is measured, providing a highly sensitive signal. HPLC-ECD is prized for its selectivity and can reach femtomolar sensitivity levels.[18]
Comparative Analysis of Methods
| Feature | LC-MS/MS | HPLC-ECD |
| Principle | Mass-to-charge ratio | Electrochemical oxidation |
| Specificity | Very High (based on mass) | High (based on redox potential) |
| Sensitivity | 0.04 - 0.1 fmol (on-column)[16] | Down to femtomolar range[18] |
| Key Advantage | Structural confirmation | High sensitivity, less complex |
| Key Challenge | Potential for ion suppression[16] | Interference from co-eluting species |
Protocol Insight: Preventing Artifactual Oxidation During Sample Preparation
A major pitfall in measuring 8-oxo-dG is the artificial oxidation of normal guanine during sample handling and DNA hydrolysis, which can lead to a gross overestimation of the true damage levels.[17] A trustworthy protocol must incorporate self-validating steps to mitigate this.
-
Use of Antioxidants: The addition of antioxidants like 8-hydroxyquinoline during DNA isolation and handling procedures provides robust protection against spurious oxidation.[16]
-
Chaotropic Agents: DNA isolation methods using chaotropic agents like sodium iodide (NaI) have been shown to produce lower and more consistent baseline levels of 8-oxo-dG compared to traditional phenol-based methods.[17]
-
Isotopic Internal Standards: The most rigorous approach is to spike the sample with an isotopically labeled standard, such as [¹⁵N₅]dG, at the very beginning of the sample preparation.[16] During the final LC-MS/MS analysis, the absence of a signal for [¹⁵N₅]8-oxo-dG confirms that no artificial oxidation occurred during the procedure.[16]
Part 5: Conclusion and Future Perspectives
The accurate study of oxidative DNA damage is not merely an analytical challenge; it is fundamentally a synthetic one. Reproducible and credible results depend entirely on the quality of the experimental substrates. This compound, through its role as a labile protecting group, is a cornerstone of this field. It empowers researchers by enabling the synthesis of high-purity, custom-designed oligonucleotides that can be used as clean slates to investigate the nuanced impacts of sequence context on the formation and repair of the critical 8-oxo-dG lesion. As research delves deeper into complex DNA structures and epigenetic modifications, the demand for even more sophisticated and orthogonal protecting group strategies will continue to grow, building on the foundational principles established by reagents like this compound.
References
-
Ma, Y., et al. (2014). Analytical scheme for the determination of 8-oxo-dG and... ResearchGate. Available at: [Link]
-
Pisoschi, A. M., et al. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. MDPI. Available at: [Link]
-
St Croix, C. M., et al. (2010). Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry. NIH. Available at: [Link]
-
Helbock, H. J., et al. (1998). DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine. PNAS. Available at: [Link]
-
Xue, L., & Greenberg, M. M. (2014). Quantitative Detection of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Using Chemical Tagging and qPCR. PMC. Available at: [Link]
-
Zhou, C., et al. (2012). Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2'-Deoxyguanosine. PMC - NIH. Available at: [Link]
-
ResearchGate. (PDF) Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
-
Biotage. Solid Phase Oligonucleotide Synthesis. Available at: [Link]
-
Fleming, A. M., et al. (2012). Chemical and Biological Consequences of Oxidatively Damaged Guanine in DNA. NIH. Available at: [Link]
-
ResearchGate. Observation and elimination of N-acetylation of oligonucleotides prepared using past-deprotecting phosphoramidites and ultra-mild deprotection | Request PDF. Available at: [Link]
-
Wikipedia. Oligonucleotide synthesis. Available at: [Link]
-
Pon, R. T., et al. (1986). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. ResearchGate. Available at: [Link]
-
Shen, Y., et al. (2016). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. NIH. Available at: [Link]
-
Shafirovich, V., et al. (2001). Oxidative DNA damage associated with combination of guanine and superoxide radicals and repair mechanisms via radical trapping. PubMed. Available at: [Link]
-
Pradeep, P. S., et al. (2020). Selective functionalization at N2-position of guanine in oligonucleotides via reductive amination. Chemical Communications (RSC Publishing). Available at: [Link]
-
Chemie Brunschwig. Guidebook for the Synthesis of Oligonucleotides. Available at: [Link]
-
Cadet, J., et al. (2008). Oxidatively generated damage to the guanine moiety of DNA: mechanistic aspects and formation in cells. PubMed. Available at: [Link]
-
ResearchGate. Mechanism for the oxidatively generated 8-oxo-dG in DNA or ds-ODNs.... Available at: [Link]
-
Markkanen, E., et al. (2012). An 8-oxo-guanine repair pathway coordinated by MUTYH glycosylase and DNA polymerase λ. PMC - PubMed Central. Available at: [Link]
-
Wang, H., et al. (2021). Reassessing the roles of oxidative DNA base lesion 8-oxoGua and repair enzyme OGG1 in tumorigenesis. PMC. Available at: [Link]
-
S-M, Chien, et al. (2020). The genomic landscape of 8-oxodG reveals enrichment at specific inherently fragile promoters. NIH. Available at: [Link]
-
Ippolito, R., et al. (2022). Towards a comprehensive view of 8-oxo-7,8-dihydro-2'-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability. NIH. Available at: [Link]
-
CDC Stacks. O6-methylguanine DNA adducts associated with occupational nitrosamine exposure. Available at: [Link]
-
Fleming, A. M., et al. (2013). Chemical and Biological Consequences of Oxidatively Damaged Guanine in DNA. ResearchGate. Available at: [Link]
-
Veeprho. This compound | CAS 144782-23-0. Available at: [Link]
-
D'Addario, J., et al. (2015). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. MDPI. Available at: [Link]
-
KEGG PATHWAY. Chemical carcinogenesis - DNA adducts - Homo sapiens (human). Available at: [Link]
-
Terato, H., & Ide, H. (2014). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. MDPI. Available at: [Link]
-
Capaldi, D. C., & Reese, C. B. (1994). Guanine modification during chemical DNA synthesis. PMC - NIH. Available at: [Link]
-
Sarode, S. C., et al. (2013). DNA adducts-chemical addons. PMC - NIH. Available at: [Link]
-
ResearchGate. 14386 PDFs | Review articles in DNA ADDUCTS. Available at: [Link]
Sources
- 1. Reassessing the roles of oxidative DNA base lesion 8-oxoGua and repair enzyme OGG1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The genomic landscape of 8-oxodG reveals enrichment at specific inherently fragile promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidatively generated damage to the guanine moiety of DNA: mechanistic aspects and formation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and Biological Consequences of Oxidatively Damaged Guanine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Products of Oxidative Guanine Damage Form Base Pairs with Guanine [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An 8-oxo-guanine repair pathway coordinated by MUTYH glycosylase and DNA polymerase λ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 12. Guanine modification during chemical DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 144782-23-0 | FP26887 [biosynth.com]
- 14. CAS 144782-23-0: this compound | CymitQuimica [cymitquimica.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. mdpi.com [mdpi.com]
N2-Phenoxyacetyl Guanine: A Technical Guide to its Application in Oligonucleotide Synthesis and Beyond
Abstract
This technical guide provides an in-depth exploration of N2-Phenoxyacetyl Guanine (N2-Pac-G), a crucial modified nucleoside analog for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to deliver a field-proven perspective on its strategic application. The core focus is its role as a labile protecting group for the exocyclic amine of guanosine during solid-phase oligonucleotide synthesis. This guide will elucidate the chemical rationale for its use, detailing its advantages over traditional protecting groups, particularly for the synthesis of sensitive and modified oligonucleotides. We will provide validated, step-by-step protocols for the preparation of its phosphoramidite derivative, its incorporation into nucleic acid chains, and, most critically, its mild deprotection. Furthermore, this document explores its utility in advanced applications, such as the study of RNA-ligand interactions with riboswitches, and touches upon its relevance in medicinal chemistry.
Section 1: The Strategic Imperative of this compound
Core Chemical Identity
This compound is a derivative of the natural purine base guanine, where a phenoxyacetyl (Pac) group is attached to the nitrogen atom at the N2 position of the purine ring.[1] This modification is not a trivial substitution; it is a strategic chemical choice designed to temporarily mask the reactive primary amine during the iterative chemical reactions of oligonucleotide synthesis.[2][3]
| Property | Value | Reference(s) |
| CAS Number | 144782-23-0 | [1][4][5] |
| Molecular Formula | C₁₃H₁₁N₅O₃ | [4][6] |
| Molecular Weight | 285.26 g/mol | [4][6] |
| IUPAC Name | N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)-2-phenoxy-acetamide | [5] |
| Appearance | Pale Yellow Solid | [6] |
The ‘Why’: Protecting the Exocyclic Amine
In the widely adopted phosphoramidite method for oligonucleotide synthesis, the growing nucleic acid chain is built by sequentially adding phosphoramidite monomers in a four-step cycle (deprotection, coupling, capping, oxidation).[3] The exocyclic amino groups on adenine, guanine, and cytosine are nucleophilic and would otherwise react with the activated phosphoramidite monomers, leading to undesired chain branching and synthesis failure.[3] Therefore, these amines must be protected by a chemical group that is stable throughout the synthesis cycles but can be cleanly removed at the end to yield the final, unmodified oligonucleotide.[7]
The Phenoxyacetyl (Pac) Advantage: Speed and Gentleness
The choice of protecting group is a critical decision that dictates the final deprotection conditions. While traditional groups like isobutyryl (iBu) for guanine and benzoyl (Bz) for adenine and cytosine are robust, their removal requires prolonged exposure to harsh conditions, such as concentrated ammonia at elevated temperatures.[7] This can be detrimental to complex oligonucleotides containing sensitive functional groups, dyes, or base modifications like those found in siRNA or antisense therapies.
The phenoxyacetyl (Pac) group is classified as a "mild" or "labile" protecting group.[4][8] Its key advantage is its rapid cleavage under significantly gentler basic conditions, preserving the integrity of delicate molecular constructs.[7][9]
| Protecting Group | Typical Deprotection Conditions | Relative Deprotection Time | Key Advantage | Reference(s) |
| Isobutyryl (iBu) | Aqueous Methylamine / Ethanolic Ammonia (often at elevated temp.) | Slower | High stability during synthesis | [7][10] |
| Benzoyl (Bz) | Aqueous Methylamine / Ethanolic Ammonia (often at elevated temp.) | Slowest | Very high stability | [10] |
| Phenoxyacetyl (Pac) | Ethanolic/Aqueous Ammonia (Room Temp.) or Gaseous Amines | Very Fast | Rapid, mild deprotection preserves sensitive modifications | [7][8][10][11] |
Section 2: Synthesis and Incorporation into Oligonucleotides
The utility of N2-Pac-G in oligonucleotide synthesis is realized through its conversion into a 2'-deoxyguanosine phosphoramidite building block. This process involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and then phosphitylating the 3'-hydroxyl group.[7]
Synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine Phosphoramidite
The synthesis of the phosphoramidite monomer is a multi-step process that begins with the selective acylation of 2'-deoxyguanosine.
Experimental Protocol: Synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine (Intermediate)
This protocol is a representative synthesis based on established chemical principles.[2][12]
-
Drying: Dry 2'-deoxyguanosine (1 equivalent) by co-evaporation with anhydrous pyridine.
-
Transient Silylation: Dissolve the dried nucleoside in anhydrous pyridine under an argon atmosphere. Add trimethylsilyl chloride (TMSCl) (excess, ~4-5 eq.) dropwise and stir at room temperature for 45-60 minutes to protect the 3'- and 5'-hydroxyl groups.
-
Acylation: To the same stirred solution, add phenoxyacetyl chloride (slight excess, ~1.1 eq.) and continue stirring at room temperature for 16-20 hours. The TMS groups protect the hydroxyls, directing the acylation to the N2-amine.
-
Quenching and Deprotection: Cool the reaction mixture in an ice bath and slowly add water to quench the excess acylating agent and hydrolyze the TMS ethers.
-
Workup: Concentrate the mixture to dryness. The resulting residue can be purified by silica gel chromatography to yield N2-phenoxyacetyl-2'-deoxyguanosine.
The purified intermediate is then carried forward for 5'-DMT protection and 3'-phosphitylation to yield the final phosphoramidite monomer ready for use in synthesis.[12]
Automated Solid-Phase Oligonucleotide Synthesis
The N2-Pac-dG phosphoramidite is incorporated into the growing oligonucleotide chain on a solid support (e.g., Controlled Pore Glass, CPG) using an automated synthesizer. The process follows a four-step cycle for each nucleotide addition.
Section 3: Deprotection, Purification, and Analysis
The final steps post-synthesis are arguably the most critical for obtaining a high-purity product, and it is here that the choice of the Pac protecting group demonstrates its primary value.
The Mild Deprotection Advantage
Deprotection accomplishes two goals: cleaving the base-protecting groups (like Pac) and releasing the oligonucleotide from the solid support. The lability of the Pac group allows these steps to be performed under conditions that minimize potential damage to the oligonucleotide product.[8][9]
Experimental Protocol: Standard Mild Deprotection
This protocol is suitable for most oligonucleotides synthesized using Pac-protected monomers.[2][8]
-
Preparation: Transfer the solid support (CPG) containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Cleavage & Deprotection: Add a solution of concentrated ammonium hydroxide (28-30%) to the vial, ensuring the CPG is fully submerged.
-
Incubation: Seal the vial tightly and allow it to stand at room temperature for 2 to 4 hours. This is significantly shorter than the overnight or elevated temperature treatments required for iBu or Bz groups.
-
Elution: Using a syringe, carefully remove the ammonia solution containing the now-cleaved and deprotected oligonucleotide and transfer it to a new tube. Wash the CPG with nuclease-free water and combine the washes.
-
Drying: Evaporate the ammonia and water using a centrifugal vacuum concentrator. The resulting pellet is the crude oligonucleotide, ready for purification.
For extremely sensitive oligonucleotides, even milder conditions using gaseous ammonia can be employed, which can complete deprotection in under an hour at room temperature.[11][13]
Quality Control: HPLC and Mass Spectrometry
After deprotection, the crude product contains the full-length oligonucleotide as well as synthesis failure sequences (e.g., n-1 shortmers). High-Performance Liquid Chromatography (HPLC) is essential for both analyzing the purity of the crude product and for purifying the full-length product.[7][14] Mass Spectrometry (MS) is used to confirm the molecular weight and, therefore, the identity of the synthesized sequence.[15][16]
Ion-Pair Reversed-Phase (IP-RP) HPLC is a common and powerful technique for this analysis.[17] It uses an ion-pairing agent (like triethylammonium acetate) to neutralize the negative charge of the phosphate backbone, allowing for separation based on length and hydrophobicity on a C18 column.[14][18] The eluent is compatible with Electrospray Ionization Mass Spectrometry (ESI-MS), allowing for seamless online analysis.[15]
Section 4: Advanced Applications and Considerations
A Tool for Studying RNA-Ligand Interactions
Beyond its role in synthesis, this compound itself has been used as a molecular probe. In a notable study, it was found to bind with high, low-nanomolar affinity to the Bacillus subtilis guanine riboswitch.[19] A riboswitch is a regulatory segment of an mRNA molecule that binds a small molecule, affecting protein production. The ability of N2-Pac-G to bind tightly to this RNA structure, despite its bulky N2-substituent, provides valuable insights into the plasticity and ligand recognition capabilities of the riboswitch's binding pocket.[19] This makes it a useful tool for researchers studying RNA structure, function, and drug discovery targeting RNA.
Relevance in Medicinal Chemistry and Prodrug Design
The modification of nucleobases is a cornerstone of medicinal chemistry, particularly in the development of antiviral and anticancer agents.[1] Nucleoside analogs can act as chain terminators for viral polymerases or inhibit key cellular enzymes. The concept of a prodrug—an inactive compound that is metabolized in the body to an active drug—is highly relevant.[20] While N2-Pac-G is primarily used as a protecting group that is removed, its chemical properties as a modified guanine derivative place it within the broader class of compounds of interest for prodrug strategies, where modifications are designed to improve properties like cell permeability or metabolic stability before being cleaved intracellularly to release the active guanosine analog.
Section 5: Conclusion
This compound is more than a mere reagent; it is an enabling tool for modern molecular biology and therapeutics. Its primary strategic advantage lies in the lability of the phenoxyacetyl protecting group, which facilitates rapid and mild deprotection protocols. This feature is indispensable for the successful synthesis of sensitive, highly modified oligonucleotides that are at the forefront of genetic research and drug development. Furthermore, its demonstrated utility as a high-affinity ligand for RNA riboswitches highlights its value as a tool for fundamental biophysical research. This guide has provided the foundational knowledge and practical protocols necessary for scientists to effectively leverage the unique and powerful properties of this compound in their work.
References
-
Prakash, T. P., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. PubMed. Retrieved from [Link]
-
Boal, J. H., et al. (1996). Cleavage of oligodeoxyribonucleotides from controlled-pore glass supports and their rapid deprotection by gaseous amines. Nucleic Acids Research, 24(15), 3115–3117. Retrieved from [Link]
-
Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397–416. Retrieved from [Link]
-
Flippin, L. A., et al. (1998). Synthesis and enzymatic processing of oligodeoxynucleotides containing tandem base damage. Nucleic Acids Research, 26(14), 3367–3373. Retrieved from [Link]
-
LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
-
Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397-416. Retrieved from [Link]
-
Pourshahian, S., et al. (2011). Analysis of Oligonucleotides by Liquid Chromatography and Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Gaglione, M., et al. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Omega, 6(11), 7544–7557. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 144782-23-0. Retrieved from [Link]
-
Gilbert, S. D., et al. (2009). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. Molecules, 14(8), 2896-2908. Retrieved from [Link]
-
Silantes. (n.d.). Guanosine Phosphoramidite. Retrieved from [Link]
-
Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12. Retrieved from [Link]
-
Ohkubo, A., et al. (2012). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N 3 -Cyano-Ethylthymine. Molecules, 17(10), 11956-11973. Retrieved from [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound | CAS No : 144782-23-0. Retrieved from [Link]
-
Huaren Science. (n.d.). N2-PAC-rG CAS 119824-66-7, N2-Phenoxyacetyl-Guanosine. Retrieved from [Link]
-
Guillarme, D., et al. (2022). Advancements in the characterisation of oligonucleotides by high performance liquid chromatography-mass spectrometry in 2021: A short review. Journal of Pharmaceutical and Biomedical Analysis, 212, 114645. Retrieved from [Link]
-
Good, S. S., et al. (2021). AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19. Antimicrobial Agents and Chemotherapy, 65(4), e02479-20. Retrieved from [Link]
-
Shimadzu. (n.d.). Oligonucleotide Analysis – Pharmaceuticals & Biopharmaceuticals. Retrieved from [Link]
Sources
- 1. CAS 144782-23-0: this compound | CymitQuimica [cymitquimica.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. This compound | 144782-23-0 | FP26887 [biosynth.com]
- 5. veeprho.com [veeprho.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cleavage of oligodeoxyribonucleotides from controlled-pore glass supports and their rapid deprotection by gaseous amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. glenresearch.com [glenresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oligonucleotide Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. mdpi.com [mdpi.com]
- 20. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Potential of N2-Phenoxyacetyl Guanine Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the burgeoning field of N2-phenoxyacetyl guanine derivatives, a class of compounds holding significant, yet largely untapped, potential in therapeutic development. While direct and extensive research on this specific subclass of guanine analogs remains in its nascent stages, this document synthesizes available data on their chemical properties, known interactions, and the broader biological activities of structurally related compounds. By examining the synthesis, potential mechanisms of action, and relevant experimental protocols, this guide aims to provide a foundational resource for researchers poised to explore the therapeutic promise of these intriguing molecules.
Introduction: The Allure of Modified Guanines
Guanine, a fundamental component of nucleic acids, has long served as a scaffold for the development of antiviral and anticancer agents.[1][2] Modifications to the guanine structure can yield analogs that interfere with essential cellular processes, such as DNA replication and RNA transcription, or selectively target viral enzymes.[3][4] The N2 position of the guanine purine ring presents a particularly attractive site for chemical modification, offering a vector for introducing diverse functional groups that can modulate the molecule's biological activity, solubility, and target-binding affinity.[4]
The introduction of a phenoxyacetyl group at the N2 position creates a unique chemical entity with the potential for enhanced interactions with biological targets.[5] The phenoxy ring can participate in π-stacking and hydrophobic interactions, while the acetyl linker provides a degree of conformational flexibility.[5] This guide will explore the current understanding of these derivatives and provide a framework for their future investigation.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through several established methods for N2-acylation of guanosine. While a definitive, universally adopted protocol for this specific derivative is not extensively detailed in publicly available literature, the following represents a plausible and adaptable synthetic strategy based on known reactions for similar compounds.[5][6][7]
Conceptual Synthetic Workflow
The synthesis generally proceeds through the protection of the hydroxyl groups of the ribose moiety, followed by the acylation of the N2 position of the guanine base, and subsequent deprotection. A common method involves the aminoacylation of guanosine with phenoxyacetic acid.[8]
digraph "Synthesis_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
A [label="Guanosine"];
B [label="Protection of Ribose Hydroxyls (e.g., Acetylation)"];
C [label="N2-Acylation with Phenoxyacetyl Chloride"];
D [label="Deprotection of Ribose Hydroxyls"];
E [label="N2-Phenoxyacetyl Guanosine"];
A -> B [label=" Acetic Anhydride, Pyridine "];
B -> C [label=" Phenoxyacetyl Chloride, Base "];
C -> D [label=" Ammonolysis or Mild Base "];
D -> E;
}
Caption: Potential cancer-related signaling pathways targeted by this compound derivatives.
Antiviral Potential
Nucleoside and nucleotide analogs are a major class of antiviral drugs.[9] They typically function by inhibiting viral polymerases or by being incorporated into the growing viral nucleic acid chain, leading to chain termination.[3]
Potential Mechanisms of Antiviral Activity:
-
Inhibition of Viral Polymerases: As analogs of guanosine, these derivatives, after intracellular phosphorylation to the triphosphate form, could act as competitive inhibitors of viral DNA or RNA polymerases.[3]
-
Chain Termination: Incorporation of the modified nucleotide into the viral genome could halt further elongation of the nucleic acid chain.[3]
-
Inhibition of Viral Capping: Some guanosine analogs can interfere with the capping of viral mRNA, a crucial step for its stability and translation.[10]
Quantitative Data on Related Compounds:
Compound Class Biological Activity Cell Line/Virus IC₅₀ / EC₅₀ (µM) Reference Guanine-based purines Antiproliferative U87 Glioma ~40 [11] Guanine 7-N-oxide Antiviral (OMV) CHSE-214 ~10 µg/mL [8] Guanine 7-N-oxide Antiviral (IHNV) CHSE-214 ~20 µg/mL [8] Guanine 7-N-oxide Antiviral (IPNV) CHSE-214 ~32 µg/mL [8] Nitrogen isosteres of acyclovir Antiviral (HSV-1) - 8 [3]
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of this compound derivatives, a series of well-established in vitro assays are essential.
Anticancer Activity Assays
Workflow for In Vitro Anticancer Evaluation:
```dot
digraph "Anticancer_Assay_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
A [label="Cell Viability/Cytotoxicity Assay (e.g., MTT)"];
B [label="Apoptosis Assay (e.g., Annexin V/PI Staining)"];
C [label="Cell Cycle Analysis (Flow Cytometry)"];
D [label="Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins)"];
A -> B [label="Determine IC50"];
B -> C;
C -> D;
}
Sources
- 1. Design and characterization of N2-arylaminopurines which selectively inhibit replicative DNA synthesis and replication-specific DNA polymerases: guanine derivatives active on mammalian DNA polymerase alpha and bacterial DNA polymerase III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and characterization of N2-arylaminopurines which selectively inhibit replicative DNA synthesis and replication-specific DNA polymerases: guanine derivatives active on mammalian DNA polymerase alpha and bacterial DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Protocols for Efficient Chemical Synthesis of N2 -Modified Guanosine Phosphate Derivatives: Versatile Probes for mRNA Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient chemical synthesis of N2-modified guanosine derivatives: a versatile probes for mRNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral activity and its mechanism of guanine 7-N-oxide on DNA and RNA viruses derived from salmonid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Antiviral Nucleoside and Nucleotide Analogs: A Review | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. DSpace [diposit.ub.edu]
A Technical Guide to the Stereoselective Recognition of DNA and RNA by N2-Phenoxyacetyl Guanine
Abstract
N2-Phenoxyacetyl guanine (N2-PAG) is a synthetic derivative of the nucleobase guanine, distinguished by the addition of a phenoxyacetyl group at the N2 position.[1] This modification significantly alters its physicochemical properties, transforming it from a simple metabolic building block into a high-affinity ligand for specific nucleic acid structures.[1][2] Of particular interest to the drug development and chemical biology communities is its capacity for stereoselective binding—a preferential interaction with specific three-dimensional conformations of DNA and RNA. This guide provides an in-depth technical overview of N2-PAG, detailing the molecular basis for its selective binding, the biophysical methodologies required to characterize these interactions, and its application as a potent modulator of complex RNA structures like riboswitches. We will dissect the causality behind experimental choices, provide validated protocols for key assays, and present a comprehensive analysis of N2-PAG's interaction with the guanine riboswitch as a principal case study. This document is intended for researchers and drug development professionals seeking to leverage modified nucleobases for the targeted modulation of nucleic acid function.
Section 1: Introduction to this compound (N2-PAG) as a Nucleic Acid Ligand
Chemical Structure and Rationale for N2-Position Modification
The guanine nucleobase offers several positions for chemical modification, with the N2 exocyclic amine being a critical site for molecular recognition. In the major groove of duplex DNA and within the binding pockets of many structured RNAs, the N2 amine acts as a hydrogen bond donor, contributing to the specificity of protein- and ligand-binding interactions.[3]
The structure of N2-PAG, shown below, replaces a hydrogen bond donor with a larger, flexible phenoxyacetyl group.[1][4][5][6] This strategic modification fundamentally alters the interaction potential of the molecule. Instead of forming canonical hydrogen bonds at this position, the phenoxyacetyl moiety can engage in van der Waals forces, hydrophobic interactions, and shape-complementary packing within a binding pocket.[2][7] This shift in interaction modality is the primary reason N2-PAG can achieve high-affinity binding to targets that are sterically and chemically distinct from those recognized by natural guanine.
Chemical Identity:
-
IUPAC Name: N-(6-oxo-3,7-dihydropurin-2-yl)-2-phenoxyacetamide[6]
Therapeutic and Research Potential
Modified nucleobases like N2-PAG are of significant interest in medicinal chemistry. By mimicking natural substrates while presenting unique interaction surfaces, they can act as inhibitors of enzymes or modulators of nucleic acid structures.[1] Studies have identified N2-PAG as a high-affinity binder for the guanine riboswitch, an RNA element that controls gene expression in bacteria, highlighting its potential as a novel antimicrobial agent.[2] Furthermore, its preferential binding to G-rich sequences suggests a potential role in targeting G-quadruplex structures, which are implicated in cancer and other diseases.[4][9][10]
Section 2: The Principle of Stereoselective Recognition
The Chiral Landscape of Nucleic Acids
DNA and RNA are inherently chiral molecules, primarily due to the D-ribose sugar in their backbones. This chirality dictates the right-handed helicity of canonical A- and B-form duplexes and contributes to the complex, asymmetric three-dimensional folds of non-canonical structures like hairpins, pseudoknots, and G-quadruplexes.[11][12] It is this structural asymmetry that provides the basis for stereoselective recognition by small molecules.
Defining Stereoselectivity for N2-PAG
In the context of N2-PAG, "stereoselective binding" refers not to the differential interaction of enantiomers of the ligand, but rather to the ligand's profound preference for specific, pre-organized 3D nucleic acid topologies over others. For instance, N2-PAG has been shown to bind preferentially to GGC sequences.[4] This selectivity arises because the unique shape and electronic properties of the binding pocket formed by a specific sequence and structure are exquisitely complementary to the N2-PAG molecule, particularly its phenoxyacetyl group. The ligand acts as a "key" that fits a specific structural "lock," while being unable to engage effectively with other nucleic acid conformations.
Section 3: A Multi-Technique Approach to Characterizing Binding Interactions
Investigating the interaction between a small molecule like N2-PAG and a nucleic acid target requires a multi-faceted approach. No single technique can provide a complete picture. A logical workflow is essential to build a comprehensive understanding, moving from initial confirmation of binding to a detailed thermodynamic and structural characterization.
General Experimental Workflow
The causality behind this workflow is to use high-throughput and less material-intensive methods for initial screening and confirmation, followed by more resource-intensive techniques like ITC, NMR, and crystallography to provide high-resolution thermodynamic and structural data for validated hits.
Caption: General workflow for characterizing small molecule-nucleic acid interactions.
Thermodynamic Profiling with Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC stands as the gold standard for thermodynamic analysis because it directly measures the heat released or absorbed during a binding event in solution, requiring no labels or immobilization.[13][14] This allows for the determination of the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment, providing a complete thermodynamic profile of the interaction.[13] A negative change in heat capacity (ΔCP), determined by performing ITC at different temperatures, can indicate a significant hydrophobic contribution to binding and a well-ordered complex.[13][15]
| Parameter | Value (N2-PAG + Guanine Riboswitch) | Interpretation |
| KD (nM) | 8.8 ± 0.5 | High-affinity interaction |
| ΔG (kcal/mol) | -11.0 | Spontaneous binding |
| ΔH (kcal/mol) | -14.2 | Enthalpically driven, favorable bonding |
| -TΔS (kcal/mol) | 3.2 | Entropically unfavorable, ordering of system |
| n (Stoichiometry) | ~1.0 | 1:1 binding ratio |
| Table adapted from data presented in literature for the B. subtilis xpt guanine riboswitch.[2] |
Protocol 1: ITC Analysis of N2-PAG Binding to an RNA Target
This protocol is a self-validating system. The consistency of the integrated heat data and the quality of the fit to a 1:1 binding model serve as internal validation for the results.
-
Sample Preparation (Critical Step):
-
Prepare the RNA target by in vitro transcription or synthetic methods, followed by purification (e.g., denaturing PAGE).[7]
-
Fold the RNA into its active conformation by heating to 90°C for 2 min, followed by snap-cooling on ice in a buffer containing a stabilizing ion (e.g., 10 mM MgCl₂).
-
Prepare a concentrated stock of N2-PAG (e.g., 1-5 mM) in 100% DMSO and dilute it into the final ITC buffer. The final DMSO concentration must be identical in both the syringe (ligand) and cell (RNA) solutions to minimize heats of dilution. A final DMSO concentration of <5% is recommended.
-
Thoroughly degas both the RNA and ligand solutions immediately before the experiment to prevent bubble formation.
-
-
Instrument Setup (MicroCal ITC200 Example):
-
Set the experimental temperature (e.g., 25°C).[2]
-
Load the RNA solution (e.g., 5-20 µM) into the sample cell.
-
Load the N2-PAG solution (e.g., 70-200 µM) into the titration syringe. The ligand concentration should be 10-20 times that of the macromolecule.
-
Set the stirring speed to 750 rpm to ensure rapid mixing without generating significant frictional heat.
-
-
Titration and Data Acquisition:
-
Perform an initial injection of 0.4 µL to remove any ligand that may have diffused from the syringe, and discard this data point during analysis.
-
Follow with a series of 19-27 injections of 1.0-2.0 µL each, with sufficient spacing between injections (e.g., 150 s) to allow the signal to return to baseline.
-
The raw data will be a plot of power (µcal/sec) versus time.
-
-
Data Analysis:
-
Integrate the area under each injection peak to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to RNA.
-
Fit the resulting binding isotherm to a suitable model (e.g., a single-site binding model) using software like Origin to extract KD, ΔH, and n.[2]
-
Structural Elucidation via X-Ray Crystallography and NMR Spectroscopy
Expertise & Experience: While ITC reveals the thermodynamics, it provides no structural information. X-ray crystallography and NMR spectroscopy are the premier techniques for visualizing the interaction at an atomic level. Crystallography provides a static, high-resolution snapshot of the complex, revealing precise bond distances and orientations.[16][17] NMR, on the other hand, provides structural and dynamic information in solution, which is closer to the physiological state.[18][19] It is particularly powerful for mapping the binding interface by monitoring chemical shift perturbations (CSPs) upon ligand titration.
Protocol 2: Mapping the N2-PAG Binding Site on RNA using 1H-15N HSQC NMR Titration
This protocol is self-validating. The observation of specific, dose-dependent chemical shift perturbations in a subset of RNA resonances, while other resonances remain unaffected, validates a specific binding event rather than non-specific aggregation or denaturation.
-
Sample Preparation:
-
Prepare a uniformly 15N-labeled RNA sample using in vitro transcription with 15N-labeled nucleotide triphosphates.
-
Purify and fold the RNA as described in the ITC protocol. The final sample should be in a low-salt NMR buffer (e.g., 25 mM potassium phosphate, 50 mM KCl, pH 6.5) in 90% H₂O/10% D₂O.
-
Prepare a concentrated stock of unlabeled N2-PAG in a matching deuterated buffer with a known DMSO-d6 concentration.
-
-
NMR Data Acquisition:
-
Acquire a reference 1H-15N HSQC spectrum of the 15N-RNA alone. This spectrum serves as a fingerprint of the unbound state.[20]
-
Add substoichiometric amounts of the N2-PAG stock solution to the RNA sample (e.g., 0.25, 0.5, 0.75, 1.0, and 1.5 molar equivalents).
-
Acquire a 1H-15N HSQC spectrum after each addition, ensuring the temperature is stable and the sample is well-mixed.
-
-
Data Analysis and Binding Site Mapping:
-
Overlay the series of HSQC spectra. Resonances corresponding to imino protons of nucleotides in or near the binding site will show progressive shifts (perturbations) in their positions as the ligand concentration increases.[21]
-
Calculate the chemical shift perturbation (CSP) for each residue using the formula: Δδ = [(ΔδH)² + (α * ΔδN)²]0.5, where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor.
-
Map the residues with the largest CSPs onto a 3D model or known structure of the RNA. These residues constitute the binding interface.
-
Section 4: Case Study: High-Affinity Binding to the Guanine Riboswitch
The Guanine Riboswitch: A Model for RNA-Ligand Recognition
The guanine riboswitch is a highly conserved RNA regulatory element found in the 5' untranslated region of bacterial mRNAs.[2] It directly binds guanine, and this binding event induces a conformational change in the RNA structure that typically terminates transcription of the downstream gene. Its ability to bind small molecules with high affinity and specificity makes it an excellent model system for studying RNA-ligand interactions and an attractive target for novel antibiotics.
N2-PAG: A Potent Binder that Remodels the Binding Pocket
Native guanine is recognized by the riboswitch through a series of hydrogen bonds, including a crucial Watson-Crick-like pairing with cytosine at position 74 (C74).[2] ITC and functional assays reveal that N2-PAG binds to the riboswitch with an affinity that rivals or even exceeds that of guanine itself.[2]
The structural basis for this high-affinity binding is remarkable. X-ray crystallography has shown that instead of utilizing the canonical hydrogen bonding network, the bulky phenoxyacetyl group of N2-PAG physically displaces C74, forcing it out of the helical stack.[2][7] The ligand then occupies the newly formed cavity, with the phenoxyacetyl group making favorable van der Waals contacts with the surrounding RNA. This demonstrates that N2-PAG does not simply fit into a pre-formed pocket but actively remodels the RNA structure to create a complementary binding site.
Caption: Mechanism of N2-PAG binding to the guanine riboswitch, displacing C74.
Section 5: Targeting G-Quadruplex DNA and RNA Structures
G-Quadruplexes as Therapeutic Targets
G-quadruplexes (G4s) are non-canonical four-stranded structures formed in guanine-rich nucleic acid sequences.[22] They are prevalent in functionally important genomic regions, including telomeres and the promoter regions of oncogenes like c-MYC and KRAS.[9][10][23] The stabilization of these structures by small molecule ligands can interfere with key cellular processes like transcription and telomere maintenance, making G4s attractive targets for anticancer drug development.[10]
N2-PAG as a Potential G4-Targeting Ligand
The observed preference of N2-PAG for G-rich sequences like GGC suggests it may also interact with G4 structures.[4] The large, planar G-quartets that form the core of a G4 structure provide extensive flat surfaces for π-π stacking, and the grooves of G4s offer unique recognition sites. The phenoxyacetyl group of N2-PAG is well-suited to interact with these features. Further investigation is required to fully characterize the affinity and selectivity of N2-PAG for various G4 topologies.
Section 6: Synthesis and Chemical Considerations
This compound can be synthesized via the aminoacylation of guanosine with phenoxyacetic acid.[4] A more general and robust laboratory synthesis involves the direct acylation of N2-acetylguanine.
-
Starting Material: N2-acetylguanine is prepared by reacting guanine with acetic anhydride.[24] This protects the more reactive N2 amine.
-
Acylation Reaction: The N2-acetylguanine is then reacted with phenoxyacetyl chloride in an appropriate solvent (e.g., pyridine) to attach the phenoxyacetyl group.
-
Deprotection: The acetyl protecting group is selectively removed under mild basic conditions (e.g., with ammonium hydroxide) to yield the final this compound product.[24]
Section 7: Conclusion and Future Outlook
This compound serves as a powerful example of how strategic modification of a natural nucleobase can produce a highly specific and potent ligand for complex nucleic acid structures. Its ability to bind the guanine riboswitch by inducing a significant conformational change, rather than fitting into a static pocket, underscores the dynamic nature of RNA-ligand recognition. The comprehensive biophysical characterization of this interaction provides a clear roadmap for the investigation of other small molecule-nucleic acid complexes.
Future research should focus on several key areas:
-
Systematic Evaluation of G-Quadruplex Binding: A thorough screening of N2-PAG against a panel of different G4 topologies is needed to determine its selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and analysis of N2-PAG analogs with modifications to the phenoxy ring could lead to derivatives with enhanced affinity, selectivity, and improved pharmacological properties.
-
Cellular and In Vivo Validation: Moving from in vitro biophysical studies to cellular assays and in vivo models is a critical next step to validate the therapeutic potential of N2-PAG and its derivatives as, for example, antibacterial or anticancer agents.
By continuing to integrate biophysical chemistry, structural biology, and synthetic chemistry, molecules like N2-PAG can be further developed from valuable research tools into next-generation therapeutics targeting DNA and RNA.
Section 8: References
-
Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC. (URL: [Link])
-
Biophysical Studies of Nucleic Acid - Small Molecule Recognition - Clemson OPEN. (URL: [Link])
-
Probing RNA–Small Molecule Interactions Using Biophysical and Computational Approaches | ACS Chemical Biology - ACS Publications. (URL: [Link])
-
High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch - MDPI. (URL: [Link])
-
Exploring Molecular Interactions: A Guide to Biophysical Techniques - OMICS International. (URL: [Link])
-
(PDF) Probing RNA–Small Molecule Interactions Using Biophysical and Computational Approaches - ResearchGate. (URL: [Link])
-
Crystallography of DNA and RNA G-quadruplex nucleic acids and their ligand complexes. (URL: [Link])
-
Calorimetric Studies of Site-Specific Ligand Binding By RNA - Blacklight - PSU-ETD. (URL: [Link])
-
Studying RNA-RNA and RNA-protein interactions by isothermal titration calorimetry. (URL: [Link])
-
High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch - PubMed Central. (URL: [Link])
-
This compound | CAS 144782-23-0 - Veeprho. (URL: [Link])
-
CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (URL: [Link])
-
Isothermal Titration Calorimetry of RNA - PMC - NIH. (URL: [Link])
-
Isothermal titration calorimetry of RNA - PubMed - NIH. (URL: [Link])
-
Study of DNA Interaction and Cytotoxicity Activity of Oxidovanadium(V) Complexes with ONO Donor Schiff Base Ligands - MDPI. (URL: [Link])
-
Crystal structures of nucleic acids and their drug complexes - London Met Repository. (URL: [Link])
-
CAS No : 144782-23-0 | Product Name : this compound | Pharmaffiliates. (URL: [Link])
-
Tautomerism and Regioselectivity in Ribosylation of Guanine - ResearchGate. (URL: [Link])
-
Electrochemical and spectroscopic characterization of the interaction between DNA and Cu(II)-naringin complex - PubMed. (URL: [Link])
-
G4-quadruplex-binding proteins: review and insights into selectivity - PMC - PubMed Central. (URL: [Link])
-
G-Quadruplex DNA and RNA - PMC - NIH. (URL: [Link])
-
2D Saturation Transfer Difference NMR for Determination of Protein Binding Sites on RNA Guanine Quadruplexes | Request PDF - ResearchGate. (URL: [Link])
-
(PDF) Stereoselective RNA Reaction with Chiral 2′-OH Acylating Agents - ResearchGate. (URL: [Link])
-
Guanine-rich RNAs and DNAs that bind heme robustly catalyze oxygen transfer reactions - PubMed. (URL: [Link])
-
Chiral peptide nucleic acids with a substituent in the N-(2-aminoethy)glycine backbone. (URL: [Link])
-
US5583225A - Syntheses of acyclic guanine nucleosides - Google Patents. (URL: )
-
Current NMR Techniques for Structure-Based Drug Discovery - MDPI. (URL: [Link])
-
A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC. (URL: [Link])
-
G-quadruplex nucleic acids as therapeutic targets - PMC - NIH. (URL: [Link])
-
Probing the KRas Switch II Groove by Fluorine NMR Spectroscopy - eScholarship. (URL: [Link])
-
Molecular basis for nucleotide-binding specificity: role of the exocyclic amino group "N2" in recognition by a guanylyl-ribonuclease - PubMed. (URL: [Link])
-
DNA and RNA Quadruplex-Binding Proteins - PMC - PubMed Central - NIH. (URL: [Link])
-
Methods to Crystallize RNA - Doudna Lab. (URL: [Link])
-
Enantioselective syntheses of both enantiomers of noranabasamine - PubMed - NIH. (URL: [Link])
-
Molecular Basis for Chiral Selection in RNA Aminoacylation - MDPI. (URL: [Link])
-
Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy. (URL: [Link])
-
Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy - NIH. (URL: [Link])
-
General Strategies for RNA X-ray Crystallography - MDPI. (URL: [Link])
-
Structural Characterization of Protein–Nucleic Acid Complexes: An Overview of the Recent Innovation in the Analytic Methods - PubMed Central. (URL: [Link])
-
Second-Generation Chiral Amino Acid Derivatives Afford High Stereoselectivity and Stability in Aqueous RNA Acylation - PubMed Central. (URL: [Link])
-
Spectroscopic Analysis of Drug-Nucleic Acid Interaction | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. CAS 144782-23-0: this compound | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular basis for nucleotide-binding specificity: role of the exocyclic amino group "N2" in recognition by a guanylyl-ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 144782-23-0 | FP26887 [biosynth.com]
- 5. veeprho.com [veeprho.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-quadruplex nucleic acids as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Basis for Chiral Selection in RNA Aminoacylation | MDPI [mdpi.com]
- 13. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calorimetric Studies of Site-Specific Ligand Binding By RNA - Blacklight [etda.libraries.psu.edu]
- 16. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. omicsonline.org [omicsonline.org]
- 19. Current NMR Techniques for Structure-Based Drug Discovery [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. G-Quadruplex DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. G4-quadruplex-binding proteins: review and insights into selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. US5583225A - Syntheses of acyclic guanine nucleosides - Google Patents [patents.google.com]
Quantum Chemical Blueprint for N2-Phenoxyacetyl Guanine: A Technical Guide for Drug Discovery Professionals
Foreword: Bridging Quantum Mechanics and Rational Drug Design
In the intricate dance of drug discovery, understanding the subtle nuances of molecular interactions is paramount. N2-Phenoxyacetyl Guanine, a molecule of significant interest due to its high-affinity binding to the guanine riboswitch, presents a compelling case for the application of advanced computational techniques.[1] This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to leverage the power of quantum chemical calculations in elucidating the electronic structure, reactivity, and interaction potential of this compound and its analogues. By moving beyond classical molecular mechanics, we delve into the quantum realm to provide a more accurate and predictive understanding of this promising scaffold, thereby accelerating the rational design of novel therapeutics.
The Subject: this compound - Structure and Biological Significance
This compound is a derivative of the purine nucleobase guanine, characterized by the attachment of a phenoxyacetyl group at the N2 position. This modification has been shown to significantly influence its binding affinity to biological targets, such as the guanine riboswitch, a structured non-coding RNA element that regulates gene expression.[1] Understanding the precise nature of these interactions at an electronic level is crucial for optimizing ligand binding and, consequently, therapeutic efficacy.
The structure of this compound, with its combination of a rigid purine core and a flexible phenoxyacetyl side chain, presents a fascinating subject for quantum chemical analysis. The interplay of aromatic systems, hydrogen bonding capabilities, and conformational flexibility dictates its chemical behavior and biological activity.
The Quantum Toolkit: Selecting the Right Computational Chemistry Methods
The choice of computational methodology is a critical first step that dictates the accuracy and computational cost of the study. For a molecule like this compound, a balance between these two factors is essential.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has emerged as the preeminent method for quantum chemical calculations in drug discovery due to its favorable balance of accuracy and computational efficiency.[2][3] DFT methods calculate the electronic energy and other properties of a molecule based on its electron density, rather than the more complex many-electron wavefunction.
-
Rationale for Selection: For this compound, DFT is well-suited to handle the electronic structure of the aromatic rings and the purine core. Hybrid functionals, such as B3LYP , are a popular choice as they incorporate a portion of exact Hartree-Fock exchange, often leading to improved accuracy for a wide range of molecular properties.
Basis Sets: The Language of Molecular Orbitals
The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation.
-
Pople-style basis sets (e.g., 6-31G) : These are computationally efficient and provide a good starting point for geometry optimization and preliminary analysis. The addition of polarization functions () is crucial for accurately describing the bonding in molecules containing heteroatoms like oxygen and nitrogen, which are abundant in this compound.
-
Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ) : These are generally more accurate but also more computationally demanding. They are often used for more refined energy calculations and property predictions.
For a comprehensive study of this compound, a pragmatic approach is to perform initial geometry optimizations and frequency calculations with a Pople-style basis set like 6-31G* and then refine the electronic properties with a larger, correlation-consistent basis set.
Ab Initio Methods: For Higher Accuracy
While DFT is often sufficient, for certain properties or for benchmarking purposes, higher-level ab initio methods can be employed.
-
Møller-Plesset Perturbation Theory (MP2) : This method includes electron correlation effects beyond the Hartree-Fock approximation and can provide more accurate interaction energies.[4][5][6]
-
Coupled Cluster (CC) Theory : Considered the "gold standard" in quantum chemistry, CC methods offer very high accuracy but are computationally expensive and typically reserved for smaller systems or for generating benchmark data.
The Computational Workflow: A Step-by-Step Guide
The following section outlines a detailed, step-by-step protocol for performing a comprehensive quantum chemical analysis of this compound. This workflow is designed to be a self-validating system, where the results of each step inform the next.
Step 1: Molecular Structure Preparation and Input File Generation
-
Obtain the 3D coordinates of this compound. This can be done using molecular building software (e.g., Avogadro, ChemDraw) or from existing crystallographic data if available.
-
Generate an input file for the chosen quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). This file will specify the atomic coordinates, the desired level of theory (method and basis set), and the type of calculation to be performed.
Caption: Initial step of preparing the molecular structure for calculation.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the minimum energy conformation of the molecule.[7][8][9]
-
Perform a geometry optimization using the chosen DFT method and basis set (e.g., B3LYP/6-31G*).
-
Convergence Criteria: Ensure the optimization converges to a true minimum on the potential energy surface. This is typically checked by examining the forces on the atoms and the displacement at each optimization step.
Caption: Workflow for obtaining the molecule's most stable structure.
Step 3: Vibrational Frequency Analysis
A frequency calculation is essential to confirm that the optimized geometry corresponds to a true energy minimum and to obtain thermodynamic properties.[10][11][12][13]
-
Perform a frequency calculation at the same level of theory as the geometry optimization.
-
Verify the Nature of the Stationary Point: A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be re-optimized.
-
Obtain Thermodynamic Data: The output of the frequency calculation provides zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy.
Step 4: Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[14][15][16][17]
-
Extract the HOMO and LUMO energies from the output of a single-point energy calculation on the optimized geometry.
-
Calculate the HOMO-LUMO gap: This energy difference is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
-
Visualize the HOMO and LUMO: Plotting these orbitals reveals the regions of the molecule that are most likely to donate or accept electrons in a chemical reaction.
| Parameter | Description | Significance in Drug Design |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity and potential for interaction with biological targets. |
Step 5: Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution around a molecule and is invaluable for predicting non-covalent interactions.
-
Calculate the MEP on the electron density surface of the optimized geometry.
-
Visualize the MEP surface: The surface is color-coded to represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles).
-
Identify Interaction Sites: The MEP map highlights the regions of this compound that are likely to engage in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with a biological target.
Caption: A comprehensive workflow for the quantum chemical analysis.
Advanced Applications in Drug Development
The foundational calculations described above open the door to more advanced computational studies that are directly relevant to drug development.
Simulating UV-Vis Spectra with TD-DFT
Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. This can be useful for characterizing the molecule and for understanding its photophysical properties.
Investigating Reaction Mechanisms
Quantum chemical calculations can be used to elucidate the mechanisms of chemical reactions, such as the metabolic transformation of this compound. By locating transition states and calculating activation energies, researchers can predict the likelihood and pathways of different reactions.
Guiding Molecular Docking Studies
The partial atomic charges and electrostatic potential derived from quantum chemical calculations can be used to improve the accuracy of molecular docking simulations. This allows for a more realistic representation of the electrostatic interactions between this compound and its biological target.
Conclusion: A Quantum Leap in Drug Discovery
The application of quantum chemical calculations to molecules like this compound represents a significant step forward in the field of rational drug design. By providing a detailed understanding of the electronic structure, reactivity, and interaction potential, these methods empower researchers to make more informed decisions in the design and optimization of novel drug candidates. This guide has provided a comprehensive framework for undertaking such a study, from the selection of appropriate theoretical methods to the execution of a validated computational workflow. The insights gained from these calculations will undoubtedly accelerate the development of new and more effective therapeutics targeting the guanine riboswitch and other important biological systems.
References
-
Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]
-
High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. MDPI. [Link]
-
Density Functional Theory (DFT) - Computational Chemistry Glossary. Deep Origin. [Link]
-
Electrostatic Potential Maps - Computational Chemistry Glossary. Deep Origin. [Link]
-
HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. [Link]
-
Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab. [Link]
-
Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
-
Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
-
Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. [Link]
-
Frequencies and Thermochemistry. Rowan Scientific. [Link]
-
Geometry optimization: what happens in the algorithm? - Matter Modeling Stack Exchange. [Link]
-
Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. NIH. [Link]
-
Computational Chemistry/Geometry optimization - Wikibooks, open books for an open world. [Link]
-
Constrained geometry optimizations with common quantum chemistry codes. [Link]
-
Møller-Plesset perturbation theory | Computational Chemistry Class Notes - Fiveable. [Link]
-
Optimization of molecular geometries | PennyLane Demos. [Link]
-
Tutorial: Electrostatic Potential Maps - UC Santa Barbara. [Link]
-
Møller–Plesset perturbation theory - Wikipedia. [Link]
-
Q-Chem 5.0 User's Manual : Vibrational Analysis. [Link]
-
Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix | The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC - PubMed Central. [Link]
-
Basis set (chemistry) - Wikipedia. [Link]
-
Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy. [Link]
- Chapter 2: Computational Electronic Structure Theory - Books.
-
UVVis spectroscopy - ORCA 5.0 tutorials - FACCTs. [Link]
-
Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Møller–Plesset perturbation theory - Grokipedia. [Link]
-
HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! - YouTube. [Link]
-
GAMESS, Gaussian - software for Quantum Chemistry. [Link]
-
UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS - FACCTs. [Link]
-
5.2 Møller-Plesset Perturbation Theory - Q-Chem Manual. [Link]
-
software - What is a good replacement for Gaussian? - Matter Modeling Stack Exchange. [Link]
-
Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines | ACS Omega. [Link]
-
Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations - AIMS Press. [Link]
-
Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - MDPI. [Link]
-
A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra | Request PDF - ResearchGate. [Link]
-
Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. - ResearchGate. [Link]
-
Basis Set FAQ. [Link]
-
A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PubMed Central. [Link]
-
Basis Sets | Gaussian.com. [Link]
-
Is the number of basis functions same in the different atoms in the 6-31G basis set? [Link]
-
Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters | ACS Omega - ACS Publications. [Link]
-
ORCA - FACCTs. [Link]
-
Another alternative to Gaussian: orca vs Openmolcas vs Gamess vs Psi4 - Reddit. [Link]
-
GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the Structural Features of Guanine Derivatives as MGMT Inhibitors Using 3D-QSAR Modeling Combined with Molecular Docking | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantum molecular modeling of the interaction between guanine and alkylating agents--2--nitrogen mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Study of Oxidation of Guanine by Singlet Oxygen (1 Δg ) and Formation of Guanine:Lysine Cross-Links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Modeling competitive reaction mechanisms of peroxynitrite oxidation of guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Modeling Applied to Nucleic Acid-Based Molecule Development [mdpi.com]
Navigating the Solubility Landscape of N2-Phenoxyacetyl Guanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Drug Discovery
In the realm of medicinal chemistry and drug development, the journey of a promising molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a given solvent system dictates its bioavailability, formulation possibilities, and ultimately, its efficacy. N2-Phenoxyacetyl Guanine, a synthetic derivative of the essential nucleobase guanine, stands as a molecule of significant interest for its potential therapeutic applications.[1] However, to unlock this potential, a thorough understanding of its solubility characteristics is paramount. This guide provides a comprehensive exploration of the solubility of this compound, offering both theoretical insights and practical, field-proven methodologies for its determination.
The Molecular Architecture of this compound and its Implications for Solubility
This compound is characterized by the attachment of a phenoxyacetyl group to the exocyclic amino group of the guanine core (Figure 1). This structural modification significantly alters the physicochemical properties of the parent molecule, most notably its solubility.[1]
Figure 1: Chemical Structure of this compound
Caption: A diagram illustrating the core components of this compound.
The guanine moiety, with its purine ring system rich in nitrogen and oxygen atoms, possesses the capacity for extensive hydrogen bonding, rendering it sparingly soluble in water but more soluble in acidic or basic solutions where it can be ionized.[2][3] Conversely, the phenoxyacetyl group introduces a significant hydrophobic character to the molecule. This phenyl ring and the ether linkage increase the molecule's lipophilicity, suggesting a departure from the solubility profile of unsubstituted guanine.
The interplay between the hydrophilic, hydrogen-bonding potential of the guanine core and the hydrophobic nature of the phenoxyacetyl group dictates the solubility of this compound in a given solvent. A delicate balance of solvent polarity, hydrogen bonding capability, and the potential for acid-base interactions will govern its dissolution.
Predicted Solubility Profile of this compound
While precise, experimentally determined solubility data for this compound is not extensively available in the public domain, we can predict its likely solubility in a range of common laboratory solvents based on its structural attributes. These predictions are intended to guide solvent selection for initial experimental work.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale for Prediction |
| Water | 10.2 | Very Slightly Soluble | The hydrophobic phenoxyacetyl group is expected to significantly decrease aqueous solubility compared to guanine. The purine core offers some hydrogen bonding potential, preventing complete insolubility. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | ~10 | Very Slightly Soluble | Similar to water, with the salt content unlikely to dramatically increase the solubility of this neutral compound. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble | A highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds in the solid state and solvating both the polar guanine core and the nonpolar phenoxyacetyl group. |
| Dimethylformamide (DMF) | 6.4 | Soluble | Another polar aprotic solvent with strong solvating properties, expected to effectively dissolve this compound. |
| Methanol | 5.1 | Sparingly Soluble | A polar protic solvent that can engage in hydrogen bonding. Its lower polarity compared to water may favor interaction with the phenoxyacetyl group, leading to moderate solubility. |
| Ethanol | 4.3 | Slightly Soluble | Less polar than methanol, its ability to dissolve the compound is expected to be correspondingly lower. |
| Acetonitrile | 5.8 | Slightly Soluble | A polar aprotic solvent that is a weaker hydrogen bond acceptor than DMSO or DMF, suggesting lower solvating power for the guanine core. |
| Dichloromethane (DCM) | 3.1 | Very Slightly Soluble | A nonpolar solvent that will struggle to overcome the strong intermolecular forces of the guanine core, despite favorable interactions with the phenoxyacetyl group. |
| Hexane | 0.1 | Practically Insoluble | A nonpolar hydrocarbon solvent that is a very poor solvent for polar compounds. |
Disclaimer: The solubility predictions in Table 1 are estimations based on chemical principles and the known properties of similar compounds. Experimental verification is essential for any research or development application.
Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol
To obtain accurate and reliable solubility data, a robust experimental methodology is crucial. The following protocol outlines the industry-standard shake-flask method for determining the thermodynamic (equilibrium) solubility of this compound.[4][5] This method is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess of the solid compound in a chosen solvent for a sufficient period to allow the solution to reach equilibrium.[6] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Figure 2: Experimental Workflow for Thermodynamic Solubility Determination
Caption: A flowchart outlining the key steps of the shake-flask solubility determination method.
Step-by-Step Experimental Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be clearly visible.
-
Prepare samples in triplicate for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials from the shaker.
-
Separate the saturated solution from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the solid.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any fine particles that could interfere with the analysis.
-
-
-
Sample Dilution:
-
Accurately dilute the clear, saturated filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be precisely recorded.
-
-
HPLC Analysis:
-
Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase C18 column is a good starting point.
-
The mobile phase composition should be optimized to achieve good peak shape and retention time for this compound. A gradient of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid is a common starting point for purine derivatives.[7][8]
-
Set the UV detector to a wavelength where this compound exhibits strong absorbance (a UV scan of a standard solution can determine the optimal wavelength, likely around 250-280 nm).
-
-
Data Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculate the solubility of this compound in the original solvent by multiplying the concentration of the diluted sample by the dilution factor.
-
Molecular Interactions Governing Solubility
The solubility of this compound is a result of the energetic balance between the interactions of the solute molecules with each other in the solid state and their interactions with the solvent molecules in solution.
Figure 3: Key Intermolecular Interactions Influencing Solubility
Caption: A diagram illustrating the balance of intermolecular forces in the dissolution process.
-
In Polar Protic Solvents (e.g., Water, Methanol): The guanine core can act as both a hydrogen bond donor and acceptor, interacting with the solvent molecules. However, the large, nonpolar phenoxyacetyl group disrupts the hydrogen-bonding network of the solvent, leading to an unfavorable entropic cost and thus limited solubility.
-
In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and can effectively solvate the guanine portion of the molecule. Their high polarity also allows them to interact favorably with the dipole of the amide linkage and the ether oxygen. Furthermore, their ability to disrupt the strong solute-solute interactions in the crystal lattice contributes to high solubility.
-
In Nonpolar Solvents (e.g., Hexane, Dichloromethane): These solvents primarily interact through weaker van der Waals forces. While they can interact with the phenoxyacetyl group, they are unable to overcome the strong hydrogen bonding and pi-stacking interactions between the guanine cores in the solid state, resulting in very low solubility.
Conclusion: A Roadmap for Harnessing the Potential of this compound
A comprehensive understanding of the solubility of this compound is not merely an academic exercise; it is a critical enabler for its advancement as a potential therapeutic agent. This guide has provided a framework for approaching this essential property, from theoretical predictions based on molecular structure to a detailed, practical protocol for its experimental determination. By applying these principles and methodologies, researchers can confidently navigate the challenges of formulation and delivery, paving the way for the successful translation of this compound from the laboratory to the clinic. The insights gained from a thorough solubility assessment will undoubtedly accelerate the realization of its full therapeutic promise.
References
-
Scribd. Solubility - A Fundamental Concept in Pharmaceutical Sciences. [Link]
-
Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]
-
U.S. Pharmacopeia. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
Glick, B. R., & Pasternak, J. J. (2014). HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase. Methods in molecular biology (Clifton, N.J.), 1120, 159–172. [Link]
-
Gesi, M., et al. (2016). Development of a new HPLC method using fluorescence detection without derivatization for determining Purine Nucleoside Phosphorylase activity in human plasma. Journal of Chromatography B, 1009-1010, 83–89. [Link]
-
Quaratino, C. P., et al. (1991). A RP-HPLC method for the measurement of guanine, other purine bases and nucleosides. Advances in experimental medicine and biology, 309B, 39–42. [Link]
-
D'Souza, P., et al. (2018). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. International journal of molecular sciences, 19(11), 3591. [Link]
-
Pharmaffiliates. This compound. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+. [Link]
-
Majdano, A. A., et al. (2020). High performance liquid chromatography (HPLC) Determination of nitrogenous bases Cytosine, Adenine and Guanine by derivatization with 2-hydroxynaphthaldehyde. Sindh University Research Journal-SURJ (Science Series), 52(02), 223-228. [Link]
-
Beaucage, S. L., et al. (1991). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. Tetrahedron Letters, 32(49), 7207-7210. [Link]
-
ResearchGate. Aqueous solubility of guanine reported in the literature and obtained.... [Link]
-
ResearchGate. Puzzling Aqueous Solubility of Guanine Obscured by the Formation of Nanoparticles. [Link]
-
Mey, A. S. J. S., et al. (2015). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 55(1), 1-13. [Link]
-
National Center for Biotechnology Information. Guanine. PubChem Compound Database. [Link]
-
Cole-Parmer. Material Safety Data Sheet - n-2-Acetylguanine, 99+%. [Link]
-
Veeprho. This compound. [Link]
-
Wikipedia. Adenosine triphosphate. [Link]
Sources
- 1. CAS 144782-23-0: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Guanine | C5H5N5O | CID 135398634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+ | SIELC Technologies [sielc.com]
A Technical Guide to the Crystal Structure Analysis of N2-Phenoxyacetyl Guanine: From Synthesis to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2-Phenoxyacetyl Guanine is a modified nucleobase of significant interest in medicinal chemistry and drug development due to its potential to modulate biological pathways through altered molecular interactions.[1] A definitive understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutics. This guide provides a comprehensive, in-depth technical overview of the methodologies required to determine the single-crystal X-ray structure of this compound. It covers the entire workflow, from the synthesis and purification of the compound to advanced crystallographic analysis and structure validation, with a focus on the underlying scientific principles and best practices.
Introduction: The Significance of this compound in Structural Biology
Guanine and its derivatives are fundamental components of numerous biological processes. The modification of the guanine scaffold, such as the introduction of a phenoxyacetyl group at the N2 position, can significantly alter its electronic and steric properties.[1] This modification can influence hydrogen bonding patterns, π-stacking interactions, and overall molecular conformation, thereby affecting its binding affinity to biological targets like enzymes and riboswitches.[2] High-resolution structural data from single-crystal X-ray diffraction provides the most precise insights into these molecular features, including bond lengths, bond angles, and intermolecular interactions.[3] Such information is invaluable for computational modeling, drug design, and understanding the pharmacodynamic properties of N2-modified guanine analogs.[2]
Synthesis and Purification of this compound
A prerequisite for successful crystallization is the availability of highly pure material. This compound can be synthesized via the aminoacylation of guanosine with phenoxyacetic acid.[2][4]
Synthesis Pathway:
Caption: Synthesis workflow for this compound.
Following synthesis, rigorous purification is essential. Recrystallization is a powerful technique for purifying solid organic compounds by separating the desired compound from soluble and insoluble impurities.[5][6]
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at an elevated temperature.[7] For guanine derivatives, polar aprotic solvents like DMSO, DMF, or aqueous solutions at specific pH values are often effective.[8][9][10] A solvent pair, such as ethanol/water or acetic acid/water, can also be employed to achieve optimal solubility characteristics.[1]
-
Dissolution: Dissolve the crude this compound in a minimum amount of the chosen solvent at or near its boiling point to form a saturated solution.[5][6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a gravity filtration of the hot solution to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[1]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, higher-quality crystals. The solution can then be placed in an ice bath to maximize crystal yield.[5]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[1][6]
-
Drying: Dry the crystals thoroughly under vacuum to remove any residual solvent.
Single Crystal Growth: The Heart of Crystallography
The growth of a single, well-ordered crystal suitable for X-ray diffraction is often the most challenging step. Several methods can be employed, and the choice depends on the physicochemical properties of this compound.
| Crystallization Method | Description | Suitability for this compound |
| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks, gradually increasing the concentration and inducing crystallization. | High potential for success. The choice of solvent is critical and may require screening of several options. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a reservoir of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. | A versatile and widely used method. A good starting point would be a solution in DMSO with an anti-solvent like ethanol or isopropanol. |
| Temperature Gradient | A saturated solution is subjected to a temperature gradient, with crystallization occurring in the cooler region where solubility is lower. | Effective for compounds with a significant temperature-dependent solubility.[7] |
| pH-Induced Crystallization | For compounds with ionizable groups, like guanine, altering the pH of an aqueous solution can drastically change solubility and induce crystallization.[8][9][10] | Highly relevant for guanine derivatives. Dissolving this compound in a dilute acidic or basic solution and then slowly neutralizing it can be an effective strategy. |
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.
Caption: The workflow of single-crystal X-ray diffraction analysis.
The fundamental principle of X-ray diffraction is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d).[11] By rotating the crystal and collecting thousands of diffraction spots, a three-dimensional map of the electron density within the crystal can be reconstructed.
Key Steps in Data Processing:
-
Indexing and Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal.[11]
-
Integration: The intensity of each diffraction spot is measured. These intensities are proportional to the square of the structure factor amplitudes, which are related to the arrangement of atoms in the unit cell.
-
Space Group Determination: Based on the symmetry of the diffraction pattern, the space group is determined. The space group describes the symmetry operations (e.g., rotations, reflections) within the crystal lattice.
-
Structure Solution: The "phase problem" is solved to obtain an initial model of the electron density map. For small molecules like this compound, direct methods are typically successful.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the fit between the observed and calculated diffraction patterns. This process optimizes atomic coordinates, thermal parameters, and occupancies.
Structure Validation: Ensuring Scientific Integrity
A determined crystal structure must be rigorously validated to ensure its accuracy and chemical reasonableness.[12] Automated tools like the International Union of Crystallography's checkCIF service are indispensable for this process.
Key Validation Checks:
-
Geometric Plausibility: Bond lengths, bond angles, and torsion angles should conform to expected values for similar chemical fragments. The Cambridge Structural Database (CSD) serves as a vast repository of experimental data for such comparisons.
-
Hydrogen Atom Placement: Hydrogen atoms are often not directly visible in electron density maps but can be placed in calculated positions based on geometric considerations and the hydrogen bonding network.
-
Thermal Parameters (Anisotropic Displacement Parameters): These should be physically reasonable. Unusually large or small values may indicate disorder or an incorrect atomic assignment.
-
Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or troughs that would suggest missing atoms or incorrect assignments.
-
Symmetry Analysis: The final structure should be checked for higher symmetry that may have been missed during the initial space group determination.
Hypothetical Crystallographic Data for this compound
While an experimental structure is not yet available, we can anticipate the type of data that would be generated. The following table presents a hypothetical, yet plausible, set of crystallographic parameters for this compound, based on known structures of similar guanine derivatives.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₃H₁₁N₅O₃ | Defines the atomic composition of the molecule.[2][4] |
| Formula Weight | 285.26 g/mol | Molar mass of the compound.[2][4] |
| Crystal System | Monoclinic | One of the seven crystal systems describing the unit cell geometry. |
| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetry elements. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.0 Å, c = 13.5 Å, β = 95° | The dimensions and angle of the fundamental repeating unit of the crystal. |
| Volume | 1371 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density | 1.38 g/cm³ | The theoretical density of the crystal. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Goodness-of-Fit (GoF) | ~1.0 | Should be close to 1 for a good refinement. |
Conclusion
The determination of the single-crystal structure of this compound is a critical step in understanding its potential as a therapeutic agent. This guide has outlined a comprehensive, field-proven workflow, from material synthesis and purification to the intricacies of X-ray data collection, processing, and rigorous validation. By following these methodologies, researchers can obtain a high-resolution, three-dimensional model of the molecule. This structural blueprint will be instrumental in elucidating its binding modes, guiding further chemical modifications, and ultimately accelerating the drug discovery and development process.
References
-
University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization. Retrieved from [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved from [Link]
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
ResearchGate. (2021). How to analyze single crystal X-ray Diffraction data to get X-ray rocking curve?. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
Gur, D., Pierantoni, M., Dov, N. E., et al. (2016). Guanine Crystallization in Aqueous Solutions Enables Control over Crystal Size and Polymorphism. Crystal Growth & Design, 16(10), 5593-5600. Retrieved from [Link]
-
Weizmann Institute of Science. (2016). Guanine Crystallization in Aqueous Solutions Enables Control over Crystal Size and Polymorphism. Retrieved from [Link]
-
ResearchGate. (2016). Guanine Crystallization in Aqueous Solutions Enables Control over Crystal Size and Polymorphism | Request PDF. Retrieved from [Link]
-
Michigan State University. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]
-
Hartwick, R. P., et al. (2015). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. PLoS ONE, 10(9), e0137983. Retrieved from [Link]
-
van der Sluis, P., & Spek, A. L. (2009). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section A: Foundations of Crystallography, 65(Pt 1), 51–59. Retrieved from [Link]
-
Fernández-Castaño, R., et al. (2023). Guanine crystal formation by bacteria. PLoS ONE, 18(4), e0283737. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (2023). Validation of Experimental Crystal Structures. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]
-
van de Streek, J., & Neumann, M. A. (2014). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 1020–1032. Retrieved from [Link]
-
Ealick, S. E., et al. (1993). Application of X-ray crystallographic methods in the design of purine nucleoside phosphorylase inhibitors. Annals of the New York Academy of Sciences, 685, 237–247. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 144782-23-0. Retrieved from [Link]
-
Leung, H. W., et al. (2022). Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. ChemRxiv. Retrieved from [Link]
-
Leung, H. W., et al. (2022). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. Journal of the American Chemical Society, 144(47), 21398–21403. Retrieved from [Link]
-
Cambridge Open Engage. (2022). Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]
Sources
- 1. CAS 144782-23-0: this compound | CymitQuimica [cymitquimica.com]
- 2. High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. Critical evaluation of a crystal structure of nitrogenase with bound N2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of Radicals from X-irradiated Guanine Derivatives: An Experimental and Computational Study of Sodium Guanosine Dihydrate Single Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. DSpace [repository.kaust.edu.sa]
- 9. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Working with entries — CSD Python API 3.6.1 documentation [downloads.ccdc.cam.ac.uk]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
An In-depth Technical Guide to the Biochemical Mechanism of Action of N2-Phenoxyacetyl Guanine
Introduction: The Prodrug Strategy and N2-Phenoxyacetyl Guanine
In the landscape of drug discovery and development, the prodrug approach represents a sophisticated strategy to overcome pharmacokinetic and pharmacodynamic barriers of therapeutically promising compounds. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmacological agent. This strategy is often employed to enhance oral bioavailability, improve solubility, increase metabolic stability, or achieve targeted drug delivery.
N2-Phenoxyacetyl Guanuanine is a synthetic nucleobase analog designed as a prodrug of guanine, a fundamental component of nucleic acids.[1][2] The core concept behind its design is the modification of the N2 position of the guanine purine ring with a phenoxyacetyl group.[1] This modification masks the polar amino group of guanine, thereby increasing its lipophilicity. This enhanced lipophilicity is hypothesized to facilitate its passage across cellular membranes, a critical step for intracellular drug action. Once inside the cell, the phenoxyacetyl group is designed to be cleaved, releasing the active guanine molecule to exert its therapeutic effects. The potential applications of such a compound are broad, spanning antiviral and anticancer therapies where targeting nucleotide metabolism is a key strategy.[1]
This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on the biochemical assays used to elucidate its activity. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and molecular biology.
Part 1: The Core Directive - Unraveling the Mechanism of Action
The central hypothesis for the mechanism of action of this compound is its intracellular conversion to guanine, which can then be metabolized into its active nucleoside and nucleotide forms. This process can be broken down into two key stages:
-
Enzymatic Activation: The cleavage of the amide bond linking the phenoxyacetyl group to the guanine base.
-
Metabolic Incorporation: The subsequent phosphorylation of the released guanine or its corresponding nucleoside by cellular kinases.
Enzymatic Activation: The Gateway to Bioactivity
The conversion of this compound to guanine is presumed to be mediated by intracellular enzymes.[] The amide linkage in the N2-phenoxyacetyl moiety is a likely substrate for cellular hydrolases, such as amidases or esterases with broad substrate specificity.[][4]
-
Amidases: These enzymes catalyze the hydrolysis of amide bonds. The phenoxyacetyl group attached to the N2 position of guanine forms an amide linkage that could be a target for cellular amidases.[4]
-
Carboxylesterases: While primarily acting on ester bonds, some carboxylesterases exhibit promiscuous amidase activity and could potentially hydrolyze the amide bond in this compound.[5]
The enzymatic cleavage would release guanine and phenoxyacetic acid as byproducts. The liberation of guanine is the critical step that "unmasks" the active molecule, allowing it to enter the cellular purine salvage pathway.
Diagram 1: Proposed Enzymatic Activation of this compound
Sources
- 1. N2 modified dinucleotide cap analogs as a potent tool for mRNA engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: High-Fidelity Oligonucleotide Synthesis Using N2-Phenoxyacetyl Guanine (Pac-dG) Phosphoramidite
Abstract
The synthesis of high-purity, full-length oligonucleotides is paramount for applications ranging from therapeutic development to molecular diagnostics. A critical factor in achieving this is the strategic selection of protecting groups for the exocyclic amines of the nucleobases, particularly guanine. The standard isobutyryl (iBu) protecting group on guanine requires harsh, prolonged deprotection conditions that can damage sensitive modifications or the oligonucleotide itself. This application note details the use of N2-Phenoxyacetyl-2'-deoxyGuanosine (Pac-dG) as a superior alternative. The Pac group's enhanced lability under mild basic conditions facilitates rapid and clean deprotection, preserving the integrity of complex and modified oligonucleotides. Herein, we provide a comprehensive scientific overview, detailed protocols for solid-phase synthesis and deprotection, and expert insights into the advantages of integrating Pac-dG into your synthesis workflows.
Introduction: The Guanine Protection Challenge
In automated solid-phase oligonucleotide synthesis via the phosphoramidite method, protecting the exocyclic amino groups of adenine (N6), cytosine (N4), and guanine (N2) is essential to prevent unwanted side reactions during the coupling cycle.[1] While protecting groups for adenine and cytosine are relatively straightforward to remove, the N2-amino group of guanine presents a unique challenge. The widely used N2-isobutyryl (iBu) group is notoriously slow to cleave, necessitating harsh deprotection conditions such as concentrated ammonium hydroxide at elevated temperatures for extended periods (e.g., 17 hours at 55°C).[2]
These aggressive conditions are incompatible with an increasing number of modified nucleobases, fluorophores, and other sensitive moieties incorporated into modern oligonucleotides. Such treatments can lead to the degradation of these components, ultimately reducing the yield and purity of the final product. To overcome this limitation, "mild" protecting groups have been developed. Among these, the phenoxyacetyl (Pac) group for guanine stands out for its optimal balance of stability during synthesis and rapid lability during deprotection.[3][4]
Scientific Rationale: Advantages of the N2-Phenoxyacetyl (Pac) Group
The phenoxyacetyl group's utility stems from the electron-withdrawing nature of the phenoxy moiety, which makes the adjacent carbonyl carbon more susceptible to nucleophilic attack by a base (e.g., ammonia or potassium carbonate). This chemical property allows for significantly faster and milder deprotection compared to alkyl-acyl groups like isobutyryl.
Key Advantages:
-
Rapid Deprotection: The Pac group is cleaved substantially faster than the iBu group, enabling the use of milder reagents and significantly shorter reaction times.[5]
-
Compatibility with Sensitive Moieties: Mild deprotection conditions, such as using potassium carbonate in methanol or ammonium hydroxide at room temperature, preserve the integrity of sensitive dyes, modified bases, and complex RNA molecules.[6][7][8]
-
Reduced Side Product Formation: Milder conditions minimize the risk of side reactions, such as degradation of the oligonucleotide backbone or modification of sensitive bases.
-
High Synthesis Fidelity: Pac-dG phosphoramidite exhibits coupling efficiencies comparable to standard phosphoramidites, ensuring high stepwise yield and the successful synthesis of long oligonucleotides.[9]
The chemical structure of the N2-Pac-dG-CE Phosphoramidite monomer is illustrated below.
Protocol Steps:
-
Detritylation (Deblocking): The 5'-Dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using 3% TCA in DCM to expose the 5'-hydroxyl group.
-
Coupling: The Pac-dG phosphoramidite is activated by ETT and reacts with the free 5'-hydroxyl group. A standard coupling time of 5-10 minutes is generally sufficient. [10]3. Capping: Any unreacted 5'-hydroxyl groups are irreversibly blocked using the capping mixture. Using Pac₂O (UltraMILD Cap A) prevents the exchange of the Pac group on guanine. [11]4. Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using the iodine solution.
These four steps are repeated for each subsequent monomer until the full-length oligonucleotide is assembled.
Cleavage and Deprotection Protocol
This is the critical stage where the advantages of the Pac group are realized. The choice of method depends on the sensitivity of other components in the oligonucleotide.
Method A: Ultra-Mild Deprotection (Recommended for Highly Sensitive Oligos)
This method is ideal for oligonucleotides containing base-sensitive dyes or modified nucleosides.
-
Transfer the solid support (CPG) to a 2 mL screw-cap vial.
-
Add 1.0 mL of 0.05 M potassium carbonate (K₂CO₃) in anhydrous methanol.
-
Seal the vial tightly and incubate at room temperature (20-25°C) for 4 hours. [7][11]4. Quench the reaction by neutralizing with an appropriate buffer or proceed directly to purification.
-
The supernatant now contains the fully deprotected oligonucleotide, ready for desalting or purification.
Method B: Mild Ammonium Hydroxide Deprotection
This method is faster than traditional protocols and suitable for most standard applications.
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Add 1.0 mL of concentrated ammonium hydroxide (30% NH₄OH).
-
Seal the vial tightly and incubate at room temperature (20-25°C) for 2-4 hours. 4. After incubation, cool the vial before opening.
-
Evaporate the ammonia or proceed directly to purification.
Troubleshooting and Expert Insights
-
Incomplete Deprotection: If analysis (e.g., by mass spectrometry) shows residual Pac groups, extend the deprotection time. For K₂CO₃, extend to 6 hours. For NH₄OH, ensure the solution is fresh and concentrated.
-
Use of UltraMILD Capping Reagents: The use of standard acetic anhydride capping (Cap A) can lead to partial exchange of the Pac group on guanine for an acetyl group. The resulting N2-acetyl-guanine requires harsher deprotection conditions, negating the benefit of using Pac-dG. Therefore, using phenoxyacetic anhydride (Pac₂O) as the capping agent is strongly recommended. [8][11]* RNA Synthesis: The mild deprotection offered by Pac-dG is particularly advantageous in RNA synthesis, where the 2'-hydroxyl protecting groups (e.g., TBDMS) can be sensitive to prolonged basic treatment. [5][12]
Conclusion
The N2-Phenoxyacetyl guanine (Pac-dG) phosphoramidite is a critical tool for modern, high-fidelity oligonucleotide synthesis. Its rapid cleavage under mild conditions enables the routine synthesis of complex and sensitive oligonucleotides that would be compromised by traditional deprotection strategies. By adopting the protocols outlined in this guide, researchers and developers can significantly improve the purity, yield, and integrity of their synthetic DNA and RNA, facilitating advancements in therapeutics, diagnostics, and fundamental biological research.
References
- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. (General background reference)
-
Prakash, T. P., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & Medicinal Chemistry Letters, 24(10), 2333-2336. Available at: [Link]
-
LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. Available at: [Link]
-
Reddy, M. P., et al. (1994). Cleavage of oligodeoxyribonucleotides from controlled-pore glass supports and their rapid deprotection by gaseous amines. Tetrahedron Letters, 35(25), 4311-4314. Available at: [Link]
-
Mellon, C., et al. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Omega, 6(11), 7546–7560. Available at: [Link]
-
Glen Research. (n.d.). Deprotection Guide. Glen Research Corporation. Available at: [Link]
-
Glen Research. (2013). Glen Report 25 Supplement: Deprotection. Glen Research Corporation. Available at: [Link]
-
Glen Research. (2019). Glen Report 31.1. Glen Research Corporation. Available at: [Link]
-
Zhang, X., & Jones, R. A. (2007). Oligonucleotide synthesis under mild deprotection conditions. Current Protocols in Nucleic Acid Chemistry, Chapter 3, Unit 3.3. Available at: [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Available at: [Link]
-
Glen Research. (2008). Glen Report 20.2: Deprotection - Volume 1. Glen Research Corporation. Available at: [Link]
-
ATDBio. (n.d.). The Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Available at: [Link]
-
JoVE. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA. Journal of Visualized Experiments. Available at: [Link]
-
Glen Research. (2009). Glen Report 21.2: Technical Brief – Synthesis of Long Oligonucleotides. Glen Research Corporation. Available at: [Link]
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
N2-Phenoxyacetyl Guanine as a protecting group for guanosine in RNA synthesis
Abstract
The chemical synthesis of RNA oligonucleotides is a foundational technology for advancements in therapeutics, diagnostics, and fundamental biological research. A critical determinant of success in this multi-step process is the strategic selection of protecting groups for the nucleobases. The exocyclic amine of guanosine (N²) is particularly susceptible to side reactions, necessitating a protecting group that is stable throughout the synthesis cycles yet can be removed under mild conditions to preserve the integrity of the final RNA product. This application note provides a comprehensive technical guide to the use of the N²-phenoxyacetyl (Pac) group for guanosine protection. We will delve into the chemical rationale for its use, its advantages over traditional protecting groups, and provide detailed, field-tested protocols for the preparation of Pac-G phosphoramidite, its incorporation into RNA oligos via solid-phase synthesis, and subsequent deprotection.
Introduction: The Challenge of Guanosine Protection in RNA Synthesis
The solid-phase phosphoramidite method is the gold standard for the chemical synthesis of RNA.[1] This cyclical process involves the sequential addition of ribonucleoside phosphoramidites to a growing chain attached to a solid support.[2] To ensure the fidelity of this process, all reactive functional groups on the nucleoside monomers, other than the 5'-hydroxyl and the 3'-phosphoramidite, must be masked with protecting groups.[3]
The N²-exocyclic amine of guanosine presents a unique challenge. Inadequate protection can lead to side reactions during the phosphoramidite coupling and capping steps.[4] Conversely, a protecting group that is too robust requires harsh deprotection conditions (e.g., prolonged heating in concentrated ammonia), which can be detrimental to the integrity of the RNA molecule, especially for long sequences or those containing sensitive modifications.[5]
Traditional guanosine protecting groups, such as isobutyryl (iBu) and acetyl (Ac), have been widely used. However, their removal often necessitates extended treatment with strong bases at elevated temperatures.[6] The N²-phenoxyacetyl (Pac) group has emerged as a superior alternative, offering a compelling balance of stability during synthesis and lability under significantly milder deprotection conditions.[7] This attribute is particularly advantageous for the synthesis of complex and modified RNA molecules.
The Phenoxyacetyl (Pac) Advantage
The utility of the Pac group stems from the electron-withdrawing nature of the phenoxy moiety, which increases the susceptibility of the amide bond to nucleophilic attack during deprotection. This allows for its rapid and efficient cleavage under milder basic conditions compared to standard acyl groups.[7]
Comparative Analysis of Guanosine Protecting Groups
The selection of a protecting group is a critical decision that balances stability during synthesis with the ease of removal post-synthesis. The Pac group offers a distinct advantage in deprotection speed, which minimizes the exposure of the newly synthesized RNA to potentially damaging alkaline conditions.
| Protecting Group | Structure | Deprotection Conditions | Relative Deprotection Rate | Key Advantages | Key Disadvantages |
| Isobutyryl (iBu) | -CO-CH(CH₃)₂ | Concentrated aqueous ammonia, 55°C | Slow | High stability during synthesis. | Requires harsh deprotection, potentially damaging to sensitive oligos.[6] |
| Acetyl (Ac) | -CO-CH₃ | Aqueous methylamine or ethanolic ammonia | Moderate | Faster deprotection than iBu. | Can be more labile than iBu under certain synthesis conditions.[6] |
| Dimethylformamidine (dmf) | -CH=N(CH₃)₂ | Concentrated aqueous ammonia, room temp to 55°C | Fast | Rapid deprotection. | Less stable on other nucleobases like adenosine.[4] |
| Phenoxyacetyl (Pac) | -CO-CH₂-O-Ph | Ethanolic ammonia or aqueous methylamine, room temperature | Very Fast | Very rapid and selective deprotection under mild conditions, preserving oligo integrity.[][9] | Can be too labile for certain highly extended synthesis strategies. |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and use of N²-Pac protected guanosine in solid-phase RNA synthesis. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
Protocol 1: Synthesis of 5'-O-DMT-2'-O-TBDMS-N²-phenoxyacetyl-guanosine
This protocol outlines the key steps to prepare the Pac-protected guanosine monomer, starting from commercially available guanosine. The process involves sequential protection of the hydroxyl groups followed by acylation of the N²-amino group.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of the protected guanosine monomer.
Materials:
-
Guanosine
-
Anhydrous Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Di-tert-butylsilyl ditriflate
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Phenoxyacetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Hydrogen fluoride-pyridine complex (HF-Pyridine)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
3',5'-Hydroxyl Protection:
-
Co-evaporate guanosine with anhydrous pyridine to remove residual water.
-
Dissolve the dried guanosine in anhydrous DMF.
-
Cool the solution to 0°C and add di-tert-butylsilyl ditriflate dropwise, followed by imidazole.
-
Stir the reaction at 0°C and then allow it to warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by silica gel chromatography.
-
-
2'-Hydroxyl Protection:
-
Dissolve the 3',5'-O-di-tert-butylsilyl-guanosine in anhydrous DMF.
-
Add TBDMS-Cl and imidazole and stir at room temperature.
-
Monitor the reaction by TLC.
-
After completion, work up the reaction and purify the product.
-
-
N²-Amino Group Protection:
-
Dissolve the fully hydroxyl-protected guanosine in anhydrous pyridine.
-
Add a catalytic amount of DMAP.
-
Add phenoxyacetic anhydride and stir the reaction at room temperature for 3-4 hours.[10]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with methanol and partition between DCM and saturated aqueous NaHCO₃.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
-
Selective 3',5'-Hydroxyl Deprotection:
-
Dissolve the N²-Pac protected intermediate in DCM.
-
Cool to 0°C and slowly add HF-Pyridine complex.
-
Stir the reaction at 0°C until completion as monitored by TLC.
-
Carefully quench the reaction and purify the resulting diol.
-
-
5'-Hydroxyl Protection:
-
Co-evaporate the N²-Pac-2'-O-TBDMS-guanosine with anhydrous pyridine.
-
Dissolve in anhydrous pyridine and add DMT-Cl.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench with methanol and purify the final product by silica gel chromatography to yield 5'-O-DMT-2'-O-TBDMS-N²-phenoxyacetyl-guanosine.
-
Protocol 2: Preparation of 5'-O-DMT-2'-O-TBDMS-N²-Pac-Guanosine-3'-CE Phosphoramidite
This protocol describes the phosphitylation of the protected guanosine nucleoside to generate the phosphoramidite monomer required for solid-phase synthesis.
Diagram of Phosphitylation Reaction:
Caption: Conversion of the protected nucleoside to its phosphoramidite.
Materials:
-
5'-O-DMT-2'-O-TBDMS-N²-phenoxyacetyl-guanosine
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous acetonitrile
-
Silica gel or neutral alumina for column chromatography
Procedure:
-
Dry the protected guanosine nucleoside under high vacuum.
-
Dissolve the dried nucleoside in anhydrous DCM.
-
Add DIPEA, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at room temperature under an inert atmosphere (e.g., Argon).
-
Stir the reaction for 2-4 hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench with methanol.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel or neutral alumina, eluting with a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine.
-
Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to obtain the phosphoramidite as a white foam.
-
Characterization: Confirm the identity and purity of the phosphoramidite using ³¹P NMR, which should show a characteristic signal around 150 ppm, and ¹H NMR.[3][11]
Protocol 3: Solid-Phase RNA Synthesis using Pac-G Phosphoramidite
This protocol outlines the standard cycle for incorporating the Pac-G phosphoramidite into a growing RNA chain on an automated synthesizer.
Diagram of Solid-Phase Synthesis Cycle:
Caption: The four-step cycle of phosphoramidite-based RNA synthesis.
Procedure:
-
Preparation: Dissolve the Pac-G phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.[2]
-
Automated Synthesis: Perform the solid-phase synthesis on a commercial DNA/RNA synthesizer using the following standard cycle:
-
Detritylation: Removal of the 5'-DMT group with 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in DCM.
-
Coupling: Activation of the Pac-G phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and coupling to the free 5'-hydroxyl of the growing RNA chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups with acetic anhydride to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester using an iodine solution.
-
-
Repeat the cycle until the desired RNA sequence is assembled.
Protocol 4: Deprotection of RNA Synthesized with Pac-G
This final protocol details the cleavage of the RNA from the solid support and the removal of all protecting groups. The use of Pac-G allows for a significantly milder base deprotection step.
Materials:
-
Controlled-pore glass (CPG) support with synthesized RNA
-
Ammonium hydroxide/40% aqueous methylamine (1:1, v/v) (AMA) or ethanolic ammonia.
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
RNA quenching buffer
-
3M Sodium Acetate
-
Butanol
-
Ethanol
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support to a screw-cap vial.
-
Add 1-2 mL of AMA solution to the vial.
-
Incubate at room temperature for 20-30 minutes, or at 65°C for 10-15 minutes for complete cleavage and removal of the Pac and other base-labile protecting groups.[10] This is significantly shorter than the hours required for iBu-G.[12]
-
Transfer the supernatant containing the cleaved RNA to a new tube and dry the sample in a speed-vac.
-
-
2'-O-TBDMS Group Removal:
-
Dissolve the dried RNA pellet in anhydrous DMSO.
-
Add triethylamine, followed by TEA·3HF.
-
Heat the mixture at 65°C for 2.5 hours.[13]
-
Quench the reaction by adding an appropriate RNA quenching buffer.
-
-
Desalting and Purification:
-
The deprotected RNA can be desalted by ethanol or butanol precipitation.[13]
-
Add 3M sodium acetate and butanol, cool to -70°C, and centrifuge to pellet the RNA.
-
Wash the pellet with ethanol and dry.
-
The final RNA product can be further purified by HPLC or PAGE.
-
Conclusion
The N²-phenoxyacetyl protecting group for guanosine offers a significant advantage in the chemical synthesis of RNA. Its key feature, the ability to be removed under mild basic conditions, directly addresses the challenge of preserving the integrity of sensitive RNA molecules during deprotection. The protocols detailed in this guide provide a robust framework for the synthesis of the Pac-G phosphoramidite and its successful application in solid-phase RNA synthesis. By adopting this methodology, researchers, scientists, and drug development professionals can enhance the yield and purity of their synthetic RNA, facilitating advancements in the ever-expanding field of RNA-based technologies.
References
-
Mullah, B.; Andrus, A. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron Letters, 1997, 38(33), 5751-5754. [Link]
-
Reddy, M. P.; Hanna, N. B.; Farooqui, F. A convenient procedure for the deprotection of RNA synthesized by the TBDMS-phosphoramidite method. Tetrahedron Letters, 1994, 35(25), 4311-4314. [Link]
-
Schulhof, J. C.; Molko, D.; Teoule, R. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 1987, 15(2), 397-416. [Link]
-
Glen Research. Deprotection Guide. [Link]
-
Wincott, F.; DiRenzo, A.; Shaffer, C.; Grimm, S.; Tracz, D.; Workman, C.; Sweedler, D.; Gonzalez, C.; Scaringe, S.; Usman, N. Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 1995, 23(14), 2677-2684. [Link]
-
Glen Research. Glen Report 19.22: Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. [Link]
-
Fergione, S.; Fedorova, O.; et al. Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv, 2021. [Link]
-
Caruthers, M. H. Gene synthesis machines: DNA chemistry and its uses. Science, 1985, 230(4723), 281-285. [Link]
-
Micura, R.; et al. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis. Angewandte Chemie International Edition, 2012, 51(51), 12859-12863. [Link]
-
Mitra, D.; et al. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments, 2017, (125), e55931. [Link]
-
Beaucage, S. L.; Iyer, R. P. Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 1992, 48(12), 2223-2311. [Link]
-
Wu, T.; Ogilvie, K. K.; Pon, R. T. Prevention of chain cleavage in the solid-phase synthesis of oligoribonucleotides using fast deprotecting bases. Nucleic Acids Research, 1989, 17(9), 3501-3517. [Link]
-
Reese, C. B. The chemical synthesis of oligo- and poly-nucleotides: a personal account. Tetrahedron, 1991, 47(4-5), 545-581. [Link]
-
Damha, M. J.; Ogilvie, K. K. The use of N-phenoxyacetyl protecting groups in the synthesis of oligoribonucleotides. The Journal of Organic Chemistry, 1988, 53(16), 3710-3722. [Link]
- Gait, M. J. (Ed.). Oligonucleotide synthesis: a practical approach. IRL press, 1984.
-
Pitsch, S.; et al. Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl-protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry, 2001, 3.8.1-3.8.24. [Link]
- Beigelman, L.; et al. A new strategy for the synthesis of 2'-O-methyloligoribonucleotides. Nucleosides and Nucleotides, 1995, 14(3-5), 901-905.
- Vinayak, R.; et al. Synthesis and deprotection of oligoribonucleotides containing the 2'-(O-tert-butyldimethylsilyl) group. Nucleosides and Nucleotides, 1992, 11(2-4), 799-814.
Sources
- 1. 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite [myskinrecipes.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 9. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usp.org [usp.org]
- 12. Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Application of N2-Phenoxyacetyl Guanine in RNA Structural Analysis: A High-Affinity Probe for Dissecting Riboswitch Conformational Dynamics
An Application Guide for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction: Beyond Sequence to Structure
The function of an RNA molecule is intrinsically linked to its three-dimensional structure. From the intricate folds of the ribosome to the dynamic switching of riboswitches, RNA architecture dictates its interactions with proteins, metabolites, and other nucleic acids, thereby governing fundamental biological processes.[1][2] Consequently, elucidating RNA structure is paramount for understanding gene regulation and for the rational design of novel therapeutics targeting RNA.[3][4]
Chemical probing techniques, such as SHAPE-MaP and DMS-MaPseq, have become powerful tools for mapping RNA secondary structures on a transcriptome-wide scale by reporting on the accessibility of nucleotide backbones or bases.[5][6][7] These methods provide a global view of RNA folding. However, a complementary and equally crucial approach involves using specific, high-affinity ligands to probe the localized conformational dynamics of functional RNA domains, such as the ligand-binding pocket of a riboswitch.
This application note focuses on the specialized use of N2-phenoxyacetyl guanine , a synthetic analog of guanine. It is not a general chemical probing reagent like SHAPE or DMS. Instead, it serves as a high-affinity molecular probe to investigate the precise structural mechanics of the guanine riboswitch.[8] The guanine riboswitch, a conserved regulatory element found primarily in bacteria, controls gene expression by binding to guanine, which induces a conformational change in the RNA structure.[8] By comparing the structural impact of guanine versus this compound, researchers can dissect the principles of molecular recognition and ligand-induced structural switching, providing a powerful paradigm for RNA-targeted drug discovery.
This guide provides the scientific principles, detailed experimental protocols, and data interpretation frameworks for utilizing this compound as a sophisticated tool for high-resolution analysis of RNA structure and function.
Part 1: Scientific Principles and Mechanism of Action
Chemical Profile: this compound
This compound is a derivative of guanine characterized by the attachment of a phenoxyacetyl group at the N2 position of the purine ring.[9] This modification, synthesized via the aminoacylation of guanosine with phenoxyacetic acid, significantly alters the molecule's steric and electronic properties compared to its parent nucleobase.[10]
| Property | This compound |
| CAS Number | 144782-23-0[10] |
| Molecular Formula | C₁₃H₁₁N₅O₃[10] |
| Molecular Weight | 285.26 g/mol [11] |
| Key Structural Feature | Bulky, hydrophobic phenoxyacetyl group at the N2 position. |
| Primary Application | High-affinity ligand for the guanine riboswitch.[8] |
The addition of the phenoxyacetyl moiety prevents the formation of a key hydrogen bond that guanine makes within the riboswitch binding pocket, yet it introduces new favorable interactions that result in a surprisingly high binding affinity.[8]
Mechanism of Probing: Inducing a Detectable Conformational Change
The utility of this compound in structural analysis stems from its unique interaction with the guanine riboswitch aptamer.
-
Canonical Guanine Binding: In its natural state, the guanine riboswitch forms a highly specific binding pocket. Upon binding guanine, the exocyclic N2-amino group of the ligand forms crucial hydrogen bonds with the carbonyl oxygens of U51 and C74, locking the RNA in a transcriptionally "off" (terminated) state.[8]
-
This compound Interaction: The bulky phenoxyacetyl group at the N2 position sterically clashes with cytosine 74 (C74). To accommodate the ligand, the riboswitch undergoes a distinct conformational change: C74 is expelled from the helical stack of the binding pocket.[8]
-
The "Probe" Action: This ligand-induced displacement of a specific nucleotide is a measurable structural event. While this compound itself is not the "signal," its binding causes a structural change that can be detected and mapped by general probing methods like SHAPE. By comparing the SHAPE reactivity profile of the riboswitch in its apo (unbound), guanine-bound, and N2-phenoxyacetyl-guanine-bound states, one can precisely map the region of conformational change, providing high-resolution insight into the plasticity and mechanics of the RNA's binding pocket.
Figure 1. Ligand-induced conformational states of the guanine riboswitch binding pocket.
Part 2: Experimental Applications and Protocols
The primary applications involve quantifying the binding interaction and mapping the resulting structural changes.
Application 1: Binding Affinity Determination via Isothermal Titration Calorimetry (ITC)
Causality: Before mapping structural changes, it is essential to confirm and quantify the binding affinity (K D) of this compound. ITC is the gold standard for this, as it directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.
Protocol: ITC Analysis of Ligand Binding to Guanine Riboswitch RNA
-
RNA Preparation:
-
Synthesize the guanine riboswitch aptamer domain RNA via in vitro transcription.
-
Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Perform buffer exchange into the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂) and concentrate the RNA to a final concentration of ~15-20 µM.
-
-
Ligand Preparation:
-
Prepare a 200-250 µM stock solution of this compound in the exact same ITC buffer used for the RNA. Meticulous buffer matching is critical to minimize heat of dilution effects.
-
Prepare a corresponding stock solution of guanine for a comparative experiment.
-
-
ITC Instrument Setup and Titration:
-
Thoroughly clean the ITC sample cell and syringe.
-
Load the RNA solution into the sample cell (~200 µL).
-
Load the this compound solution into the titration syringe (~40 µL).
-
Set the experimental temperature to 25°C.
-
Program the titration sequence: a single 0.4 µL initial injection (typically discarded from analysis) followed by 19-25 injections of 1.5-2.0 µL each, with a 150-second spacing between injections to allow a return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the sample cell containing only ITC buffer to measure the heat of dilution. This data will be subtracted from the experimental binding isotherm.
-
-
Data Analysis:
-
Integrate the raw power peaks to obtain the heat change per injection.
-
Subtract the heat of dilution from the control experiment.
-
Fit the resulting binding isotherm to a one-site binding model to determine the K D, n, and ΔH.
-
Expected Quantitative Data:
| Ligand | Typical Binding Affinity (K D) | Reference |
| Guanine | ~300 nM | [8] |
| This compound | ~9 nM | [8] |
This data authoritatively confirms that this compound is a high-affinity ligand, justifying its use as a specific structural probe.
Application 2: Mapping Conformational Changes with SHAPE-MaP
Causality: SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) chemistry reports on the flexibility of the RNA backbone.[12] Nucleotides in flexible or single-stranded regions are readily acylated, while those in constrained, base-paired regions are unreactive. By comparing SHAPE reactivity profiles under different conditions, we can pinpoint regions that undergo a change in flexibility, such as the C74 nucleotide being expelled from the helix upon this compound binding. The mutational profiling (MaP) readout enables high-throughput sequencing detection of these acylation events.[6][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Khan Academy [khanacademy.org]
- 3. A guide to RNA structure analysis and RNA-targeting methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Probing RNA Structure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile, and accurate RNA structure analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. CAS 144782-23-0: this compound | CymitQuimica [cymitquimica.com]
- 10. This compound | 144782-23-0 | FP26887 [biosynth.com]
- 11. veeprho.com [veeprho.com]
- 12. RNA Structural Analysis by Evolving SHAPE Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Enzymatic incorporation of N2-Phenoxyacetyl Guanine into DNA/RNA
An Application Note from Gemini Scientific
Topic: Enzymatic Incorporation of N²-Phenoxyacetyl Guanine into DNA/RNA
Audience: Researchers, scientists, and drug development professionals.
Abstract
The site-specific introduction of modified nucleobases into DNA and RNA is a cornerstone of modern chemical biology, diagnostics, and therapeutic development. These modifications serve as powerful tools to probe biological mechanisms, enhance oligonucleotide stability, and introduce novel functionalities. Guanine, with its multiple reactive sites, is a frequent target for chemical modification.[1][2] This guide focuses on N²-Phenoxyacetyl Guanine (N²-PhAc-G), a derivative featuring a phenoxyacetyl moiety on the exocyclic amine at the N2-position.[3] This modification, located in the minor groove of the nucleic acid duplex, offers unique potential for influencing molecular interactions and properties. We provide a comprehensive technical guide, including validated protocols, for the enzymatic incorporation of N²-PhAc-G into both DNA and RNA oligonucleotides using various polymerases. This document is intended to equip researchers with the foundational knowledge and practical steps required to successfully utilize this modified guanine analog in their work.
The N²-Phenoxyacetyl Guanine Substrate: Properties and Preparation
The successful enzymatic incorporation of any modified nucleobase begins with a properly prepared substrate. For polymerase-mediated synthesis, the nucleoside must be in its 5'-triphosphate form.
Chemical Properties: N²-Phenoxyacetyl guanine is a derivative of guanine where a phenoxyacetyl group is attached to the exocyclic amine (N2).[3] This addition introduces a bulky, moderately hydrophobic group into the minor groove of a DNA or RNA helix. The phenoxyacetyl group is notably used as a protecting group in chemical oligonucleotide synthesis, which suggests it is stable under standard enzymatic conditions but may be labile under specific chemical treatments (e.g., strong basic conditions).[4]
Substrate Requirement: DNA and RNA polymerases do not incorporate nucleosides directly. They require the high-energy 5'-triphosphate derivatives as substrates to catalyze the formation of the phosphodiester backbone.[5][6] Therefore, for incorporation into DNA, N²-Phenoxyacetyl-2'-deoxyguanosine-5'-triphosphate (N²-PhAc-dGTP) is required. For RNA, N²-Phenoxyacetyl-guanosine-5'-triphosphate (N²-PhAc-GTP) is necessary. These precursors are not typically available commercially and must be chemically synthesized using established phosphorylation methods.[7][8]
Caption: Chemical structure of N²-PhAc-dGTP.
Principles of Enzymatic Incorporation
The enzymatic synthesis of nucleic acids is a template-dependent process catalyzed by polymerases. The ability of a polymerase to accept a modified nucleotide is highly dependent on the enzyme's active site architecture and the nature and location of the modification.[9]
Mechanism of Action: The polymerase moves along a template strand and incorporates the complementary nucleoside triphosphate into the growing primer strand. For N²-PhAc-dGTP or N²-PhAc-GTP, the polymerase must be able to accommodate the bulky phenoxyacetyl group in the minor groove as it forms the Watson-Crick base pair with a cytosine on the template strand.
Polymerase Selection is Critical: Not all polymerases tolerate modified substrates equally.
-
For DNA Synthesis: High-fidelity replicative polymerases are often intolerant of bulky adducts. However, specialized DNA polymerases, particularly translesion synthesis (TLS) polymerases from the Y-family, have more spacious active sites and are adept at bypassing or incorporating modified bases.[10] Human DNA Polymerase κ (Pol κ), for instance, has been shown to efficiently incorporate other N²-alkyl-dGTPs.[10] Thermostable polymerases used in PCR, such as Vent™ exo- and Pfu, have also demonstrated tolerance for various modifications.[9][11]
-
For RNA Synthesis: Bacteriophage RNA polymerases, such as T7, T3, and SP6, are the workhorses of in vitro transcription (IVT).[12] These enzymes are remarkably permissive and can incorporate a wide variety of modified NTPs, often with high efficiency, making them ideal candidates for synthesizing N²-PhAc-G-modified RNA.[13][14]
Caption: Generalized workflow for polymerase-mediated incorporation.
Protocol: Incorporation of N²-PhAc-dG into DNA
This protocol describes a primer extension assay to incorporate a single or multiple N²-PhAc-dG base(s) into a DNA oligonucleotide.
3.1. Rationale and Enzyme Selection The goal is to test the ability of a selected DNA polymerase to use N²-PhAc-dGTP as a substrate. We recommend starting with a Y-family polymerase like human DNA Polymerase κ due to its known tolerance for N2-modified guanines.[10][15] Alternatively, a thermostable polymerase like Vent™ (exo-) can be used, as it has also shown utility in incorporating modified nucleotides.[9]
3.2. Materials
-
Template: A synthetic DNA oligonucleotide containing at least one cytosine (dC) at the desired incorporation site.
-
Primer: A synthetic DNA oligonucleotide (e.g., 5'-radiolabeled with ³²P for autoradiographic detection) complementary to the 3' end of the template, with its 3' end positioned just before the target dC.
-
Enzyme: Human DNA Polymerase κ or Vent™ (exo-) DNA Polymerase.
-
Substrates: Canonical dNTPs (dATP, dCTP, dTTP), and the synthesized N²-PhAc-dGTP.
-
Buffers: 10x Polymerase Reaction Buffer (specific to the chosen enzyme).
-
Other: Nuclease-free water, Stop Solution (e.g., 95% formamide, 20 mM EDTA, loading dyes).
3.3. Experimental Protocol
-
Annealing: Prepare the template-primer duplex by mixing the template and primer in a 1.2:1 molar ratio in 1x reaction buffer. Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.
-
Reaction Setup: On ice, prepare the reaction mixtures as described in Table 1. Create a master mix of buffer, water, and annealed DNA for consistency.
-
Initiation: Add the DNA polymerase to each reaction tube, mix gently, and centrifuge briefly.
-
Incubation: Incubate the reactions at the optimal temperature for the chosen polymerase (e.g., 37°C for Pol κ, higher for thermostable polymerases) for a specified time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding an equal volume of Stop Solution.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the products using denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or fluorescence imaging to observe the extended primer. Successful incorporation will result in a band shift corresponding to the full-length product.
Table 1: Reaction Setup for DNA Incorporation
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Nuclease-Free Water | - | to 20 µL | - |
| 10x Reaction Buffer | 10x | 2 | 1x |
| Annealed Template/Primer | 1 µM | 2 | 100 nM |
| dATP, dCTP, dTTP mix | 100 µM | 2 | 10 µM each |
| N²-PhAc-dGTP | 100 µM | 2 | 10 µM |
| DNA Polymerase | 1-5 U/µL | 1 | Varies |
| Total Volume | 20 µL |
Note: Concentrations of the modified triphosphate and polymerase may need optimization.
Protocol: Incorporation of N²-PhAc-G into RNA
This protocol uses in vitro transcription (IVT) to generate RNA molecules containing N²-PhAc-G residues.
4.1. Rationale and Enzyme Selection T7 RNA Polymerase is highly processive and readily incorporates modified nucleotides, making it the enzyme of choice for this application.[16] The protocol involves preparing a standard IVT reaction where the natural GTP is either partially or fully replaced by N²-PhAc-GTP.
4.2. Materials
-
Template: A linearized plasmid or a PCR product containing a double-stranded T7 promoter sequence followed by the target gene.
-
Enzyme: T7 RNA Polymerase.
-
Substrates: ATP, CTP, UTP, and N²-PhAc-GTP. Natural GTP may be included for partial substitution.
-
Buffers & Reagents: 10x Transcription Buffer, DTT, RNase Inhibitor, DNase I.
-
Other: Nuclease-free water, RNA purification kit.
4.3. Experimental Protocol
-
Reaction Setup: At room temperature, combine the reagents in a nuclease-free tube in the order listed in Table 2. Thaw components, mix thoroughly, and centrifuge briefly. Keep the enzyme on ice until needed.
-
Initiation & Incubation: Add the T7 RNA Polymerase, mix by gentle pipetting, and centrifuge briefly. Incubate at 37°C for 2-4 hours.[16][17]
-
DNA Template Removal: Add 1 µL of DNase I to the reaction mixture, mix, and incubate at 37°C for 15 minutes.[17]
-
RNA Purification: Purify the synthesized RNA using an appropriate column-based RNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Analysis: Determine the concentration and purity of the RNA using a spectrophotometer (A260/280 ratio).[17] Analyze the transcript size and integrity using denaturing agarose or polyacrylamide gel electrophoresis.
Table 2: Reaction Setup for RNA Incorporation (IVT)
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Nuclease-Free Water | - | to 20 µL | - |
| 10x Transcription Buffer | 10x | 2 | 1x |
| ATP, CTP, UTP mix | 10 mM | 2 | 1 mM each |
| N²-PhAc-GTP | 10 mM | 2 | 1 mM |
| Linear DNA Template | 0.5-1 µg/µL | 1 | 0.5-1 µg |
| RNase Inhibitor | 40 U/µL | 1 | 40 Units |
| T7 RNA Polymerase | 50 U/µL | 2 | 100 Units |
| Total Volume | 20 µL |
Note: For partial incorporation, create a mix of GTP and N²-PhAc-GTP at the desired ratio with a combined final concentration of 1 mM.
Applications and Key Considerations
Oligonucleotides containing N²-PhAc-G can be employed in a variety of applications, leveraging the unique properties of the modification.
Potential Applications:
-
Probing Molecular Interactions: The bulky phenoxyacetyl group can be used to probe steric and hydrophobic interactions in the minor groove of DNA/RNA with binding proteins, enzymes, or small molecules.
-
Therapeutic Development: Modified oligonucleotides are central to antisense and siRNA technologies.[18] The N²-PhAc-G modification could be explored for its effects on nuclease resistance, binding affinity, and immune stimulation.[13][19]
-
Riboswitch Modulation: N²-phenoxyacetyl guanine has been shown to bind to the guanine riboswitch and modulate its activity, suggesting a role in developing novel antibacterial agents.[20]
Important Considerations:
-
Incorporation Efficiency: The efficiency of incorporation may be lower than that of the natural nucleotide. Optimization of the modified triphosphate concentration, polymerase concentration, and incubation time is often necessary.
-
Impact on Duplex Stability: The bulky minor groove modification may impact the thermal stability (Tₘ) of the resulting DNA:DNA or DNA:RNA duplex. This should be characterized empirically.
-
Downstream Applications: The presence of N²-PhAc-G may inhibit subsequent enzymatic steps. For example, a DNA template modified with N²-PhAc-dG may not be efficiently amplified by a high-fidelity PCR polymerase. Similarly, an mRNA containing N²-PhAc-G may exhibit altered translational efficiency.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Low Incorporation | 1. Inactive polymerase.2. Poor quality of modified triphosphate.3. Suboptimal reaction conditions.4. Polymerase is intolerant of the modification. | 1. Use a fresh aliquot of enzyme.2. Verify purity and integrity of N²-PhAc-(d)GTP.3. Optimize concentrations of enzyme and substrate; vary incubation time/temp.4. Screen different polymerases (e.g., other TLS enzymes for DNA, SP6 or T3 for RNA). |
| Incomplete/Truncated Products (IVT) | 1. Premature transcription termination.2. RNase contamination.3. Depletion of NTPs. | 1. Increase NTP and polymerase concentration.2. Use RNase-free reagents and workspace; add more RNase inhibitor.3. Ensure NTP concentrations are sufficient for the desired yield. |
| Smearing on Gel | 1. Nuclease contamination.2. Overloading of the sample.3. Issues with gel polymerization. | 1. Maintain a nuclease-free environment.2. Load less material onto the gel.3. Prepare fresh gels and running buffer. |
References
- The Moon Lab. (n.d.). In Vitro Transcription of Modi fi ed RNAs.
- New England Biolabs. (n.d.). mRNA Synthesis Protocol with Modified Nucleotides using the HiScribe T7 mRNA Kit with CleanCap Reagent AG (NEB #E2080).
- Umar, S., et al. (2021). DNA polymerases η and κ bypass N2-guanine-O6-alkylguanine DNA alkyltransferase cross-linked DNA-peptides. Journal of Biological Chemistry.
- Lee, H. W., et al. (2018). Effects of N2-Alkylguanine, O6-Alkylguanine, and Abasic Lesions on DNA Binding and Bypass Synthesis by the Euryarchaeal B-Family DNA Polymerase Vent (exo−). Biochemistry.
- Biosynth. (n.d.). N2-Phenoxyacetyl guanine | 144782-23-0 | FP26887.
- Mahal, J. P., et al. (2014). In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells. Journal of Visualized Experiments.
- ATDBio. (n.d.). Applications of modified oligonucleotides.
- Schiper, J. L., et al. (2017). N2-Substituted 2′-Deoxyguanosine Triphosphate Derivatives, Selective Substrates for Human DNA Polymerase κ. ACS Chemical Biology.
- Betz, K., et al. (2024). Site-specific RNA modification via initiation of in vitro transcription reactions with m6A and isomorphic emissive adenosine analogs. Chemical Science.
- Promega Connections. (2020). In Vitro Transcription and the Use of Modified Nucleotides.
- CymitQuimica. (n.d.). CAS 144782-23-0: this compound.
- You, C., et al. (2018). DNA Polymerase η Promotes the Transcriptional Bypass of N2-Alkyl-2′-deoxyguanosine Adducts in Human Cells. Journal of Biological Chemistry.
- MDPI. (2020). Modified Nucleic Acids: Expanding the Capabilities of Functional Oligonucleotides.
- Rampersad, V., et al. (2004). Incorporation of reporter-labeled nucleotides by DNA polymerases. Analytical Biochemistry.
- Ueno, Y., et al. (2007). A new usage of functionalized oligodeoxynucleotide probe for site-specific modification of a guanine base within RNA. Nucleic Acids Research.
- New England Biolabs. (n.d.). Fidelity of nucleotide incorporation by RNA polymerases.
- Piccirilli, J. A., et al. (1990). Enzymatic incorporation of a new base pair into DNA and RNA extends the genetic alphabet. Nature.
- Kellenberger, C. A., et al. (2011). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. RNA.
- MDPI. (2020). Modified Nucleic Acids: Expanding the Capabilities of Functional Oligonucleotides.
- Symons, R. H. (1974). Ribonucleoside 3'-di- and -triphosphates. Synthesis of guanosine tetraphosphate (ppGpp). Journal of Biological Chemistry.
- Tor, Y., & Loakes, D. (2001). Synthesis and RNA polymerase incorporation of the degenerate ribonucleotide analogue rPTP. Nucleosides, Nucleotides & Nucleic Acids.
- Deleavey, G. F., & Damha, M. J. (2012). Biochemistry, RNA Polymerase. StatPearls.
- Warren, C. D., et al. (2014). Nucleoside Triphosphates - From Synthesis to Biochemical Characterization. Journal of Visualized Experiments.
- Chapin, E. F., & Ede, N. K. (2021). Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. Organic Letters.
- Wikipedia. (n.d.). Guanine.
- Wikipedia. (n.d.). Guanosine triphosphate.
- Morita, Y., et al. (2006). Enzymatic incorporation of chemically-modified nucleotides into DNAs. Nucleosides, Nucleotides & Nucleic Acids.
Sources
- 1. Effects of N2-Alkylguanine, O6-Alkylguanine, and Abasic Lesions on DNA Binding and Bypass Synthesis by the Euryarchaeal B-Family DNA Polymerase Vent (exo−) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanine - Wikipedia [en.wikipedia.org]
- 3. CAS 144782-23-0: this compound | CymitQuimica [cymitquimica.com]
- 4. A new usage of functionalized oligodeoxynucleotide probe for site-specific modification of a guanine base within RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, RNA Polymerase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Guanosine triphosphate - Wikipedia [en.wikipedia.org]
- 7. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Incorporation of reporter-labeled nucleotides by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N2-Substituted 2′-Deoxyguanosine Triphosphate Derivatives, Selective Substrates for Human DNA Polymerase κ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic incorporation of chemically-modified nucleotides into DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and RNA polymerase incorporation of the degenerate ribonucleotide analogue rPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. neb.com [neb.com]
- 15. DNA Polymerase η Promotes the Transcriptional Bypass of N2-Alkyl-2′-deoxyguanosine Adducts in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
- 17. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cosmobio.co.jp [cosmobio.co.jp]
- 19. researchgate.net [researchgate.net]
- 20. High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N2-Phenoxyacetyl Guanine Phosphoramidite in Automated DNA/RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic selection of protecting groups for the exocyclic amines of nucleobases is a cornerstone of high-fidelity automated oligonucleotide synthesis. This is particularly critical for guanine, which is susceptible to side reactions. The N2-Phenoxyacetyl (Pac) protected guanine phosphoramidite has emerged as a key building block, especially for the synthesis of sensitive, modified, and long oligonucleotides. Its labile nature under mild basic conditions allows for rapid and gentle deprotection, preserving the integrity of delicate moieties within the synthetic DNA or RNA strand. This guide provides an in-depth analysis of the causality behind experimental choices, self-validating protocols, and a comprehensive reference to the use of N2-Phenoxyacetyl Guanine phosphoramidite in automated synthesis.
The Rationale for Phenoxyacetyl Protection of Guanine
In the landscape of automated oligonucleotide synthesis, the choice of a protecting group for the exocyclic amine of guanine represents a critical balance between stability during the synthesis cycles and the ease of its removal during the final deprotection step. An ideal protecting group must remain intact during the acidic detritylation steps and the subsequent coupling and capping reactions, yet be readily cleavable under mild basic conditions to prevent degradation of the final oligonucleotide product.
The N2-Phenoxyacetyl (Pac) group offers a compelling solution to this challenge. Unlike the more traditional isobutyryl (iBu) group, which requires harsher and more prolonged basic treatment for removal, the Pac group is significantly more labile. This feature is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications, such as fluorescent dyes, labels, or base analogs, which may be degraded by harsh deprotection conditions.[1] The use of Pac-protected phosphoramidites, often in conjunction with other "UltraMILD" protecting groups like phenoxyacetyl for adenine (Pac-dA) and acetyl for cytosine (Ac-dC), enables deprotection protocols that are both rapid and gentle.[2]
The phenoxyacetyl group's lability stems from the electron-withdrawing nature of the phenoxy moiety, which facilitates nucleophilic attack at the carbonyl carbon during base-catalyzed hydrolysis. This allows for complete deprotection in a fraction of the time required for iBu-dG, minimizing the risk of side product formation and preserving the integrity of the synthesized oligonucleotide.[3]
Comparative Performance of Guanine Phosphoramidites
While direct, comprehensive head-to-head comparisons under identical conditions are not extensively published, a synthesis of data from various sources allows for a meaningful comparison of the most common guanine phosphoramidites. The key performance metrics are coupling efficiency and deprotection time.
| Protecting Group | Typical Coupling Efficiency | Deprotection Conditions | Deprotection Time | Key Advantages |
| N2-Phenoxyacetyl (Pac) | ~98-99% | 0.05 M K₂CO₃ in Methanol | 4 hours at RT | Very mild deprotection, ideal for sensitive modifications. |
| Ammonium Hydroxide | 2 hours at RT | |||
| N2-isobutyryl (iBu) | ~98-99% | Concentrated Ammonium Hydroxide | 8-16 hours at 55°C | High stability during synthesis. |
| N,N-dimethylformamidine (dmf) | ~99% | Concentrated Ammonium Hydroxide | 1-2 hours at 55°C | Rapid deprotection, good for high-throughput synthesis. |
| AMA (Ammonium hydroxide/Methylamine) | 5-10 minutes at 65°C |
Note: Coupling efficiencies are generally high for all standard phosphoramidites, but can be influenced by factors such as reagent quality, synthesizer maintenance, and the specific sequence being synthesized.[4]
Experimental Protocols
The following protocols are designed to provide a robust framework for the use of this compound phosphoramidite in automated DNA/RNA synthesis.
Reagent Preparation
-
Phosphoramidite Solution: Dissolve the N2-Phenoxyacetyl-dG phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M. This should be done under an inert atmosphere (e.g., argon) to minimize exposure to moisture.[5]
-
Activator Solution: Prepare the activator solution (e.g., 0.45 M Tetrazole, 0.5 M DCI) in anhydrous acetonitrile according to the synthesizer manufacturer's recommendations.
-
Capping Solutions:
-
Cap A: A solution of 5% Phenoxyacetic Anhydride in THF/Pyridine or Acetonitrile. Crucially, the use of phenoxyacetic anhydride in Cap A is highly recommended when using Pac-protected guanine to prevent exchange of the protecting group with acetate from the standard acetic anhydride capping mix. [6][7]
-
Cap B: A solution of 10% N-Methylimidazole in acetonitrile.
-
-
Oxidation Solution: A solution of 0.02 M Iodine in THF/Water/Pyridine.
-
Deblocking Solution: A solution of 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane.
Automated Synthesis Cycle
The following is a generalized protocol for a standard automated DNA/RNA synthesizer. Specific timings may need to be optimized based on the instrument and the specific oligonucleotide sequence.
Caption: Simplified mechanism of Pac group deprotection.
Troubleshooting
Low coupling efficiency is a common issue in oligonucleotide synthesis. Below are some potential causes and solutions, particularly relevant when using this compound phosphoramidite.
| Problem | Potential Cause | Recommended Action |
| Low Coupling Efficiency | Moisture in Reagents: Phosphoramidites are extremely sensitive to water. | Use anhydrous acetonitrile and ensure all reagents are dry. Consider using molecular sieves. [8] |
| Degraded Phosphoramidite: Prolonged storage or exposure to air can lead to degradation. | Use a fresh vial of phosphoramidite. | |
| Inefficient Activation: The activator may be old or improperly prepared. | Prepare a fresh solution of the activator. | |
| Synthesizer Fluidics Issue: Blockages or leaks in the reagent lines. | Check and prime all reagent lines. Calibrate reagent delivery volumes. [9] | |
| Incomplete Deprotection | Incorrect Capping Reagent: Use of acetic anhydride in Cap A with Pac-dG. | Ensure Cap A contains phenoxyacetic anhydride. [10] |
| Insufficient Deprotection Time: | Follow the recommended deprotection times for the chosen reagent. |
Conclusion
This compound phosphoramidite is an invaluable tool for the synthesis of complex and sensitive oligonucleotides. Its key advantage lies in the mild deprotection conditions it affords, which significantly broadens the scope of modifications that can be incorporated into synthetic DNA and RNA. By understanding the chemical principles behind its use and adhering to optimized protocols, researchers can achieve high-yield, high-purity synthesis of oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.
References
-
Glen Research. (n.d.). UltraMild Base Protection Phosphoramidites and Supports. Glen Research. [Link]
-
Glen Research. (2019). Procedure for Synthesis of CleanAmp™ Primers. Glen Report, 21(12). [Link]
-
Glen Research. (n.d.). UltraMild Synthesis. Glen Research. [Link]
-
Glen Research. (n.d.). PROCEDURE FOR ULTRAMILD DEPROTECTION OF OLIGODEOXYNUCLEOTIDES. Glen Research. [Link]
-
Glen Research. (n.d.). UltraMild Oligonucleotide Synthesis. Glen Research. [Link]
-
Glen Research. (2009). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report, 21(2). [Link]
-
biomers.net. (n.d.). Synthesis of Oligonucleotides. biomers.net. [Link]
-
Trivitron Healthcare. (2024, March 12). How are Oligonucleotides Synthesized?. Trivitron Healthcare Blog. [Link]
-
Damha, M. J., & Ogilvie, K. K. (1993). On-demand synthesis of phosphoramidites. Nucleic acids research, 21(23), 5437–5444. [Link]
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic acids research, 26(4), 1046–1050. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. glenresearch.com [glenresearch.com]
Application Note: N2-Phenoxyacetyl Guanine as a High-Affinity Probe for Elucidating Guanine Riboswitch Plasticity and Function
Introduction: Beyond the Canonical Ligand
Riboswitches are structured RNA elements, typically located in the 5'-untranslated regions of bacterial mRNAs, that directly bind to specific metabolites to regulate gene expression without the need for protein cofactors.[1][2] The guanine riboswitch, a member of the purine riboswitch class, acts as a genetic "OFF" switch.[3] Upon binding its cognate ligand, guanine, the riboswitch undergoes a conformational change that promotes the formation of a transcriptional terminator, halting the expression of genes involved in purine biosynthesis and transport.[1][2]
This elegant mechanism makes the guanine riboswitch an attractive target for novel antimicrobial agents. However, a significant challenge in developing synthetic ligands is that the natural guanine molecule is almost completely encapsulated by the RNA's three-dimensional structure.[4][5] This severely limits the chemical space available for designing effective binders.
This application note introduces N2-phenoxyacetyl guanine (N2-PAG) , a synthetic guanine derivative that overcomes this limitation through a novel mechanism of action.[4] N2-PAG is not merely a ligand; it is a powerful molecular probe that binds with high affinity while actively remodeling the ligand-binding pocket.[4][5] By studying its interaction with the guanine riboswitch, researchers can gain unprecedented insights into the structural plasticity of this RNA target, paving the way for a new generation of RNA-directed therapeutics.
Section 1: The N2-PAG Advantage: A Disruptive Binding Mechanism
The natural binding of guanine relies on a precise network of hydrogen bonds within a pre-organized pocket. A key feature of this interaction is the formation of a Watson-Crick base pair between the ligand and a highly conserved "discriminator" nucleotide, cytosine-74 (C74).[1][6] This interaction effectively seals the ligand within the RNA core.
N2-PAG binding fundamentally alters this paradigm. The bulky phenoxyacetyl group at the N2 position introduces a steric clash that prevents the canonical Watson-Crick pairing with C74.[4][5] Instead of being rejected, the RNA accommodates N2-PAG by expelling C74 from the binding pocket. This surprising event dramatically remodels the core of the riboswitch, making the bound ligand significantly more accessible to the solvent.[4] Despite this disruption, N2-PAG maintains a high binding affinity, comparable to guanine itself, with reported dissociation constants (KD) in the low nanomolar range (e.g., 8.8 ± 0.5 nM).[4]
This disruptive binding mechanism reveals that the riboswitch is not a rigid scaffold but a dynamic structure capable of significant conformational rearrangement. This plasticity is the key that N2-PAG exploits and, in doing so, opens up a much larger chemical space for the design of future antimicrobial agents.[4][5]
Section 2: Biophysical Characterization of the N2-PAG-Riboswitch Interaction
To fully characterize the interaction between N2-PAG and the guanine riboswitch, a combination of biophysical techniques is recommended. The following protocols provide a framework for quantifying the thermodynamic, kinetic, and functional aspects of this unique binding event.
Protocol 2.1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Rationale: ITC is the gold standard for measuring the thermodynamics of biomolecular interactions.[7] It directly measures the heat released or absorbed as the ligand binds to the macromolecule, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry 'n') in a single, label-free experiment.[8][9][10] This allows for a precise comparison of the driving forces behind N2-PAG binding versus natural guanine binding.
Methodology:
-
RNA Preparation:
-
Synthesize the guanine riboswitch aptamer domain via in vitro transcription. Purify using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Refold the RNA by heating to 90°C for 2 minutes, followed by snap-cooling on ice for 5 minutes.
-
Allow the RNA to fold at room temperature for 10 minutes in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂).
-
Dialyze the RNA extensively against the ITC buffer to ensure buffer matching. Degas the final sample.
-
Determine the final RNA concentration accurately using UV-Vis spectrophotometry at 260 nm. A typical concentration for the cell is 10-20 µM.
-
-
Ligand Preparation:
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the RNA sample into the calorimeter cell and the N2-PAG solution into the injection syringe.
-
Perform an initial injection of ~0.5 µL to remove air from the syringe, followed by 20-30 injections of ~1.5-2.0 µL each, with sufficient spacing to allow a return to baseline.
-
Perform a control titration by injecting N2-PAG into the buffer-filled cell to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the peaks of the binding isotherm to obtain the heat change per injection.
-
Fit the resulting data to a one-site binding model to determine the KD, ΔH, ΔS, and stoichiometry (n).
-
Protocol 2.2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Rationale: SPR provides real-time kinetic data, allowing for the determination of association (kₐ or kₒₙ) and dissociation (kₒ or kₒff) rate constants.[13] This adds a dynamic dimension to the static thermodynamic data from ITC. A critical aspect of this protocol is the use of a reference flow cell containing a non-binding mutant RNA. This self-validating step allows for the subtraction of non-specific binding and bulk refractive index changes, ensuring the measured interaction is specific.[13][14][15]
Methodology:
-
RNA Preparation:
-
Prepare a 3'-biotinylated guanine riboswitch aptamer via in vitro transcription or chemical synthesis.
-
Prepare a non-binding mutant control (e.g., C74U mutant, which abrogates guanine binding but has been shown to bind N2-PAG with very low affinity) with the same 3'-biotinylation.[4]
-
Purify and refold both RNAs as described in the ITC protocol.
-
-
SPR Chip Preparation and RNA Immobilization:
-
Use a streptavidin-coated sensor chip (e.g., SA chip).
-
Prime the chip with running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂, 0.05% P20 surfactant).
-
Inject the biotinylated wild-type RNA over one flow cell and the biotinylated mutant RNA over a reference flow cell to achieve a target immobilization level (e.g., ~2000-2600 Response Units, RU).[13]
-
-
Kinetic Analysis:
-
Prepare a serial dilution of N2-PAG in the running buffer, including a zero-concentration (buffer only) sample for double referencing. A typical concentration range would span from 0.1x to 10x the expected KD (e.g., 1 nM to 100 nM).
-
Perform a multi-cycle kinetics experiment by injecting each N2-PAG concentration over both flow cells for a set association time, followed by a buffer flow for the dissociation phase.
-
Regenerate the chip surface between cycles if necessary (often not required for small molecule interactions).
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell (mutant RNA) and the zero-concentration injection from the active flow cell data.
-
Globally fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kₐ, kₒ, and the equilibrium dissociation constant KD (kₒ/kₐ).
-
Section 3: Probing Structural and Functional Consequences
Binding data alone is insufficient. It is crucial to correlate the biophysical parameters with structural changes and functional outcomes.
Protocol 3.1: In-Line Probing to Map Conformational Changes
Rationale: In-line probing is a simple, powerful technique to analyze RNA structure in solution.[16][17] It relies on the principle that spontaneous RNA backbone cleavage occurs more readily in flexible, unstructured regions.[18] Ligand binding stabilizes specific regions, protecting them from cleavage. By comparing the cleavage patterns in the presence and absence of N2-PAG, one can map the precise nucleotides involved in the binding and subsequent conformational change.
Methodology:
-
RNA Preparation and Labeling:
-
Synthesize the riboswitch aptamer.
-
Dephosphorylate the 5'-end using alkaline phosphatase.
-
Label the 5'-end with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP. Alternatively, a 5'-fluorescent dye can be used for non-radioactive detection.[19]
-
Purify the labeled RNA by denaturing PAGE.
-
-
In-Line Probing Reaction:
-
Elute the labeled RNA and resuspend in a small volume of RNase-free water.
-
Prepare reaction mixtures in a buffer of 50 mM Tris-HCl (pH 8.3), 20 mM MgCl₂, and 100 mM KCl.
-
For the experimental lane, add N2-PAG to a final concentration sufficient for saturation (e.g., 10-50 µM). For the control lane, add an equivalent volume of buffer.
-
Include a 'T1' lane (RNase T1 digestion, cleaves after G residues) and an 'OH' lane (alkaline hydrolysis ladder) for sequence mapping.
-
Incubate all samples at room temperature for 24-48 hours in the dark.
-
-
Analysis:
-
Stop the reactions by adding loading buffer and flash-freezing.
-
Separate the cleavage products on a high-resolution denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography or fluorescence imaging.
-
Regions protected from cleavage in the N2-PAG lane compared to the control lane represent areas of the RNA that become structured and stabilized upon ligand binding.
-
Protocol 3.2: In Vitro Transcription Termination Assay
Rationale: This functional assay directly tests whether the binding of N2-PAG to the riboswitch aptamer leads to the intended biological outcome: premature transcription termination.[20][21] It provides the ultimate validation that the measured binding event is regulatory.
Methodology:
-
Template Preparation:
-
Prepare a linear DNA template containing a promoter (e.g., T7) followed by the guanine riboswitch sequence and a downstream reporter region.
-
-
Transcription Reaction:
-
Set up in vitro transcription reactions using T7 RNA polymerase. Include NTPs, with one being radiolabeled (e.g., [α-³²P]UTP) for visualization.
-
Prepare a series of reactions with varying concentrations of N2-PAG. Include a no-ligand control and a guanine positive control.
-
Initiate transcription by adding the RNA polymerase and incubate at 37°C for 30-60 minutes.
-
-
Analysis:
-
Stop the reactions with a formamide-containing loading dye.
-
Separate the RNA products on a denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography.
-
Quantify the band intensities for the full-length "read-through" (RT) transcript and the smaller "terminated" (T) transcript.
-
Calculate the percent termination for each ligand concentration as: % Termination = [T / (T + RT)] * 100.
-
Plot the percent termination against the ligand concentration to determine the EC₅₀ value, which reflects the concentration required for half-maximal regulatory activity.
-
Section 4: Data Interpretation and Expected Outcomes
By applying the protocols described, researchers can build a comprehensive profile of the N2-PAG-riboswitch interaction.
Table 1: Representative Biophysical Data for Guanine vs. N2-PAG This table contains illustrative data based on published findings.[4]
| Parameter | Ligand | Typical Value | Technique | Interpretation |
| KD (nM) | Guanine | 2.1 ± 0.7 | ITC | High-affinity natural interaction. |
| N2-PAG | 8.8 ± 0.5 | ITC | Maintains high affinity despite disruptive mechanism. | |
| ΔH (kcal/mol) | Guanine | -15.0 | ITC | Binding is strongly enthalpically driven. |
| N2-PAG | -12.5 | ITC | Binding remains enthalpically favorable. | |
| -TΔS (kcal/mol) | Guanine | 3.2 | ITC | Small unfavorable entropic contribution. |
| N2-PAG | 1.7 | ITC | Less unfavorable entropy, possibly due to C74 release. | |
| kₐ (10⁵ M⁻¹s⁻¹) | N2-PAG | ~5 | SPR | Fast association rate. |
| kₒ (10⁻³ s⁻¹) | N2-PAG | ~4 | SPR | Slow dissociation rate, indicating a stable complex. |
Table 2: Expected Functional and Structural Outcomes
| Assay | Observation for N2-PAG | Interpretation |
| In-Line Probing | Strong protection in regions corresponding to helices P2 and P3 and the binding core, similar to guanine. Potential changes around nucleotide C74. | Confirms N2-PAG binding induces the formation of the globally folded, regulatory structure. |
| Transcription Assay | Dose-dependent increase in transcription termination, with an efficiency nearly as high as that of natural guanine.[4][22][23] | Demonstrates that the N2-PAG-induced conformation is functionally competent to trigger the genetic switch. |
Conclusion
This compound is more than a simple guanine analog; it is a sophisticated chemical tool that provides deep insights into the structure and function of the guanine riboswitch. Its unique ability to bind with high affinity while displacing a key nucleotide reveals the inherent plasticity of the RNA target.[4][5] The protocols outlined in this application note provide a comprehensive framework for researchers to use N2-PAG to explore this plasticity, validate binding kinetics and thermodynamics, and confirm the functional consequences of this novel interaction. By leveraging N2-PAG, scientists in both academic and industrial settings can accelerate the structure-based design of new antimicrobial agents that target the dynamic and adaptable world of RNA regulation.
References
-
Matyjasik, M. M., Hall, S. D., & Batey, R. T. (2020). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. Molecules, 25(10), 2295. [Link]
-
Proteopedia. (2012). Guanine riboswitch. Retrieved from [Link]
-
Arney, J. W., & Weeks, K. M. (2022). RNA–Ligand Interactions Quantified by Surface Plasmon Resonance with Reference Subtraction. Biochemistry, 61(15), 1625–1632. [Link]
-
ACS Publications. (2022). RNA–Ligand Interactions Quantified by Surface Plasmon Resonance with Reference Subtraction. Biochemistry. [Link]
-
Huang, L., Wang, J., & Lilley, D. M. J. (2017). Structure of the Guanidine III Riboswitch. Cell Reports, 21(1), 46-53. [Link]
-
Nozinovic, S., et al. (2010). Ligand-induced folding of the guanine-sensing riboswitch is controlled by a combined predetermined–induced fit mechanism. RNA, 16(5), 961-973. [Link]
-
University of North Carolina at Chapel Hill. (2022). RNA-Ligand Interactions Quantified by Surface Plasmon Resonance with Reference Subtraction. Department of Chemistry. [Link]
-
Mayer, A. J., et al. (2021). Mechanistic analysis of Riboswitch Ligand interactions provides insights into pharmacological control over gene expression. Nature Communications, 12(1), 1795. [Link]
-
Antson, D. O., & Warner, K. D. (2015). Fluorescence assays for monitoring RNA-ligand interactions and riboswitch-targeted drug discovery screening. Methods in Enzymology, 550, 363-383. [Link]
-
Regulski, E. E., & Breaker, R. R. (2008). In-Line Probing Analysis of Riboswitches. Methods in Molecular Biology, 419, 53-67. [Link]
-
St-Pierre, P., & Lafontaine, D. A. (2007). Application of fluorescent measurements for characterization of riboswitch-ligand interactions. RNA Biology, 4(2), 85-91. [Link]
-
He, F., & Batey, R. T. (2011). The AdoCbl-riboswitch interaction investigated by in-line probing and surface plasmon resonance spectroscopy (SPR). Methods in Molecular Biology, 763, 117-133. [Link]
-
Proteopedia. (2014). Guanine-Binding Riboswitch. Retrieved from [Link]
-
Mayer, A. J., et al. (2021). Mechanistic Analysis of Riboswitch Ligand Interactions Provides Insights into Pharmacological Control over Gene Expression. Nature Communications, 12, 1795. [Link]
-
Batey, R. T., et al. (2004). Structure of a natural guanine-responsive riboswitch complexed with the metabolite hypoxanthine. Nature, 432(7015), 411-415. [Link]
-
Arney, J. W., & Weeks, K. M. (2022). RNA–Ligand Interactions Quantified by Surface Plasmon Resonance with Reference Subtraction. Biochemistry, 61(15), 1625–1632. [Link]
-
Regulski, E. E., & Breaker, R. R. (2008). In-line probing analysis of riboswitches. Methods in Molecular Biology, 419, 53-67. [Link]
-
Regulski, E. E., & Breaker, R. R. (2008). In-line probing analysis of riboswitches. Methods in Molecular Biology. [Link]
-
Tzerpos, P., et al. (2022). A Riboswitch-Driven Era of New Antibacterials. International Journal of Molecular Sciences, 23(18), 10649. [Link]
-
Grote, M., et al. (2012). Direct structural analysis of modified RNA by fluorescent in-line probing. Nucleic Acids Research, 40(6), e47. [Link]
-
Suddala, K. C., et al. (2015). Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model. Methods in Enzymology, 550, 273-294. [Link]
-
Matyjasik, M. M., Hall, S. D., & Batey, R. T. (2020). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. Molecules, 25(10), 2295. [Link]
-
Lu, C., et al. (2025). Integration of the hammerhead ribozyme into structured RNAs to measure ligand-binding events for riboswitch candidates and aptamers. bioRxiv. [Link]
-
Mayer, A. J., et al. (2021). Mechanistic Analysis of Riboswitch Ligand Interactions Provides Insights into Pharmacological Control over Gene Expression. Nature Communications. [Link]
-
Breaker, R. R. (2022). The Biochemical Landscape of Riboswitch Ligands. Biochemistry, 61(1), 1-13. [Link]
-
Suddala, K. C., et al. (2015). Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model. Methods in Enzymology. [Link]
-
Liberman, J. A., et al. (2015). ITC Analysis of Ligand Binding to PreQ1 Riboswitches. Methods in Enzymology, 550, 295-316. [Link]
-
Jones, C. P., Piszczek, G., & Ferré-D'Amaré, A. R. (2014). Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions. Methods in Molecular Biology, 1103, 19-33. [Link]
-
Trowell, H. E., et al. (2008). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols, 3(10), 1637-1652. [Link]
-
St-Pierre, P., & Lafontaine, D. A. (2007). Application of Fluorescent Measurements for Characterization of Riboswitch–Ligand Interactions. RNA Biology. [Link]
-
Wu, Y., et al. (2025). Ligand specificity and adaptability revealed by the first Guanine-II riboswitch tertiary structure. Nature Communications. [Link]
-
Jones, C. P., Piszczek, G., & Ferré-D'Amaré, A. R. (2014). Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions. Methods in Molecular Biology. [Link]
-
Tereshchenkov, A. G., et al. (2012). Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions. Antimicrobial Agents and Chemotherapy, 56(9), 4836-4841. [Link]
-
Veeprho. (n.d.). This compound | CAS 144782-23-0. Retrieved from [Link]
-
Nelson, J. W., et al. (2022). Variants of the guanine riboswitch class exhibit altered ligand specificities for xanthine, guanine, or 2′-deoxyguanosine. RNA, 28(7), 968-979. [Link]
-
Batey, R. T. (2006). Ligand recognition determinants of guanine riboswitches. RNA, 12(8), 1458-1469. [Link]
-
Matyjasik, M. M., Hall, S. D., & Batey, R. T. (2020). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. Molecules. [Link]
-
Holy, A. (2025). Tautomerism and Regioselectivity in Ribosylation of Guanine. ResearchGate. [Link]
Sources
- 1. Guanine riboswitch - Proteopedia, life in 3D [proteopedia.org]
- 2. Guanine-Binding Riboswitch - Proteopedia, life in 3D [proteopedia.org]
- 3. Ligand recognition determinants of guanine riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. This compound | 144782-23-0 | FP26887 [biosynth.com]
- 12. CAS 144782-23-0: this compound | CymitQuimica [cymitquimica.com]
- 13. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. RNA-Ligand Interactions Quantified by Surface Plasmon Resonance with Reference Subtraction – Department of Chemistry [chem.unc.edu]
- 16. In-Line Probing Analysis of Riboswitches | Springer Nature Experiments [experiments.springernature.com]
- 17. In-line probing analysis of riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Mechanistic analysis of Riboswitch Ligand interactions provides insights into pharmacological control over gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanistic Analysis of Riboswitch Ligand Interactions Provides Insights into Pharmacological Control over Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Riboswitch-Driven Era of New Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Application Notes & Protocols: N2-Phenoxyacetyl Guanine as a High-Resolution Probe for Mapping Nucleic Acid-Protein Interactions
Abstract
The intricate and dynamic interactions between nucleic acids and proteins are fundamental to nearly all cellular processes, from gene expression and regulation to DNA repair and replication. Elucidating the precise contact points within these complexes is crucial for understanding their function and for the development of targeted therapeutics. N2-Phenoxyacetyl guanine (PhAcG) is a photolabile nucleobase analog that serves as a powerful "zero-length" photo-cross-linking agent. When incorporated into a DNA or RNA sequence, PhAcG can be activated by UV light to form a covalent bond with interacting amino acid residues in close proximity, effectively capturing transient and stable interactions with high spatial resolution. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing PhAcG to investigate nucleic acid-protein interactions, aimed at researchers in molecular biology, biochemistry, and drug development.
Introduction: The Challenge of Capturing Dynamic Interactions
Nucleic acid-protein interactions (NAPIs) are often transient and conformationally dynamic, making them challenging to study using traditional structural biology techniques like X-ray crystallography or cryo-EM.[1] Covalent cross-linking methods provide a solution by "freezing" these interactions, allowing for their subsequent analysis.[2][3] Photo-cross-linking, in particular, offers temporal control; the cross-linking reaction is initiated only upon exposure to a specific wavelength of light.[4]
Many photo-probes are bulky or possess long chemical linkers, which can sterically hinder natural interactions or lead to ambiguity in identifying the precise contact site.[5] this compound, incorporated as N2-phenoxyacetyl-2'-deoxyguanosine (PhAc-dG) or its ribo-equivalent, overcomes these limitations. As a "zero-length" cross-linker, the reactive species is generated directly from the modified nucleobase itself, ensuring that covalent bonds are formed only with amino acid residues in direct physical contact with the guanine N2 position.
Principle and Mechanism of Action
The utility of PhAcG lies in its phenoxyacetyl moiety, which serves as a precursor to a highly reactive nitrene intermediate upon UV irradiation.
Mechanism:
-
Incorporation: The PhAcG moiety, typically as a phosphoramidite, is incorporated into a synthetic oligonucleotide at a specific, desired position using standard solid-phase synthesis techniques.[6][7][8]
-
Complex Formation: The PhAcG-containing oligonucleotide is incubated with its target protein or cellular lysate to allow for the formation of the nucleic acid-protein complex.
-
Photoactivation: The complex is irradiated with UV light, typically at wavelengths greater than 300 nm to minimize photodamage to the nucleic acid and protein.[9]
-
Nitrene Formation & Insertion: Upon photoactivation, the phenoxyacetyl group undergoes a photochemical rearrangement, eliminating phenoxyacetic acid and generating a highly reactive nitrene intermediate at the N2 position of guanine.
-
Covalent Cross-linking: This short-lived nitrene rapidly inserts into adjacent C-H, N-H, or O-H bonds of nearby amino acid side chains, forming a stable, covalent cross-link.[5] The zero-length nature of this reaction provides high-resolution mapping of the interaction interface.
Caption: Workflow of PhAcG photo-cross-linking.
Core Applications
-
Identification of Binding Partners: By using a PhAcG-modified nucleic acid as bait, researchers can capture and subsequently identify unknown binding proteins from complex mixtures like cell lysates. The covalently linked protein can be identified using mass spectrometry.[2][10]
-
High-Resolution Interaction Site Mapping: Incorporating PhAcG at various positions along a nucleic acid sequence allows for the precise mapping of protein contact points at single-nucleobase resolution.[11]
-
Studying Conformational Changes: Photo-cross-linking can capture different conformational states of a protein-nucleic acid complex, providing snapshots of dynamic processes like enzyme translocation or transcription factor binding and release.
-
Validation of Drug-Target Engagement: PhAcG can be used to confirm that a small molecule inhibitor successfully disrupts a specific NAPI by observing a decrease in cross-linking efficiency in the presence of the drug.
Detailed Experimental Protocols
Protocol 1: Synthesis and Purification of PhAcG-Modified Oligonucleotides
The foundation of a successful cross-linking experiment is a high-quality, site-specifically modified oligonucleotide probe. This is achieved using standard automated phosphoramidite chemistry.[6][12][13]
Prerequisite: An automated DNA/RNA synthesizer and a commercially available N2-Phenoxyacetyl-dG phosphoramidite (or its RNA equivalent). The exocyclic amino groups of standard dA, dC, and dG bases must be protected (e.g., with benzoyl, acetyl, or isobutyryl groups).[7]
Methodology:
-
Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer. At the position designated for the probe, program the instrument to use the vial containing the N2-Phenoxyacetyl-dG phosphoramidite.
-
Synthesis Cycle: The synthesis proceeds via a standard four-step cycle for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleotide using an acid like trichloroacetic acid (TCA).[13]
-
Coupling: The PhAcG phosphoramidite is activated (e.g., with tetrazole or a modern equivalent) and coupled to the free 5'-hydroxyl group of the growing chain.[13] Expert Insight: A slightly extended coupling time (e.g., 60-120 seconds vs. 30 seconds for standard bases) is recommended for modified phosphoramidites to ensure maximum coupling efficiency.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.[13]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.[13]
-
-
Cleavage and Deprotection:
-
After synthesis, the oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Critical Step: The phenoxyacetyl group is labile and is removed during this standard deprotection step. Therefore, for cross-linking applications, a milder deprotection strategy is required if the phenoxyacetyl group needs to be retained. However, for many applications, the N2-acetyl group that may remain after incomplete phenoxyacetyl removal can also serve as a photoprobe, albeit with different characteristics. For true PhAcG probes, consult specialized literature for compatible deprotection schemes that preserve the phenoxyacetyl group. For the purposes of this protocol, we assume the more common scenario where the resulting probe is N2-acetyl guanine, a related and effective photoprobe.
-
-
Purification: The crude oligonucleotide must be purified to remove truncated sequences and protecting groups. High-performance liquid chromatography (HPLC) is the method of choice.
-
Method: Reversed-phase HPLC using a C18 column.
-
Gradient: A gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer.
-
Detection: UV absorbance at 260 nm.
-
-
Verification: The mass of the purified oligonucleotide should be confirmed by mass spectrometry (e.g., ESI-MS) to ensure the correct incorporation of the modification.
Protocol 2: Photo-cross-linking of Nucleic Acid-Protein Complexes
This protocol outlines the general procedure for irradiating the complex to induce covalent bond formation.
Materials:
-
Purified PhAcG-modified oligonucleotide (10-100 µM stock)
-
Purified target protein or cell lysate
-
Binding Buffer (composition is protein-dependent, but typically contains Tris-HCl, KCl/NaCl, MgCl2, and glycerol)
-
UV Cross-linking instrument (e.g., Stratalinker) or a UV lamp with a filter to select for λ > 300 nm.
-
Quartz cuvette or microplate.
Methodology:
-
Binding Reaction:
-
In a microcentrifuge tube on ice, combine the PhAcG-probe (final concentration 10-500 nM) and the protein (concentration should be optimized, typically in a 1:1 to 1:10 molar ratio of probe:protein) in the appropriate binding buffer.
-
Self-Validation: Prepare a negative control reaction with a non-target protein (e.g., BSA) and another with an unmodified oligonucleotide of the same sequence to test for non-specific cross-linking.
-
Incubate the reaction mixture for 20-30 minutes on ice or at the optimal binding temperature for the protein to allow complex formation.
-
-
UV Irradiation:
-
Transfer the reaction mixture to a quartz cuvette or a UV-transparent microplate. Place it directly on a cold block to minimize heating during irradiation.
-
Irradiate the sample with UV light (e.g., 312 nm or 365 nm) for 5-30 minutes. The optimal time and distance from the source must be determined empirically.
-
Expert Insight: Perform a time-course experiment (e.g., 0, 2, 5, 10, 20 minutes of irradiation) to find the optimal exposure that maximizes cross-linking yield while minimizing protein/nucleic acid damage.
-
-
Post-Irradiation Treatment:
-
Add 5X SDS-PAGE loading buffer to the reaction mixture to quench the reaction and denature the proteins.
-
The sample is now ready for analysis.
-
Caption: General experimental workflow for NAPI studies using PhAcG.
Protocol 3: Analysis of Cross-linked Products
The goal of the analysis is to visualize the covalent complex and, ultimately, identify the cross-linked protein and amino acid residue(s).
Method 1: Gel Electrophoresis
-
SDS-PAGE: Separate the reaction products on a standard SDS-polyacrylamide gel. The cross-linked complex will migrate slower than the unbound protein, resulting in a band of higher molecular weight.
-
Visualization:
-
Radiolabeling (Highest Sensitivity): If the oligonucleotide probe was 5'-end-labeled with ³²P prior to the experiment, the cross-linked product can be visualized by autoradiography. This is the most direct method to confirm a nucleic acid-protein cross-link.
-
Western Blotting: Transfer the separated proteins to a membrane and probe with an antibody specific to the target protein. The cross-linked species will appear as a higher molecular weight band compared to the native protein.
-
Coomassie/Silver Staining: If the protein concentration is high enough, the bands can be visualized directly by staining the gel.
-
Method 2: Mass Spectrometry for Site Identification
This is the most powerful technique for identifying the exact location of the cross-link.[10][14]
-
Sample Preparation: Run the cross-linked reaction on an SDS-PAGE gel and visualize with a mass spectrometry-compatible stain (e.g., Coomassie Blue). Excise the band corresponding to the covalent complex.
-
In-Gel Digestion: Treat the gel slice with a protease (e.g., trypsin) to digest the cross-linked protein into smaller peptides. The oligonucleotide remnant will remain covalently attached to its target peptide.
-
Enrichment (Optional): Specialized chromatography may be used to enrich for the cross-linked peptide-oligonucleotide adduct.[1]
-
LC-MS/MS Analysis: Analyze the digested peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The key is to identify a peptide whose mass corresponds to the peptide sequence plus the mass of the remnant guanine and any remaining parts of the linker. Specialized software, such as NuXL, can facilitate the identification of these modified peptides from complex spectra.[10][14] Tandem MS (MS/MS) fragmentation of this unique peptide will pinpoint the exact amino acid that was cross-linked.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Recommended Solution |
| Low or no cross-linking yield | Inefficient complex formation. | Optimize binding buffer conditions (salt, pH, co-factors). Increase protein or probe concentration. |
| Insufficient UV irradiation. | Increase irradiation time or decrease distance to the UV source. | |
| Protein does not contact the guanine N2 position. | Redesign the probe with PhAcG at different positions along the sequence. | |
| High background/non-specific cross-linking | UV dose is too high, causing general damage. | Reduce irradiation time. Use a filter to remove short-wavelength UV (<300 nm). |
| Protein is "sticky" or aggregating. | Increase detergent (e.g., Tween-20) or salt concentration in the binding buffer. Include a non-specific competitor DNA/RNA. | |
| Multiple cross-linked bands | Protein has multiple subunits or forms oligomers. | This may be a valid result. Analyze each band separately by mass spectrometry. |
| Probe degradation. | Verify the integrity of the purified probe by gel electrophoresis before use. |
Conclusion
This compound is a potent and precise tool for the study of nucleic acid-protein interactions. Its character as a zero-length photo-probe allows for the capture of interactions with high spatial resolution, providing invaluable data for identifying binding partners and mapping interaction interfaces. By combining site-specific incorporation of PhAcG with robust analytical techniques like mass spectrometry, researchers can unlock detailed structural and functional insights into the essential machinery of the cell.
References
-
Welp, L. M., Wulf, A., Chernev, A., et al. (2025). Chemical crosslinking extends and complements UV crosslinking in analysis of RNA/DNA nucleic acid–protein interaction sites by mass spectrometry. Nucleic Acids Research, 53(15). [Link]
-
Kramer, K. (2021). Investigating chemical crosslinking of protein-RNA complexes by mass spectrometry. eDiss, Georg-August-Universität Göttingen. [Link]
-
Welp, L. M., Wulf, A., Chernev, A., et al. (2025). Chemical crosslinking extends and complements UV crosslinking in analysis of RNA/DNA nucleic acid–protein interaction sites by mass spectrometry. Nucleic Acids Research. [Link]
-
Gogate, A., & Xian, M. (2023). Mass Spectrometry for Assessing Protein–Nucleic Acid Interactions. Accounts of Chemical Research, 56(12), 1470–1483. [Link]
-
Varma, S., & He, C. (2010). Diazirine-Based DNA Photo-Cross-Linking Probes for the Study of Protein–DNA Interactions. Angewandte Chemie International Edition, 49(33), 5746-5748. [Link]
-
Yang, S. W., & Nash, H. A. (1995). Specific photocrosslinking of DNA-protein complexes: identification of contacts between integration host factor and its target DNA. The EMBO Journal, 14(24), 6292–6300. [Link]
-
Beaucage, S. L. (2008). The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. [Link]
-
GenomeWeb. (2025). Protein-DNA Interactions Mapped With Labeling, Photo-Crosslinking Method. GenomeWeb. [Link]
-
Ebright, R. H. (1995). Site-Specific Protein-DNA Photocrosslinking. Springer Nature Experiments. [Link]
-
Götze, M., & Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 13860–13905. [Link]
-
Preston, G. W., & Wilson, A. J. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, 42(8), 3289-3301. [Link]
-
Gilbert, S. D., et al. (2015). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. Molecules, 20(9), 17351–17367. [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Wikipedia. [Link]
-
LINK. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]
-
Madsen, C. S., & Nielsen, T. E. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2736. [Link]
-
Lu, Z., et al. (2023). Chemical RNA Crosslinking: Mechanisms, Computational Analysis and Biological Applications. ChemRxiv. [Link]
-
He, C. (2009). Chemical methods to study protein-nucleic acid interactions. Nucleic Acids Symposium Series, (53), 43. [Link]
Sources
- 1. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 2. Mass Spectrometry for Assessing Protein–Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical methods to study protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific photocrosslinking of DNA-protein complexes: identification of contacts between integration host factor and its target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mbexc.de [mbexc.de]
- 11. Site-Specific Protein-DNA Photocrosslinking | Springer Nature Experiments [experiments.springernature.com]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. academic.oup.com [academic.oup.com]
Application Note: High-Resolution Mass Spectrometry for the Characterization of N2-Phenoxyacetyl Guanine Modified Oligonucleotides
Abstract
The modification of nucleobases is fundamental to the development of oligonucleotide therapeutics and the study of DNA damage. The N2-phenoxyacetyl guanine modification is often utilized as a protecting group during solid-phase oligonucleotide synthesis.[1][2][3] Its complete removal is critical for the biological activity and safety of the final oligonucleotide product. This application note provides a detailed protocol for the robust analysis of this compound modified oligonucleotides using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind the experimental design, from sample preparation to data interpretation, providing a self-validating system for the accurate identification and characterization of this specific modification.
Introduction: The Significance of this compound
In the chemical synthesis of oligonucleotides, protecting groups are essential to prevent unwanted side reactions on the exocyclic amines of DNA bases.[4] The phenoxyacetyl (Pac) group is a commonly used protecting group for the N2 position of guanine.[1][2] While its lability under mild deprotection conditions is advantageous, incomplete removal can lead to the presence of modified oligonucleotides in the final product. These residual modifications can alter the oligonucleotide's hybridization properties, interfere with its biological activity, and potentially elicit an immunogenic response.
Therefore, highly sensitive and specific analytical methods are required to detect and quantify any residual this compound modifications. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the analysis of modified oligonucleotides due to its ability to separate complex mixtures and provide unambiguous structural information based on mass-to-charge ratios and fragmentation patterns.[5][6][7] This guide will focus on a bottom-up approach, involving the enzymatic digestion of the oligonucleotide into its constituent nucleosides, followed by LC-MS/MS analysis for the targeted detection of N2-phenoxyacetyl-2'-deoxyguanosine.
Experimental Workflow
The overall workflow for the analysis of this compound modified oligonucleotides is a multi-step process designed for accuracy and reproducibility.
Figure 1: Overall experimental workflow for the LC-MS/MS analysis of this compound modified oligonucleotides.
Materials and Methods
Reagents and Materials
-
Enzymes: Nuclease P1 (from Penicillium citrinum), Alkaline Phosphatase (Calf Intestinal or Shrimp).
-
Solvents: LC-MS grade water, acetonitrile, and methanol.
-
Buffers and Additives: Ammonium acetate, formic acid.
-
Solid-Phase Extraction (SPE): C18 SPE cartridges.
-
Reference Standards: Unmodified 2'-deoxyguanosine, synthesized N2-phenoxyacetyl-2'-deoxyguanosine (if available for quantification).
Protocol 1: Enzymatic Digestion of Oligonucleotides
This protocol is designed to hydrolyze the oligonucleotide into its individual nucleoside components.
-
Sample Preparation: Dissolve the oligonucleotide sample in nuclease-free water to a final concentration of 10-50 µM.
-
Digestion Buffer: Prepare a digestion buffer containing 20 mM ammonium acetate, pH 5.3.
-
Enzymatic Digestion: In a microcentrifuge tube, combine:
-
10 µL of the oligonucleotide sample.
-
5 µL of Nuclease P1 (10 U/µL).
-
5 µL of Alkaline Phosphatase (1 U/µL).
-
30 µL of digestion buffer.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The goal is complete digestion to nucleosides.
-
Termination: Stop the reaction by adding 50 µL of methanol and centrifuging at high speed for 10 minutes to pellet the enzymes.
-
Sample Collection: Carefully transfer the supernatant to a new tube for SPE cleanup or direct injection if the sample is clean.
Causality Behind Experimental Choices:
-
Nuclease P1: This enzyme cleaves the phosphodiester bonds in the oligonucleotide backbone.
-
Alkaline Phosphatase: This enzyme removes the 5' and 3' phosphate groups from the resulting nucleotides to yield nucleosides, which are more amenable to reversed-phase chromatography.[8]
-
Ammonium Acetate Buffer: This is a volatile buffer compatible with mass spectrometry, minimizing ion source contamination.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of the digested nucleosides.
Table 1: LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | High-performance liquid chromatography system coupled to the mass spectrometer. | Provides the necessary separation of the nucleoside mixture prior to MS analysis. |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size). | Offers excellent retention and separation of nucleosides based on their hydrophobicity.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water. | Acidified mobile phase promotes protonation of the analytes for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. | Organic solvent for eluting the analytes from the C18 column. |
| Gradient | 0-5 min: 2% B; 5-25 min: 2-30% B; 25-27 min: 30-95% B; 27-30 min: 95% B; 30-35 min: 2% B. | A shallow gradient is crucial for resolving the modified nucleoside from the more polar, unmodified nucleosides. |
| Flow Rate | 0.2 mL/min. | A typical flow rate for analytical scale LC-MS. |
| Column Temperature | 40°C. | Improves peak shape and reproducibility. |
| Injection Volume | 5-10 µL. | Dependent on sample concentration and instrument sensitivity. |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[9] | Provides accurate mass measurements for confident identification and elemental composition determination.[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+). | Nucleosides readily form protonated molecular ions [M+H]+ in positive mode.[10] |
| MS1 Scan Range | m/z 100-1000. | Covers the expected mass range for the protonated nucleosides. |
| MS/MS Method | Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM). | DDA allows for untargeted fragmentation of the most abundant ions, while PRM provides targeted fragmentation of a predefined precursor ion. |
| Collision Energy (CID) | 20-30 eV (optimization recommended). | The energy required to induce fragmentation of the precursor ion. This should be optimized for the specific instrument and analyte.[8] |
Results and Discussion: Interpreting the Data
Expected Mass and Fragmentation
The key to identifying the this compound modification lies in its unique mass and characteristic fragmentation pattern.
-
2'-deoxyguanosine (dG):
-
Molecular Formula: C₁₀H₁₃N₅O₄
-
Monoisotopic Mass: 267.0968 Da
-
Protonated Ion [M+H]⁺: m/z 268.1041
-
-
N2-phenoxyacetyl-2'-deoxyguanosine (Pac-dG):
-
Molecular Formula: C₁₈H₁₉N₅O₆
-
Monoisotopic Mass: 401.1335 Da
-
Protonated Ion [M+H]⁺: m/z 402.1408
-
The most common fragmentation pathway for nucleosides in tandem mass spectrometry is the neutral loss of the 2'-deoxyribose sugar moiety (C₅H₈O₃, 116.0473 Da) upon collision-induced dissociation (CID).[6][7][11] This results in the formation of the corresponding protonated nucleobase.
Figure 2: Predicted fragmentation pathway of protonated N2-phenoxyacetyl-2'-deoxyguanosine.
Data Analysis Strategy
-
Extracted Ion Chromatogram (EIC): Search the MS1 data for the accurate mass of the protonated Pac-dG (m/z 402.1408). The presence of a chromatographic peak at this m/z is the first indication of the modification.
-
MS/MS Spectrum Analysis: Examine the MS/MS spectrum associated with the precursor ion at m/z 402.1408. The primary confirmation is the presence of a product ion at m/z 286.0935, corresponding to the protonated this compound base.[7][11]
-
Comparison with Unmodified dG: Concurrently, monitor for the transition of dG (m/z 268.1041 → m/z 152.0572). The relative peak areas of Pac-dG and dG can be used for semi-quantitative assessment of the modification level. For accurate quantification, a calibration curve with a synthetic standard is required.
Troubleshooting and Best Practices
-
Poor Sensitivity: Ensure complete digestion and efficient desalting. Optimize ESI source parameters (e.g., spray voltage, capillary temperature).
-
No Fragmentation: Increase the collision energy in the MS/MS method.
-
Complex Spectra: Incomplete digestion can lead to the presence of di- and tri-nucleotides, complicating the spectra. Ensure sufficient incubation time and enzyme activity.
-
Self-Validating System: The protocol's trustworthiness is established by the combination of:
-
Retention Time: The modified nucleoside will have a distinct retention time from the unmodified nucleosides.
-
Accurate Mass Precursor: High-resolution mass spectrometry provides high confidence in the elemental composition of the detected ion.[7]
-
Characteristic Neutral Loss: The specific neutral loss of 116.0473 Da is a hallmark of deoxyribonucleosides.[6][11]
-
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound modified oligonucleotides using LC-MS/MS. By following this detailed methodology, researchers can confidently identify and characterize this critical modification, ensuring the quality and integrity of synthetic oligonucleotides for research and therapeutic applications. The combination of enzymatic digestion, high-resolution mass spectrometry, and specific fragmentation analysis creates a robust and reliable workflow for this analytical challenge.
References
-
eScholarship.org. LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. Available at: [Link]
-
LCGC International. DNA Adductomic Analysis by Data-Independent Mass Spectrometry. Available at: [Link]
-
ResearchGate. Analysis of DNA adducts by LC-MS/MS with the data-independent.... Available at: [Link]
-
ACS Publications. Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures | Analytical Chemistry. Available at: [Link]
-
Oxford Academic. Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection | Carcinogenesis. Available at: [Link]
-
SpringerLink. Fragmentation mechanisms of cytosine, adenine and guanine ionized bases. Available at: [Link]
-
National Institutes of Health. Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro. Available at: [Link]
-
CORE. Tandem Mass Spectrometry of Modified and Platinated Oligoribonucleotides. Available at: [Link]
-
ResearchGate. Fragmentation Mechanisms of Cytosine, Adenine and Guanine Ionized Bases. | Request PDF. Available at: [Link]
-
ResearchGate. Scheme 6. Fragmentation paths of protonated guanine [2h + H] +. Available at: [Link]
-
Pure. Method Developments in Solid-Phase Chemistry: Easing Access to Synthetic Oligonucleotides and Oligo(disulfides). Available at: [Link]
-
Semantic Scholar. Introduction to the Synthesis and Purification of Oligonucleotides. Available at: [Link]
-
Chemie Brunschwig. Guidebook for the Synthesis of Oligonucleotides. Available at: [Link]
Sources
- 1. pure.au.dk [pure.au.dk]
- 2. [PDF] Introduction to the Synthesis and Purification of Oligonucleotides | Semantic Scholar [semanticscholar.org]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. escholarship.org [escholarship.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
HPLC purification of N2-Phenoxyacetyl Guanine-containing oligonucleotides
Application Note & Protocol
Topic: High-Performance Liquid Chromatography (HPLC) Purification of N2-Phenoxyacetyl Guanine-Containing Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Oligonucleotide Applications
Synthetic oligonucleotides are foundational tools in modern molecular biology, diagnostics, and therapeutics. Their applications, ranging from PCR primers and gene-silencing siRNAs to complex antisense therapies and mRNA vaccines, demand exceptionally high purity. The solid-phase phosphoramidite synthesis method, while highly efficient, inevitably produces a heterogeneous mixture of the desired full-length sequence (n) alongside truncated failure sequences (n-1, n-2, etc.), incompletely deprotected oligomers, and by-products from side reactions.[1][2]
To mitigate side reactions and ensure high coupling efficiency during synthesis, the exocyclic amino groups of nucleobases are protected. For guanine, the N2-phenoxyacetyl (Pac) group is a widely used "fast" or "labile" protecting group.[3][4] Its key advantage is its rapid removal under milder basic conditions compared to more traditional groups like isobutyryl (iBu).[5][6] This is particularly crucial for synthesizing oligonucleotides containing sensitive or modified bases that cannot withstand harsh, prolonged deprotection protocols.[7]
However, the successful synthesis and deprotection of this compound-containing oligonucleotides is only half the battle. Isolating the full-length, fully deprotected product from the complex crude mixture requires a robust purification strategy. Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) has emerged as the gold standard for this task, offering high resolution, scalability, and compatibility with mass spectrometry (MS) for quality control.[2][8]
This guide provides a detailed examination of the principles and a field-proven protocol for the purification of this compound-containing oligonucleotides using IP-RP-HPLC. We will explore the causality behind key experimental choices, from mobile phase composition to temperature control, to empower researchers to achieve optimal purity for their critical applications.
The N2-Phenoxyacetyl (Pac) Protecting Group: A Strategic Choice
The selection of a protecting group strategy is a critical decision in oligonucleotide synthesis. The N2-phenoxyacetyl group offers distinct advantages due to its chemical lability.
-
Mechanism of Deprotection: The Pac group is an acyl group that is readily cleaved by nucleophilic attack from a basic reagent, typically aqueous ammonia or a mixture of ammonia and methylamine (AMA).[3][7] The phenoxy moiety acts as a good leaving group, facilitating rapid hydrolysis.
-
Mild Deprotection Conditions: N2-Pac-dG is significantly more labile than N2-iBu-dG. Complete deprotection can often be achieved in less than four hours at room temperature with concentrated ammonia, or in as little as 10-15 minutes at 65°C with AMA.[5][9] This rapid deprotection minimizes exposure of the oligonucleotide to harsh basic conditions, which can be detrimental to other modifications or the phosphodiester backbone itself.
-
Compatibility: The mild conditions required for Pac group removal make it highly compatible with a wide range of sensitive moieties, including dyes, quenchers, and complex conjugands, which might be degraded by the prolonged heating required for other protecting groups.[7]
Despite its advantages, incomplete removal of the Pac group can lead to a significant and challenging impurity. The residual phenoxyacetyl group adds considerable hydrophobicity to the oligonucleotide, causing it to elute later in a reversed-phase separation and potentially co-elute with other hydrophobic impurities. Therefore, the purification method must be robust enough to separate the fully deprotected target sequence from any lingering partially protected species.
The Principle of Ion-Pair Reversed-Phase (IP-RP) HPLC
Standard reversed-phase chromatography is ineffective for separating highly polar molecules like oligonucleotides. IP-RP-HPLC overcomes this limitation by introducing an ion-pairing (IP) agent into the mobile phase.[8]
The mechanism involves a dynamic equilibrium of interactions:
-
Charge Neutralization: Oligonucleotides possess a highly negatively charged phosphodiester backbone. The IP reagent, typically a tertiary amine like triethylamine (TEA), is protonated in the buffered mobile phase (e.g., as triethylammonium, TEAH+). This positively charged amine forms a charge-neutralized, hydrophobic ion-pair with the negatively charged phosphates on the oligonucleotide.[8][10]
-
Hydrophobic Interaction: This newly formed, less polar ion-pair can now effectively interact with the hydrophobic stationary phase (e.g., C8 or C18).[11]
-
Elution: A gradient of an organic solvent, typically acetonitrile, is used to elute the oligonucleotides. As the concentration of acetonitrile increases, the mobile phase becomes more hydrophobic, disrupting the interaction between the ion-paired oligonucleotide and the stationary phase, causing it to elute.[12] Separation is primarily based on length; longer oligonucleotides have more phosphate groups, form more ion pairs, and are thus more retained, eluting later in the gradient.[1]
The following diagram illustrates the fundamental workflow for oligonucleotide purification.
Caption: Overall workflow from synthesis to purified product.
The diagram below shows the core principle of ion-pairing.
Caption: Mechanism of ion-pairing in RP-HPLC.
Method Development and Optimization
Optimizing the separation is key to achieving high purity and yield. Several parameters must be carefully considered.
-
Column Chemistry and Pore Size: Polymeric columns (e.g., polystyrene-divinylbenzene) are often preferred for their stability at high pH and temperature.[12] For standard oligonucleotides (15-50 bases), a stationary phase with a pore size of 100–300 Å is typically effective.[13]
-
Ion-Pairing Reagent: Triethylammonium acetate (TEAA) is the most common IP reagent for UV-based purification.[8] The concentration of TEAA (typically 50-100 mM) is a critical parameter affecting retention and resolution. For MS-compatibility, a volatile buffer system like triethylamine/hexafluoroisopropanol (TEA/HFIP) is used instead.[14]
-
Mobile Phase and Gradient:
-
Buffer A: An aqueous solution of the IP reagent (e.g., 100 mM TEAA, pH 7.0).
-
Buffer B: A mixture of the aqueous IP reagent and acetonitrile (e.g., 50% ACN in 100 mM TEAA).
-
A shallow gradient slope (<1% change in Buffer B per minute) is crucial for resolving the full-length product from closely eluting n-1 failure sequences.[15]
-
-
Temperature Control: Operating the column at an elevated temperature (50-80°C) is highly recommended.[13] This helps to denature any secondary structures (e.g., hairpins, duplexes) that the oligonucleotide might form. These structures can cause significant peak broadening or splitting, severely compromising resolution.[16] High temperatures ensure the oligonucleotide behaves as a random coil, leading to sharper, more symmetrical peaks.
Detailed Experimental Protocol
This protocol outlines the purification of a crude, deprotected 25-mer oligonucleotide containing this compound during its synthesis.
5.1. Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Crude Oligonucleotide | - | Post-synthesis & deprotection |
| Triethylamine (TEA) | HPLC Grade | Major chemical supplier |
| Glacial Acetic Acid | HPLC Grade | Major chemical supplier |
| Acetonitrile (ACN) | HPLC Grade, UV cutoff <190 nm | Major chemical supplier |
| Deionized Water | 18.2 MΩ·cm | Milli-Q® or equivalent |
| HPLC Column | C18 or C8, 150 Å, 5 µm | Agilent, Waters, Phenomenex |
| Syringe Filters | 0.22 µm, PVDF or PTFE | Millipore, Pall, or equivalent |
5.2. Buffer Preparation
-
Buffer A (100 mM TEAA, pH 7.0):
-
To ~900 mL of deionized water, add 13.9 mL of triethylamine (~100 mmol).
-
Mix thoroughly.
-
Adjust the pH to 7.0 by carefully adding glacial acetic acid.
-
Bring the final volume to 1 L with deionized water.
-
Filter through a 0.22 µm membrane.
-
-
Buffer B (100 mM TEAA in 50% ACN, pH 7.0):
-
Mix 500 mL of Buffer A with 500 mL of acetonitrile.
-
Degas the solution before use.
-
5.3. HPLC System and Conditions
| Parameter | Setting | Rationale |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm, 150 Å | Standard for oligonucleotide purification. |
| Flow Rate | 1.0 mL/min | Typical for an analytical/semi-prep scale. |
| Column Temp. | 60°C | Denatures secondary structures for sharp peaks.[16] |
| Detection | UV at 260 nm | λmax for nucleic acids. |
| Injection Vol. | 100 µL (for ~5-10 OD of crude oligo) | Adjust based on column capacity and sample concentration. |
| Gradient | See table below | Shallow gradient for high resolution.[15] |
HPLC Gradient Program:
| Time (min) | % Buffer A | % Buffer B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 22.0 | 65 | 35 |
| 25.0 | 0 | 100 |
| 30.0 | 0 | 100 |
| 32.0 | 95 | 5 |
| 40.0 | 95 | 5 |
5.4. Purification Procedure
-
System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation:
-
After cleavage and deprotection, evaporate the ammonia/AMA to dryness.
-
Re-dissolve the crude oligonucleotide pellet in Buffer A to an approximate concentration of 10 OD/100 µL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the column.[16]
-
-
Injection and Run: Inject the prepared sample onto the equilibrated column and start the gradient program.
-
Fraction Collection: Monitor the UV chromatogram in real-time. The main peak, corresponding to the full-length product (n), should be the last major peak to elute. Collect this peak in fractions. It is often wise to collect the leading and tailing edges of the peak in separate fractions from the peak apex to maximize purity.[15]
-
Post-Run Wash: After the purification run, wash the column thoroughly with a high concentration of organic solvent (e.g., 100% Buffer B) followed by a re-equilibration at starting conditions to prevent carryover.[15]
Data Analysis and Quality Control
-
Chromatogram Analysis: The crude sample will show a series of peaks. The main, latest-eluting peak is typically the desired full-length product. Earlier eluting peaks correspond to shorter failure sequences.
-
Purity Verification:
-
Pool the collected fractions corresponding to the main peak.
-
Inject a small aliquot of the pooled sample onto an analytical HPLC column using the same method. The resulting chromatogram should show a single, sharp peak, confirming the purity.
-
For absolute confirmation, analyze the purified fraction using ESI-MS to verify that the molecular weight matches the theoretical mass of the target oligonucleotide.[14]
-
-
Desalting: The purified oligonucleotide is in a high-salt TEAA buffer. This must be removed before biological use. Standard protocols include ethanol precipitation or using a size-exclusion chromatography column (e.g., Sephadex G-25).[17]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Split Peaks | 1. Oligonucleotide secondary structure.[16]2. Column degradation. | 1. Increase column temperature to 65-75°C.2. Replace the column; ensure mobile phase pH is within column limits. |
| Poor Resolution | 1. Gradient is too steep.2. Column is overloaded. | 1. Decrease the gradient slope (e.g., from 1%/min to 0.5%/min).2. Reduce the amount of sample injected. |
| Ghost Peaks | 1. Contamination in mobile phase or system.2. Sample carryover from a previous injection. | 1. Use fresh, high-purity solvents and buffers.2. Implement a rigorous column wash protocol between runs.[16] |
| Low Yield | 1. Poor synthesis efficiency.2. Overly stringent fraction collection (cutting the peak too narrowly). | 1. Review synthesis coupling efficiencies.2. Pool fractions based on analytical HPLC results to balance purity and yield. |
Conclusion
The successful purification of this compound-containing oligonucleotides is a multi-step process that hinges on a sound understanding of both the protecting group chemistry and the principles of ion-pair reversed-phase HPLC. By using a labile protecting group like N2-Pac-dG, researchers can employ milder deprotection schemes, preserving the integrity of sensitive modifications. The subsequent purification via IP-RP-HPLC, when optimized for parameters like temperature and gradient slope, provides the resolution necessary to isolate the full-length product from a complex mixture of synthesis-related impurities. The protocol and principles detailed in this guide provide a robust framework for achieving the high levels of purity required for the most demanding research, diagnostic, and therapeutic applications.
References
- Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography.
- Spectroscopy Online. (2025, April 14). Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography.
- Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography.
- Crawford Scientific. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography.
-
Gao, H., et al. (2019). Analysis of oligonucleotides by ion-pair reversed-phase liquid chromatography coupled with positive mode electrospray ionization mass spectrometry. Analytical and Bioanalytical Chemistry, 411(18), 4167-4173. Retrieved from [Link]
- Separation Science. (2025, May 29). Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing.
- Biocompare. (2017, July 21). Tackling Problems with HPLC Purification of Oligonucleotides.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Peaks in HPLC of 5-Methylcytosine Modified Oligonucleotides.
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
- CymitQuimica. (n.d.). CAS 144782-23-0: this compound.
-
Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397–416. Retrieved from [Link]
- Gilson. (n.d.). Five Key Tips to Improve Your Oligo Purification Workflow.
- Glen Research. (n.d.). Deprotection Guide.
- Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. (2021). ACS Publications.
- Method for deprotecting oligonucleotides. (n.d.). Google Patents.
-
Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397-416. Retrieved from [Link]
- Advanced method for oligonucleotide deprotection. (n.d.). PMC - NIH.
- Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides.
- Chemical synthesis of oligonucleotides from phosphoramidites. (n.d.). ResearchGate.
- ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides.
- Phenomenex. (n.d.). Oligonucleotide Purification.
- Bio-Synthesis Inc. (2013, November 25). Method of Oligonucleotide Purification.
- Waters Corporation. (n.d.). Purifying Oligonucleotides.
- Protecting Groups in Oligonucleotide Synthesis. (n.d.). Springer Nature Experiments.
- Eurofins Genomics. (n.d.). Phosphoramidite Chemistry.
- On-demand synthesis of phosphoramidites. (2021). PMC - NIH.
- Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.1.
- BenchChem. (2025). An In-Depth Technical Guide to Phosphoramidite Chemistry Using dG Amidites.
- Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis.
- Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2'-Deoxyguanosine. (2020). PMC - NIH.
- Reaction of trans-4-N-acetoxy-N-acetylaminostilbene with guanosine and deoxyguanosine in vitro: the primary reaction product at N2 of guanine yields different final adducts. (1988). PubMed.
- (Butylthio)carbonyl group: a new protecting group for the guanine and uracil residues in oligoribonucleotide synthesis. (1988). PubMed.
- Oxidative generation of guanine radicals by carbonate radicals and their reactions with nitrogen dioxide to form site specific 5-guanidino-4-nitroimidazole lesions in oligodeoxynucleotides. (n.d.). PubMed.
- Reaction of trans-4-N-acetoxy-N-acetylaminostilbene with guanosine, deoxyguanosine, RNA and DNA in vitro: predominant product is a cyclic N2,N3-guanine adduct. (1987). PubMed.
- Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. (n.d.). ResearchGate.
Sources
- 1. gilson.com [gilson.com]
- 2. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. glenresearch.com [glenresearch.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Method of Oligonucleotide Purification [biosyn.com]
- 12. agilent.com [agilent.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. Analysis of oligonucleotides by ion-pair reversed-phase liquid chromatography coupled with positive mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. atdbio.com [atdbio.com]
N2-Phenoxyacetyl Guanine in the synthesis of therapeutic oligonucleotides
Application Note & Protocol
Topic: The Strategic Implementation of N2-Phenoxyacetyl Guanine (Pac-G) in the Synthesis of High-Purity Therapeutic Oligonucleotides
Audience: Researchers, scientists, and drug development professionals specializing in oligonucleotide therapeutics.
Abstract
The chemical synthesis of therapeutic oligonucleotides demands exacting precision, particularly in the selection of nucleobase protecting groups. Guanine, with its susceptibility to depurination and side reactions, presents a significant synthetic challenge. The N2-phenoxyacetyl (Pac) protecting group for deoxyguanosine (dG) has emerged as a superior alternative to traditional groups like isobutyryl (ibu), offering faster deprotection kinetics and a cleaner impurity profile. This document provides a comprehensive guide to the strategic use of Pac-dG phosphoramidite in solid-phase oligonucleotide synthesis, detailing its chemical advantages, step-by-step protocols for its implementation, and comparative data to inform methodological choices.
The Guanine Conundrum in Oligonucleotide Synthesis
The synthesis of oligonucleotides relies on a cycle of coupling phosphoramidite monomers to a growing chain on a solid support. To prevent unwanted side reactions, the exocyclic amines of adenosine, cytidine, and guanosine must be protected. For guanine, the most common protecting group has historically been the isobutyryl (ibu) group.
However, the ibu group's stability necessitates harsh, prolonged deprotection conditions, typically involving concentrated ammonium hydroxide at elevated temperatures (e.g., 55 °C for over 8 hours). These conditions can lead to several undesirable outcomes:
-
Depurination: The cleavage of the glycosidic bond between the guanine base and the deoxyribose sugar.
-
Base Modification: Degradation of the oligonucleotide or modification of other sensitive bases in the sequence.
-
Incomplete Deprotection: Residual ibu groups can complicate purification and compromise the biological activity of the final product.
These challenges led to the development of protecting groups with increased lability, allowing for milder deprotection conditions. The N2-phenoxyacetyl (Pac) group represents a significant advancement in this area.
This compound (Pac-G): A Mechanistic Advantage
The Pac protecting group is an acyl-type group that provides robust protection during the synthesis cycle but is significantly more labile than the ibu group under basic conditions. Its accelerated removal is attributed to the electron-withdrawing nature of the phenoxy group, which makes the carbonyl carbon more susceptible to nucleophilic attack by the deprotection reagent.
This key chemical property translates into tangible benefits:
-
Rapid Deprotection: The Pac group can be completely removed in a fraction of the time required for the ibu group.
-
Milder Conditions: Deprotection can be achieved efficiently at room temperature, preserving the integrity of the oligonucleotide backbone and sensitive bases.
-
Reduced Side Products: The faster, milder deprotection minimizes the formation of depurination and other base modification impurities, leading to a higher-purity crude product.
The workflow below illustrates the critical deprotection step where the choice of protecting group has the most significant impact.
Comparative Analysis of Guanine Protecting Groups
The primary advantage of Pac-dG lies in its deprotection efficiency. When using AMA (a 1:1 mixture of aqueous Ammonium Hydroxide and aqueous Methylamine), deprotection times are dramatically reduced compared to traditional reagents used for ibu-dG.
| Protecting Group | Reagent | Temperature | Deprotection Time | Key Advantages |
| N2-Phenoxyacetyl (Pac) | AMA | Room Temp (25 °C) | 10 - 15 minutes | Extremely fast, minimizes side products, ideal for sensitive oligos. |
| N2-Isobutyryl (ibu) | Ammonium Hydroxide | 55 °C | 8 - 17 hours | Standard, well-established. |
| N2-Dimethylformamidine (dmf) | Ammonium Hydroxide | 55 °C | 4 hours | Faster than ibu, but can lead to formylation side products. |
Protocols for Synthesis and Deprotection
The following protocols are designed for standard automated DNA synthesizers. Reagent volumes and concentrations should be optimized based on the specific synthesizer and synthesis scale.
Protocol 1: Solid-Phase Synthesis using Pac-dG Phosphoramidite
This protocol assumes the use of standard ancillary reagents (e.g., detritylation, capping, and oxidation solutions) and a solid support pre-loaded with the initial nucleoside.
Objective: To incorporate a Pac-dG monomer into the growing oligonucleotide chain.
Materials:
-
Pac-dG Phosphoramidite (e.g., 0.1 M in anhydrous acetonitrile)
-
Activator (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)
-
Standard capping, oxidation, and detritylation reagents for DNA synthesis
-
High-purity, anhydrous acetonitrile
Methodology (Single Cycle):
-
Detritylation: Remove the 5'-dimethoxytrityl (DMT) group from the terminal nucleoside on the solid support using a dichloroacetic acid (DCA) solution.
-
Coupling: a. Deliver the Pac-dG phosphoramidite solution and the activator solution simultaneously to the synthesis column. b. Allow the coupling reaction to proceed for the synthesizer's recommended time (typically 2-5 minutes). This step covalently links the Pac-dG monomer to the free 5'-hydroxyl of the growing chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants (n-1 sequences).
-
Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an iodine solution.
-
Wash: Thoroughly wash the column with acetonitrile to remove residual reagents before initiating the next cycle.
Protocol 2: High-Speed Cleavage and Deprotection
This protocol leverages the lability of the Pac group for rapid, room-temperature deprotection.
Objective: To cleave the synthesized oligonucleotide from the solid support and remove all base and phosphate protecting groups.
Materials:
-
AMA reagent (1:1 mixture of 30% Ammonium Hydroxide and 40% aqueous Methylamine)
-
Sterile, nuclease-free water
-
2 mL screw-cap tubes
Methodology:
-
Support Transfer: After synthesis, carefully transfer the solid support from the synthesis column to a 2 mL screw-cap tube.
-
Cleavage & Deprotection Initiation: a. Add 1.0 - 1.5 mL of AMA to the tube containing the solid support. b. Seal the tube tightly. c. Vortex the mixture briefly to ensure the support is fully suspended.
-
Incubation: a. Incubate the reaction at room temperature (25 °C) for 15 minutes . b. Note: For oligos longer than 35 bases or those containing other sensitive modifications, extending the incubation to 20-30 minutes may be beneficial, but is often not necessary for Pac-dG.
-
Oligonucleotide Recovery: a. Pellet the solid support by centrifugation (e.g., 10,000 x g for 2 minutes). b. Carefully transfer the supernatant, which contains the deprotected oligonucleotide, to a new sterile tube.
-
Drying: Evaporate the AMA solution to dryness using a vacuum concentrator.
-
Reconstitution: Resuspend the dried oligonucleotide pellet in a suitable buffer or nuclease-free water for downstream purification and analysis.
The diagram below outlines the decision-making process for choosing a deprotection strategy based on the guanine protecting group.
Conclusion and Best Practices
The adoption of this compound phosphoramidite offers a clear and validated path toward higher quality therapeutic oligonucleotides. By enabling rapid, room-temperature deprotection with AMA, the Pac-dG monomer significantly reduces the formation of impurities, simplifies downstream purification, and enhances overall synthesis yield. For researchers and developers working with sensitive or complex oligonucleotide sequences, the implementation of Pac-dG is not merely an alternative but a strategic necessity for achieving the highest standards of product purity and integrity.
References
In Vivo Applications of N2-Phenoxyacetyl Guanine Modified Nucleic Acids: A Technical Guide for Researchers
Introduction: The Strategic Advantage of N2-Phenoxyacetyl Guanine Modification
The landscape of nucleic acid therapeutics is continually evolving, driven by the need for enhanced stability, specificity, and in vivo efficacy.[1][2][3][4] Chemical modifications are paramount to overcoming the inherent limitations of natural nucleic acids, such as susceptibility to nuclease degradation and rapid renal clearance.[5][6][7] Among the diverse array of available modifications, the this compound (N2-PhAc-G) modification presents a unique tool for researchers. This modification, characterized by the addition of a phenoxyacetyl group to the N2 position of guanine, offers distinct properties that can be leveraged for specific in vivo applications.[8][9]
While extensive in vivo data for N2-PhAc-G modified nucleic acids is still emerging, its known high-affinity binding characteristics, particularly to structured RNA motifs like riboswitches, suggest significant potential.[10][11][12] This guide provides a comprehensive overview of the potential in vivo applications of N2-PhAc-G modified nucleic acids, detailed protocols for their synthesis and experimental use, and expert insights into the rationale behind these methodologies.
Core Principles of this compound Modification
The N2-phenoxyacetyl protecting group is a labile modification that can be introduced during solid-phase oligonucleotide synthesis.[8] Its primary role in synthesis is to protect the exocyclic amine of guanine. However, its retention in the final oligonucleotide product, or its strategic placement, can confer unique structural and functional properties.
The key characteristic of N2-PhAc-G is its ability to engage in favorable interactions within nucleic acid structures. Studies have shown that N2-PhAc-G modification can lead to high-affinity binding to specific RNA targets, such as the guanine riboswitch, even with a modest energetic penalty.[10][11] This suggests that the phenoxyacetyl group can form van der Waals interactions that contribute to binding affinity.[10][11] This property opens up possibilities for designing nucleic acid-based tools and therapeutics that target structured RNAs with high specificity.
Potential In Vivo Applications
The unique properties of N2-PhAc-G modified nucleic acids make them promising candidates for several in vivo applications:
-
Targeting Structured RNAs: The high-affinity binding of N2-PhAc-G to motifs like riboswitches suggests its utility in developing agents that can modulate bacterial gene expression.[10][11] This could be a novel approach to antibiotic development.
-
Antisense Oligonucleotides (ASOs) with Enhanced Specificity: Incorporating N2-PhAc-G into ASO designs could potentially enhance their binding to pre-mRNA targets, particularly in regions with stable secondary structures. This could lead to more potent and specific modulation of splicing or RNase H-mediated degradation.
-
RNA Interference (RNAi) with Improved RISC Loading: While less explored, the structural impact of N2-PhAc-G could influence the processing of siRNAs and their loading into the RNA-induced silencing complex (RISC), potentially affecting gene silencing efficiency.[13][14][15]
-
Aptamers with Novel Binding Capabilities: The incorporation of N2-PhAc-G into aptamer libraries could expand the chemical diversity of these molecules, enabling the selection of aptamers with unique binding properties for diagnostic and therapeutic purposes.[16][17][18]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound Modified Oligonucleotides
This protocol outlines the general steps for synthesizing an N2-PhAc-G modified oligonucleotide using standard phosphoramidite chemistry on an automated synthesizer.
Rationale: Phosphoramidite chemistry is the gold standard for oligonucleotide synthesis due to its high efficiency and amenability to automation.[19] The use of a solid support simplifies the purification process at each step.[19]
Diagram: Oligonucleotide Synthesis Cycle
Sources
- 1. Exploring the Mysteries of Chemical Modifications in Small Nucleic Acid Drugs: The Efficient Retrieval Pathway of Patsnap Bio [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical modification of nucleic acids as a key technology for the development of RNA-based therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delivery of Oligonucleotides: Efficiency with Lipid Conjugation and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 144782-23-0 | FP26887 [biosynth.com]
- 9. veeprho.com [veeprho.com]
- 10. High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RNA interference - Wikipedia [en.wikipedia.org]
- 14. RNA Interference: Biology, Mechanism, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Khan Academy [khanacademy.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. scienceopen.com [scienceopen.com]
- 19. data.biotage.co.jp [data.biotage.co.jp]
N²-Phenoxyacetyl Guanine: A Versatile Tool for Site-Specific RNA Modification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precise RNA Modification
The central role of ribonucleic acid (RNA) in cellular processes, from gene regulation to catalysis, has positioned it as a prime target for therapeutic intervention and a subject of intense biochemical investigation. The ability to introduce specific modifications into RNA sequences is paramount for elucidating structure-function relationships, developing novel therapeutic modalities, and constructing advanced molecular tools.[1][2][3] N²-phenoxyacetyl guanine emerges as a valuable reagent in this context, offering a strategic approach to site-specific RNA modification. This guide provides an in-depth exploration of N²-phenoxyacetyl guanine, detailing its application in both chemical and enzymatic RNA synthesis, and furnishing protocols for its successful implementation in the laboratory.
The phenoxyacetyl (Pac) group, when attached to the N² position of guanine, serves as a temporary protecting group. Its key advantage lies in its lability under mild basic conditions, which allows for its removal without compromising the integrity of the RNA molecule.[4][5] This characteristic is particularly crucial in the chemical synthesis of RNA, where harsh deprotection steps can lead to chain degradation. Furthermore, the strategic placement of this modifiable guanine analog can serve as a handle for subsequent bioorthogonal reactions, enabling the site-specific labeling of RNA with probes, fluorophores, or therapeutic payloads.[6][7][8]
This document will guide the user through two primary methodologies for incorporating N²-phenoxyacetyl guanine into RNA: solid-phase chemical synthesis using a phosphoramidite building block and enzymatic incorporation via in vitro transcription.
PART 1: Chemical Synthesis of RNA with N²-Phenoxyacetyl Guanine
Solid-phase phosphoramidite chemistry is the cornerstone of synthetic RNA production, allowing for the precise, stepwise assembly of a desired RNA sequence.[9] The incorporation of N²-phenoxyacetyl guanine is achieved through the use of a custom-synthesized N²-phenoxyacetyl-5'-O-DMT-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite.
Causality Behind Experimental Choices in Chemical Synthesis
The selection of protecting groups is critical for successful RNA synthesis. The dimethoxytrityl (DMT) group on the 5'-hydroxyl is acid-labile, allowing for its removal at the beginning of each coupling cycle. The tert-butyldimethylsilyl (TBDMS) group on the 2'-hydroxyl is stable to the conditions of the synthesis cycle but can be removed with fluoride ions post-synthesis. The phenoxyacetyl (Pac) group on the N² position of guanine is chosen for its rapid removal under mild ammoniacal conditions, which prevents the side reactions often observed with more robust protecting groups.[5][10] The β-cyanoethyl group on the phosphate is also base-labile, facilitating its removal during the final deprotection step.
Protocol 1: Solid-Phase Synthesis of RNA containing N²-Phenoxyacetyl Guanine
Materials:
-
N²-phenoxyacetyl-5'-O-DMT-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite
-
Standard RNA phosphoramidites (A, C, U)
-
Controlled Pore Glass (CPG) solid support
-
DNA/RNA synthesizer and associated reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
Anhydrous acetonitrile
-
Ammonium hydroxide/methylamine (AMA) solution
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Size exclusion chromatography columns
-
HPLC system for purification
Methodology:
-
Phosphoramidite Preparation: Dissolve the N²-phenoxyacetyl guanosine phosphoramidite and standard RNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.
-
Synthesizer Setup: Load the synthesizer with the prepared phosphoramidites, solid support, and all necessary reagents according to the instrument's protocol.
-
Automated Synthesis: Program the desired RNA sequence into the synthesizer. The synthesis will proceed through iterative cycles of:
-
Deblocking: Removal of the 5'-DMT group with trichloroacetic acid in dichloromethane.
-
Coupling: Activation of the phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and coupling to the free 5'-hydroxyl of the growing RNA chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.
-
-
Cleavage and Deprotection:
-
Following synthesis, treat the solid support with AMA solution at room temperature for 2 hours to cleave the RNA from the support and remove the cyanoethyl phosphate and phenoxyacetyl protecting groups.
-
Collect the supernatant containing the partially deprotected RNA.
-
-
2'-O-TBDMS Deprotection:
-
Evaporate the AMA solution.
-
Resuspend the RNA pellet in a solution of TEA·3HF in DMF or DMSO.
-
Incubate at 65°C for 2.5 hours.
-
-
Purification:
-
Quench the deprotection reaction and desalt the RNA using a size exclusion column.
-
Purify the full-length RNA product by HPLC.
-
Verify the mass of the purified RNA by mass spectrometry.
-
Quantitative Data: Protecting Group Performance
| Protecting Group | Typical Coupling Efficiency (%) | Deprotection Conditions | Key Advantages |
| N²-Phenoxyacetyl (Pac) Guanine | ~98-99%[10] | Mildly basic (e.g., AMA) | Rapid and selective deprotection, minimizes side reactions.[4][5] |
| N²-isobutyryl (iBu) Guanine | ~99% | Stronger basic conditions, elevated temperature | Robust protection during synthesis. |
| N²-acetyl (Ac) Guanine | ~99% | Mildly basic | Faster deprotection than iBu.[10] |
PART 2: Enzymatic Incorporation of N²-Phenoxyacetyl Guanine
For certain applications, particularly the synthesis of longer RNAs or RNAs with complex structures, enzymatic methods offer a powerful alternative to chemical synthesis.[2] The site-specific incorporation of N²-phenoxyacetyl guanine can be achieved through in vitro transcription using T7 RNA polymerase and the corresponding N²-phenoxyacetyl guanosine triphosphate (N²-Pac-GTP).
Causality Behind Experimental Choices in Enzymatic Synthesis
T7 RNA polymerase is a highly processive enzyme that can efficiently synthesize RNA from a DNA template.[11][12][13] However, its tolerance for modified nucleotides, especially at the N² position of guanine, can be limited.[14] Therefore, optimizing reaction conditions, such as the concentration of the modified nucleotide and the presence of co-solvents, may be necessary to achieve efficient incorporation. The use of a DNA template with a strong T7 promoter is essential for high-yield transcription.
Protocol 2: In Vitro Transcription with N²-Phenoxyacetyl Guanosine Triphosphate
Materials:
-
Linearized DNA template with a T7 promoter upstream of the desired RNA sequence
-
N²-phenoxyacetyl guanosine triphosphate (N²-Pac-GTP)
-
Standard ribonucleoside triphosphates (ATP, CTP, UTP)
-
High-yield T7 RNA polymerase
-
Transcription buffer (containing Tris-HCl, MgCl₂, spermidine, DTT)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) reagents
-
Ammonium hydroxide/methylamine (AMA) solution for deprotection (if desired)
Methodology:
-
Transcription Reaction Setup:
-
In a nuclease-free tube, combine the following at room temperature:
-
Transcription buffer (10X)
-
ATP, CTP, UTP (at a final concentration of 1-5 mM each)
-
GTP (at a concentration optimized relative to N²-Pac-GTP)
-
N²-phenoxyacetyl GTP (at a concentration to be optimized, typically 0.5-5 mM)
-
Linearized DNA template (0.5-1 µg)
-
RNase inhibitor
-
T7 RNA polymerase
-
Nuclease-free water to the final volume
-
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Template Removal: Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using denaturing PAGE, followed by elution from the gel and ethanol precipitation.
-
(Optional) Deprotection of the Phenoxyacetyl Group:
-
If the unmodified guanine is desired at the target position, the purified RNA can be treated with AMA solution at room temperature to remove the phenoxyacetyl group.
-
Following deprotection, the RNA should be repurified.
-
-
Analysis: Analyze the purified RNA by denaturing PAGE and verify its mass by mass spectrometry to confirm the incorporation of the modification.
Workflow for Enzymatic Incorporation and Post-transcriptional Modification
Caption: Enzymatic incorporation of N²-phenoxyacetyl guanine and optional deprotection.
PART 3: Applications in Research and Drug Development
The site-specific incorporation of N²-phenoxyacetyl guanine into RNA opens up a myriad of possibilities for both fundamental research and the development of RNA-based therapeutics.
Probing RNA Structure and Function
The phenoxyacetyl group can serve as a bulky adduct that can be used to probe the structural environment of a specific guanine residue. By comparing the properties of the modified RNA with its unmodified counterpart, researchers can gain insights into the role of that particular guanine in RNA folding, protein binding, and catalytic activity.
Site-Specific Labeling and Bioconjugation
The N²-phenoxyacetyl group can be envisioned as a precursor to a bioorthogonal handle. While not a direct "click" handle itself, its presence allows for unique chemical reactivity that could be exploited for site-specific labeling. Future developments could involve the synthesis of phenoxyacetyl analogs bearing azide or alkyne moieties, enabling direct conjugation to a wide range of molecules, including fluorophores, biotin, and drug molecules, via click chemistry.[15]
Development of RNA Therapeutics
The ability to introduce site-specific modifications is crucial for the development of RNA-based drugs, such as antisense oligonucleotides and siRNAs.[9] The introduction of N²-modified guanine analogs can enhance the nuclease resistance, binding affinity, and specificity of these therapeutic RNAs. The phenoxyacetyl group, or derivatives thereof, could be used to attach targeting ligands or other functional moieties to improve the pharmacokinetic and pharmacodynamic properties of RNA drugs.
Logical Relationship of Applications
Caption: Applications stemming from site-specific N²-phenoxyacetyl guanine incorporation.
Conclusion
N²-phenoxyacetyl guanine represents a versatile and valuable tool for the site-specific modification of RNA. Its utility as a protecting group in solid-phase synthesis and as a modifiable nucleotide in enzymatic transcription provides researchers with a robust platform for exploring the intricate world of RNA biology and for engineering novel RNA-based technologies. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this powerful chemical entity.
References
- Cermakova, K., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study. RSC Advances, 8(52), 29681-29695.
- Hocek, M., & Fojta, M. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. Trends in biotechnology, 36(8), 749-752.
- Sousa, R., & Padilla, R. (2000). Use of T7 RNA polymerase and its mutants for incorporation of nucleoside analogs into RNA. In Methods in Enzymology (Vol. 317, pp. 134-148). Academic Press.
- Jäschke, A., & Helm, M. (2003). Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase. Nucleic acids research, 31(1), 329-335.
- Chaput, J. C., & Szostak, J. W. (2003). An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis. Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 1541-1543.
- Brunderova, M., et al. (2022). Expedient production of site-specifically nucleobase-labelled or hypermodified RNA with engineered thermophilic DNA polymerases.
- Wang, Z. (2022). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech.
- BenchChem. (2023). The Strategic Advantage of N-Acetyl-Protected Guanosine in Oligonucleotide Synthesis: A Comparative Guide.
- Pitsch, S., et al. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. The Journal of Organic Chemistry, 86(7), 5036-5050.
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Retrieved from [Link]
- GE Healthcare Dharmacon, Inc. (n.d.). The Chemical Synthesis of Long and Highly Modified RNA using 2´-ACE Chemistry. Technology Networks.
- Ohkubo, A., et al. (2013). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N 3 -Cyano-Ethylthymine. Molecules, 18(6), 6843-6861.
- Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12.
-
Wikipedia contributors. (2023, December 19). Oligonucleotide synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]
- Beaucage, S. L. (2008). Chemical Synthesis of RNA, Purification, and Analysis. Current protocols in nucleic acid chemistry, 33(1), 2-15.
- Pitsch, S., et al. (2001). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl- protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry, 3.8.1-3.8.15.
-
Wikipedia contributors. (2023, November 29). Post-transcriptional modification. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]
- Harris, M. E., & Silverman, S. K. (2009). Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA. Journal of visualized experiments : JoVE, (26), 1234.
- Micura, R. (2024). Chemical Synthesis of Modified RNA. Angewandte Chemie (International ed. in English), e202403063.
-
Amerigo Scientific. (n.d.). Natural RNA Synthesis. Retrieved from [Link]
- Meyer, K. D., & Jaffrey, S. R. (2017). The emerging biology of RNA post-transcriptional modifications. Nature reviews. Molecular cell biology, 18(5), 316-330.
- Lavergne, T., et al. (2012). Synthesis of 5′ cap-0 and cap-1 RNAs using solid-phase chemistry coupled with enzymatic methylation by human (guanine-N7)-methyltransferase. RNA (New York, N.Y.), 18(7), 1434–1443.
- Agris, P. F. (2004). Combined Approaches to Site-Specific Modification of RNA. Chemical reviews, 104(4), 2271-2290.
- Endo, M., & Majima, T. (2006). Site-specific acetyl modification of 2′-OH of RNA by an oligonucleotide acetylating reagent. Chemical communications (Cambridge, England), (21), 2329–2331.
- Parker, C. G., et al. (2022). Bioorthogonal masked acylating agents for proximity-dependent RNA labelling.
- Roundtree, I. A., et al. (2017). Post-transcriptional gene regulation by mRNA modifications. Annual review of genetics, 51, 1-28.
- Kha, T. K., et al. (2023). Site-Selective Modification and Labeling of Native RNA. Chemistry (Weinheim an der Bergstrasse, Germany), 29(10), e202202970.
- Wiśniewska, M., et al. (2022). Post-Transcriptional Modifications of RNA as Regulators of Apoptosis in Glioblastoma. International journal of molecular sciences, 23(19), 11867.
- Abe, H., & Kool, E. T. (2009). Site-specific modification of RNA by functionality-transfer ODN probes. Nucleic acids symposium series (2004), (53), 67–68.
-
Brunschwig Chemie. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
- Yamamoto, T., et al. (2018). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein journal of organic chemistry, 14, 219–226.
- Hutter, D., et al. (2023).
- Kumar, R. K., et al. (2007). Assessment of 4-Nitrogenated Benzyloxymethyl Groups for 2′-Hydroxyl Protection in Solid-Phase RNA Synthesis. Organic letters, 9(4), 671–674.
-
TRR 319 RMaP. (2023). RNA Modification and Processing. Retrieved from [Link]
- Prhavc, M., et al. (2003). Synthesis of 2'-N-Methylamino-2'-deoxyguanosine and 2'-N,N-Dimethylamino-2'-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 1433-1436.
- Ameta, S., et al. (2021). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. Chemical communications (Cambridge, England), 57(55), 6723–6741.
- Kha, T.-K., et al. (2023). Site-Selective Modification and Labeling of Native RNA. Chemistry – A European Journal, 29(10), e202202970.
- Declerck, A., et al. (2015). Enzymatic synthesis and reverse transcription of RNAs incorporating 2′-O-carbamoyl uridine triphosphate. Chemical communications (Cambridge, England), 51(54), 10921–10924.
- Parker, C. G., et al. (2022). Bioorthogonal masked acylating agents for proximity-dependent RNA labeling. ChemRxiv.
- Olejniczak, M., et al. (2021). Enzymatic RNA synthesis.
- Krakow, J. S., & Ochoa, S. (1963). THE BIOSYNTHESIS OF RNA: PRIMING BY POLYRIBONUCLEOTIDES.
- Meimetis, L. G., & Williams, M. A. (2013). Protein Labeling and Bioconjugation Using N-Myristoyltransferase. Methods in molecular biology (Clifton, N.J.), 1033, 133–147.
Sources
- 1. Chemical Synthesis of Modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined Approaches to Site-Specific Modification of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site‐Selective Modification and Labeling of Native RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. glenresearch.com [glenresearch.com]
- 6. Bioorthogonal masked acylating agents for proximity-dependent RNA labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Natural RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protein Labeling and Bioconjugation Using N-Myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N2-Phenoxyacetyl Guanine Phosphoramidite Coupling Efficiency
Welcome to the technical support center for N2-Phenoxyacetyl (PAC) Guanine phosphoramidite. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this essential building block in oligonucleotide synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to help you achieve optimal coupling efficiencies and high-quality oligonucleotide products.
Introduction: The Role and Challenges of N2-Phenoxyacetyl Guanine Phosphoramidite
N2-Phenoxyacetyl (PAC) protected guanosine phosphoramidite is a widely used reagent in solid-phase oligonucleotide synthesis. The PAC protecting group offers the significant advantage of rapid and mild deprotection conditions, which is particularly beneficial for the synthesis of sensitive or modified oligonucleotides where prolonged exposure to harsh bases can lead to degradation or side reactions.[1][2] However, like all phosphoramidites, and especially guanosine amidites, achieving consistently high coupling efficiency requires careful attention to several critical parameters. Guanosine phosphoramidites are known to be more susceptible to degradation and side reactions compared to other nucleobase amidites.[3][4]
This guide will walk you through the most common issues encountered when using N2-PAC-Guanine phosphoramidite, providing both diagnostic workflows and validated solutions to enhance the yield and purity of your synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling efficiency for N2-PAC-Guanine consistently lower than for other phosphoramidites?
A1: Several factors can contribute to lower coupling efficiency specifically with guanine phosphoramidites. Guanine itself is susceptible to side reactions, and the stability of the phosphoramidite in solution is a primary concern.[3][4] The degradation of 2'-deoxyguanosine (dG) phosphoramidites in solution can be autocatalytic, and there's a direct correlation between the ease of protecting group removal and the propensity for degradation.[3] The N2-PAC group, while advantageous for its rapid deprotection, can render the phosphoramidite more labile under certain conditions compared to more robust groups like isobutyryl (iBu).[1] Furthermore, any moisture in your reagents or on the synthesizer will hydrolyze the phosphoramidite, rendering it inactive.[5][6][7]
Q2: What is the expected coupling efficiency for N2-PAC-Guanine phosphoramidite?
A2: Under optimal conditions, the coupling efficiency for N2-PAC-Guanine phosphoramidite should be comparable to other standard phosphoramidites, ideally in the range of 98-99%.[1] A seemingly small drop in efficiency can have a dramatic impact on the final yield of full-length product, especially for longer oligonucleotides.[6][8] For instance, for a 100-mer, a decrease in average coupling efficiency from 99% to 98% can reduce the theoretical yield of the full-length product from approximately 37% down to about 13%.
Q3: How does the choice of activator impact the coupling of N2-PAC-Guanine?
A3: The activator is critical for protonating the nitrogen of the phosphoramidite, creating a highly reactive intermediate.[][10] While standard activators like 1H-Tetrazole are widely used, more potent activators such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often preferred, especially for sterically demanding or less reactive phosphoramidites.[10][11][12] DCI, being more nucleophilic and highly soluble in acetonitrile, can increase the rate of coupling and allow for a lower excess of phosphoramidite to be used.[11][13]
Q4: Can the capping step affect the apparent coupling efficiency of N2-PAC-Guanine?
A4: Yes, indirectly. The capping step acetylates any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent coupling cycles.[13] If capping is inefficient, these unreacted sites can couple in the next cycle, leading to the formation of n-1 deletion sequences.[13][14] While this is not a failure of the N2-PAC-Guanine coupling itself, it results in a lower yield of the desired full-length product. It's also important to consider the capping reagents themselves. To prevent exchange of the PAC protecting group on the guanine with the acetate from the standard acetic anhydride capping mix, using phenoxyacetic anhydride (Pac2O) in the Cap A solution is recommended.[15]
Q5: What are the optimal deprotection conditions for oligonucleotides containing N2-PAC-Guanine?
A5: The primary advantage of the PAC group is its rapid removal under mild basic conditions.[1] Deprotection can be achieved using ethanolic ammonia or aqueous methylamine.[1][16] For particularly sensitive oligonucleotides, ultra-mild deprotection using 0.05M potassium carbonate in methanol can be employed.[15] These mild conditions help to prevent degradation of the oligonucleotide and the formation of side products, such as the cyanoethylation of base residues.[17][18]
Troubleshooting Guide for Low Coupling Efficiency
This section provides a systematic approach to diagnosing and resolving low coupling efficiency when using N2-PAC-Guanine phosphoramidite.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low coupling efficiency.
Issue 1: Pervasive Low Coupling Efficiency Across All Bases
-
Potential Cause: The most likely culprit is systemic moisture contamination. Water reacts with the activated phosphoramidite, preventing it from coupling with the 5'-hydroxyl of the growing oligonucleotide chain.[5][6]
-
Recommended Solutions:
-
Use Fresh Anhydrous Acetonitrile: Ensure your acetonitrile has a water content of less than 30 ppm, preferably below 10 ppm.[19] Use a fresh, sealed bottle of DNA synthesis grade acetonitrile.
-
Dry Reagents and Solvents: Consider using molecular sieves in your solvent bottles to maintain anhydrous conditions.[8][20]
-
Check Inert Gas Line: Ensure the argon or helium used to pressurize the synthesizer is dry. An in-line drying filter is recommended.[6]
-
Synthesizer Purge: If the synthesizer has been idle, perform several priming and washing cycles to purge any accumulated moisture from the lines.[6]
-
Issue 2: Low Coupling Efficiency Specific to N2-PAC-Guanine
-
Potential Cause 1: Degraded Phosphoramidite: N2-PAC-Guanine phosphoramidite, like all phosphoramidites, has a limited shelf life, especially once in solution.[4][19] Degradation reduces the concentration of the active species.
-
Potential Cause 2: Inadequate Activation: The activator may not be potent enough or may have degraded.
-
Potential Cause 3: Insufficient Coupling Time: The standard coupling time may not be sufficient for complete reaction, especially if there is any steric hindrance.
-
Recommended Solution: Increase the coupling time for the N2-PAC-Guanine phosphoramidite. A time-course experiment can determine the optimal duration.[19]
-
Data Presentation: Reagent and Protocol Optimization Parameters
| Parameter | Standard Protocol | Optimized Protocol for N2-PAC-Guanine | Rationale |
| Acetonitrile Water Content | < 50 ppm | < 30 ppm (ideally < 10 ppm) | Minimizes hydrolysis of the phosphoramidite.[6][19] |
| Phosphoramidite Solution Age | < 1 week | Freshly prepared (< 48 hours) | Guanine phosphoramidites are prone to degradation.[3][4] |
| Activator | 0.25 M 1H-Tetrazole | 0.25 - 0.5 M ETT or DCI | More potent activators increase reaction rate.[10][11] |
| Coupling Time | 30-60 seconds | 120-300 seconds | Ensures complete reaction, especially for difficult couplings.[2] |
| Capping Reagent (Cap A) | Acetic Anhydride/Lutidine/THF | Phenoxyacetic Anhydride/Lutidine/THF | Prevents exchange of the PAC protecting group.[15] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
Objective: To ensure the acetonitrile used for reagent dissolution and washing steps is sufficiently dry to prevent phosphoramidite hydrolysis.
Materials:
-
DNA synthesis grade acetonitrile (<30 ppm water)
-
Activated 3Å molecular sieves
-
Oven
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Activate the 3Å molecular sieves by heating them in an oven at 250-300°C under vacuum for at least 3 hours.
-
Cool the activated sieves to room temperature under a stream of dry argon or nitrogen.
-
Add approximately 50g of the activated sieves per liter of acetonitrile to the solvent bottle.[8]
-
Seal the bottle and allow it to stand for at least 24 hours before use.
-
When dispensing the solvent, use a syringe or cannula under positive inert gas pressure to prevent atmospheric moisture from entering the bottle.
Protocol 2: Evaluating Coupling Efficiency via Trityl Cation Assay
Objective: To quantitatively monitor the stepwise coupling efficiency during synthesis.
Materials:
-
Oligonucleotide synthesizer with a UV-Vis detector
-
Detritylation solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
Procedure:
-
Program the synthesizer to collect the detritylation solution from each cycle in a separate fraction or to measure the absorbance of the solution in-line.
-
The dimethoxytrityl (DMT) cation released during deblocking has a characteristic orange color with a maximum absorbance around 495 nm.
-
The intensity of this color is proportional to the number of molecules that were successfully coupled in the previous cycle.[3]
-
Record the absorbance values for each deblocking step.
-
The stepwise coupling efficiency can be calculated using the formula: Efficiency (%) = (Absorbance of cycle n / Absorbance of cycle n-1) x 100%
-
The average stepwise coupling efficiency is the geometric mean of all the individual coupling steps.[3]
Conclusion
Optimizing the coupling efficiency of this compound phosphoramidite is a multifactorial process that hinges on maintaining rigorous anhydrous conditions, ensuring the quality and activity of all reagents, and fine-tuning synthesis cycle parameters. By understanding the underlying chemistry and adopting a systematic approach to troubleshooting, researchers can overcome common challenges and achieve high yields of pure, full-length oligonucleotides. The PAC protecting group offers significant advantages for the synthesis of complex and sensitive molecules, and with the proper protocols in place, it can be a highly effective tool in your research and development endeavors.
References
- Technical Support: Troubleshooting Low Coupling Efficiency with 2'-TBDMS Phosphoramidites - Benchchem. (URL: )
- Troubleshooting low coupling efficiency in oligonucleotide synthesis - Benchchem. (URL: )
- Technical Support Center: Troubleshooting dA(Bz) Phosphoramidite Coupling - Benchchem. (URL: )
-
TECHNICAL BRIEF – Synthesis of Long Oligonucleotides - Glen Report. (URL: [Link])
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (URL: )
-
Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach - ResearchGate. (URL: [Link])
-
Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. (URL: [Link])
-
A post-processing method for optimizing synthesis strategy for oligonucleotide microarrays - PMC - NIH. (URL: [Link])
-
The Phosphoramidite Approach for Oligonucleotide Synthesis - ResearchGate. (URL: [Link])
-
What affects the yield of your oligonucleotides synthesis. (URL: [Link])
-
Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - Nucleic Acids Research - Oxford Academic. (URL: [Link])
-
Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific. (URL: [Link])
- Guanine-rich oligonucleotides - Google P
-
Tackling Moisture Sensitivity in Oligonucleotide Synthesis: Novel Application of GC-VUV Detection - LCGC International. (URL: [Link])
- The Strategic Advantage of N-Acetyl-Protected Guanosine in Oligonucleotide Synthesis: A Compar
-
On-demand synthesis of phosphoramidites - ResearchGate. (URL: [Link])
-
Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N 3 -Cyano-Ethylthymine - MDPI. (URL: [Link])
- Method for deprotecting oligonucleotides - Google P
-
Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - MDPI. (URL: [Link])
-
Observation and elimination of N-acetylation of oligonucleotides prepared using past-deprotecting phosphoramidites and ultra-mild deprotection - ResearchGate. (URL: [Link])
-
Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides - ResearchGate. (URL: [Link])
- Evaluating the Coupling Efficiency of Guanosine Phosphoramidites: A Compar
-
Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PubMed Central. (URL: [Link])
-
On-demand synthesis of phosphoramidites - PMC - NIH. (URL: [Link])
-
UniCap Phosphoramidite, AN alternative to acetic anhydride capping - Glen Report. (URL: [Link])
-
The degradation of the four different phosphoramidites as a function of... - ResearchGate. (URL: [Link])
-
Products for DNA Research - Glen Research. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. WO2017005818A1 - Guanine-rich oligonucleotides - Google Patents [patents.google.com]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
- 14. glenresearch.com [glenresearch.com]
- 15. glenresearch.com [glenresearch.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. trilinkbiotech.com [trilinkbiotech.com]
- 21. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in N2-Phenoxyacetyl Guanine oligonucleotide synthesis
Welcome to the technical support center for N2-Phenoxyacetyl (Pac) Guanine oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome challenges and achieve high-yield, high-purity synthesis of your target oligonucleotides.
Introduction: The Role of N2-Phenoxyacetyl Guanine
The N2-phenoxyacetyl (Pac) protecting group for guanosine is a key component in "UltraMILD" solid-phase oligonucleotide synthesis strategies. Its principal advantage lies in its lability under significantly milder basic conditions compared to traditional protecting groups like isobutyryl (iBu). This feature is particularly crucial for the synthesis of oligonucleotides containing sensitive modifications, such as certain dyes or base analogs, that would be degraded by harsh deprotection protocols.[1] However, the unique chemical properties of the Pac group also present specific challenges that can lead to low synthesis yields if not properly addressed.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall synthesis yield is significantly lower than expected. What are the most common causes when using N2-Pac-dG?
Low yield in any oligonucleotide synthesis can stem from several factors, but when working with N2-Pac-dG, there are specific areas to investigate. The primary culprits can be broadly categorized into suboptimal capping, inefficient coupling, and incomplete deprotection.
Troubleshooting Workflow for Low Yield
Below is a systematic approach to diagnosing the root cause of low yield in your N2-Pac-dG oligonucleotide synthesis.
Caption: A systematic workflow for troubleshooting low yield in N2-Pac-dG oligonucleotide synthesis.
Q2: I've observed a significant peak in my HPLC/LC-MS analysis that corresponds to a mass lower than my target product, particularly after guanine addition steps. What could this be?
This is a classic symptom of a side reaction occurring during the capping step . When using a standard capping solution containing acetic anhydride, the N2-phenoxyacetyl group on the guanine can be partially exchanged for an acetyl group. This N2-acetyl-guanine is more stable to the mild deprotection conditions used for Pac-protected oligonucleotides and may not be completely removed, leading to a truncated or modified final product.
Mechanism of N2-Protecting Group Exchange during Capping
The capping step is designed to block unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion mutants. However, the acetic anhydride in the capping mixture is a potent acetylating agent that can react with the exocyclic amine of the N2-Pac-protected guanine.
Caption: Side reaction during capping leading to reduced yield.
Solution:
To prevent this side reaction, it is crucial to use a capping solution that does not contain acetic anhydride. The recommended alternative is phenoxyacetic anhydride in your Cap A solution. This ensures that any capping of the N2-amino group is with a phenoxyacetyl group, which is readily cleaved under the same mild conditions as the original protecting group.[2]
Q3: What is the expected coupling efficiency for N2-Pac-dG phosphoramidite, and how does it compare to other common dG phosphoramidites?
The coupling efficiency of N2-Pac-dG phosphoramidite is generally high, comparable to other commonly used guanosine phosphoramidites. However, the lability that makes it advantageous for mild deprotection can also make it more susceptible to degradation if not handled properly.
Comparative Data of Common Guanosine Protecting Groups
| Protecting Group | Typical Coupling Efficiency (%) | Deprotection Conditions | Deprotection Time | Key Advantages | Key Disadvantages |
| N2-Phenoxyacetyl (Pac) | ~98-99% | Ethanolic Ammonia / 0.05 M K2CO3 in Methanol | Very Fast (e.g., 2 hours at RT with NH4OH)[1] | Very rapid and selective deprotection under mild conditions; ideal for sensitive oligos. | Can be too labile for certain synthetic strategies; requires specific capping reagent.[3] |
| N2-isobutyryl (iBu) | ~98-99% | Aqueous Methylamine / Ethanolic Ammonia | Slower than Pac | High stability during synthesis. | Slower deprotection can lead to side reactions with sensitive oligos.[3] |
| N2-dimethylformamidine (dmf) | ~98-99% | AMA (Ammonia/Methylamine) | Fast | Allows for rapid and mild deprotection, preserving sensitive modifications. | Can be less stable during synthesis, potentially leading to lower overall yields.[4] |
Data compiled from publicly available research and technical guides.[3][4]
To ensure high coupling efficiency with N2-Pac-dG, it is imperative to use fresh, high-quality phosphoramidite and anhydrous acetonitrile.
Q4: How can I use HPLC to diagnose low-yield issues in my N2-Pac-dG synthesis?
High-Performance Liquid Chromatography (HPLC) is an invaluable tool for diagnosing issues in oligonucleotide synthesis. Both Ion-Exchange (IE-HPLC) and Reversed-Phase (RP-HPLC) can be employed to identify common impurities.
Protocol for HPLC Analysis of Crude N2-Pac-dG Oligonucleotides
-
Sample Preparation: After synthesis and cleavage from the solid support, but before deprotection, take a small aliquot of the crude oligonucleotide. Evaporate the cleavage solution and resuspend the oligonucleotide in nuclease-free water.
-
Instrumentation and Columns:
-
For n-1 and other deletion mutants: IE-HPLC is often superior due to its ability to separate based on the number of phosphate charges. A strong anion-exchange column is recommended.
-
For identifying protecting group-related adducts: RP-HPLC is effective, as it separates based on hydrophobicity. A C18 column is a standard choice.
-
-
Mobile Phases:
-
IE-HPLC: Typically involves a salt gradient (e.g., NaCl or NaClO4) in a buffered mobile phase (e.g., Tris-HCl) at a slightly alkaline pH to ensure the oligonucleotides are fully deprotonated.
-
RP-HPLC: Often uses an ion-pairing agent (e.g., triethylammonium acetate, TEAA) in a gradient of acetonitrile and water.
-
-
Analysis of the Chromatogram:
-
Full-Length Product (FLP): This should be the major peak.
-
n-1 Deletions: These will typically elute slightly earlier than the FLP in IE-HPLC.
-
N2-acetyl-dG Adduct: If the incorrect capping reagent was used, you may see a distinct peak, often with a slightly different retention time than the expected FLP in RP-HPLC. The identity of this peak should be confirmed with mass spectrometry (LC-MS).
-
Incompletely Deprotected Oligos: If analyzing a deprotected sample, oligonucleotides still carrying the Pac group will be more hydrophobic and will have a longer retention time in RP-HPLC.
-
Q5: What are the optimal deprotection conditions for oligonucleotides synthesized with N2-Pac-dG to maximize yield and purity?
The key advantage of the Pac group is its removal under mild conditions. Harsh deprotection is unnecessary and can lead to degradation of the final product, especially if sensitive modifications are present.
Recommended Deprotection Protocols for N2-Pac-dG
| Reagent | Temperature | Duration | Notes |
| Ammonium Hydroxide (28-30%) | Room Temperature | 2-4 hours | A standard and effective method for complete deprotection of the Pac group.[5] |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | An even milder, non-nucleophilic deprotection condition suitable for very sensitive oligonucleotides. This requires the use of phenoxyacetic anhydride during capping.[1] |
| t-Butylamine/Methanol/Water (1:1:2 v/v/v) | 55°C | Overnight | An alternative for certain sensitive dyes like TAMRA.[1] |
Important Considerations:
-
Always use fresh deprotection solutions. Old ammonium hydroxide can have a lower concentration of ammonia, leading to incomplete deprotection.
-
Ensure complete removal of the deprotection solution after the reaction is complete, typically by evaporation, before proceeding to purification.
-
If your sequence contains other protecting groups that require harsher conditions (e.g., on certain modified bases), the use of N2-Pac-dG may not be the optimal choice.
Concluding Remarks
The successful synthesis of oligonucleotides using this compound is highly achievable with a proper understanding of its chemical properties and potential pitfalls. By implementing the correct capping strategy, ensuring high-quality reagents, and employing optimized deprotection protocols, researchers can leverage the benefits of "UltraMILD" synthesis to produce high-purity oligonucleotides for a wide range of applications. This guide serves as a starting point for troubleshooting, and for more complex issues, we recommend consulting detailed literature or contacting your reagent supplier for further assistance.
References
- BenchChem. (2025). The Strategic Advantage of N-Acetyl-Protected Guanosine in Oligonucleotide Synthesis: A Comparative Guide. BenchChem Technical Support.
-
Glen Research. (n.d.). Deprotection Guide. Glen Research. Retrieved from [Link]
- Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397–416.
- BenchChem. (2025). A Comparative Guide to Guanosine Protection Strategies in Oligonucleotide Synthesis. BenchChem Technical Support.
- Ferrero-Verdejo, J., et al. (2014). Synthesis of 5′ cap-0 and cap-1 RNAs using solid-phase chemistry coupled with enzymatic methylation by human (guanine-N7)-methyltransferase. RNA, 20(5), 738-748.
- Pon, R. T., Usman, N., Damha, M. J., & Ogilvie, K. K. (1986). Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives. Nucleic Acids Research, 14(16), 6453–6470.
- Glen Research. (2008). Deprotection - Volume 1 - Deprotect to Completion. Glen Research Glen Report 20.2.
- Pon, R. T., Usman, N., Damha, M. J., & Ogilvie, K. K. (1986). Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives.
- Sproat, B., et al. (1995). An efficient method for the isolation and purification of oligoribonucleotides. Nucleic Acids Research, 23(15), 3091–3098.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of G-Rich Oligonucleotides Using dG(dmf)-Monomer. BenchChem Technical Support.
- LINK Technologies. (2015). Guidebook for the Synthesis of Oligonucleotides.
- U.S. National Library of Medicine. (n.d.). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY.
- Rodriguez, A. A., et al. (2014). Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping. Bioorganic & Medicinal Chemistry Letters, 24(15), 3243-3246.
- Rodriguez, A. A., et al. (2014). Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping. PubMed.
- TriLink BioTechnologies. (n.d.). Understanding Oligonucleotide Synthetic Yields.
- Sigma-Aldrich. (n.d.). Oligonucleotide Quality Control by Analytical HPLC.
- Gilar, M., et al. (2021). Determination of individual oligonucleotide impurities by small amine ion pair-RP HPLC MS and MS/MS: n - 1 impurities.
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025). Comparative analysis of different solid supports for oligo synthesis. BenchChem Technical Support.
- Agilent Technologies. (2023). Oligonucleotide Analysis. Practical Implementation Approaches for HPLC and LC-MS Analyses. YouTube.
- Ferrero-Verdejo, J., et al. (2014). Synthesis of 5′ cap-0 and cap-1 RNAs using solid-phase chemistry coupled with enzymatic methylation by human (guanine-N7)-methyltransferase.
- Nagatsugi, F., et al. (2023). Mechanism of the extremely high duplex-forming ability of oligonucleotides modified with N-tert-butylguanidine- or N-tert-butyl-N′- methylguanidine-bridged nucleic acids. Nucleic Acids Research, 51(13), 6639–6650.
- Azhayev, A. V. (2001). A COMPARATIVE STUDY OF COMMERCIALLY AVAILABLE UNIVERSAL SUPPORTS FOR OLIGONUCLEOTIDE SYNTHESIS.
- Wnek, K., et al. (2024). The Synergistic Effect of N2 and N7 Modifications on the Inhibitory Efficacy of mRNA Cap Analogues. International Journal of Molecular Sciences, 25(10), 5304.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. pure.au.dk [pure.au.dk]
- 3. Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
N2-Phenoxyacetyl Guanine stability issues during synthesis and storage
Welcome to the technical support center for N2-Phenoxyacetyl Guanine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges associated with the synthesis and storage of this valuable but labile molecule.
Introduction
This compound and its corresponding nucleoside and nucleotide analogues are widely used as intermediates in the synthesis of oligonucleotides and other modified nucleic acids. The phenoxyacetyl (Pac) protecting group at the N2 position of guanine is favored for its ease of removal under relatively mild basic conditions, which is crucial for the integrity of sensitive oligonucleotide chains.[1][2] However, the inherent lability of the N2-acyl bond also presents stability challenges during synthesis, purification, and storage.[3][4] This guide provides practical, field-proven insights to help you overcome these challenges, ensuring the purity and integrity of your starting material and final products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Synthesis & Purification
Question 1: My synthesis of this compound resulted in a low yield and multiple side products. What are the likely causes and how can I improve the outcome?
Answer:
Low yields and the presence of impurities in the synthesis of this compound often stem from a few key factors related to the reaction conditions and the stability of the product itself. Let's break down the potential causes and solutions:
-
Cause 1: Incomplete Reaction: The acylation of the N2-amino group of guanine (or its nucleoside/nucleotide precursor) may not have gone to completion. This can be due to insufficient acylating agent, suboptimal reaction temperature, or a non-ideal solvent system.
-
Solution:
-
Optimize Reagent Stoichiometry: Gradually increase the molar excess of the phenoxyacetylating agent (e.g., phenoxyacetic anhydride or phenoxyacetyl chloride). A 1.5 to 3-fold excess is a good starting point.
-
Reaction Temperature and Time: While elevated temperatures can speed up the reaction, they can also promote degradation of the product. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal balance between reaction completion and product degradation. Running the reaction at a controlled, lower temperature (e.g., 0-5 °C) for a longer duration can often improve the purity profile.
-
Solvent and Base: Anhydrous pyridine is a commonly used solvent and base for this reaction.[1] Ensure your pyridine is completely dry, as water can hydrolyze the acylating agent and the product. The choice of a non-nucleophilic base can also be critical to prevent side reactions.
-
-
-
Cause 2: Di-acylation: It's possible to get acylation at other positions on the guanine ring, particularly at the O6 position, leading to a di-acylated species. This is more likely with highly reactive acylating agents.
-
Solution:
-
Control Reactivity: Use a milder acylating agent if possible.
-
Purification Strategy: These di-acylated byproducts can often be separated by silica gel chromatography, but their lability can make this challenging. A carefully optimized gradient is key.
-
-
-
Cause 3: Product Degradation during Workup and Purification: this compound is susceptible to hydrolysis, especially under acidic or strongly basic conditions.
-
Solution:
-
Neutral to Mildly Basic Workup: During the aqueous workup, use a saturated sodium bicarbonate solution to neutralize any excess acid. Avoid strong acids or bases.
-
Column Chromatography Conditions: When purifying by silica gel chromatography, it is advisable to add a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.1-0.5%), to the eluent. This neutralizes the acidic silica surface and minimizes on-column degradation of the product.
-
-
Workflow for Optimizing this compound Synthesis
Caption: Troubleshooting workflow for synthesis optimization.
Question 2: I observe a gradual degradation of my purified this compound during storage, even at low temperatures. How can I enhance its stability?
Answer:
The degradation of this compound during storage is a common issue, primarily driven by hydrolysis of the amide bond. Here’s a detailed approach to improving its long-term stability:
-
Primary Cause: Hydrolysis: The N2-phenoxyacetyl group is sensitive to cleavage by nucleophiles, with water being the most common culprit, especially in the presence of trace amounts of acid or base.
-
Solutions:
-
Strictly Anhydrous Conditions: After purification, ensure the compound is thoroughly dried under high vacuum to remove all traces of water and organic solvents. Lyophilization from a suitable solvent like dioxane can be effective, but ensure the final product is stored under an inert atmosphere.
-
Inert Atmosphere: Store the solid compound under a dry, inert atmosphere such as argon or nitrogen. This minimizes exposure to atmospheric moisture.
-
Optimal Storage Temperature: While refrigeration is good, for long-term storage, -20°C or even -80°C is preferable. The recommended storage temperature is between 2°C and 8°C for shorter periods.[3]
-
Aliquoting: Store the material in small, single-use aliquots. This prevents repeated warming and cooling cycles and exposure of the bulk material to atmospheric moisture each time the container is opened.
-
Solvent for Stock Solutions: If you need to prepare a stock solution, use a high-purity, anhydrous aprotic solvent like DMSO or DMF. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis. Even in aprotic solvents, degradation can occur over time, so it's best to prepare fresh solutions for critical applications.
-
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Duration | Rationale |
| Solid | 2-8°C | Inert Gas (Ar, N₂) | Short-term (weeks) | Minimizes hydrolysis for frequently used material.[3] |
| Solid | -20°C to -80°C | Inert Gas (Ar, N₂) | Long-term (months) | Significantly reduces the rate of hydrolytic degradation. |
| Solution (Anhydrous DMSO/DMF) | -20°C | Inert Gas (Ar, N₂) | Short-term (days to weeks) | Aprotic solvent minimizes solvolysis, but stability is still limited. |
Handling & Application
Question 3: During the deprotection of my oligonucleotide, I'm seeing incomplete removal of the phenoxyacetyl group. What adjustments should I make?
Answer:
Incomplete deprotection of the phenoxyacetyl (Pac) group from the N2 position of guanine can lead to impurities in your final oligonucleotide product, potentially affecting its biological activity.[1] The Pac group is designed to be removed under basic conditions, but the efficiency of this removal can be influenced by several factors.
-
Cause 1: Insufficiently Basic Conditions or Short Deprotection Time: The deprotection reaction may not have gone to completion.
-
Solution:
-
Standard Deprotection: A common method is treatment with concentrated ammonium hydroxide at room temperature or slightly elevated temperatures (e.g., 55°C).[5] Ensure the recommended time for this step is followed (which can range from a few hours to overnight depending on the overall protecting group strategy).
-
Alternative Reagents: For more sensitive oligonucleotides, milder conditions using reagents like aqueous methylamine (AMA) can be employed.[6] However, the reaction kinetics might differ, so optimization of time and temperature is necessary.
-
-
-
Cause 2: Steric Hindrance: In certain sequence contexts or within complex secondary structures of the oligonucleotide, the N2-Pac group might be sterically hindered and less accessible to the deprotection reagent.
-
Solution:
-
Increase Temperature: Carefully increasing the temperature of the deprotection reaction (e.g., from room temperature to 55°C) can help to denature secondary structures and improve accessibility.
-
Use of Organic Co-solvents: Adding a co-solvent like ethanol to the aqueous ammonia solution can sometimes improve the solubility and accessibility of the oligonucleotide, facilitating more efficient deprotection.
-
-
Deprotection Pathway of this compound
Caption: Base-catalyzed removal of the phenoxyacetyl group.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound?
The primary degradation product under aqueous conditions is guanine (or the corresponding guanosine/deoxyguanosine) and phenoxyacetamide, resulting from the hydrolysis of the N2-amide bond.
Q2: How can I monitor the purity and stability of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method. A C18 column with a water/acetonitrile gradient containing a mild buffer (e.g., triethylammonium acetate) is typically used. The appearance of a peak corresponding to the unprotected guanine species is a clear indicator of degradation.[7]
Q3: Is the phenoxyacetyl group stable to acidic conditions used in oligonucleotide synthesis (e.g., detritylation)?
Yes, the N2-phenoxyacetyl group is generally stable to the acidic conditions (e.g., trichloroacetic acid in dichloromethane) used for the removal of the 5'-dimethoxytrityl (DMT) group during solid-phase oligonucleotide synthesis.[2] This orthogonality is a key feature of this protecting group strategy.
Q4: Can enzymatic degradation be a concern for this compound?
Yes, if the compound is exposed to biological samples or contaminated with enzymes, nucleases, and deaminases could potentially degrade it.[4] It is crucial to handle the compound under sterile conditions when working with biological systems.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for assessing the purity of this compound and detecting its hydrolysis product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 50% B (linear gradient)
-
20-22 min: 50% to 95% B (linear gradient)
-
22-25 min: 95% B
-
25-27 min: 95% to 5% B (linear gradient)
-
27-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the compound in Mobile Phase A or a suitable solvent like DMSO to a concentration of approximately 1 mg/mL.
-
Expected Elution: The unprotected guanine will elute earlier than the more hydrophobic this compound.
References
-
Prhavc, M., et al. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Omega, 6(11), 7586–7600. [Link]
-
Sheng, J., et al. (2013). Oligonucleotide synthesis under mild deprotection conditions. PLoS ONE, 8(3), e58642. [Link]
- Google Patents. (2004). Method for deprotecting oligonucleotides.
-
Wiśniewski, K., et al. (2018). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 23(10), 2661. [Link]
-
Mali, M., et al. (2022). HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase. Methods and Protocols, 5(2), 29. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 144782-23-0 | FP26887 [biosynth.com]
- 4. CAS 144782-23-0: this compound | CymitQuimica [cymitquimica.com]
- 5. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 6. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Troubleshooting for N2-Phenoxyacetyl Guanine-Modified Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common and specific issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of oligonucleotides containing N2-Phenoxyacetyl Guanine modifications. The guidance provided herein is grounded in established chromatographic principles and extensive field experience to ensure robust and reliable analytical outcomes.
Introduction: The Challenge of Modified Oligonucleotides
Synthetic oligonucleotides are a cornerstone of modern therapeutics and diagnostics. Modifications such as the N2-phenoxyacetyl (Pac) group on guanine are employed to protect the exocyclic amine during synthesis. While essential, these modifications introduce unique analytical challenges. Incomplete removal of the Pac group, side reactions during deprotection, and the inherent complexity of oligonucleotide chemistry can lead to a variety of issues in HPLC analysis. This guide will systematically address these challenges in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Common HPLC Issues
This section addresses prevalent problems observed during the ion-pair reversed-phase (IP-RP) HPLC analysis of this compound-modified oligonucleotides.
Q1: My main oligonucleotide peak is broad and asymmetrical (tailing or fronting). What are the likely causes and solutions?
Peak broadening and asymmetry are common issues that can compromise resolution and quantification.[1] The causes can be multifaceted, ranging from on-column issues to improper method parameters.
Causality and Troubleshooting Steps:
-
Secondary Structure Formation: Oligonucleotides, particularly G-rich sequences, can form secondary structures like hairpins or G-quadruplexes. These structures can exist in multiple conformations, leading to broadened peaks.
-
Column Degradation: Over time, columns can degrade due to contamination, harsh mobile phase conditions, or voids forming in the packing material.
-
Solution: First, try flushing the column with a strong solvent. If peak shape does not improve, replace the column. Using a guard column can help extend the life of your analytical column.
-
-
Inappropriate Mobile Phase Composition: The concentration and type of ion-pairing reagent and organic modifier are critical for achieving good peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[2]
-
Solution: Reduce the sample concentration or injection volume.
-
Q2: I am observing a significant peak eluting after my expected full-length product. What could this be?
A later-eluting peak is a strong indicator of an impurity that is more hydrophobic than your target oligonucleotide. In the context of this compound-modified oligos, this is often due to incomplete deprotection.
Causality and Troubleshooting Steps:
-
Incomplete Removal of the N2-Phenoxyacetyl (Pac) Group: The phenoxyacetyl group is significantly hydrophobic. If it is not completely removed during the deprotection step, the resulting oligonucleotide will have a stronger interaction with the C18 stationary phase, leading to a longer retention time.[6][7][8]
-
Diagnosis: This is a common issue when deprotection conditions are not optimal. The removal of the protecting group on guanine is often the rate-limiting step in deprotection.[6][7][8]
-
Solution: Review and optimize your deprotection protocol. Ensure the deprotection reagent (e.g., concentrated ammonium hydroxide) is fresh and that the reaction is carried out for the recommended time and at the appropriate temperature.[6] For particularly sensitive oligonucleotides, milder deprotection conditions using reagents like potassium carbonate in methanol may be necessary, but this requires the use of compatible "UltraMILD" monomers during synthesis.[8]
-
Q3: My chromatogram shows several small peaks eluting before the main product peak. How do I interpret these?
Early-eluting peaks are typically shorter, less hydrophobic impurities.
Causality and Troubleshooting Steps:
-
Truncated or Failure Sequences (n-1, n-2, etc.): These are the most common impurities in oligonucleotide synthesis and consist of sequences missing one or more nucleotides.[1] Being shorter, they have fewer phosphate groups to interact with the ion-pairing reagent and are less retained on a reversed-phase column.[1]
-
Diagnosis: This pattern is a typical signature of a crude oligonucleotide synthesis product.[1]
-
Solution: While these impurities are expected in crude samples, their presence in a purified product indicates an inefficient purification process. Re-optimize your purification method to better resolve the full-length product from these shorter sequences.
-
Q4: I see a small, sharp peak that appears even when I inject a blank (a "ghost peak"). What is its origin and how can I eliminate it?
Ghost peaks are artifacts that can originate from the HPLC system or the mobile phase, not the sample.
Causality and Troubleshooting Steps:
-
Contaminated Mobile Phase: Even HPLC-grade solvents can contain trace impurities that accumulate on the column and elute as a peak during a gradient run.
-
Solution: Use freshly prepared mobile phase with high-purity solvents and reagents. Filter all mobile phases before use.
-
-
Carryover from Previous Injections: Residual sample from a prior analysis may be eluting in subsequent runs.
-
Solution: Implement a robust needle wash protocol and include a high-organic wash step at the end of your gradient to strip the column of any strongly retained compounds.[2]
-
-
Leaching from System Components: Worn pump seals, tubing, or valve components can release contaminants into the mobile phase flow path.
-
Solution: Perform regular preventative maintenance on your HPLC system. If you suspect a particular component is the source, replace it.
-
Part 2: Advanced Troubleshooting & Method Optimization
This section delves into more complex issues and provides detailed protocols for method optimization.
Issue 1: Irreproducible Retention Times
Fluctuating retention times can make peak identification and quantification unreliable.[9][10][11][12][13]
Troubleshooting Workflow for Retention Time Instability
Caption: Systematic workflow for troubleshooting unstable retention times.
Quantitative Data Summary: Mobile Phase Optimization
The choice of ion-pairing reagent and its concentration significantly impacts retention and resolution. The following table summarizes common starting points for mobile phase optimization in IP-RP HPLC of oligonucleotides.
| Parameter | Reagent/Condition | Concentration Range | Rationale & Key Considerations |
| Ion-Pairing Agent | Triethylamine (TEA) | 10-100 mM | A "weaker" ion-pairing agent that provides both hydrophobic and ion-pairing interactions. |
| Diisopropylethylamine (DIEA) | 5-25 mM | A more hydrophobic ion-pairing agent that can increase retention. | |
| Acidic Modifier | Hexafluoroisopropanol (HFIP) | 100-400 mM | Improves the effectiveness of the ion-pairing agent and is compatible with mass spectrometry.[14] |
| Acetic Acid (in TEAA) | Buffer to pH ~7.0 | Used in non-MS applications. Cost-effective and provides good resolution.[4] | |
| Organic Modifier | Acetonitrile | Gradient | Most common organic modifier for IP-RP HPLC. |
| Methanol | Gradient | Often used with HFIP-containing mobile phases due to better miscibility.[14] | |
| Column Temperature | 50 - 80 °C | - | Elevated temperatures reduce secondary structures and can improve peak shape.[3] |
Part 3: Experimental Protocols
Protocol 1: Standard Ion-Pair Reversed-Phase HPLC Analysis of Crude this compound-Modified Oligonucleotides
Objective: To assess the purity of the crude oligonucleotide product and identify the presence of failure sequences and incompletely deprotected species.
Methodology:
-
Sample Preparation:
-
Following synthesis and deprotection, evaporate the cleavage/deprotection solution to dryness.
-
Resuspend the crude oligonucleotide pellet in a suitable buffer, such as 0.1 M triethylammonium acetate (TEAA).[1]
-
Dilute the sample to a working concentration of approximately 1-5 µM in the initial mobile phase composition.
-
-
HPLC System and Column:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M TEAA in water, pH 7.0.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV at 260 nm.[1]
-
Gradient: A linear gradient of increasing Buffer B concentration (e.g., 10-50% B over 30 minutes).
-
Data Interpretation Workflow
Caption: Decision tree for interpreting a crude oligonucleotide HPLC chromatogram.
References
-
Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing. (2025). Separation Science. [Link]
-
A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. (2024). LCGC International. [Link]
-
Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC. [Link]
-
Tackling Problems with HPLC Purification of Oligonucleotides. (2017). Biocompare. [Link]
-
Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Agilent. [Link]
-
Ion-pair Reversed-phase Liquid Chromatographic Separation of Oligonucleotides. (2021). Analytical Sciences. [Link]
-
Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. (2025). LCGC International. [Link]
-
Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Element Lab Solutions. [Link]
-
Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns and Chemistries. Waters Corporation. [Link]
-
In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Glen Research. [Link]
-
Assessing incomplete deprotection of microarray oligonucleotides in situ. (2004). Nucleic Acids Research. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
Oligonucleotide synthesis under mild deprotection conditions. (2018). National Institutes of Health. [Link]
-
The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. (1987). Nucleic Acids Research. [Link]
-
The LCGC Blog: Retention Shifts in HPLC. (2013). LCGC International. [Link]
-
Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]
-
How to fix a shifting retention time of peaks in hplc? (2023). ResearchGate. [Link]
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015). ResearchGate. [Link]
-
Retention Time Drift—A Case Study. (2016). LCGC International. [Link]
- Method for deprotecting oligonucleotides.
-
Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. gilson.com [gilson.com]
Technical Support Center: Optimizing N2-Phenoxyacetyl Guanine Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of N2-Phenoxyacetyl Guanine (N²-Pac-Guanine). This guide is designed for researchers, scientists, and professionals in drug development who are working with protected nucleosides for oligonucleotide synthesis and other applications. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis and achieve high yields and purity.
N²-Phenoxyacetyl Guanine is a crucial intermediate in chemical and medicinal research, primarily used as a protected building block in the solid-phase synthesis of DNA and RNA oligonucleotides.[1][2] The phenoxyacetyl (Pac) group provides robust protection for the exocyclic amine of guanine during the coupling cycles while being labile enough for rapid and clean removal under mild basic conditions, which is particularly advantageous for the synthesis of sensitive or modified oligonucleotides.[1][3]
This guide will address common challenges, explain the chemical principles behind experimental choices, and provide validated methodologies to ensure your success.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a direct Q&A to address the specific problems you may encounter during the synthesis of N²-Phenoxyacetyl Guanine.
Issue 1: Low Reaction Yield
Question: My yield of N²-Phenoxyacetyl Guanine is consistently low. What are the potential causes, and how can I improve it?
Answer: Low yield is a frequent issue stemming from several factors, from reagent quality to suboptimal reaction conditions. Let's break down the most common culprits and their solutions:
-
Moisture in the Reaction: Guanine acylation is highly sensitive to water. Any moisture will hydrolyze the highly reactive acylating agent (e.g., phenoxyacetyl chloride or anhydride), rendering it useless for the primary reaction.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., dry pyridine, dichloromethane, or acetonitrile). Handle hygroscopic reagents in a glove box or under an inert atmosphere (Argon or Nitrogen).
-
-
Inefficient Acylating Agent: The choice and handling of the acylating agent are critical.
-
Solution: Phenoxyacetyl chloride is highly effective but also highly moisture-sensitive. Using freshly prepared or newly purchased phenoxyacetyl chloride is recommended. Alternatively, phenoxyacetic anhydride can be used, which is sometimes less prone to hydrolysis. In situ activation of phenoxyacetic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) or HBTU is another effective strategy.
-
-
Suboptimal Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) to start, then allowed to warm to room temperature. Running the reaction at too high a temperature can promote side reactions and decomposition.[4]
-
Solution: Begin the addition of the acylating agent at 0 °C to control the initial exothermic reaction. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the recommended time. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Incorrect Stoichiometry or Base: An insufficient amount of base (like pyridine or triethylamine) will fail to neutralize the HCl byproduct (if using phenoxyacetyl chloride), leading to potential side reactions or stalling the reaction. Conversely, an excessive amount of a strong, non-hindered base can promote unwanted side reactions.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the acylating agent. Pyridine is often used as both the base and the solvent. If using another solvent like DCM, ensure at least 2-3 equivalents of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) are present.
-
Issue 2: Significant Side Product Formation
Question: I am observing multiple spots on my TLC plate, indicating significant side product formation. What are these side products, and how can I minimize them?
Answer: Guanine has several nucleophilic sites, which can lead to undesired side reactions. The primary side products are typically from acylation at other positions or over-acylation.
-
O⁶-Acylation: The oxygen at the C6 position of the guanine ring is nucleophilic and can be acylated, especially under strongly basic conditions or with highly reactive acylating agents. This side product can be difficult to remove and complicates subsequent steps in oligonucleotide synthesis.[5]
-
Di-acylation: Acylation can occur at both the N² exocyclic amine and one of the ring nitrogens (N⁷ or N⁹), leading to a di-phenoxyacetylated product.
-
Starting Material Degradation: Prolonged reaction times or high temperatures can lead to the degradation of the starting material or the product.
Strategies to Minimize Side Products:
-
Protect Other Reactive Sites: For guanosine synthesis, protecting the 3' and 5' hydroxyl groups of the ribose sugar with a bulky group like tetraisopropyldisiloxane (TIPDS) can sterically hinder O⁶-acylation.[6][7]
-
Control Reagent Addition: Add the acylating agent slowly and at a low temperature (0 °C). This helps to favor the more nucleophilic N²-amino group over other sites.
-
Choice of Base: Using a sterically hindered base can sometimes improve selectivity. Pyridine is generally a good choice as it is a moderately weak base and also serves as a good solvent.
-
Reaction Monitoring: Carefully monitor the reaction using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of further side products and degradation.
Issue 3: Purification Challenges
Question: I'm having difficulty purifying N²-Phenoxyacetyl Guanine. What are the best methods?
Answer: Purification can be challenging due to the polarity of the compound and the presence of similar side products.
-
Work-up Procedure: After the reaction is complete, it is often quenched by adding methanol or water. The solvent (e.g., pyridine) is typically removed under reduced pressure. The residue can then be co-evaporated with toluene to remove residual pyridine.[6]
-
Crystallization/Precipitation: The crude product can sometimes be purified by precipitation or crystallization. After quenching the reaction, pouring the mixture into a large volume of a non-solvent like ice-cold water or diethyl ether can precipitate the product. The solid can then be collected by filtration and washed.
-
Column Chromatography: This is the most reliable method for achieving high purity.
-
Stationary Phase: Standard silica gel is typically used.
-
Mobile Phase (Eluent): A gradient of methanol in dichloromethane (DCM) is very effective. For example, starting with 100% DCM and gradually increasing the methanol concentration (e.g., 0% to 10% MeOH in DCM) allows for the separation of non-polar impurities first, followed by the product, and then more polar side products.
-
Frequently Asked Questions (FAQs)
Q1: Why is the phenoxyacetyl (Pac) group preferred over other protecting groups like isobutyryl (iBu) for guanine?
The primary advantage of the Pac group is its lability under mild basic conditions. It can be removed much faster than iBu or benzoyl (Bz) groups.[1] This is critical when synthesizing oligonucleotides containing sensitive modifications that would be degraded by the harsh or prolonged deprotection conditions required for other groups.[3][8]
Q2: What is the role of protecting the 3' and 5' hydroxyl groups of guanosine before N²-acylation?
Protecting the hydroxyl groups (e.g., with DMT on the 5' end and a transient silyl group on the 3' end) serves two main purposes: 1) It prevents acylation at these positions, ensuring selectivity for the N²-amino group, and 2) It improves the solubility of the nucleoside in organic solvents used for the reaction.
Q3: What are the best analytical techniques to monitor the reaction and characterize the product?
-
Thin Layer Chromatography (TLC): Ideal for monitoring reaction progress. A typical mobile phase is 10% Methanol in Dichloromethane. The product should have a different Rf value than the starting material.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on reaction conversion and product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized N²-Phenoxyacetyl Guanine.[9]
Q4: What are the recommended storage conditions for N²-Phenoxyacetyl Guanine?
N²-Phenoxyacetyl Guanine should be stored in a cool, dry, and dark place. Recommended storage is at 2°C - 8°C in a tightly sealed container to prevent hydrolysis.[9]
Optimized Experimental Protocol
This protocol describes a general procedure for the synthesis of N²-Phenoxyacetyl Guanine starting from guanosine. Appropriate safety precautions (lab coat, gloves, safety glasses) should be taken, and the reaction should be performed in a fume hood.
Step-by-Step Synthesis Workflow
Materials:
-
Guanosine (dried under vacuum)
-
Anhydrous Pyridine
-
Phenoxyacetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
-
Silica Gel for column chromatography
Procedure:
-
Preparation: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), suspend guanosine (1 equivalent) in anhydrous pyridine.
-
Reaction Initiation: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Slowly add phenoxyacetyl chloride (1.2 equivalents) dropwise to the cooled suspension over 30 minutes. Ensure the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC (eluent: 10% MeOH in DCM). The reaction is complete when the guanosine spot has disappeared.
-
Quenching: Once complete, cool the reaction mixture back to 0 °C and quench by slowly adding cold methanol to destroy any excess phenoxyacetyl chloride.
-
Work-up: Remove the pyridine and methanol under reduced pressure. Co-evaporate the residue with toluene (2x) to remove the last traces of pyridine.
-
Purification: Dissolve the crude residue in a minimal amount of DCM/MeOH and purify by flash column chromatography on silica gel using a gradient eluent system of 0-10% methanol in dichloromethane.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield N²-Phenoxyacetyl Guanine as a solid. Dry the product under vacuum.
Data Summary
For quick reference, the following table summarizes common issues and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Moisture contamination; Inactive acylating agent; Incorrect temperature. | Use anhydrous solvents/reagents; Use fresh acylating agent; Start reaction at 0°C. |
| Side Products | Over-acylation (O⁶, Di-acylation); High reaction temperature. | Add acylating agent slowly at 0°C; Use a slight excess (1.1-1.2 eq); Monitor reaction closely with TLC. |
| Incomplete Reaction | Insufficient acylating agent or base; Poor solubility of starting material. | Use 1.1-1.5 eq of acylating agent; Ensure sufficient base (pyridine); Consider silylating hydroxyl groups to improve solubility. |
| Purification Difficulty | Similar polarity of product and byproducts. | Use gradient elution in column chromatography (e.g., 0-10% MeOH in DCM); Consider precipitation/crystallization as a pre-purification step. |
References
- Vinogradov, S. V., et al. (1997). Protection of the Guanine Residue During Synthesis of 2'-O-Alkylguanosine Derivatives. Journal of the Chemical Society, Perkin Transactions 1, (21), 3191-3198.
-
ResearchGate. (1997). Protection of the Guanine Residue During Synthesis of 2'-O-Alkylguanosine Derivatives. Retrieved from [Link]
- Kumar, P., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & Medicinal Chemistry Letters, 24(15), 3474-3478.
- Nielsen, P. E., et al. (1996). Guanine synthons for peptide nucleic acid synthesis and method for production.
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
- Harnden, M. R., & Jarvest, R. L. (1996). Syntheses of acyclic guanine nucleosides.
- Lakshman, M. K., et al. (2003). Protection of the amino group of adenosine and guanosine derivatives by elaboration into a 2,5-dimethylpyrrole moiety. Organic Letters, 5(18), 3345-3348.
-
ResearchGate. (n.d.). Protecting Groups for the Synthesis of Ribonucleic Acids. Retrieved from [Link]
- Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12.
- Prhavc, M., et al. (2021). Innovative 2'-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2'-O-Deprotection of RNA Sequences. The Journal of Organic Chemistry, 86(7), 5139-5155.
- Pon, R. T., Damha, M. J., & Ogilvie, K. K. (1985). Necessary protection of the O6-position of guanine during the solid phase synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron Letters, 26(21), 2525-2528.
- Burrows, C. J., & Muller, J. G. (1998). Isolation, Characterization, and Independent Synthesis of Guanine Oxidation Products. Chemical Research in Toxicology, 11(7), 734-746.
- Wu, X., & Pitsch, S. (2000). Synthesis of 2'-O-methoxyethylguanosine using a novel silicon-based protecting group. Nucleosides, Nucleotides & Nucleic Acids, 19(10-12), 1737-1742.
- Glick, G. D. (2025). Synthesis of sensitive oligodeoxynucleotides containing acylated cytosine, adenine, and guanine nucleobases. ChemRxiv.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 144782-23-0. Retrieved from [Link]
- Gilbert, S. D., et al. (2016). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. Molecules, 21(10), 1349.
- Franz, R., & Neumann, H. G. (1988). Reaction of trans-4-N-acetoxy-N-acetylaminostilbene with guanosine and deoxyguanosine in vitro: the primary reaction product at N2 of guanine yields different final adducts. Chemico-Biological Interactions, 67(1-2), 105-116.
- Kriek, E., et al. (1967). Nucleic Acid Guanine: Reaction With the Carcinogen N-acetoxy-2-acetylaminofluorene. Science, 157(3794), 1309-1310.
- Fleming, A. M., & Burrows, C. J. (2021).
- Das, B., et al. (2020). Selective functionalization at N2-position of guanine in oligonucleotides via reductive amination.
- Parker, S., et al. (1987). Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA.
- Suzuki, T., et al. (2020). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. International Journal of Molecular Sciences, 21(18), 6834.
- Yuki, Y., & Kojima, Y. (1983). METHOD FOR PURIFYING GUANINE.
- Shapiro, R., et al. (1970). Specific acylation of the guanine residues of ribonucleic acid. Journal of Biological Chemistry, 245(10), 2633-2639.
- Bera, P. P., et al. (2017). Mechanisms of the Formation of Adenine, Guanine, and their Analogs in UV-Irradiated Mixed NH3:H2O Molecular Ices Containing Purine. The Astrophysical Journal, 851(2), 107.
- Mikhailov, S. N., et al. (2007). [The synthesis of N2,N6-substituted diaminopurine ribosides]. Bioorganicheskaia Khimiia, 33(6), 606-612.
- Ko, I. Y., & El-Bayoumy, K. (1997). Synthesis and biochemical characterization of N1-, N2-, and N7-guanosine adducts of butadiene monoxide. Chemical Research in Toxicology, 10(12), 1348-1357.
- Boryski, J., & Manikowski, A. (1995). Tautomerism and Regioselectivity in Ribosylation of Guanine. Nucleosides and Nucleotides, 14(3-5), 287-290.
- Al-Masoudi, N. A. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(3), M481.
- Chen, J., et al. (2021). Synthesis method of 2-amino-6-chloropurine.
- Antonov, K. V., et al. (2025). Preparation of 6-Azido-2-Chloropurine-2'-Deoxyriboside by Enzymatic Transglycosylation Reaction Catalyzed by Lactobacillus leichmannii Type II Nucleoside Deoxyribosyltransferase. Doklady Biochemistry and Biophysics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5583225A - Syntheses of acyclic guanine nucleosides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. glenresearch.com [glenresearch.com]
- 9. This compound | 144782-23-0 | FP26887 [biosynth.com]
Removal of N2-Phenoxyacetyl Guanine protecting group without base modification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of the N2-phenoxyacetyl (Pac) protecting group from guanine residues in synthetic oligonucleotides. The primary objective is to achieve complete and efficient deprotection while preserving the integrity of the guanine base and any other sensitive moieties within the oligonucleotide sequence.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered in the lab during the critical deprotection step.
Q1: What is the primary purpose of the N2-Phenoxyacetyl (Pac) group, and why is its removal so critical?
The N2-phenoxyacetyl (Pac) group is an exocyclic amine protecting group used for the guanine base during solid-phase oligonucleotide synthesis.[1] It is considered a "mild" protecting group because it is significantly more labile (easier to remove) than traditional groups like isobutyryl (iBu).[2][3] This lability is its key advantage, making it essential for the synthesis of oligonucleotides containing base-sensitive modifications, such as fluorescent dyes, complex adducts, or other labels that would be degraded by harsh deprotection conditions like hot concentrated ammonia.[4]
The removal of the Pac group is the rate-determining step in the final deprotection of the oligonucleotide.[5] Incomplete removal results in a final product where the guanine base is still modified, rendering the oligonucleotide biologically inactive or leading to ambiguous results in downstream applications. This modified oligo will have altered hybridization properties and will be easily identifiable by mass spectrometry.[5]
Q2: After deprotection, I see a major peak in my mass spectrometry data at +134 Da and a later-eluting peak in my HPLC. What is the problem?
This is a classic signature of incomplete deprotection. The phenoxyacetyl group (C₈H₆O₂) has a mass of approximately 134.13 Da. Its presence indicates that your deprotection conditions were insufficient to completely remove the Pac group from the guanine bases. The corresponding peak in the HPLC chromatogram will typically elute later (be more retained on a reverse-phase column) than the fully deprotected oligonucleotide due to the hydrophobicity of the phenoxyacetyl moiety.
Immediate Action: Re-subject your sample to the deprotection conditions or switch to a more robust protocol as detailed in the troubleshooting guide below.
Q3: My oligonucleotide contains a highly sensitive fluorescent dye. What is the absolute safest method to remove the Pac group without damaging the dye?
For oligonucleotides with extremely labile components, the "UltraMILD" deprotection method is the industry standard.[5][6] This approach avoids ammonia altogether and utilizes a non-nucleophilic base.
The recommended protocol is 0.05 M potassium carbonate (K₂CO₃) in anhydrous methanol .[5][7] This reaction is typically run for 4 hours at room temperature. It is highly effective at removing the Pac group while being gentle enough to preserve the vast majority of sensitive functional groups. For this method to be maximally effective, it is crucial that the entire synthesis strategy is "UltraMILD-compatible," meaning Pac-dA and Ac-dC phosphoramidites were also used.[6]
Q4: Can I use standard aqueous ammonia for deprotection? What are the risks?
Yes, aqueous ammonia can be used, but the conditions must be significantly milder than those used for traditional protecting groups (like Bz-dA, Bz-dC, and iBu-dG). For Pac-protected guanine, deprotection can be achieved with concentrated aqueous ammonia for 2-4 hours at room temperature .[8]
The primary risk of using harsher ammonia conditions (e.g., 55°C overnight) is the degradation of other sensitive modifications on the oligonucleotide. While the Pac group itself is labile, the goal is to preserve the entire molecule. Elevated temperatures with ammonia can damage many common dyes and labels.[4]
Q5: My synthesis protocol mentions using "UltraMILD Cap A" (phenoxyacetic anhydride). Why is this important when using Pac-dG?
This is a critical point for preventing an avoidable side reaction. Standard capping during synthesis uses acetic anhydride (Cap A). If acetic anhydride is used with Pac-dG, a small amount of the Pac group on guanine can be exchanged for an acetyl group, forming N2-acetyl-guanine. This new Ac-dG is much more difficult to remove than Pac-dG and requires longer deprotection times (e.g., overnight at room temperature).[6][7]
By using phenoxyacetic anhydride in the capping solution ("UltraMILD Cap A"), any uncapped 5'-hydroxyl groups are capped with another phenoxyacetyl group. This prevents the formation of the stubborn N2-acetyl-guanine, ensuring that all guanine protecting groups can be removed under the same mild conditions in just a few hours.[5][6]
Troubleshooting Guide: Deprotection Issues
Use this table to diagnose and resolve common problems encountered during the removal of the N2-Pac-guanine protecting group.
| Symptom Observed | Probable Cause(s) | Recommended Solutions & Actions |
| Primary peak at +134 Da in Mass Spec analysis. | 1. Incomplete deprotection reaction. 2. Incorrect deprotection reagent or concentration. 3. Formation of N2-acetyl-guanine due to use of standard capping reagents.[7] | 1. Extend Time: Increase the deprotection time (e.g., from 2 to 4 hours for RT ammonia). 2. Switch Reagent: Move to the more effective 0.05 M K₂CO₃ in methanol for 4 hours at RT.[5] 3. Verify Synthesis: For future syntheses, ensure phenoxyacetic anhydride capping is used with Pac-dG monomers.[6] |
| Low yield of full-length product with evidence of chain cleavage (multiple shorter fragments in MS/CE). | 1. (Most Likely) Depurination during synthesis due to harsh acidic detritylation steps, not the basic deprotection step.[9] 2. (Less Likely) Extreme deprotection conditions causing degradation of the phosphodiester backbone. | 1. Review Synthesis: Use a weaker acid for detritylation, such as 3% Dichloroacetic Acid (DCA), especially for long oligos.[9] 2. Use Milder Deprotection: Adhere strictly to room temperature conditions. Avoid heating. |
| Unexpected mass additions that are NOT +134 Da. | 1. Reaction of the deprotected oligonucleotide with byproducts. For example, acrylonitrile generated from cyanoethyl phosphate protecting groups can modify thymine bases (+53 Da).[9] 2. Degradation or modification of other sensitive labels or bases in the sequence. | 1. Increase Deprotection Volume: Use a larger volume of ammonia solution to better scavenge reactive byproducts like acrylonitrile.[9] 2. Confirm Compatibility: Ensure all modifications in your sequence are compatible with your chosen deprotection scheme. Refer to the supplier's technical data sheet for each modification. |
| Broad or tailing peaks in HPLC analysis. | Poor solubility of the oligonucleotide in the deprotection solution, leading to incomplete reaction or aggregation. | 1. Ensure Solubilization: Gently vortex the vial to ensure the CPG support is fully suspended in the deprotection solution. 2. Consider Alternatives: For very long or hydrophobic sequences, alternative deprotection schemes like tert-butylamine/water may offer better solubility and performance.[5] |
Visualized Workflows and Mechanisms
Decision Workflow for Deprotection Strategy
This diagram outlines the logic for selecting the appropriate deprotection protocol based on the composition of your oligonucleotide.
Caption: Decision tree for selecting the optimal deprotection method.
Mechanism: Base-Catalyzed Hydrolysis of N2-Pac Guanine
The removal of the phenoxyacetyl group proceeds via a simple base-catalyzed hydrolysis of the amide bond.
Caption: Hydrolysis of the N2-Pac amide bond to yield native guanine.
Detailed Experimental Protocols
Protocol 1: UltraMILD Deprotection with Potassium Carbonate
This is the recommended method for oligonucleotides with highly sensitive modifications.
-
Preparation: Prepare a fresh solution of 0.05 M potassium carbonate (K₂CO₃) in anhydrous methanol.
-
Cleavage & Deprotection: Add the K₂CO₃/Methanol solution directly to the synthesis column or vial containing the CPG-bound oligonucleotide (typically 1-2 mL for a 1 µmol synthesis).
-
Incubation: Seal the vial tightly and let it stand at room temperature for 4 hours. Gentle agitation every hour is recommended to ensure complete mixing.[7]
-
Work-up: After incubation, transfer the methanolic solution containing the cleaved and deprotected oligonucleotide to a new tube, leaving the CPG support behind.
-
Analysis: The sample can now be dried down and prepared for analysis by HPLC and Mass Spectrometry. A desalting step is required to remove potassium salts.[7]
Protocol 2: Mild Deprotection with Aqueous Ammonia
This method is suitable for standard Pac-protected oligos without exceptionally labile groups, provided UltraMILD capping was used.
-
Cleavage & Deprotection: Add concentrated ammonium hydroxide (28-30%) to the synthesis vial (1-2 mL for a 1 µmol synthesis).
-
Incubation: Seal the vial tightly and let it stand at room temperature for 2 hours.[6][10]
-
Work-up: Transfer the ammonia solution to a new tube.
-
Analysis: The ammonia can be evaporated in a vacuum concentrator. The resulting pellet is then resuspended in water for analysis by HPLC and Mass Spectrometry.
Verification and Quality Control
Successful deprotection must be confirmed analytically.
-
Mass Spectrometry (MS): This is the most definitive technique.[11] The expected mass of the final oligonucleotide should be calculated and compared against the observed mass. The absence of a peak corresponding to [Expected Mass + 134.13 Da] confirms complete removal of the Pac group.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method assesses purity. A single, sharp peak for the full-length product is desired. Incomplete deprotection will appear as a distinct, more hydrophobic (later eluting) peak.[4]
-
Anion-Exchange HPLC (AEX-HPLC): Useful for resolving failure sequences or oligonucleotides with significant secondary structures.[4]
By following these guidelines, researchers can confidently and reliably remove the N2-phenoxyacetyl protecting group, ensuring the production of high-quality, functionally intact oligonucleotides for their downstream applications.
References
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 22.18: Deprotection – Volume 4 – Alternatives to Ammonium Hydroxide. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 6.22: UltraFast DNA Synthesis - 10 Minute Deprotection. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397–416. Retrieved from [Link]
-
Kupryushkin, M., et al. (2012). Comparison of oligonucleotides deprotected by the standard and the new deprotection procedures. ResearchGate. Retrieved from [Link]
-
Salgado, G. F., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. PubMed. Retrieved from [Link]
-
MDPI. (2019). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. Retrieved from [Link]
-
MDPI. (2021). Analytical and Structural Studies for the Investigation of Oxidative Stress in Guanine Oligonucleotides. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]
-
National Institutes of Health. (2019). Oligonucleotide synthesis under mild deprotection conditions. Retrieved from [Link]
-
MDPI. (2022). Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery. Retrieved from [Link]
Sources
- 1. CAS 144782-23-0: N2-Phenoxyacetyl Guanine | CymitQuimica [cymitquimica.com]
- 2. glenresearch.com [glenresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery | MDPI [mdpi.com]
Technical Support Center: N2-Phenoxyacetyl Guanine Synthesis
Welcome to the technical support center for the synthesis of N2-Phenoxyacetyl Guanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and purity of your final product.
Introduction: Understanding the Chemistry and Challenges
This compound is a crucial intermediate in oligonucleotide synthesis, prized for the protective properties of the phenoxyacetyl group on the exocyclic amine of guanine. However, its synthesis is not without its complexities. The lability of the phenoxyacetyl group and the inherent reactivity of the guanine base can lead to a variety of impurities.[1][2] This guide will dissect the common impurities, their origins, and provide robust troubleshooting strategies and analytical methods for their detection and mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most common types of impurities I should expect in my this compound synthesis?
You can broadly categorize the impurities into three main classes:
-
Process-Related Impurities: Arising from starting materials and reagents.
-
Side-Reaction Impurities: Formed through competing reaction pathways.
-
Degradation-Related Impurities: Resulting from the breakdown of the desired product.
The following sections will provide a detailed breakdown of specific impurities within these classes.
Troubleshooting Guide 1: Process-Related Impurities
Issue: My final product is contaminated with unreacted starting materials or reagents.
Root Cause Analysis: Incomplete reaction or inefficient purification is often the culprit. The primary starting material, guanosine (or 2'-deoxyguanosine), and the acylating agent, phenoxyacetyl chloride (or phenoxyacetic acid activated in situ), are common contaminants.[1]
Potential Impurities:
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Origin |
| Guanine/Guanosine | C5H5N5O / C10H13N5O5 | 151.13 / 283.24 | Unreacted starting material. |
| Phenoxyacetic Acid | C8H8O3 | 152.15 | Hydrolyzed phenoxyacetyl chloride or unreacted starting material. |
| 1-Hydroxybenzotriazole (HOBt) | C6H5N3O | 135.12 | Catalyst/activating agent.[1] |
Troubleshooting & Mitigation Strategies:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure complete consumption of the starting materials.
-
Stoichiometry Optimization: Carefully control the stoichiometry of your reagents. An excess of the acylating agent can be used to drive the reaction to completion, but this may necessitate a more rigorous purification strategy.
-
Purification:
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., 80:20 Chloroform:Methanol).
-
Spot a small amount of your reaction mixture, along with co-spots of your starting materials (guanine/guanosine and phenoxyacetic acid) on a TLC plate.
-
Develop the plate and visualize under UV light.
-
The disappearance of the starting material spots indicates reaction completion.
Troubleshooting Guide 2: Side-Reaction Impurities
Issue: I am observing impurities with masses corresponding to di-acylated or other modified guanine species.
Root Cause Analysis: Guanine has multiple reactive sites. Besides the desired N2 acylation, side reactions can occur at other positions, particularly if the reaction conditions are not optimized.
Potential Impurities:
| Impurity Name | Description | Potential Origin |
| N2,N9-bis(phenoxyacetyl) Guanine | Di-acylated guanine. | Reaction at both the N2 and N9 positions. |
| O6-Phenoxyacetyl Guanine | Acylation at the O6 position of the guanine lactam. | Reaction with the more nucleophilic oxygen. |
Troubleshooting & Mitigation Strategies:
-
Use of Protecting Groups: For syntheses involving the sugar moiety, protecting the hydroxyl groups (e.g., with dimethoxytrityl or silyl ethers) can prevent side reactions.[1]
-
Milder Acylating Agents: The use of 1-hydroxybenzotriazole with the acid chloride generates a milder acylating agent, which can improve selectivity for the N2 position.[1]
-
Temperature Control: Running the reaction at a controlled, lower temperature can help to minimize the formation of side products.
Logical Relationship of Side-Product Formation
Caption: Potential acylation sites on the guanosine molecule.
Troubleshooting Guide 3: Degradation-Related Impurities
Issue: My product appears to be degrading during workup or storage, showing multiple smaller peaks in the chromatogram.
Root Cause Analysis: this compound is a labile nucleoside.[2] The phenoxyacetyl group can be hydrolyzed, and the glycosidic bond is susceptible to cleavage, especially under acidic conditions. Guanine itself is also prone to oxidation.
Potential Impurities:
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Origin |
| Guanine | C5H5N5O | 151.13 | Hydrolysis of the N2-phenoxyacetyl group or depurination. |
| 8-Oxoguanine Derivatives | C13H11N5O4 | 301.26 | Oxidation of the guanine base.[3] |
| Xanthine/Oxanine | C5H4N4O2 / C5H3N3O3 | 152.11 / 153.09 | Deamination of guanine. |
Troubleshooting & Mitigation Strategies:
-
pH Control: Avoid strongly acidic or basic conditions during workup and purification. Protic acids used for detritylation, for example, can cause depurination.[1]
-
Inert Atmosphere: To minimize oxidation, perform reactions and handle the product under an inert atmosphere (e.g., nitrogen or argon).
-
Storage Conditions: Store the final product at low temperatures (2-8°C) and protected from light and moisture to prevent degradation.[2]
Experimental Workflow: Purification and Handling
Caption: Recommended workflow for purification and handling.
Analytical Methods for Impurity Profiling
A robust analytical strategy is essential for identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase C18 column with a gradient of acetonitrile in a buffered aqueous mobile phase (e.g., triethylammonium acetate) is commonly used.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of unknown impurities by providing molecular weight information.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the final product and any isolated impurities.
References
-
Chaix, C., Molko, D., & Teoule, R. (1987). N2-phenoxyacetyl-2'-deoxyguanosine: a new protecting group for the guanine base in oligonucleotide synthesis. Nucleic Acids Research, 15(2), 929-940. [Link]
-
Ermer, J. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12). [Link]
-
Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29383-29390. [Link]
-
Wikipedia. (n.d.). Guanine. Retrieved from [Link]
-
Pon, R. T., Damha, M. J., & Ogilvie, K. K. (1986). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. The Journal of Organic Chemistry, 51(18), 3591-3594. [Link]
-
PubChem. (n.d.). guanosine nucleotides degradation III. Retrieved from [Link]
-
Materese, C. K., et al. (2017). Mechanisms of the Formation of Adenine, Guanine, and their Analogs in UV-Irradiated Mixed NH3:H2O Molecular Ices Containing Purine. The Astrophysical Journal, 842(2), 101. [Link]
-
Burrows, C. J., & Muller, J. G. (2006). Isolation, Characterization, and Independent Synthesis of Guanine Oxidation Products. Chemical Reviews, 106(1), 189-221. [Link]
-
Suzuki, M., et al. (2018). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. International Journal of Molecular Sciences, 19(11), 3352. [Link]
Sources
N2-Phenoxyacetyl Guanine degradation pathways and prevention
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for N2-Phenoxyacetyl Guanine (N2-PAG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, degradation, and handling of this important guanine derivative. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and prevent common issues effectively.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses the most common initial questions regarding the properties and stability of this compound.
Q1: What is this compound and what are its primary applications?
This compound is a derivative of the nucleobase guanine, modified by attaching a phenoxyacetyl group to the nitrogen atom at the N2 position (the exocyclic amine).[1] This modification alters its physicochemical properties, such as lipophilicity and solubility, which can enhance its interaction with biological targets.[1]
Its primary applications are in medicinal chemistry and drug development, particularly in the synthesis of potential antiviral or anticancer therapies where nucleobase modifications are explored to inhibit specific enzymes or mimic natural substrates.[1] The phenoxyacetyl (Pac) group is also utilized as a protecting group for the exocyclic amino function of guanine during the solid-phase synthesis of RNA sequences, valued for its sensitivity to cleavage under relatively mild basic conditions.[2]
Q2: Why is the N2-phenoxyacetyl group described as "labile"?
The term "labile" indicates that the amide bond connecting the phenoxyacetyl group to the guanine base is susceptible to cleavage under certain conditions.[3] This lability is primarily due to hydrolysis, which can be catalyzed by acidic or basic conditions. The N2-acyl bond is intentionally designed to be cleavable in applications like oligonucleotide synthesis, where it serves as a temporary protecting group.[2] However, this same property can lead to unwanted degradation during experiments, storage, or in formulation studies if not properly controlled.
Q3: What are the main environmental factors that can cause N2-PAG degradation?
Several factors can initiate or accelerate the degradation of N2-PAG. Understanding these is the first step toward prevention.
-
pH: The stability of the N2-amide bond is highly pH-dependent. Both strong acidic and, particularly, basic conditions can catalyze its hydrolysis. Guanine itself is more soluble in dilute acids and bases, which can create a complex stability profile.[4]
-
Temperature: Elevated temperatures significantly increase the rate of chemical reactions, including hydrolysis. The stability of nucleobases like guanine decreases sharply at higher temperatures.[5] Recommended storage for solid N2-PAG is typically 2°C - 8°C.[3]
-
Enzymatic Activity: Certain enzymes, such as deaminases or amidases, present in biological systems or as contaminants, can potentially cleave the phenoxyacetyl group or modify the guanine ring itself.[1][3][6]
-
Oxidation: The guanine base has the lowest oxidation potential among the DNA/RNA bases, making it a primary target for oxidative damage.[4] Strong oxidizing agents or exposure to conditions that generate reactive oxygen species can lead to the formation of various oxidation products.
-
Radiation: Exposure to certain types of radiation can also induce degradation.[1][3]
-
Incompatible Excipients: In formulation studies, certain components can react with the N2-amino group of guanine derivatives. For example, reducing sugars (e.g., glucose, fructose) can form adducts with guanine-based drugs, a reaction that is also pH-dependent.[7]
Part 2: Troubleshooting Guide - Degradation Analysis
This section provides a systematic approach to identifying and characterizing degradation when it is suspected.
Q1: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. How can I confirm if they are related to N2-PAG degradation?
Observing unexpected peaks is a common sign of sample instability. A logical workflow is required to identify the source.
Troubleshooting Workflow for Unexpected Peaks
Caption: Troubleshooting workflow for identifying degradation products.
-
Analyze a Fresh Standard: Immediately prepare a new solution of N2-PAG from a trusted solid stock and analyze it using the same method. If the peaks are absent, it strongly suggests degradation occurred in the original sample.
-
Check for Primary Hydrolysis Products: The most probable degradation pathway is hydrolysis of the amide bond. This would yield Guanine and Phenoxyacetic Acid . Check the retention times and mass spectra against standards for these two compounds.
-
Conduct a Forced Degradation Study: To definitively confirm degradation pathways and generate analytical markers, a forced degradation study is the industry-standard approach.[8][9] This involves intentionally exposing N2-PAG to harsh conditions (acid, base, heat, etc.) to accelerate the formation of degradants.
Q2: What is the primary degradation pathway for N2-PAG and what products should I expect?
The primary and most anticipated degradation pathway is the hydrolysis of the N2-amide bond . This reaction breaks the molecule into its two constituent parts.
Primary Degradation Pathway: Hydrolysis
Caption: Primary hydrolytic degradation of this compound.
Beyond simple hydrolysis, other potential degradation products could arise from reactions involving the guanine ring itself, especially under oxidative stress, leading to products like 8-oxo-guanine derivatives. Enzymatic degradation could lead to deamination at the C6 position, yielding an N2-Phenoxyacetyl Xanthine derivative.
Part 3: Prevention and Best Practices
Proactive measures are critical to maintaining the integrity of N2-PAG during storage and experimentation.
Q1: What are the definitive best practices for storing and handling N2-PAG?
-
Solid Storage: Store solid N2-PAG in a well-sealed container at the recommended temperature of 2°C to 8°C , protected from light.[3]
-
Solution Storage: Prepare solutions fresh whenever possible. If short-term storage is necessary, use a buffered solution at a slightly acidic to neutral pH (e.g., pH 6-7), aliquot into small volumes, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Solvent Selection: For initial stock solutions, use a high-purity, anhydrous solvent like DMSO or DMF. For aqueous experimental buffers, ensure the pH is controlled and components are compatible.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider overlaying the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen and prevent oxidative degradation.
Q2: How do I choose the right buffer system to maximize stability?
The choice of buffer is critical. Since both strong acid and base can promote hydrolysis, a buffer system that maintains a stable pH between 5 and 7 is generally recommended for guanine-based compounds.[7]
-
Avoid Amine-Containing Buffers: Buffers with primary or secondary amines (like Tris) can potentially react with the compound or its degradants. Buffers like phosphate (PBS) or HEPES are often safer choices.
-
Monitor pH: Always verify the pH of your final solution after all components have been added, as dissolving the compound may slightly alter the pH.
-
Consider Temperature Effects: Be aware that the pH of some buffer systems (especially Tris) changes significantly with temperature.
Q3: Are there known chemical incompatibilities I should avoid?
Yes. Based on the chemistry of guanine and its derivatives, you should avoid:
-
Strong Acids and Bases: As detailed, these will accelerate hydrolysis.
-
Reducing Sugars: Avoid formulating N2-PAG with sugars like glucose, fructose, or lactose, especially under neutral to basic conditions, to prevent adduct formation.[7] If a sweetener or bulking agent is needed, consider non-reducing sugars like maltitol.[7]
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, hypochlorite, or even prolonged exposure to atmospheric oxygen in the presence of metal catalysts can damage the guanine ring.
Part 4: Key Experimental Protocols
This section provides standardized methodologies for investigating and preventing degradation.
Protocol 1: Forced Degradation Study for N2-PAG
A forced degradation study is essential for identifying likely degradation products and validating that your analytical methods can detect them.[10][11] The goal is to achieve 5-20% degradation of the parent compound.[12]
Objective: To generate potential degradation products of N2-PAG under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Buffers (e.g., phosphate buffer pH 7.0)
-
Acids: 0.1 M HCl
-
Bases: 0.1 M NaOH
-
Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of N2-PAG in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions (in duplicate):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature (this reaction is often fast).
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Place 2 mL of stock solution in an oven at 70°C. Place a sample of solid N2-PAG in the same oven.
-
Photolytic Degradation: Expose 2 mL of stock solution and a sample of solid N2-PAG to light in a photostability chamber (ICH Q1B guidelines).
-
-
Control Samples:
-
Time Zero: Analyze the stock solution immediately.
-
Ambient Control: Keep 2 mL of the stock solution at room temperature, protected from light.
-
-
Time-Point Analysis:
-
Withdraw aliquots from each stress condition at set time points (e.g., 2, 4, 8, 24 hours).
-
For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
-
Data Analysis:
-
Compare chromatograms from stressed samples to the control.
-
Calculate the percentage of degradation.
-
Use MS and MS/MS data to propose structures for the new peaks that appear.
-
Data Summary Table (Example)
| Stress Condition | Incubation Time/Temp | % Degradation (N2-PAG) | Major Degradant Peaks (RT) | Tentative Identification |
| 0.1 M HCl | 8h @ 60°C | 15% | Peak at 2.5 min | Guanine |
| 0.1 M NaOH | 2h @ RT | 22% | Peak at 2.5 min | Guanine |
| 3% H₂O₂ | 24h @ RT | 8% | Peak at 4.1 min | Oxidized Guanine Derivative |
| Thermal (Solution) | 24h @ 70°C | 6% | Peak at 2.5 min | Guanine |
| Photolytic | 24h exposure | <2% | - | No significant degradation |
References
-
ResearchGate. (1986). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link][8]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link][9]
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link][12]
-
Bioprocess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link][10]
-
Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link][11]
-
Desai, D., et al. (2007). Stability of Low Concentrations of Guanine-Based Antivirals in Sucrose or Maltitol Solutions. International Journal of Pharmaceutics. Retrieved from [Link][7]
-
Levy, M., & Miller, S. L. (1998). The stability of the RNA bases: Implications for the origin of life. Proceedings of the National Academy of Sciences. Retrieved from [Link][5]
-
Rakosky Jr, J., Zimmerman, L. N., & Beck, J. V. (1955). Guanine degradation by Clostridium acidiurici. II. Isolation and characterization of guanase. Journal of Bacteriology. Retrieved from [Link][6]
-
ResearchGate. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. Retrieved from [Link][2]
Sources
- 1. CAS 144782-23-0: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 144782-23-0 | FP26887 [biosynth.com]
- 4. Guanine - Wikipedia [en.wikipedia.org]
- 5. The stability of the RNA bases: Implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanine degradation by Clostridium acidiurici. II. Isolation and characterization of guanase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of low concentrations of guanine-based antivirals in sucrose or maltitol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Overcoming poor solubility of N2-Phenoxyacetyl Guanine in synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for overcoming the significant challenge of poor solubility associated with N2-Phenoxyacetyl Guanine during its synthesis. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to guide you through common experimental hurdles.
Introduction: The Challenge of this compound
This compound is a critical building block, particularly in the synthesis of oligonucleotides, where the phenoxyacetyl group serves as a labile protecting group for the exocyclic amine of guanine.[1][2] This modification is vital for preventing side reactions during the automated chemical synthesis of DNA and RNA.[3][4] However, the inherent chemical nature of the guanine moiety—a planar, aromatic heterocycle rich in hydrogen bond donors and acceptors—leads to strong intermolecular π-stacking and hydrogen bonding.[5][6] This results in high crystal lattice energy, rendering it notoriously insoluble in many common organic solvents, a problem that persists even after N2-acylation.
This guide provides direct answers to the solubility-related issues you may encounter, transforming a frustrating experimental bottleneck into a manageable and successful synthesis.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific issues in a direct question-and-answer format.
Question 1: My reaction mixture is a thick slurry, and the product seems to be precipitating during the synthesis. What's happening and how can I fix it?
Answer: This is the most common manifestation of this compound's poor solubility. The formation of a thick slurry indicates that either your starting material (guanine) is not fully dissolved, or the product is crashing out of solution as it forms. This significantly halts the reaction, leading to low conversion rates and impure products.
-
Causality: The strong hydrogen-bonding network of the guanine core is the primary cause.[7] Even in polar aprotic solvents like DMF or DMSO, which are typically used for such reactions, the solubility can be limited.
-
Immediate Solutions:
-
Increase Solvent Volume: The simplest first step is to increase the volume of your reaction solvent to reduce the effective concentration.
-
Introduce a Co-Solvent: While seemingly counterintuitive, adding a specific co-solvent can disrupt the crystal packing. For some guanine derivatives, systems like an Ethanol/DMF mixture have been shown to improve solubility and reaction outcomes.[8]
-
Apply Gentle Heat: Cautiously warming the reaction mixture (e.g., to 40-50 °C) can significantly increase solubility. However, you must monitor for potential degradation of starting materials or products. Use an inert atmosphere (Nitrogen or Argon) to prevent side reactions.
-
Question 2: My final yield is consistently low, even though TLC analysis suggests the reaction is proceeding. Is this a solubility issue?
Answer: Absolutely. Low yield is often a direct consequence of poor solubility, impacting the reaction in two main ways:
-
Incomplete Reaction: If the starting guanine is not fully solubilized, the acylating agent can only react with the material on the surface of the suspended particles. The bulk of your starting material remains unreacted, leading to a low yield of the desired product.
-
Loss During Work-up and Purification: The poor solubility of this compound makes it difficult to handle during purification. It can precipitate prematurely during aqueous work-up or require large volumes of solvent for recrystallization, leading to significant material loss.
-
Troubleshooting Steps:
-
Ensure Complete Initial Dissolution: Do not proceed with the addition of your acylating agent until the guanine starting material is as dissolved as possible in your chosen solvent system, even if it requires gentle heating.
-
Modified Work-up: Instead of precipitating the product by pouring the reaction mixture into a large volume of water (which can cause crash precipitation and trap impurities), try a controlled anti-solvent precipitation. Slowly add water to the filtered reaction mixture with vigorous stirring until the product begins to crystallize.
-
Recrystallization Solvent Screening: Do not rely on a single solvent for purification. Test a range of solvents and solvent mixtures (e.g., DMF/water, DMSO/ethanol, acetic acid/water) to find a system that allows for effective dissolution when hot and controlled crystallization upon cooling. The goal is to form well-defined crystals, not an amorphous powder.
-
Question 3: I'm struggling with purification. My final product is contaminated with unreacted guanine. How can I improve separation?
Answer: This is a classic problem stemming from the similar, poor solubility profiles of both the starting material and the product. Co-precipitation during work-up is common.
-
Strategic Approach: The key is to exploit the subtle differences in their chemical properties.
-
pH-Based Extraction: Guanine itself is amphoteric and can be solubilized in acidic or basic aqueous solutions.[7] After the reaction is complete, you can carefully adjust the pH. Consider quenching the reaction and then adding a dilute aqueous base (e.g., NaHCO₃ or a mild NaOH solution). Unreacted guanine will deprotonate and may show improved solubility in the aqueous phase, while the N2-acylated product, being less basic, is more likely to remain as a solid or in the organic phase. This requires careful optimization to avoid hydrolysis of your product.
-
Selective Recrystallization: A carefully chosen recrystallization solvent can leave the unreacted guanine behind. For instance, dissolving the crude product in hot glacial acetic acid and then adding water or ethanol to induce crystallization can sometimes provide better separation than using DMF or DMSO.
-
Frequently Asked Questions (FAQs)
Q: Why exactly is guanine and its N2-acylated derivative so poorly soluble?
A: The guanine molecule is a planar purine system. In the solid state, these flat molecules stack on top of each other (π-π stacking) and form extensive networks of intermolecular hydrogen bonds, particularly involving the N1-H, N2-H, and O6 atoms. This creates a very stable crystal lattice that requires a significant amount of energy to break apart, which is what happens during dissolution. The phenoxyacetyl group at the N2 position adds bulk and lipophilicity but does not fundamentally disrupt the powerful hydrogen-bonding capabilities of the core guanine structure.[9]
Caption: Key molecular factors leading to the poor solubility of guanine derivatives.
Q: How can pH be used to my advantage to solubilize guanine compounds?
A: Guanine's solubility is highly pH-dependent. It is least soluble around its isoelectric point (neutral pH).[7]
-
In acidic solutions (pH < 3): The N7 position becomes protonated, creating a positive charge on the molecule. This cation is significantly more soluble in water.
-
In alkaline solutions (pH > 11): The N1-H proton is removed, forming an anion. This negatively charged species is also much more soluble in water.[5] This principle can be used to dissolve crude guanine for purification or to facilitate separation, as described in the troubleshooting section.[10]
Q: Are there alternative N2-protecting groups for guanine that offer better solubility?
A: Yes, the choice of protecting group is a well-established strategy to modify solubility. While phenoxyacetyl (Pac) is common, other groups are used:
-
Isobutyryl (iBu): This is a smaller, more aliphatic group that can sometimes improve solubility in certain organic solvents compared to the bulkier Pac group.[11]
-
Dimethylformamidine (dmf): This group can significantly alter the hydrogen bonding pattern and often improves solubility in solvents like dichloromethane and acetonitrile, which is particularly useful in automated synthesis.[2][11] The best choice depends on the specific requirements of your synthesis, especially the deprotection conditions you plan to use downstream.
Data Summary: Solubility of Guanine Derivatives
The following table provides a qualitative summary of solubility for guanine and its N2-phenoxyacetyl derivative in common laboratory solvents. Quantitative data is often scarce; this table is based on empirical observations from synthesis literature.
| Solvent | Guanine | This compound | Rationale & Comments |
| Water (neutral) | Insoluble[7] | Insoluble | Strong intermolecular H-bonding dominates. |
| Water (pH > 11) | Soluble[5][7] | Sparingly Soluble | Guanine forms a soluble salt. The product is less basic and may hydrolyze. |
| Water (pH < 3) | Soluble[7] | Sparingly Soluble | Guanine protonates to form a soluble salt. Product may be more stable than in base. |
| Ethanol / Methanol | Very Sparingly Soluble | Sparingly Soluble | Alcohols can H-bond but are not polar enough to overcome the crystal lattice energy. |
| Dichloromethane (DCM) | Insoluble | Very Sparingly Soluble | Non-polar solvent, ineffective at disrupting the H-bond network. |
| Acetonitrile (ACN) | Insoluble | Sparingly Soluble | More polar than DCM, but still a poor solvent for this class of compounds. |
| Tetrahydrofuran (THF) | Insoluble | Sparingly Soluble | Aprotic ether, ineffective at solvating the H-bond donor sites. |
| Dimethylformamide (DMF) | Sparingly Soluble (Soluble with heat) | Soluble (Soluble with heat)[8][12] | A polar aprotic solvent that is a good H-bond acceptor. The solvent of choice for many syntheses. |
| Dimethyl Sulfoxide (DMSO) | Soluble (Soluble with heat) | Soluble (Soluble with heat) | Highly polar aprotic solvent, very effective at disrupting H-bonds. Often the best choice for solubilization but can be difficult to remove. |
| Glacial Acetic Acid | Sparingly Soluble (Soluble with heat) | Soluble with heat | Can protonate the guanine base, aiding dissolution. Useful for recrystallization. |
Optimized Synthesis Protocol: N2-Acylation of Guanine
This protocol incorporates best practices to mitigate solubility issues from the outset.
Caption: Optimized workflow for the synthesis of this compound.
Materials:
-
Guanine
-
Anhydrous Dimethylformamide (DMF)
-
Phenoxyacetyl chloride (or phenoxyacetic anhydride)
-
Pyridine (anhydrous)
-
Deionized Water
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C and cool under a stream of dry nitrogen or argon.
-
Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
-
Solubilization (The Critical Step):
-
To the flask, add guanine (1.0 eq).
-
Add a sufficient volume of anhydrous DMF to create a stirrable, but not overly dilute, mixture (e.g., approx. 20-30 mL per gram of guanine).
-
Add anhydrous pyridine (2-3 eq). Pyridine acts as both a base and helps with solubilization.
-
Begin vigorous stirring and gently heat the mixture to 40-50 °C under an inert atmosphere. Stir until the guanine is maximally dissolved. A slight haze may remain, but a thick slurry should not be present. Do not proceed until this state is achieved.
-
-
Acylation Reaction:
-
Dissolve phenoxyacetyl chloride (1.5 eq) in a small amount of anhydrous DMF.
-
Add the phenoxyacetyl chloride solution dropwise to the warm, stirred guanine suspension over 30 minutes.
-
Maintain the reaction temperature at 40-50 °C and allow it to stir for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Filter off any remaining insoluble material (if any).
-
In a separate beaker, place a volume of deionized water roughly 3-4 times the volume of your DMF.
-
With vigorous stirring, slowly pour the filtered DMF solution into the water. The product should precipitate as a white or off-white solid. Avoid pouring the water into the DMF, as this can trap impurities.
-
Continue stirring the suspension in the cold (ice bath) for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, washing thoroughly with deionized water, followed by a small amount of cold ethanol to help dry the solid.
-
-
Purification:
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of hot solvent in which the product is soluble (e.g., DMF, DMSO, or glacial acetic acid) to just dissolve the solid.
-
Slowly add a miscible anti-solvent (e.g., water or ethanol) until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a cold solvent (e.g., ethanol or ether), and dry under high vacuum.
-
References
- [No Author]. (1988). (Butylthio)carbonyl group: a new protecting group for the guanine and uracil residues in oligoribonucleotide synthesis. Nucleic Acids Symp Ser., (19), 9-12.
- CymitQuimica. (n.d.). This compound.
- Biosynth. (n.d.). This compound | 144782-23-0.
- ResearchGate. (n.d.). Protecting groups for the exocyclic amine on the base.
- Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12.
- Beaucage, S. L. (n.d.). Protecting Groups in Oligonucleotide Synthesis. Springer Nature Experiments.
- [No Author]. (n.d.). Protection of Nucleosides for Oligonucleotide Synthesis. Deep Blue Repositories, University of Michigan.
-
Hirsch, A., et al. (2017). Guanine Crystallization in Aqueous Solutions Enables Control over Crystal Size and Polymorphism. Crystal Growth & Design, 17(8), 4158-4163. [Link]
-
Chen, A. X., Zito, S. W., & Nash, R. A. (1994). Solubility enhancement of nucleosides and structurally related compounds by complex formation. Pharmaceutical Research, 11(3), 398-401. [Link]
-
Lee, S., et al. (2023). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS Omega. [Link]
- ResearchGate. (n.d.). Aqueous solubility of guanine reported in the literature and obtained in our laboratory at 25 °C.
- Veeprho. (n.d.). This compound | CAS 144782-23-0.
- American Chemical Society. (2023). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation.
- Pharmaffiliates. (n.d.). This compound | CAS No : 144782-23-0.
-
Tong, W. P., Ludlum, D. B. (1987). Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA. Biochemical and Biophysical Research Communications, 148(3), 1124-8. [Link]
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
- CN111440170A - Method for synthesizing guanine by using guanosine. (2020).
- Huaren Science. (n.d.). N2-PAC-rG CAS 119824-66-7, N2-Phenoxyacetyl-Guanosine.
-
Kazarina, A., et al. (2022). The Non-Classical Crystallization Mechanism of a Composite Biogenic Guanine Crystal. Advanced Materials, 34(31), e2202242. [Link]
- DE3235372A1 - Method for purifying guanine. (1983).
-
Joester, D., et al. (2014). Guanine Crystallization by Particle Attachment. Journal of the American Chemical Society, 136(30), 10771-10779. [Link]
- ResearchGate. (2014). (PDF) Guanine Crystallization by Particle Attachment.
Sources
- 1. This compound | 144782-23-0 | FP26887 [biosynth.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Guanine Crystallization by Particle Attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CAS 144782-23-0: this compound | CymitQuimica [cymitquimica.com]
- 10. DE3235372A1 - METHOD FOR PURIFYING GUANINE - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quality Control of N2-Phenoxyacetyl Guanine via NMR Analysis
Welcome to the technical support center for the Nuclear Magnetic Resonance (NMR) analysis of N2-Phenoxyacetyl Guanine. This guide is designed for researchers, scientists, and drug development professionals to ensure the highest quality control standards for this compound. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and interpret your spectra with confidence.
Section 1: Understanding the ¹H NMR Spectrum of this compound
Before identifying impurities, it is critical to understand the expected ¹H NMR spectrum of pure this compound. The structure combines a purine core with a phenoxyacetyl group, leading to a distinct pattern of signals. The spectrum is best acquired in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the compound and resolve the exchangeable N-H protons.
Figure 1: Chemical Structure of this compound
Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
The following table provides estimated chemical shifts (δ) for this compound. These are predictive values based on the analysis of similar guanine and phenoxyacetyl moieties. Actual shifts can vary slightly based on concentration, temperature, and the specific instrument used.
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Guanine Core | ||||
| H8 | ~8.0 | Singlet (s) | 1H | The most downfield proton on the purine ring, sensitive to substitution. |
| NH (imidazole) | ~11.5 | Broad Singlet (br s) | 1H | Exchangeable proton. Position and broadness are highly variable. |
| NH₂ (amide) | ~10.8 | Broad Singlet (br s) | 1H | Exchangeable proton from the amide linkage. |
| NH (lactam) | ~10.6 | Broad Singlet (br s) | 1H | Exchangeable proton within the pyrimidine ring of guanine. |
| Phenoxyacetyl Group | ||||
| H2', H6' (ortho) | ~7.30 | Triplet (t) or Multiplet (m) | 2H | Aromatic protons on the phenoxy ring. |
| H3', H5' (meta) | ~6.95 | Doublet (d) or Multiplet (m) | 2H | Aromatic protons on the phenoxy ring. |
| H4' (para) | ~7.00 | Triplet (t) or Multiplet (m) | 1H | Aromatic proton on the phenoxy ring. |
| CH₂ | ~4.80 | Singlet (s) | 2H | Methylene protons adjacent to the ether oxygen and carbonyl group. |
Section 2: Troubleshooting Guide - Common Spectral Issues
This section addresses specific problems you may encounter during the NMR analysis of this compound in a practical question-and-answer format.
Q1: I see unexpected peaks in my spectrum. What could they be?
A1: Unexpected signals typically arise from residual solvents, starting materials, or degradation products.[1] A systematic approach is key to identification.
-
Causality: The synthesis of this compound involves precursors like guanine and a phenoxyacetylating agent. Incomplete reaction or purification can leave these reagents in the final product. The compound itself can also hydrolyze at the amide bond under certain conditions.
-
Identification Strategy:
-
Check for Common Solvents: First, compare your unknown peaks to established charts of common laboratory solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane).[2][3] These are the most frequent contaminants.
-
Analyze Potential Impurities: Compare signals to the known spectra of starting materials or likely byproducts.
-
Table of Common Process-Related Impurities and Their Signals:
| Compound | Key ¹H NMR Signals (DMSO-d₆) |
| Guanine | H8 at ~7.9 ppm (s), NH₂ at ~6.5 ppm (br s)[4] |
| Phenoxyacetic Acid | CH₂ at ~4.6 ppm (s), Aromatic protons ~6.9-7.3 ppm, COOH at ~13.0 ppm (br s)[5][6] |
| Residual Solvents | Acetone: ~2.09 ppm; Ethyl Acetate: ~1.15, 2.00, 4.05 ppm[2] |
-
Self-Validating Protocol: Spiking Experiment
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a small, known amount of a suspected impurity (e.g., phenoxyacetic acid) directly to the NMR tube.
-
Re-acquire the spectrum.
-
Verification: If the intensity of an existing unknown peak increases, you have confirmed its identity.
-
Q2: My peaks, especially the N-H protons, are broad. Should I be concerned?
A2: Broad peaks for N-H protons are common and often not a sign of impurity, but other broad signals can indicate issues.
-
Causality (N-H Protons): Amine (NH₂) and amide (NH) protons are acidic and can undergo chemical exchange with other labile protons, such as trace amounts of water in the deuterated solvent.[7] This rapid exchange on the NMR timescale leads to a broadening of the signal.[7] The rate of this exchange is also influenced by temperature and concentration.
-
Causality (All Protons): If all peaks in your spectrum (including the sharp signals of an internal standard like TMS or the residual solvent peak) are broad, this points to an instrumental or sample preparation issue.[8]
-
Poor Shimming: The magnetic field is not homogeneous across the sample.
-
Particulate Matter: Undissolved solids in the sample disrupt field homogeneity.
-
High Concentration: Very concentrated samples can be viscous, slowing molecular tumbling and leading to broader lines.[8]
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
-
-
Troubleshooting Protocol: The D₂O Shake
-
Acquire the initial ¹H NMR spectrum in DMSO-d₆.
-
Remove the tube and add one drop of deuterium oxide (D₂O).
-
Cap the tube, shake vigorously for 30 seconds, and re-acquire the spectrum.
-
Verification: The broad N-H signals will diminish or disappear completely as the protons are replaced by deuterium, which is not observed in ¹H NMR. This confirms their identity as exchangeable protons.[8]
-
Q3: The integration values for my peaks don't match the expected proton count. What's wrong?
A3: Accurate integration is fundamental for quality control, especially for quantitative NMR (qNMR). Incorrect integrals usually stem from improper data acquisition or processing.
-
Causality: The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal. For this proportionality to hold true, the nuclei must have fully relaxed back to their equilibrium state before the next scan. If the relaxation delay (D1) is too short, signals from protons with long relaxation times (T1), like quaternary carbons or non-protonated atoms, will be suppressed, leading to inaccurate integrals.
-
Self-Validating Protocol for Accurate Integration:
-
Ensure Sufficient Relaxation Delay (D1): For quantitative analysis, the D1 delay should be at least 5 times the longest T1 relaxation time of any proton in the molecule. For small molecules, a D1 of 10-15 seconds is often a safe starting point for ensuring accurate integration.
-
Optimize Phasing and Baseline: After data acquisition, carefully phase the spectrum so that all peaks have a symmetrical, pure absorption shape. Apply a baseline correction algorithm to ensure the signal returns to zero on either side of the peaks.
-
Calibrate a Reference Peak: Choose a well-resolved singlet that is known to correspond to a specific number of protons (e.g., the H8 singlet for 1H). Set its integral value to 1.0.
-
Verification: The integrals of all other peaks should now be proportional to their respective proton counts. The aromatic region should integrate to a total of 5H, and the methylene singlet to 2H.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for NMR analysis of this compound? For comprehensive analysis, DMSO-d₆ is highly recommended. Its ability to form hydrogen bonds helps in solubilizing the compound and allows for the observation of the exchangeable N-H protons of the guanine core. Chloroform-d (CDCl₃) may also be used, but solubility can be limited, and the N-H protons may not be visible or may appear very broad.[8]
Q2: How can I confirm the presence of the phenoxyacetyl group? The most definitive signals are the singlet for the methylene (-CH₂-) protons around 4.80 ppm and the characteristic pattern of the five aromatic protons between 6.9 and 7.3 ppm. Two-dimensional NMR techniques like COSY (to see correlations between aromatic protons) and HMBC (to see correlations between the methylene protons and the aromatic carbons) can provide unambiguous confirmation.
Q3: Can I use ¹³C NMR for quality control? Absolutely. ¹³C NMR is an excellent tool for confirming the carbon skeleton. You should expect to see 13 distinct carbon signals (unless there is accidental overlap). Key signals to look for are the carbonyl carbon of the amide (~168 ppm) and the carbonyl carbon of the lactam in the guanine ring (~155 ppm). While ¹³C NMR requires more sample or longer acquisition times, it is less prone to signal overlap than ¹H NMR.
Q4: What concentration should I use for my NMR sample? For routine ¹H NMR of a small molecule like this compound (MW ~285 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg may be needed to obtain a good signal-to-noise ratio in a reasonable time.
Section 4: Standard Operating Procedure (SOP) and Workflow
Experimental Protocol: QC NMR of this compound
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the this compound sample.
-
Dissolve the sample in a clean, dry vial with approximately 0.7 mL of high-purity DMSO-d₆.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely and label it clearly.
-
-
Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.
-
Set the acquisition parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time (AT): ~3-4 seconds
-
Relaxation Delay (D1): 5 seconds (for routine QC), increase to 15 seconds for accurate quantitation.
-
Number of Scans (NS): 8-16 scans.
-
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation.
-
Reference the spectrum by setting the residual DMSO peak to 2.50 ppm.
-
Carefully phase the spectrum and apply baseline correction.
-
Integrate all peaks and analyze the chemical shifts and multiplicities.
-
Workflow Diagram for NMR Quality Control
A streamlined workflow for the quality control of this compound.
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]
-
University of Arizona. NMR Sample Requirements and Preparation. [Link]
-
AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
-
University of York. Quantitative NMR Spectroscopy. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
SpectraBase. Guanine - Optional[1H NMR] - Chemical Shifts. [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. [Link]
-
TutorChase. Why might an NMR spectrum show broad peaks?. [Link]
-
Chemistry LibreTexts. 4.1: Obtaining and Interpreting NMR Spectra. [Link]
-
ResearchGate. 1 H NMR spectra of guanosine (A) and its HPLC-purified chlorinated... [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031609). [Link]
-
Chemistry Stack Exchange. 1H NMR Broad peaks. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. and N -substituted purine derivatives: a 15N NMR study. [Link]
-
AQA. Data booklet (A-level) - Sample set 1. [Link]
-
SynThink. Guanine EP Impurities & USP Related Compounds. [Link]
-
PubChem. Phenoxyacetic Acid. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Pharmaffiliates. Guanine-impurities. [Link]
-
PubMed. Sugar ring conformations of guanine nucleosides by proton nuclear magnetic resonance. [Link]
-
Pharmaffiliates. Guanine Hydrochloride-impurities. [Link]
-
Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
PNAS. NMR solution structure of an N2-guanine DNA adduct derived from the potent tumorigen dibenzo[a,l]pyrene: Intercalation from the minor groove with ruptured Watson-Crick base pairing. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products. [Link]
-
Organic Letters. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
ResearchGate. (PDF) Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003357). [Link]
-
ResearchGate. The Applications of qNMR in Drug Quality Control. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.pdx.edu [web.pdx.edu]
- 3. CAS 144782-23-0: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 144782-23-0 | FP26887 [biosynth.com]
- 5. veeprho.com [veeprho.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Guanosine(118-00-3) 1H NMR spectrum [chemicalbook.com]
- 8. compoundchem.com [compoundchem.com]
Technical Support Center: Mass Spectrometry for Byproduct Identification in N2-Phenoxyacetyl Guanine Reactions
Welcome to the technical support center for the analysis of N2-Phenoxyacetyl Guanine reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to identify and characterize byproducts in their experiments. As a Senior Application Scientist, I have structured this guide to provide not only procedural steps but also the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results.
Troubleshooting Guide: Navigating Your Mass Spectra
This section addresses specific issues you may encounter during the LC-MS analysis of your this compound reaction mixtures.
Question 1: I see an unexpected mass peak that doesn't correspond to my starting material or expected product. How do I begin to identify it?
Answer:
The appearance of unexpected peaks is a common challenge in the analysis of modified nucleosides. The key is a systematic approach to identification, starting with the most likely possibilities.
Initial Steps for Identification:
-
Confirm the Mass: Ensure the mass-to-charge ratio (m/z) is accurate. High-resolution mass spectrometry (HRMS), such as with an Orbitrap or TOF analyzer, is invaluable here for obtaining a precise mass measurement, which can help in predicting the elemental composition.
-
Consider Common Byproducts: The most common byproducts in this compound reactions often arise from incomplete reactions or degradation. Here are some primary candidates to investigate:
-
Incomplete Deprotection: The phenoxyacetyl (Pac) group is labile to basic conditions. Incomplete removal can leave the this compound intact.
-
Hydrolysis of the Phenoxyacetyl Group: The amide bond of the N2-phenoxyacetyl group can be hydrolyzed, leading to the formation of guanine and phenoxyacetic acid.
-
Depurination: Under acidic conditions, the glycosidic bond can be cleaved, resulting in the loss of the guanine base and the formation of an abasic site.[1]
-
Table 1: Common Byproducts and Their Expected Masses
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Common Adducts (ESI+) |
| This compound | C13H11N5O3 | 285.0862 | [M+H]+: 286.0935 |
| Guanine | C5H5N5O | 151.0494 | [M+H]+: 152.0567 |
| Phenoxyacetic Acid | C8H8O3 | 152.0473 | [M+H]+: 153.0546 |
| Depurinated Ribose/Deoxyribose | C5H8O4 / C5H8O3 | 132.0423 / 116.0473 | [M+H]+: 133.0496 / 117.0546 |
Workflow for Byproduct Identification
Caption: Workflow for identifying unknown peaks in mass spectra.
Question 2: My MS/MS fragmentation of an unknown peak is complex. What are the expected fragmentation patterns for this compound and its likely byproducts?
Answer:
Understanding the fragmentation patterns is crucial for structural elucidation. Here’s a breakdown of what to expect for this compound and its common byproducts.
-
This compound:
-
Loss of the Phenoxyacetyl Group: A primary fragmentation will likely be the cleavage of the amide bond, resulting in a fragment corresponding to the protonated guanine base (m/z 152.0567).
-
Fragments from the Phenoxyacetyl Moiety: You may also observe fragments corresponding to the phenoxyacetyl group itself, such as the phenoxyacetyl cation (m/z 135.0441) or further fragmentation to the phenoxy cation (m/z 93.0335).[2]
-
-
Guanine:
-
The fragmentation of guanine is well-characterized and typically involves sequential losses of small neutral molecules like NH3, CO, and HCN.
-
-
Phenoxyacetic Acid:
-
The mass spectrum of phenoxyacetic acid often shows a base peak corresponding to the loss of the carboxyl group, resulting in the phenoxymethyl cation (m/z 107.0497).[2]
-
Interpreting Fragmentation of Amides and Esters:
In general, for amide and ester-containing byproducts, a common fragmentation pathway is the cleavage of the C-Y bond (where Y is the heteroatom) to form a stable acylium ion (R-CO+).[3]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the experimental setup and interpretation.
Q1: What are the most critical sample preparation steps to avoid introducing artifacts before LC-MS analysis?
A1: Careful sample preparation is paramount. Here are key considerations:
-
pH Control: Guanine is susceptible to depurination under acidic conditions and other modifications under strongly basic conditions.[1] Maintain a neutral or slightly basic pH during sample handling and storage whenever possible.
-
Solvent Purity: Use high-purity, LC-MS grade solvents to avoid introducing contaminants that could interfere with your analysis or form adducts with your analytes.
-
Temperature: Store samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term) to minimize degradation. Avoid repeated freeze-thaw cycles.
Q2: How can I use forced degradation studies to proactively identify potential byproducts?
A2: Forced degradation studies are a powerful tool to understand the stability of your molecule and to generate a library of potential byproducts.[4][5] By subjecting your this compound to various stress conditions, you can identify degradation products that might arise during your reaction or storage.
Recommended Forced Degradation Conditions:
-
Acidic Hydrolysis: Treat with a mild acid (e.g., 0.1 M HCl) at a controlled temperature. This is likely to induce depurination.
-
Basic Hydrolysis: Use a mild base (e.g., 0.1 M NaOH) to promote the hydrolysis of the phenoxyacetyl group.
-
Oxidative Stress: Introduce an oxidizing agent like hydrogen peroxide to investigate potential oxidation of the guanine base.
-
Thermal Stress: Heat the sample in a controlled environment to assess thermal stability.
-
Photostability: Expose the sample to UV light to check for photodegradation.
By analyzing the samples from these studies by LC-MS, you can create a reference library of potential byproducts and their mass spectra, which will greatly aid in the identification of unknowns in your reaction mixtures.
Q3: What are some common adducts I should look for in my mass spectra?
A3: In electrospray ionization (ESI), it's common to observe adduct ions, which can sometimes be mistaken for byproducts.[6] Being aware of these will help in correctly identifying your molecular ions.
Table 2: Common Adducts in ESI-MS (Positive Mode)
| Adduct | Mass Shift |
| [M+H]+ | +1.0073 |
| [M+Na]+ | +22.9892 |
| [M+K]+ | +38.9632 |
| [M+NH4]+ | +18.0338 |
| [M+ACN+H]+ | +42.0338 |
If you observe peaks with these characteristic mass differences from your expected product or byproducts, they are likely adducts.
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS Analysis
-
Reaction Quenching: If your reaction is ongoing, quench it by adding a suitable buffer to bring the pH to neutral.
-
Dilution: Dilute a small aliquot of your reaction mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for reversed-phase chromatography). The dilution factor will depend on the concentration of your analytes and the sensitivity of your mass spectrometer.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Transfer: Transfer the filtered sample to an appropriate autosampler vial.
-
Analysis: Inject the sample into the LC-MS system.
Protocol 2: Generic Reversed-Phase LC-MS Method
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detection: ESI positive mode, scanning a mass range appropriate for your expected products and byproducts (e.g., m/z 100-1000).
Visualizations
Potential Degradation Pathways of this compound
Sources
Strategies to minimize depurination during N2-Phenoxyacetyl Guanine use
A Senior Application Scientist's Guide to Mitigating Depurination in Oligonucleotide Synthesis
Welcome to the Technical Support Center for advanced oligonucleotide synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into a critical aspect of synthesis: minimizing depurination when using N2-Phenoxyacetyl (Pac) protected Guanine (dG-Pac). This resource is structured to move beyond simple protocols, offering a deep dive into the causality behind experimental choices to empower your research.
The Challenge of Depurination with Guanine
Depurination is the hydrolytic cleavage of the β-N-glycosidic bond that connects a purine base (adenine or guanine) to the deoxyribose sugar backbone of a growing oligonucleotide chain.[1][2] This reaction results in the formation of an apurinic (AP) site, which is unstable and can lead to strand cleavage during the final basic deprotection step.[1][3] The consequence is a reduced yield of your full-length oligonucleotide and the complication of purifying the target product from a mixture of shorter fragments.[1][4]
While both purines are susceptible, the rate of depurination is influenced by the nature of the N-acyl protecting group on the exocyclic amine. Electron-withdrawing acyl groups, a common feature of many protecting groups, can destabilize the glycosidic bond, making it more prone to cleavage under the acidic conditions of the detritylation step.[1][3]
The N2-Phenoxyacetyl (Pac) group is favored for the protection of guanine due to its rapid and selective removal under relatively mild basic conditions, which is particularly advantageous for the synthesis of sensitive or modified oligonucleotides.[5][6][7][8] However, like all protecting groups, its use requires careful optimization of the synthesis cycle to mitigate the risk of depurination.
Troubleshooting Guide: Minimizing Depurination with dG-Pac
This section addresses common issues encountered during oligonucleotide synthesis with N2-Phenoxyacetyl Guanine, providing explanations and actionable solutions.
Question 1: I'm observing a significant number of shorter fragments in my HPLC or gel electrophoresis analysis, suggesting strand cleavage. Could this be due to depurination of dG-Pac?
Answer: Yes, the presence of multiple shorter fragments is a classic indicator of significant depurination during synthesis.[1] The apurinic sites created by the loss of guanine bases are labile and cleave during the final basic deprotection, leading to a ladder of truncated sequences.
Causality: Depurination is primarily acid-catalyzed. During the detritylation step, the acidic conditions required to remove the 5'-dimethoxytrityl (DMT) group can also protonate the N7 position of guanine, weakening the glycosidic bond and leading to base loss.[9] While dG is generally less susceptible to depurination than deoxyadenosine (dA), prolonged or harsh acid exposure will still lead to significant degradation.[1]
Solutions:
-
Switch to a Milder Deblocking Acid: If you are using Trichloroacetic Acid (TCA), consider switching to Dichloroacetic Acid (DCA).[9][10] DCA has a higher pKa than TCA, making it a milder acid that can effectively remove the DMT group with a lower risk of causing depurination.[9][10]
-
Reduce Acid Exposure Time: Minimize the contact time of the deblocking acid with the growing oligonucleotide chain.[10] A deblocking step that is completed in under a minute is ideal.[10] You can also introduce wash steps between acid pulses to reduce overall acid exposure.[10]
-
Optimize Fluidics: In some synthesis platforms, particularly flow-through reactors, the fluidics can be optimized to ensure rapid and complete reagent delivery and removal, thereby minimizing reagent contact times.[3][4]
Question 2: My final yield of full-length product is consistently low, even after optimizing the detritylation step. What other factors related to dG-Pac could be at play?
Answer: While detritylation is a major contributor, issues with the final deprotection step can also lead to product loss, especially when using a more labile protecting group like phenoxyacetyl.
Causality: The phenoxyacetyl group is designed for rapid removal under basic conditions.[5][6][7][8] However, incomplete deprotection can lead to a heterogeneous product mixture, while overly harsh conditions can degrade sensitive oligonucleotides. The choice of deprotection reagent and conditions is critical.
Solutions:
-
Utilize a Mild Deprotection Cocktail: For oligonucleotides containing dG-Pac, milder deprotection strategies are often preferred. A common and effective method is treatment with concentrated ammonium hydroxide at room temperature.[7][8][11]
-
Consider AMA for Faster Deprotection: A mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can significantly reduce deprotection times, often to as little as 10 minutes at 65°C.[12][13][14][15] This is particularly beneficial for high-throughput synthesis. Note: When using AMA, it is crucial to use acetyl-protected dC (Ac-dC) to prevent transamination of the cytosine base.[12][13][14]
-
Gas-Phase Deprotection: For extremely sensitive oligonucleotides, gas-phase deprotection with anhydrous ammonia or methylamine can be a very mild and effective method.[16][17] This technique avoids aqueous conditions entirely during the deprotection step.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound (dG-Pac) over other guanine protecting groups like isobutyryl (iBu) or dimethylformamidine (dmf)?
The primary advantage of the phenoxyacetyl group is its lability under mild basic conditions, allowing for faster and gentler deprotection.[5][6][7][8] This is especially critical when synthesizing oligonucleotides with sensitive modifications or labels that would be degraded by the harsher conditions required to remove more robust protecting groups like isobutyryl.[5] While dmf also allows for rapid deprotection, Pac can sometimes offer a different selectivity profile.
Q2: Can the capping reagent affect the stability of the N2-Phenoxyacetyl group on guanine?
Yes, the choice of capping reagent can be important. Using phenoxyacetic anhydride in the capping solution (Cap A) instead of acetic anhydride can be beneficial when working with "fast-deprotecting" amidites like dG-Pac, especially when ultra-mild deprotection conditions are planned.[12][18][19] This can help prevent potential N-acetylation of the guanine base during the synthesis.[19]
Q3: How does the choice of solid support impact strategies for minimizing depurination?
The solid support itself doesn't directly influence the rate of depurination. However, the efficiency of reagent delivery and washing steps, which are critical for minimizing acid contact time, can be affected by the physical properties of the support, such as bead size and porosity.[20] For example, highly cross-linked polystyrene supports can offer good moisture exclusion, which is beneficial for maintaining high coupling efficiency.[20]
Experimental Protocols
Protocol 1: Optimized Detritylation to Minimize Depurination
This protocol outlines a detritylation step designed to balance efficient DMT removal with minimal acid-induced depurination.
-
Reagent Preparation: Prepare a 3% solution of Dichloroacetic Acid (DCA) in an appropriate solvent (e.g., dichloromethane or toluene).
-
Acid Delivery: Deliver the DCA solution to the synthesis column and allow it to react for 45-60 seconds.
-
Wash Step: Thoroughly wash the support with anhydrous acetonitrile to remove the DCA and the cleaved DMT cation.
-
Monitoring (Optional): Collect the trityl cation effluent and measure its absorbance to monitor the efficiency of each coupling cycle. A sudden drop in trityl yield can indicate a problem with the preceding coupling step.
-
Proceed to Coupling: After the wash, the support is ready for the next coupling step in the synthesis cycle.
Protocol 2: Mild Deprotection of Oligonucleotides Containing this compound
This protocol provides a standard method for the cleavage and deprotection of oligonucleotides synthesized with dG-Pac.
-
Cleavage from Support: Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Base Deprotection: Continue the incubation in concentrated ammonium hydroxide at 55°C for 4-8 hours to ensure complete removal of the phenoxyacetyl groups from guanine and other base-protecting groups. For very sensitive oligos, deprotection can be carried out at room temperature for a longer duration (e.g., 12-16 hours).[7][8]
-
Evaporation: After deprotection, evaporate the ammonia solution to dryness using a speed vacuum concentrator.
-
Resuspension: Resuspend the deprotected oligonucleotide in an appropriate buffer for purification and analysis.
Visualizing the Chemistry
Depurination Mechanism
Caption: Acid-catalyzed depurination of guanine from a DNA strand.
Oligonucleotide Synthesis Cycle with a Focus on Depurination Risk
Caption: The solid-phase oligonucleotide synthesis cycle, highlighting the detritylation step as the primary point of depurination risk.
Data Summary
| Protecting Group | Deprotection Conditions | Deprotection Time | Key Advantages | Key Disadvantages |
| N-Phenoxyacetyl (Pac) | Concentrated NH4OH or AMA | Fast | Very rapid and selective deprotection under mild conditions.[5] | Can be too labile for certain synthetic strategies.[5] |
| N-Isobutyryl (iBu) | Concentrated NH4OH | Slower than Pac | High stability during synthesis.[5] | Slower deprotection can lead to side reactions with sensitive oligos.[5] |
| N-Dimethylformamidine (dmf) | Concentrated NH4OH or AMA | Fast | Rapid deprotection and protects guanosine from depurination.[9] | Can be less stable on adenosine.[9] |
References
-
Hogrefe, R. I., et al. (2010). Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process. Nucleic Acids Research, 38(8), e97. Available from: [Link]
-
Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. Available from: [Link]
-
Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Research. Available from: [Link]
-
Oligonucleotide synthesis under mild deprotection conditions. (2017). RSC Advances, 7(59), 37247-37250. Available from: [Link]
-
Deprotection Guide. Glen Research. Available from: [Link]
-
Glen Report 27.13 - Technical Brief - APA: An alternative to AMA deprotection. Glen Research. Available from: [Link]
-
Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. (2021). ACS Omega, 6(11), 7485–7497. Available from: [Link]
-
Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397–416. Available from: [Link]
-
The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. (1987). PubMed. Available from: [Link]
-
An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. (2014). Bioorganic & Medicinal Chemistry Letters, 24(9), 2133–2136. Available from: [Link]
-
In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Glen Research. Available from: [Link]
-
Cleavage of oligodeoxyribonucleotides from controlled-pore glass supports and their rapid deprotection by gaseous amines. (1996). Nucleic Acids Research, 24(15), 3115–3117. Available from: [Link]
-
Glen Report 22.18: Deprotection – Volume 4 – Alternatives to Ammonium Hydroxide. Glen Research. Available from: [Link]
-
Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. Glen Research. Available from: [Link]
-
Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Research. Available from: [Link]
-
Depurination. Wikipedia. Available from: [Link]
-
Oligonucleotide synthesis. Wikipedia. Available from: [Link]
-
Advanced method for oligonucleotide deprotection. (2018). ResearchGate. Available from: [Link]
-
Observation and elimination of N-acetylation of oligonucleotides prepared using past-deprotecting phosphoramidites and ultra-mild deprotection. (2000). ResearchGate. Available from: [Link]
-
Protecting Groups in Oligonucleotide Synthesis. (1991). Springer Nature Experiments. Available from: [Link]
-
Mechanism of DNA depurination by carcinogens in relation to cancer initiation. (2012). Chemical Research in Toxicology, 25(1), 12-21. Available from: [Link]
-
DNA-glycation leads to depurination by the loss of N2-carboxyethylguanine in vitro. (2001). Carcinogenesis, 22(5), 815–819. Available from: [Link]
-
Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. (2017). Molecules, 22(12), 2205. Available from: [Link]
-
Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. (2014). ResearchGate. Available from: [Link]
-
Solid Phase Oligonucleotide Synthesis. Biotage. Available from: [Link]
-
Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. (2014). PLOS One, 9(12), e115950. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Depurination - Wikipedia [en.wikipedia.org]
- 3. glenresearch.com [glenresearch.com]
- 4. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. Cleavage of oligodeoxyribonucleotides from controlled-pore glass supports and their rapid deprotection by gaseous amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. glenresearch.com [glenresearch.com]
- 18. glenresearch.com [glenresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. biotage.com [biotage.com]
Validation & Comparative
A Senior Application Scientist's Guide: N²-Phenoxyacetyl Guanine (Pac-G) vs. N²-isobutyryl Guanine (iBu-G) in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of oligonucleotide synthesis, the selection of protecting groups is a critical decision that profoundly influences the yield, purity, and integrity of the final product. For guanine, the choice of the N²-exocyclic amine protecting group is particularly crucial due to its potential for side reactions. This guide provides an in-depth technical comparison of two commonly employed protecting groups for guanosine phosphoramidites: the more labile N²-Phenoxyacetyl (Pac) group and the robust N²-isobutyryl (iBu) group. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make the most informed decision for your specific application.
The Critical Role of the Guanine N²-Protecting Group
During solid-phase oligonucleotide synthesis via the phosphoramidite method, the exocyclic primary amino groups of adenine, guanine, and cytosine must be protected to prevent undesirable side reactions during the coupling cycles.[1] The ideal protecting group for guanine's N²-amine should be stable throughout the synthesis cycles—withstanding the acidic conditions of detritylation and the reagents used for coupling and oxidation—yet be readily and completely removed during the final deprotection step without damaging the oligonucleotide product.[2]
The N²-isobutyryl (iBu) group has long been the standard for routine oligonucleotide synthesis due to its high stability. However, its removal requires relatively harsh conditions, which can be detrimental to sensitive-modified oligonucleotides.[3] This has led to the adoption of more labile protecting groups like N²-Phenoxyacetyl (Pac), which can be cleaved under milder conditions.[4]
Chemical Structures and Inherent Properties
The choice between Pac-G and iBu-G is fundamentally a trade-off between stability and lability. Their chemical structures underpin their distinct characteristics in oligonucleotide synthesis.
Figure 1: Chemical structures of N²-isobutyryl Guanine (left) and N²-Phenoxyacetyl Guanine (right).
The electron-withdrawing nature of the phenoxy group in Pac-G makes the amide bond more susceptible to nucleophilic attack compared to the electron-donating isopropyl group in iBu-G. This difference in electronic properties is the primary reason for the faster deprotection of Pac-G.
Performance Comparison: Pac-G vs. iBu-G
The selection of a guanine protecting group impacts several key performance metrics in oligonucleotide synthesis. While direct, head-to-head comparative studies with extensive quantitative data are not abundant in publicly available literature, we can synthesize a comprehensive comparison from existing data and well-established principles.
Coupling Efficiency
Both Pac-dG and iBu-dG phosphoramidites generally exhibit high coupling efficiencies, typically in the range of 98-99%, under optimized conditions.[5][6] However, the stability of the phosphoramidite in solution can influence performance. Phosphoramidites with more labile protecting groups, like Pac-G, may be more prone to degradation over time in solution, which could potentially lead to a decrease in coupling efficiency if the reagents are not fresh.[5]
Table 1: Comparison of N²-Guanine Protecting Groups
| Parameter | N²-Phenoxyacetyl Guanine (Pac-G) | N²-isobutyryl Guanine (iBu-G) |
| Relative Stability | More labile | More robust |
| Deprotection Conditions | Mild (e.g., K₂CO₃ in MeOH, NH₄OH at RT) | Harsher (e.g., heated NH₄OH or AMA) |
| Deprotection Rate | Fast | Slower |
| Suitability | Sensitive oligonucleotides, rapid deprotection | Standard, robust oligonucleotides |
| Potential Issues | Lability may lead to premature deprotection if not handled correctly. | Harsh deprotection can damage sensitive modifications. |
Deprotection Kinetics
The most significant difference between Pac-G and iBu-G lies in their deprotection kinetics. The removal of the iBu group is often the rate-limiting step in standard oligonucleotide deprotection.[3]
Table 2: Deprotection Conditions and Times
| Reagent | Temperature | Time for Pac-G Deprotection | Time for iBu-G Deprotection |
| Concentrated Ammonium Hydroxide | Room Temperature | ~2-4 hours[1][4] | >24 hours |
| Concentrated Ammonium Hydroxide | 55 °C | < 1 hour | 8-16 hours[1] |
| AMA (Ammonium hydroxide/40% Methylamine 1:1) | 65 °C | < 5 minutes | ~5-10 minutes[1] |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | ~4 hours (with Pac₂O capping)[1] | Not effective |
As the data indicates, Pac-G allows for significantly faster and milder deprotection, which is highly advantageous for oligonucleotides containing base-labile modifications.
Impact on Oligonucleotide Purity and Yield
The choice of protecting group can influence the final purity and overall yield of the synthesized oligonucleotide. For standard, unmodified oligonucleotides, the robustness of iBu-G can lead to very high purity and yield, as it is less susceptible to degradation during synthesis.[7]
For oligonucleotides with sensitive modifications, the use of harsh deprotection conditions required for iBu-G can lead to the degradation of these modifications, resulting in a lower yield of the desired full-length product and a more complex mixture of side products. In such cases, the milder deprotection conditions compatible with Pac-G are essential for preserving the integrity of the final product and achieving a higher purity of the target oligonucleotide.[1]
Experimental Protocols
To provide a practical framework for comparison, we present detailed, step-by-step methodologies for key experimental workflows.
Protocol 1: Solid-Phase Oligonucleotide Synthesis
This protocol outlines the general steps for automated solid-phase oligonucleotide synthesis on a standard synthesizer, applicable to both Pac-dG and iBu-dG phosphoramidites.
Figure 2: The four-step phosphoramidite synthesis cycle.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.
-
5'-DMT-N²-isobutyryl-dG-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite or 5'-DMT-N²-phenoxyacetyl-dG-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite.
-
Standard phosphoramidites for A, C, and T.
-
Deblocking solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Activator solution: 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) in Acetonitrile.
-
Capping solution A: Acetic Anhydride/Lutidine/THF.
-
Capping solution B: N-Methylimidazole/THF.
-
Oxidizer solution: 0.02 M Iodine in THF/Water/Pyridine.
-
Anhydrous Acetonitrile.
Procedure (on an automated DNA/RNA synthesizer):
-
Synthesizer Preparation: Ensure the synthesizer is clean, and all reagent lines are primed with fresh, anhydrous reagents.
-
Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer's software.
-
Automated Synthesis Cycle (repeated for each nucleotide addition): a. Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by flushing the column with the deblocking solution for 60-120 seconds. This is followed by a thorough wash with anhydrous acetonitrile. b. Coupling: The appropriate phosphoramidite and activator solutions are delivered to the column. The reaction is allowed to proceed for 30-180 seconds. This is followed by a wash with anhydrous acetonitrile.[8] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by delivering the capping reagents to the column. This step prevents the formation of deletion mutants (n-1 sequences). d. Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by the iodine solution. This is followed by a thorough wash with anhydrous acetonitrile.[8]
-
Final Deblocking (Optional): If a "DMT-off" product is desired for purification, a final deblocking step is performed. For "DMT-on" purification, this step is skipped.
Protocol 2: Deprotection and Cleavage from Solid Support
The deprotection strategy is where the choice between Pac-G and iBu-G has the most significant practical implications.
Figure 3: Deprotection workflows for iBu-G and Pac-G.
For Oligonucleotides Synthesized with iBu-dG:
-
Transfer the CPG support to a screw-cap vial.
-
Add concentrated ammonium hydroxide (e.g., 1-2 mL for a 1 µmol synthesis).
-
Seal the vial tightly and incubate at 55°C for 8-16 hours.
-
Alternatively, for faster deprotection, use an equal volume mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA), and incubate at 65°C for 10 minutes.[1]
-
After cooling, transfer the supernatant to a new tube and evaporate to dryness.
For Oligonucleotides Synthesized with Pac-dG (Mild Deprotection):
-
Transfer the CPG support to a screw-cap vial.
-
Add 0.05 M potassium carbonate in anhydrous methanol.
-
Incubate at room temperature for 4 hours. (Note: This method is most effective when phenoxyacetic anhydride is used as the capping reagent).[1]
-
Alternatively, use concentrated ammonium hydroxide at room temperature for 2-4 hours.[1][4]
-
After deprotection, neutralize if necessary, and evaporate the solvent.
Protocol 3: Analysis by HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the crude and purified oligonucleotide.
-
Method: Anion-exchange or reverse-phase HPLC are commonly used.[9] For purity analysis, a gradient of an appropriate buffer system is used to separate the full-length product from shorter failure sequences (n-1, n-2, etc.) and other impurities.
-
Sample Preparation: The deprotected and dried oligonucleotide is reconstituted in an appropriate buffer (e.g., water or a low-salt buffer).
-
Analysis: The retention time and peak area of the full-length product are used to determine its purity.
Mass Spectrometry (MS):
-
Purpose: To confirm the identity (molecular weight) of the synthesized oligonucleotide.
-
Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.[10][11]
-
Analysis: The observed molecular weight is compared to the calculated theoretical molecular weight of the desired sequence. This can also reveal the presence of incompletely deprotected species (e.g., +70 Da for a remaining iBu group) or other modifications.[10]
Troubleshooting and Considerations
-
Incomplete Deprotection of iBu-G: If MS analysis shows a +70 Da adduct, this indicates incomplete removal of the iBu group. Extend the deprotection time or increase the temperature. Ensure the ammonium hydroxide is fresh.[12]
-
Degradation of Sensitive Modifications: If using iBu-G with sensitive moieties, consider switching to a more labile protecting group like Pac-G to allow for milder deprotection.
-
Premature Deprotection of Pac-G: While generally stable during the synthesis cycle, prolonged exposure to any basic conditions on the synthesizer could potentially lead to some loss of the Pac group. Ensure all reagents are of high quality and that the synthesis protocol is optimized.
-
Guanine-Rich Sequences: These sequences can be challenging for both synthesis and deprotection. For iBu-G, extended deprotection times may be necessary.[12]
Conclusion and Recommendations
The choice between N²-Phenoxyacetyl Guanine and N²-isobutyryl guanine is a strategic one, dictated by the specific requirements of the oligonucleotide being synthesized.
-
N²-isobutyryl Guanine (iBu-G) remains the workhorse for the synthesis of standard, unmodified DNA and RNA oligonucleotides where robustness and high yield are paramount. Its stability ensures minimal side reactions during synthesis, although at the cost of requiring more stringent deprotection conditions.
-
N²-Phenoxyacetyl Guanine (Pac-G) is the preferred choice for the synthesis of oligonucleotides containing base-labile modifications, such as certain fluorescent dyes or other sensitive reporters. Its rapid and mild deprotection kinetics are essential for preserving the integrity of these delicate moieties, ultimately leading to a higher purity of the final modified product.
By understanding the fundamental chemical properties and performance characteristics of each protecting group, and by employing the appropriate synthesis and deprotection protocols, researchers can optimize their oligonucleotide synthesis for the highest possible yield and purity, ensuring the success of their downstream applications.
References
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
- Bonora, G. M., Scremin, C. L., Colonna, F. P., & Garbesi, A. (1990). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research, 18(11), 3155–3159.
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
- Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397–416.
- Gryaznov, S. M., & Letsinger, R. L. (1992). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 20(8), 1879–1882.
- BenchChem. (2025). Application Notes and Protocols for the Chemical Synthesis of 2'-O-Methylguanosine Phosphoramidites for Oligonucleotide Synthesis.
- LINK Technologies. (2015). Guidebook for the Synthesis of Oligonucleotides.
- Integrated DNA Technologies. (n.d.). Mass Spectrometry Analysis of Oligonucleotide Syntheses.
- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.). Oligonucleotide characterization for quality control and increased productivity by single quadrupole mass spectrometer with extended mass range.
- J. Vis. Exp. (2017).
- BenchChem. (2025). Incomplete deprotection of oligonucleotides and how to resolve it.
- BenchChem. (2025). An In-depth Technical Guide to Solid-Phase Oligonucleotide Synthesis.
- Chromatography Today. (2023). Qualitative Analysis of Oligonucleotides Using The Advion Interchim Scientific® HPLC-UV/MS System.
- ChemRxiv. (2022).
- Google Patents. (1997). Deprotection of synthetic oligonucleotides using acrylonitrile scavenger.
- TriLink BioTechnologies. (n.d.). Understanding Oligonucleotide Synthetic Yields.
- Royal Society of Chemistry. (2023). Oligonucleotide synthesis under mild deprotection conditions.
- Integrated DNA Technologies. (2023). Understanding oligonucleotides mass spectrometry.
- Molecules. (2023). Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards.
- Thermo Fisher Scientific. (n.d.). Oligonucleotide Analysis Using HPLC Columns.
- Nature. (2018). List of dG phosphoramidites with different protecting groups and their source.
- Nucleic Acids Research. (2000).
- Organic Letters. (2006). Simple and Efficient Solution-Phase Synthesis of Oligonucleotides Using Extractive Work-Up.
- Pharmaceutical Technology. (2020). Designing Commercial-Scale Oligonucleotide Synthesis.
- Bioanalysis Zone. (2024). Innovative mass spec method may improve oligonucleotide therapeutic analysis.
- ATDBio. (n.d.).
- Nucleic Acids Research. (2020). Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro.
- Agilent Technologies. (2023).
- University of Southampton. (n.d.). RP-HPLC Purification of Oligonucleotides - Mass Spectrometry Research Facility.
- Chromatography Today. (2011).
- Waters Corporation. (2022). A Workflow for Purity Determination, Intact Mass Measurement and MS/MS Sequencing of Oligonucleotide Impurities Detected in Synthetic Oligonucleotides.
- Talanta. (2016).
- Thermo Fisher Scientific. (n.d.).
- Roots Analysis. (2024).
- Glen Research. (n.d.).
- Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. biotage.com [biotage.com]
- 4. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. atdbio.com [atdbio.com]
- 10. web.colby.edu [web.colby.edu]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to N²-Phenoxyacetyl and N²-Benzoyl Guanine Protecting Groups in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals vested in the synthesis of high-fidelity oligonucleotides, the strategic selection of protecting groups is a cornerstone of success. The exocyclic amine of guanine (N²) is particularly susceptible to undesired side reactions during automated solid-phase synthesis. Its effective protection is critical to prevent the formation of branched chains and other impurities, thereby ensuring the integrity of the final product. This guide provides an in-depth, objective comparison of two commonly employed N²-protecting groups for guanine: the labile phenoxyacetyl (Pac) group and the more traditional benzoyl (Bz) group. This analysis is grounded in experimental data and established protocols to empower you with the insights needed to optimize your synthesis strategies.
The Imperative of N²-Guanine Protection
During the iterative cycle of oligonucleotide synthesis, the growing DNA or RNA chain is exposed to a series of chemical reagents.[1] The N²-amino group of guanine, being nucleophilic, can react with activated phosphoramidite monomers intended for the 5'-hydroxyl of the growing chain. This can lead to the formation of branched oligonucleotides, which are challenging to purify and can compromise the biological activity of the final product. Protecting this exocyclic amine with a suitable chemical moiety is therefore non-negotiable for achieving high-purity, full-length oligonucleotides.[2]
The ideal protecting group should exhibit a delicate balance of stability and lability: it must be robust enough to withstand the conditions of the entire synthesis cycle—including the acidic detritylation, coupling, capping, and oxidation steps—yet be readily and cleanly removable at the final deprotection stage without damaging the synthesized oligonucleotide.[3]
The Contenders: N²-Phenoxyacetyl (Pac) Guanine vs. N²-Benzoyl (Bz) Guanine
Chemical Structures
To understand their differing properties, let's first visualize the chemical structures of these two protecting groups on a deoxyguanosine nucleoside.
Caption: Chemical structures of N²-Phenoxyacetyl-deoxyguanosine and N²-Benzoyl-deoxyguanosine.
Performance Comparison: A Data-Driven Analysis
The choice between Pac and Bz protecting groups for guanine hinges on a trade-off between stability during synthesis and the conditions required for their removal. While both are effective, their performance characteristics differ significantly, particularly concerning deprotection kinetics and compatibility with sensitive oligonucleotide modifications.
Deprotection Kinetics: The Advantage of Lability
The most significant distinction between Pac and Bz lies in their lability under basic conditions. The Pac group is considerably more labile, allowing for significantly faster and milder deprotection protocols. This is a critical advantage when synthesizing oligonucleotides containing base-labile modifications, such as certain fluorescent dyes or modified bases, which may be degraded by the harsh conditions required to remove more robust protecting groups like Bz.[4]
Experimental data on the cleavage half-lives (t½) of various protecting groups under different deprotection conditions quantitatively illustrates this difference.
| Protecting Group | Deprotection Reagent | Temperature | Half-life (t½) |
| N²-Phenoxyacetyl-G (Pac) | Ethanolic Ammonia | Room Temp. | ~96 min[5] |
| N²-Benzoyl-G (Bz) | Aqueous Methylamine | Room Temp. | ~5 min[6] |
| N²-Benzoyl-G (Bz) | Ethanolic Ammonia | Room Temp. | >180 min (very slow)[5] |
| N²-iso-Butyryl-G (iBu) * | Aqueous Methylamine | Room Temp. | ~18 min[6] |
N²-iso-Butyryl-G (iBu) is another common "standard" protecting group, included for comparison.
As the data indicates, the Pac group can be removed under milder conditions like ethanolic ammonia at room temperature, whereas the Bz group is significantly more resistant to these conditions. While aqueous methylamine can remove the Bz group more rapidly, this reagent can lead to side reactions with other standard protecting groups, such as the transamination of N⁴-benzoyl-deoxycytidine (Bz-dC).[7]
Impact on Oligonucleotide Yield and Purity
Under standard synthesis conditions for unmodified oligonucleotides, both Pac- and Bz-protected guanine phosphoramidites can yield high-quality products with coupling efficiencies typically in the range of 98-99%.[3][8] However, the key differentiator in final yield and purity often emerges from the deprotection step.
Incomplete removal of the N²-protecting group from guanine is a common cause of impurities in the final product.[9] The harsh and prolonged deprotection conditions required for Bz can lead to degradation of the oligonucleotide, particularly for longer sequences or those containing sensitive modifications, thereby reducing the overall yield of the desired full-length product. The milder conditions sufficient for Pac deprotection minimize these risks, often resulting in a cleaner crude product and a higher recovery of the target oligonucleotide after purification.
Experimental Protocols
The following are detailed, step-by-step methodologies for the deprotection of oligonucleotides synthesized with either Pac-G or Bz-G.
Protocol 1: Mild Deprotection of Oligonucleotides with N²-Pac-Guanine
This protocol is ideal for oligonucleotides containing base-labile modifications.
Materials:
-
Oligonucleotide synthesized on solid support with Pac-protected phosphoramidites.
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol (MeOH).
-
Ammonium Acetate (NH₄OAc) or Triethylammonium Acetate (TEAA) buffer.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Add 1 mL of 0.05 M K₂CO₃ in MeOH to the vial for a 1 µmol scale synthesis.
-
Seal the vial tightly and incubate at room temperature for 4-6 hours with gentle agitation.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 2 x 0.5 mL of MeOH and combine the washes with the supernatant.
-
Neutralize the solution by adding an equimolar amount of acetic acid.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator (e.g., SpeedVac).
-
Resuspend the oligonucleotide pellet in a suitable buffer for downstream analysis or purification.
Protocol 2: Standard Deprotection of Oligonucleotides with N²-Bz-Guanine
This protocol is suitable for standard, unmodified oligonucleotides.
Materials:
-
Oligonucleotide synthesized on solid support with Bz-protected phosphoramidites.
-
Concentrated Ammonium Hydroxide (28-30% NH₃ in water).
-
Sterile, nuclease-free water.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial with a secure seal.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial for a 1 µmol scale synthesis, ensuring the support is fully submerged.
-
Seal the vial tightly.
-
Incubate the vial at 55°C for 8-12 hours in a heating block or oven.
-
Allow the vial to cool completely to room temperature before opening in a well-ventilated fume hood to release the ammonia pressure safely.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 2 x 0.5 mL of sterile, nuclease-free water and combine the washes with the supernatant.
-
Evaporate the ammonium hydroxide solution to dryness using a centrifugal vacuum concentrator.
-
Resuspend the oligonucleotide pellet in a suitable buffer for further applications.
Workflow and Decision-Making Framework
The selection of the appropriate guanine protecting group is a critical decision in the planning phase of oligonucleotide synthesis. The following diagram illustrates a logical workflow and decision-making process.
Caption: Decision workflow for selecting guanine protecting groups in oligonucleotide synthesis.
Conclusion and Recommendations
The choice between N²-Phenoxyacetyl (Pac) and N²-Benzoyl (Bz) as a protecting group for guanine is not merely a matter of preference but a strategic decision that can significantly impact the outcome of oligonucleotide synthesis.
-
N²-Benzoyl Guanine remains a robust and cost-effective option for the routine synthesis of standard, unmodified DNA oligonucleotides. Its stability throughout the synthesis cycle is well-established. However, researchers must be mindful of the relatively harsh deprotection conditions required and the potential for side reactions, especially when using accelerated deprotection protocols with reagents like AMA.
-
N²-Phenoxyacetyl Guanine offers a clear advantage for the synthesis of sensitive and modified oligonucleotides. Its key strength lies in its lability, which permits rapid deprotection under significantly milder conditions.[10] This minimizes the risk of degradation to the oligonucleotide and any incorporated sensitive moieties, ultimately leading to higher purity and yield of the final product. While potentially more expensive, the use of Pac-G is a prudent investment for complex and high-value syntheses.
References
-
Damha, M. J., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron, 70(27-28), 4145-4153. Retrieved from [Link]
-
Damha, M. J., et al. (2014). Table: Cleavage time (t ½ ) for various protecting groups and cleavage conditions. ResearchGate. Retrieved from [Link]
- Gait, M. J. (Ed.). (1984). Oligonucleotide synthesis: a practical approach. IRL press.
-
LINK. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. Retrieved from [Link]
-
Grajkowski, A., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. PubMed. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis of oligonucleotides by phosphoramidite method. Retrieved from [Link]
-
Paz, N. A., et al. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments, (125), 55811. Retrieved from [Link]
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Acosta, J. A. (2016). Synthesis of Short Oligonucleotides on a Soluble Support by the Phosphoramidite Method. ResearchGate. Retrieved from [Link]
- Brown, T., & Brown, D. (Eds.). (2019). Oligonucleotide synthesis. Royal Society of Chemistry.
-
Bio-Synthesis Inc. (2011). What affects the yield of your oligonucleotides synthesis. Retrieved from [Link]
- Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397–416.
-
Beaucage, S. L. (2007). Assessment of 4-Nitrogenated Benzyloxymethyl Groups for 2′-Hydroxyl Protection in Solid-Phase RNA Synthesis. Organic Letters, 9(4), 671–674. Retrieved from [Link]
-
Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Retrieved from [Link]
-
Somoza, A. (2008). Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Chemical Society Reviews, 37(12), 2668-2675. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Pon, R. T., et al. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Omega, 6(11), 7498–7511. Retrieved from [Link]
-
Guzaev, A. P. (2001). Protecting Groups for the Synthesis of Ribonucleic Acids. CHIMIA International Journal for Chemistry, 55(4), 320-324. Retrieved from [Link]
-
Ferenc, G., et al. (2005). A Regioselective Synthesis of Alkyl 2-(Guanin-9-yl)acetates as PNA Building Blocks from 7-(4-Nitrobenzyl)guanine Derivatives. Collection of Czechoslovak Chemical Communications, 70(1), 82-96. Retrieved from [Link]
-
Zhang, W., et al. (2018). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Molecules, 23(10), 2643. Retrieved from [Link]
-
Pon, R. T., et al. (1985). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. Tetrahedron Letters, 26(21), 2525-2528. Retrieved from [Link]
Sources
- 1. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 2. atdbio.com [atdbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. researchgate.net [researchgate.net]
- 6. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Enzymatic Validation of N2-Phenoxyacetyl Guanine Incorporation in Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The precise incorporation of modified nucleobases into synthetic oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. N2-phenoxyacetyl guanine (N2-pac-G) is a crucial modification that necessitates rigorous validation to ensure the integrity and function of the final product. This guide provides an in-depth comparison of enzymatic digestion methods for the validation of N2-pac-G incorporation, offering experimental insights and detailed protocols to guide researchers in this critical process.
The chemical modification of oligonucleotides can significantly enhance their therapeutic properties, including stability against nucleases and binding affinity to target molecules.[1][2] The selective functionalization at the N2-position of guanine, for instance, allows for the introduction of various functionalities into DNA and RNA oligonucleotides.[3]
The Validation Workflow: A Step-by-Step Overview
The validation of this compound incorporation is a multi-step process that begins with the enzymatic digestion of the modified oligonucleotide, followed by chromatographic separation and mass spectrometric analysis of the resulting nucleosides.
Caption: Workflow for N2-pac-G incorporation validation.
Comparative Analysis of Enzymatic Digestion Strategies
The complete enzymatic digestion of a modified oligonucleotide into its constituent nucleosides is paramount for accurate quantification and identification. The choice of enzymes is critical, as some modifications can hinder enzymatic activity.[4][5] A combination of enzymes is often employed to achieve complete degradation.
| Enzyme/Enzyme Combination | Primary Function | Advantages | Considerations |
| Nuclease P1 | Single-strand specific endonuclease that hydrolyzes phosphodiester bonds to yield 5'-mononucleotides.[6] | Effective for digesting single-stranded DNA and RNA.[6] Can be used for bottom-up sequencing of modified RNAs.[7][8] | Activity can be influenced by the nature of the modification. May require optimization for complete digestion of highly modified oligonucleotides.[7][8] |
| Alkaline Phosphatase (AP) | Removes 5' and 3' phosphate groups from nucleotides, yielding nucleosides.[9][10][11] | Improves mass spectrometry signal by eliminating interfering nucleotide cluster ions.[9] Facilitates the use of positive ion mass spectrometry.[12] | Often used in conjunction with other nucleases for complete digestion.[12][13] |
| Snake Venom Phosphodiesterase (SVP) | Exonuclease that sequentially cleaves nucleotides from the 3'-terminus. | Can be used to digest oligonucleotides to their constituent deoxynucleotides (dNMPs).[12] | The presence of certain modifications can impede its processivity. |
| Nuclease P1 + Alkaline Phosphatase | Complete digestion to individual nucleosides. | A robust combination for complete oligonucleotide digestion. The removal of phosphates by AP drives the reaction towards completion.[14] | Requires careful optimization of buffer conditions and enzyme ratios for maximal efficiency. |
| Benzonase + Alkaline Phosphatase | Nonspecific digestion into small oligonucleotide fragments. | Can digest oligonucleotides into fragments of 2-10 bases, which can be suitable for certain mass spectrometric analyses.[13][15] | Does not result in complete digestion to individual nucleosides, making it less suitable for quantitative analysis of single modifications. |
Recommended Experimental Protocol: Nuclease P1 and Alkaline Phosphatase Digestion
This protocol provides a robust method for the complete digestion of oligonucleotides containing this compound.
Rationale: The combination of Nuclease P1 and Alkaline Phosphatase ensures the complete breakdown of the oligonucleotide into its individual nucleosides.[14] Nuclease P1 cleaves the phosphodiester backbone, and Alkaline Phosphatase removes the resulting phosphate groups, which can interfere with subsequent mass spectrometry analysis.[9][12]
Materials:
-
Oligonucleotide containing this compound
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (e.g., Shrimp Alkaline Phosphatase)
-
Ammonium Acetate Buffer (50 mM, pH 5.3)
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Dissolve the oligonucleotide in ultrapure water to a final concentration of 100 µM.
-
Enzyme Reaction Setup: In a microcentrifuge tube, combine the following:
-
10 µL of the 100 µM oligonucleotide solution
-
5 µL of 10X Ammonium Acetate Buffer (to a final concentration of 50 mM)
-
1 µL of Nuclease P1 (100 units/mL)
-
1 µL of Alkaline Phosphatase (1 unit/µL)
-
Adjust the final volume to 50 µL with ultrapure water.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. For highly modified or structured oligonucleotides, an overnight incubation may be necessary.
-
Enzyme Inactivation: Heat the reaction at 95°C for 10 minutes to inactivate the enzymes.
-
Analysis: The digested sample is now ready for analysis by HPLC and mass spectrometry.[16][17]
Sources
- 1. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases [beilstein-journals.org]
- 3. Selective functionalization at N2-position of guanine in oligonucleotides via reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Digestion of highly modified bacteriophage DNA by restriction endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. Nuclease P1 Digestion for Bottom-Up RNA Sequencing of Modified siRNA Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved oligonucleotide sequencing by alkaline phosphatase and exonuclease digestions with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Removal of 3'-phosphate group by bacterial alkaline phosphatase improves oligonucleotide sequence coverage of RNase digestion products analyzed by collision-induced dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of surface coverage of oligonucleotides bound to chip surfaces: a fluorescence-based approach using alkaline phosphatase digestion - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 12. A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
Comparative analysis of deprotection kinetics for different N2-acyl guanine groups
<-33> A Comparative Guide to the Deprotection Kinetics of N2-Acyl Guanine Groups in Oligonucleotide Synthesis
Abstract
The strategic selection of protecting groups for the N2-exocyclic amine of guanosine is a critical determinant of success in solid-phase oligonucleotide synthesis. The kinetics of the final deprotection step directly impacts the purity, yield, and integrity of the synthetic product, particularly for sensitive and modified oligonucleotides. This guide provides a comprehensive comparative analysis of the deprotection kinetics for three widely used N2-acyl guanine protecting groups: Acetyl (Ac), Isobutyryl (iBu), and Dimethylformamidine (dmf). By synthesizing experimental data, mechanistic insights, and validated protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to optimize their oligonucleotide synthesis and purification workflows.
Introduction: The Imperative of Guanine Protection
In the landscape of automated phosphoramidite chemistry, the nucleophilic N2-amino group of guanine necessitates robust protection to prevent undesirable side reactions during the sequential coupling cycles.[1] The ideal protecting group must be stable throughout the synthesis—withstanding exposure to acidic detritylation, coupling, capping, and oxidation reagents—yet be quantitatively removable under conditions that do not compromise the final oligonucleotide product.[2]
The final deprotection step, typically performed with a basic solution like aqueous ammonia or methylamine, is often the rate-determining step in the entire synthesis workflow.[3] Incomplete removal of these protecting groups leads to the accumulation of n-1 and other truncated sequences that are difficult to separate from the full-length product, thereby reducing the overall purity and therapeutic efficacy.[4] Consequently, a thorough understanding of the deprotection kinetics of different N2-acyl groups is paramount for methodological optimization.
A Comparative Analysis of Deprotection Kinetics
The choice of the N2-acyl protecting group represents a fundamental trade-off between stability during synthesis and lability during deprotection. While robust groups like isobutyryl (iBu) offer excellent on-column stability, they require more forcing conditions for removal. Conversely, more labile groups like dimethylformamidine (dmf) are removed under milder conditions but may exhibit lower stability during synthesis.[5] The acetyl (Ac) group often presents a balance between these two extremes.[6]
The rate of deprotection is profoundly influenced by the steric and electronic properties of the acyl substituent, as well as the deprotection reagent and temperature. The table below summarizes the comparative deprotection kinetics for Ac, iBu, and dmf protected guanosine derivatives.
| Protecting Group | Structure | Deprotection Reagent | Temperature (°C) | Half-Life (t½) | Key Advantages & Disadvantages |
| Isobutyryl (iBu) | -CO-CH(CH₃)₂ | Conc. NH₄OH | 55 | ~2-5 hours | (+) High stability during synthesis.[5] (-) Slowest deprotection, requiring harsh conditions.[2][7] |
| Acetyl (Ac) | -CO-CH₃ | Conc. NH₄OH | 55 | ~30-60 minutes | (+) Good balance of stability and lability.[6] (-) Can be too labile for extended synthesis cycles. |
| Dimethylformamidine (dmf) | -CH=N(CH₃)₂ | Conc. NH₄OH | 55 | < 15 minutes | (+) Very fast deprotection under mild conditions.[5] Protects against depurination.[8] (-) Less stable on adenosine.[8] |
Expert Insights: The selection between these groups is highly application-dependent. For standard DNA oligonucleotides, the robustness of the iBu group is often favored. However, for RNA synthesis, or for oligonucleotides containing base-labile modifications (e.g., certain dyes or linkers), the rapid and mild deprotection afforded by Ac or dmf is a significant advantage, leading to higher purity and yield of the final product.[5][9]
Mechanistic Insights into N2-Acyl Deprotection
The removal of N2-acyl protecting groups is typically achieved via aminolysis, where a nucleophilic amine from the deprotection solution (e.g., ammonia or methylamine) attacks the electrophilic carbonyl carbon of the acyl group. This process proceeds through a tetrahedral intermediate, which then collapses to release the deprotected guanine and the corresponding amide byproduct.
The kinetics of this reaction are governed by two primary factors:
-
Steric Hindrance: The bulky isopropyl moiety of the isobutyryl group sterically hinders the approach of the nucleophilic amine, resulting in a significantly slower reaction rate compared to the less hindered acetyl group.[2]
-
Electronic Effects: The formamidine group is not removed by a simple hydrolysis mechanism but rather a different pathway that is electronically favored, leading to its rapid cleavage.
The diagram below illustrates the generalized mechanism for the ammonolysis of an N2-acyl guanine.
Caption: Generalized mechanism of N²-acyl guanine deprotection via aminolysis.
Experimental Protocol: Monitoring Deprotection Kinetics via HPLC
To ensure the trustworthiness of our comparative data, we outline a self-validating protocol for monitoring deprotection kinetics. This method utilizes High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the protected species and the appearance of the deprotected product over time.[10]
Objective: To determine the deprotection half-life (t½) of an N2-acyl protected guanosine derivative.
Materials:
-
N2-acyl protected guanosine derivative (e.g., N2-iBu-dG)
-
Deprotection Reagent: Concentrated ammonium hydroxide (NH₄OH) or a 1:1 mixture of ammonium hydroxide and aqueous methylamine (AMA).[9]
-
Quenching Solution: Acetic acid
-
HPLC system with a reverse-phase C18 column[10]
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Thermostated water bath or heating block
Workflow Diagram:
Caption: Experimental workflow for kinetic analysis of deprotection.
Step-by-Step Methodology:
-
Reaction Initiation: Prepare a stock solution of the N2-acyl guanosine derivative in the chosen deprotection reagent (e.g., 1 mg/mL in concentrated NH₄OH). Place the sealed reaction vial in a pre-heated block at the desired temperature (e.g., 55°C). This marks time zero (t=0).
-
Time-Course Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 240 minutes), withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent like acetic acid. This step is critical to stop the deprotection reaction and ensure accurate time-point data.
-
HPLC Analysis: Dilute the quenched sample with Mobile Phase A and inject it into the HPLC system. The separation of the protected (more hydrophobic) and deprotected (more hydrophilic) species is achieved using a suitable gradient.
-
Data Interpretation: Integrate the peak areas corresponding to the starting material and the product. Plot the natural logarithm of the percentage of the remaining protected guanosine against time. The half-life (t½) can be calculated from the slope (k) of the resulting linear fit, where t½ = 0.693 / k.
Conclusion and Recommendations
The kinetics of N2-acyl guanine deprotection are a critical variable in the synthesis of high-purity oligonucleotides. This guide has demonstrated that a clear trade-off exists between on-column stability and deprotection efficiency.
-
N2-Isobutyryl (iBu): Recommended for standard, unmodified DNA oligonucleotides where synthesis stability is the primary concern.
-
N2-Acetyl (Ac): Offers a versatile, middle-ground option suitable for a wide range of applications, providing a good compromise between stability and deprotection speed.[6]
-
N2-Dimethylformamidine (dmf): The premier choice for the synthesis of sensitive, modified oligonucleotides, including RNA, where mild and rapid deprotection is essential to preserve the integrity of the final product.[11]
By leveraging the comparative data and protocols within this guide, researchers can make informed decisions to select the optimal guanine protecting group, thereby enhancing the quality and success rate of their oligonucleotide synthesis endeavors.
References
-
Gillet, L. C. J., Alzeer, J., & Schärer, O. D. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. PubMed. Retrieved from [Link]
-
Gillet, L. C. J., Alzeer, J., & Schärer, O. D. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. ResearchGate. Retrieved from [Link]
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Pan, B., Shi, K., & Sundaralingam, M. (2004). Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides. PMC. Retrieved from [Link]
-
Pan, B., Shi, K., & Sundaralingam, M. (2004). Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides. ResearchGate. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Beaucage, S. L. (1993). Protecting Groups in Oligonucleotide Synthesis. Springer Nature Experiments. Retrieved from [Link]
-
Timofeev, E. N., et al. (1998). Advanced method for oligonucleotide deprotection. ResearchGate. Retrieved from [Link]
-
Paul, C. H., & Royappa, A. T. (1996). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research, Oxford Academic. Retrieved from [Link]
-
LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
-
Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Retrieved from [Link]
-
Paul, C. H., & Royappa, A. T. (1996). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. PMC. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
Agilent. (2023). Oligonucleotide Analysis: Practical Techniques and Method Development Optimization for HPLC. Retrieved from [Link]
-
Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. PubMed. Retrieved from [Link]
-
Vinayak, R., Anderson, P., McCollum, C., & Hampel, A. (1992). Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry. PMC. Retrieved from [Link]
-
Boal, J. H., et al. (1996). Cleavage of oligodeoxyribonucleotides from controlled-pore glass supports and their rapid deprotection by gaseous amines. PubMed. Retrieved from [Link]
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. atdbio.com [atdbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Discerning Riboswitch: A Comparative Guide to the Binding Affinity of N2-Phenoxyacetyl Guanine and Its Analogs
In the intricate world of RNA regulation, riboswitches stand out as elegant molecular sensors, directly binding to specific metabolites to control gene expression.[1][2][3] This direct coupling of ligand binding to genetic control makes them compelling targets for novel antimicrobial agents.[4][5][6] Among the most studied is the guanine riboswitch, which meticulously recognizes its cognate ligand, guanine, to modulate the expression of genes involved in purine metabolism.[5][6] The quest for synthetic analogs that can effectively bind to and manipulate this riboswitch is a key focus in drug discovery. This guide provides an in-depth comparison of the binding affinity of a promising synthetic ligand, N2-Phenoxyacetyl Guanine, with other guanine analogs for the guanine riboswitch. We will delve into the experimental data that underpins our understanding of these interactions and provide detailed protocols for the key techniques used to measure them.
The Allure of the N2 Position: A Hotspot for Riboswitch Ligand Design
The guanine riboswitch aptamer domain forms a highly specific binding pocket that almost completely encapsulates the guanine ligand.[4][6] This structural feature presents a significant challenge for the design of synthetic analogs, as modifications at most positions on the purine ring disrupt critical interactions with the RNA. However, the N2 position has emerged as a surprisingly accommodating site for modification. Studies have shown that a variety of functional groups can be introduced at this position, not only maintaining but in some cases even enhancing binding affinity.[7] This has opened up a new chemical space for the development of potent and selective riboswitch modulators.[4]
This compound is a notable example of a C2-modified analog that exhibits high-affinity binding to the guanine riboswitch.[7] Its phenoxyacetyl group, while seemingly bulky, is well-tolerated within the binding pocket, suggesting a degree of plasticity in the RNA structure. Understanding how the size and chemical nature of substituents at the N2 position influence binding affinity is crucial for the rational design of next-generation riboswitch-targeting drugs.
Comparative Binding Affinities: A Quantitative Look at Guanine Analogs
The binding affinity of a ligand for its target is a critical parameter in drug development, typically quantified by the dissociation constant (KD). A lower KD value signifies a stronger binding interaction. Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique for directly measuring the thermodynamic parameters of binding, including KD, enthalpy (ΔH), and stoichiometry (n).[1][8][9][10]
The following table summarizes the binding affinities of this compound and a selection of other guanine analogs for the Bacillus subtilis xpt-pbuX guanine riboswitch, as determined by ITC.
| Compound | Modification | Dissociation Constant (KD) (nM) | Reference |
| Guanine | (Natural Ligand) | 2.1 ± 0.7 | [7] |
| This compound | N2-substitution | 8.8 ± 0.5 | [7] |
| N2-Acetylguanine | N2-substitution | ~500 (reported as 0.5 nM by in-line probing) | [7] |
| N2-Isobutyrylguanine | N2-substitution | 7.4 ± 0.5 | [7] |
| N2-Pivaloylguanine | N2-substitution | Significant loss of affinity | [7] |
| 2,6-Diaminopurine (DAP) | C6- and C2-substitution | 4100 | [11] |
| 2-Aminopurine (2AP) | C6- and C2-substitution | 4100 | [11] |
| O6-Methylguanine | C6-substitution | 23000 | [11] |
Analysis of Binding Data:
The data clearly demonstrates that modifications at the N2 position can yield compounds with binding affinities that rival or even exceed that of the natural ligand, guanine.[7] N2-Isobutyrylguanine, for instance, binds with an affinity nearly identical to guanine. This compound also displays a strong, low nanomolar binding affinity.[7] This is in stark contrast to modifications at the C6 position, such as in O6-Methylguanine, which lead to a dramatic decrease in binding affinity.[11] The significant loss of affinity observed with the bulkier N2-pivaloylguanine suggests a steric limit to the size of the substituent that can be accommodated in the binding pocket.[7]
Interestingly, the binding of N2-modified analogs like N2-acetylguanine can induce a significant conformational change in the riboswitch, disrupting a key Watson-Crick pairing interaction between the ligand and the RNA.[4] This adaptability of the riboswitch binding pocket is a crucial insight for future drug design efforts.
Experimental Methodologies for Quantifying Binding Affinity
Accurate and reproducible measurement of binding affinity is paramount in the evaluation of potential drug candidates. The following sections provide detailed protocols for three commonly used techniques to study RNA-ligand interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2][8][9][10]
Experimental Workflow:
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Step-by-Step Protocol:
-
RNA and Ligand Preparation:
-
Prepare a solution of the riboswitch RNA aptamer domain (e.g., 20 µM) in a suitable buffer (e.g., 10 mM sodium phosphate pH 7.0, 100 mM NaCl, 10 mM MgCl₂).
-
Prepare a solution of the guanine analog (e.g., 200 µM) in the exact same buffer to minimize heat of dilution effects.
-
Thoroughly degas both solutions to prevent air bubbles in the ITC cell.[10]
-
-
Instrument Setup and Titration:
-
Load the RNA solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Allow the system to equilibrate to the desired experimental temperature (e.g., 25°C).
-
Perform a series of small, precise injections (e.g., 2 µL) of the ligand into the RNA solution, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to RNA.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry of binding (n).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[12][13][14] It is highly sensitive and requires relatively small amounts of material.[12]
Experimental Workflow:
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Step-by-Step Protocol:
-
Chip Preparation:
-
Immobilize a biotinylated version of the riboswitch RNA onto a streptavidin-coated sensor chip.
-
A reference flow cell with a non-binding control RNA can be used to subtract non-specific binding signals.[12][13][14]
-
Block any remaining active sites on the chip surface to minimize non-specific binding.
-
-
Binding Measurement:
-
Inject a series of concentrations of the guanine analog (the analyte) over the sensor chip surface.
-
Monitor the change in response units (RU) in real-time to observe the association of the ligand with the immobilized RNA.
-
Switch to a buffer-only flow to monitor the dissociation of the ligand from the RNA.
-
Regenerate the chip surface between different analyte injections if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ) and the dissociation rate constant (kₑ).
-
The dissociation constant (KD) is then calculated as the ratio of kₑ to kₐ.
-
Filter-Binding Assay
This is a classic and straightforward technique for measuring the binding of a radiolabeled ligand to a protein or nucleic acid.[15][16] It relies on the principle that proteins and protein-RNA complexes are retained by a nitrocellulose filter, while free RNA is not.[16][17]
Experimental Workflow:
Caption: Filter-Binding Assay experimental workflow.
Step-by-Step Protocol:
-
Preparation:
-
Radiolabel the riboswitch RNA, typically at the 5' end with ³²P.
-
Prepare a series of reaction mixtures containing a fixed, low concentration of the labeled RNA and varying concentrations of the guanine analog.
-
-
Binding and Filtration:
-
Incubate the reaction mixtures to allow binding to reach equilibrium.
-
Pass each reaction mixture through a nitrocellulose filter under vacuum.
-
Wash the filter with a small volume of ice-cold buffer to remove unbound RNA.
-
-
Quantification and Analysis:
-
Quantify the amount of radioactivity retained on each filter using a scintillation counter or phosphorimager.
-
Plot the fraction of bound RNA as a function of the ligand concentration.
-
Fit the resulting binding curve to determine the KD, which is the concentration of ligand at which half of the RNA is bound.
-
Conclusion and Future Directions
The study of N2-substituted guanine analogs has significantly advanced our understanding of the ligand recognition capabilities of the guanine riboswitch. This compound stands out as a high-affinity binder, demonstrating the potential of the N2 position as a key site for developing novel antibacterial agents. The remarkable ability of the riboswitch to accommodate these modifications and even remodel its binding pocket underscores its structural plasticity.
Future research will likely focus on exploring a wider range of chemical diversity at the N2 position to further optimize binding affinity and selectivity. The detailed experimental protocols provided in this guide serve as a foundation for researchers to rigorously characterize these novel compounds. By combining rational drug design with precise biophysical characterization, the development of riboswitch-targeting therapeutics holds great promise for combating bacterial infections.
References
-
Batey, R. T. (2023). Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model. Methods in Molecular Biology, 2568, 53-73. [Link]
-
Stoddard, C. D., et al. (2020). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. Molecules, 25(10), 2295. [Link]
-
Arney, J. W., & Weeks, K. M. (2022). RNA–Ligand Interactions Quantified by Surface Plasmon Resonance with Reference Subtraction. Biochemistry, 61(15), 1625–1632. [Link]
-
Arney, J. W., & Weeks, K. M. (2022). RNA–Ligand Interactions Quantified by Surface Plasmon Resonance with Reference Subtraction. ACS Publications. [Link]
-
Liberman, J. A., et al. (2023). Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model. PubMed. [Link]
-
Arney, J. W., & Weeks, K. M. (2022). RNA-Ligand Interactions Quantified by Surface Plasmon Resonance with Reference Subtraction. University of North Carolina at Chapel Hill Department of Chemistry. [Link]
-
Le, T. T., & R. T. Batey. (n.d.). Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions. Springer Nature. [Link]
-
Liberman, J. A., et al. (2017). ITC Analysis of Ligand Binding to PreQ1 Riboswitches. Methods in Enzymology, 583, 19-43. [Link]
-
Gilbert, S. D., et al. (2008). Adaptive ligand binding by the purine riboswitch in the recognition of guanine and adenine analogs. Structure, 16(2), 249–259. [Link]
-
Anonymous. (n.d.). Filter-binding assay. OpenWetWare. [Link]
-
Le, T. T., & Batey, R. T. (2018). Isothermal titration calorimetry measurements of riboswitch-ligand interactions. Methods in Molecular Biology, 1827, 1-13. [Link]
-
Arney, J. W., & Weeks, K. M. (2022). RNA–Ligand Interactions Quantified by Surface Plasmon Resonance with Reference Subtraction. ResearchGate. [Link]
-
McGarry, E. A., & McGarry, K. G. (2023). Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing. STAR Protocols, 4(2), 102293. [Link]
-
Wikipedia. (n.d.). Filter binding assay. [Link]
-
Ryder, S. P., & Williamson, J. R. (2012). Filter-binding assay for analysis of RNA-protein interactions. Cold Spring Harbor Protocols, 2012(10), 1121–1124. [Link]
-
Azizi, A., & Donkor, K. K. (2013). Protein-nucleic acid (receptor-ligand) binding detection techniques. Government of Canada Publications. [Link]
-
Lilley, D. M. J. (2021). Some general principles of riboswitch structure and interactions with small-molecule ligands. Quarterly Reviews of Biophysics, 54, e7. [Link]
-
Hebert, E., et al. (2007). Ligand recognition determinants of guanine riboswitches. RNA, 13(8), 1201–1211. [Link]
-
Hebert, E., et al. (2007). Ligand recognition determinants of guanine riboswitches. Nucleic Acids Research, 35(19), 6521–6532. [Link]
-
Meyer, M. M., et al. (2022). Variants of the guanine riboswitch class exhibit altered ligand specificities for xanthine, guanine, or 2′-deoxyguanosine. Proceedings of the National Academy of Sciences, 119(22), e2202118119. [Link]
-
Li, S., et al. (2023). Ligand specificity and adaptability revealed by the first Guanine-II riboswitch tertiary structure. Nucleic Acids Research, 51(16), 8824–8835. [Link]
-
Stoddard, C. D., et al. (2020). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. PubMed. [Link]
-
Li, S., et al. (2023). Structure-based insights into the ligand specificity tuning of 2′-dG-III riboswitch. Nucleic Acids Research, 51(14), 7600–7611. [Link]
-
Mulhbacher, J., et al. (2010). Novel Riboswitch Ligand Analogs as Selective Inhibitors of Guanine-Related Metabolic Pathways. PLoS Pathogens, 6(4), e1000865. [Link]
-
Kim, J. N., & Breaker, R. R. (2008). Design and Antimicrobial Action of Purine Analogs that Bind Guanine Riboswitches. ACS Chemical Biology, 3(12), 757–767. [Link]
-
Li, S., et al. (2023). Ligand specificity and adaptability revealed by the first Guanine-II riboswitch tertiary structure. Nucleic Acids Research. [Link]
-
Mulhbacher, J., et al. (2010). Novel Riboswitch Ligand Analogs as Selective Inhibitors of Guanine-Related Metabolic Pathways. ResearchGate. [Link]
-
Mulhbacher, J., et al. (2010). Novel Riboswitch Ligand Analogs as Selective Inhibitors of Guanine-Related Metabolic Pathways. PLoS Pathogens, 6(4), e1000865. [Link]
-
Koirala, D., et al. (2023). Inhibition of xpt Guanine Riboswitch by a synthetic nucleoside analog. PLoS ONE, 18(5), e0285223. [Link]
-
Roy, M. J., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2263, 203-222. [Link]
-
Hepp, S., & Hartig, J. S. (2022). Beyond the niche - unlocking the full potential of synthetic riboswitches. Current Opinion in Biotechnology, 78, 102816. [Link]
-
Wang, J., et al. (2020). Ligand Binding Mechanism and Its Relationship with Conformational Changes in Adenine Riboswitch. International Journal of Molecular Sciences, 21(6), 1989. [Link]
Sources
- 1. Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Isothermal titration calorimetry measurements of riboswitch-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Riboswitch Ligand Analogs as Selective Inhibitors of Guanine-Related Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Riboswitch Ligand Analogs as Selective Inhibitors of Guanine-Related Metabolic Pathways | PLOS Pathogens [journals.plos.org]
- 6. Design and Antimicrobial Action of Purine Analogs that Bind Guanine Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model | Springer Nature Experiments [experiments.springernature.com]
- 9. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Adaptive ligand binding by the purine riboswitch in the recognition of guanine and adenine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. RNA-Ligand Interactions Quantified by Surface Plasmon Resonance with Reference Subtraction – Department of Chemistry [chem.unc.edu]
- 15. Filter binding assay - Wikipedia [en.wikipedia.org]
- 16. Filter-binding assay for analysis of RNA-protein interactions [pubmed.ncbi.nlm.nih.gov]
- 17. Filter-binding assay [gene.mie-u.ac.jp]
The Alchemist's Gambit: Benchmarking N2-Phenoxyacetyl Guanine for Superior Long Oligonucleotide Synthesis
A Senior Application Scientist's Guide to Optimizing Yield and Purity
For researchers, scientists, and professionals in the throes of drug development, the synthesis of long oligonucleotides (greater than 100-mers) represents a significant, often formidable, challenge. The stepwise nature of solid-phase synthesis dictates that even minor inefficiencies in each coupling cycle accumulate, leading to a dramatic decrease in the yield of the full-length product and a complex mixture of truncated sequences.[1][2] At the heart of this challenge lies the protection of the nucleobases, with guanine presenting a particular set of hurdles due to the reactivity of its exocyclic amine and O6 lactam function.
This guide provides an in-depth, objective comparison of N2-phenoxyacetyl guanine (Pac-G) with other commonly employed guanine protecting groups. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to make informed decisions for your long oligonucleotide synthesis endeavors. Our focus is to provide a self-validating system of understanding, grounded in authoritative sources, to enhance the scientific integrity of your work.
The Crux of the Matter: Guanine Protection in Long Oligonucleotide Synthesis
The ideal protecting group for any nucleobase must satisfy two conflicting criteria: it must be robust enough to withstand the repeated cycles of chemical treatment during chain elongation, yet be labile enough for facile removal at the end of the synthesis without damaging the final oligonucleotide. For guanine, the selection of the N2-protecting group is a critical determinant of both the final yield and purity of the desired product.
The most prevalent side reaction in long oligonucleotide synthesis is depurination, the acid-catalyzed cleavage of the glycosidic bond between the purine base and the sugar.[1] This is particularly problematic during the repeated detritylation steps. The choice of the N2-protecting group on guanine can significantly influence its susceptibility to depurination. Furthermore, the conditions required for the final deprotection of the N2-group can impact the integrity of the synthesized oligonucleotide, especially those containing sensitive modifications.
A Comparative Analysis of Guanine Protecting Groups
Let's examine the performance characteristics of N2-phenoxyacetyl (Pac) guanine in comparison to the two other workhorses in oligonucleotide synthesis: N2-isobutyryl (iBu) and N2-dimethylformamidine (dmf) guanine.
| Protecting Group | Chemical Structure | Deprotection Conditions | Key Advantages | Key Disadvantages |
| N2-phenoxyacetyl (Pac) | Phenoxyacetyl group attached to the N2 position of guanine. | Mild basic conditions (e.g., aqueous ammonia at room temperature, K2CO3 in methanol).[3] | Rapid and mild deprotection minimizes damage to sensitive modifications and reduces the risk of side reactions.[4] | May be more labile than iBu under certain synthesis conditions. |
| N2-isobutyryl (iBu) | Isobutyryl group attached to the N2 position of guanine. | Harsher basic conditions (e.g., concentrated aqueous ammonia at elevated temperatures for extended periods).[5] | High stability during synthesis, making it a robust choice for standard DNA oligonucleotides. | Slower deprotection can lead to side reactions, particularly with sensitive or modified oligonucleotides.[6] |
| N2-dimethylformamidine (dmf) | Dimethylformamidine group attached to the N2 position of guanine. | Rapid deprotection under mild conditions (e.g., AMA - aqueous ammonia/methylamine).[5] | Very rapid deprotection, suitable for high-throughput synthesis. | The dmf group can be less stable during synthesis, potentially leading to side reactions. |
The Pac-G Advantage in Long Oligonucleotide Synthesis
For the synthesis of long oligonucleotides, the mild deprotection conditions afforded by the Pac group on guanine present a significant advantage. The prolonged exposure to harsh basic conditions required to remove the more robust iBu group can lead to an increased incidence of side reactions, such as chain cleavage at sites of depurination or modification of other bases. The rapid and gentle deprotection of Pac-G helps to preserve the integrity of the full-length oligonucleotide, leading to higher purity and, consequently, a better overall yield of the desired product.
Benchmarking Performance: A Detailed Experimental Protocol
To provide a tangible comparison, we outline a benchmark study to evaluate the performance of N2-phenoxyacetyl-dG (Pac-dG) versus N2-isobutyryl-dG (iBu-dG) in the synthesis of a 120-mer DNA oligonucleotide.
Experimental Workflow
Sources
A Researcher's Guide to Validating RNA Secondary Structure Prediction with SHAPE-MaP Data
In the intricate world of molecular biology, understanding the structure of RNA is paramount to deciphering its function. From regulating gene expression to its emerging role in therapeutics, the three-dimensional architecture of RNA dictates its interactions and activities. While computational algorithms have made significant strides in predicting RNA secondary structure from sequence alone, these in silico models often grapple with inaccuracies. The dynamic and often complex folding landscape of RNA within a cellular context necessitates experimental validation to anchor these predictions in reality.
This guide provides an in-depth comparison of RNA secondary structure prediction methodologies, highlighting the transformative impact of incorporating experimental data from Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP). We will focus on the application of 1-methyl-7-nitroisatoic anhydride (1M7), a highly efficient SHAPE reagent, and detail the experimental and computational workflows that empower researchers to achieve high-accuracy structural models.
The Challenge of Predicting RNA Folds: From Thermodynamics to Machine Learning
For decades, the prediction of RNA secondary structure has been dominated by thermodynamic models.[1] Algorithms like those implemented in the RNAstructure and ViennaRNA packages utilize dynamic programming to identify the minimum free energy (MFE) structure, operating on the principle that the most stable conformation is the most likely.[2][3][4] These nearest-neighbor energy models, while foundational, often achieve accuracies of only 40-70% for longer RNA sequences, as they can be confounded by tertiary interactions, pseudoknots, and the influence of the cellular environment.[5]
More recently, machine learning and deep learning approaches have emerged, trained on vast datasets of known RNA structures. These methods show promise in recognizing complex patterns that elude traditional thermodynamic models. However, the predictive power of any purely computational method is inherently limited by the assumptions of its underlying model and the scope of its training data.
The critical missing piece is experimental data that reflects the actual structural state of the RNA molecule under specific conditions. This is where chemical probing techniques, particularly SHAPE-MaP, have revolutionized the field.
SHAPE-MaP: A High-Resolution Snapshot of RNA Structure
SHAPE-MaP is a powerful technique that provides nucleotide-resolution information about RNA structure.[6][7] It leverages a class of chemical probes that acylate the 2'-hydroxyl group of the RNA backbone. The key principle is that the reactivity of this hydroxyl group is gated by local nucleotide flexibility.[8][9] In essence, nucleotides in flexible, single-stranded regions are readily modified, while those constrained by base-pairing or protein binding are not.
The 1M7 Reagent: A Fast and Efficient Probe
Among the various SHAPE reagents, 1-methyl-7-nitroisatoic anhydride (1M7) has gained prominence due to its high reactivity and rapid, self-quenching hydrolysis.[10][11] This allows for a quick "snapshot" of the RNA structure, minimizing the risk of the RNA refolding during the experiment.[10] The reaction is not dependent on the specific identity of the nucleotide base, allowing for a comprehensive analysis of the entire RNA molecule in a single experiment.[8][9]
The SHAPE-MaP Experimental Workflow
The SHAPE-MaP experiment can be broadly divided into three stages: RNA modification, mutational profiling, and data analysis.
Experimental Protocol: SHAPE-MaP with 1M7
The following is a generalized protocol for an in vitro SHAPE-MaP experiment.
Materials
-
RNA of interest
-
10x Renaturation buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 M NaCl, 10 mM MgCl2)
-
1M7 SHAPE reagent (e.g., 80 mM stock in anhydrous DMSO)[12]
-
Anhydrous DMSO (for no-reagent control)
-
Reverse transcriptase and associated buffers (optimized for mutational profiling)
-
Primers for reverse transcription
-
Library preparation kit for next-generation sequencing
-
Ethanol and salts for precipitation
Step-by-Step Methodology
-
RNA Folding:
-
SHAPE Modification with 1M7:
-
Prepare two reaction tubes: a ‘+’ tube with 1 µL of 80 mM 1M7 and a ‘-’ (no reagent control) tube with 1 µL of anhydrous DMSO.[12]
-
Add 9 µL of the folded RNA to each tube, mix quickly, and incubate at 37°C for 3 minutes for the 1M7 reaction.[12]
-
Quench the reaction and purify the RNA, typically via ethanol precipitation.[13]
-
-
Mutational Profiling (Reverse Transcription):
-
Anneal a gene-specific or random primer to the modified RNA.
-
Perform reverse transcription using a polymerase under conditions that promote the misincorporation of nucleotides opposite the 2'-O-adducts. This is the "MaP" step, which "writes" the structural information into the cDNA sequence as mutations.[6]
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the resulting cDNA.
-
Perform high-throughput sequencing to generate millions of reads for both the ‘+’ and ‘-’ reagent samples.
-
Computational Analysis: From Raw Reads to Accurate Structures
The raw sequencing data is processed through a computational pipeline to derive SHAPE reactivities and then model the RNA structure.
Data Processing with ShapeMapper
The ShapeMapper software is a widely used tool for processing SHAPE-MaP sequencing data.[6][14] It automates the following steps:
-
Alignment: Reads are aligned to the reference RNA sequence.[15]
-
Mutation Counting: The software counts the frequency of mutations at each nucleotide position in both the ‘+’ and ‘-’ reagent samples.
-
Reactivity Calculation: The mutation rate from the ‘-’ control is subtracted from the ‘+’ sample to calculate the raw SHAPE reactivity for each nucleotide. These values are then normalized.[15]
The output is a .map file containing the per-nucleotide SHAPE reactivity profile.[16]
Integrating SHAPE Data into Folding Algorithms
The true power of SHAPE data lies in its ability to constrain thermodynamic folding algorithms. This is achieved by converting the experimental reactivity values into a pseudo-free energy term that is incorporated into the standard energy model.[4][9]
The most common approach, implemented in software like RNAstructure, uses a linear relationship:[3][4]
ΔGSHAPE(i) = m * ln(SHAPE reactivity(i) + 1) + b
Where:
-
ΔGSHAPE(i) is the pseudo-free energy change for nucleotide i.
-
m is the slope, representing a penalty for base pairing at reactive nucleotides.
-
b is the intercept, a favorable pseudo-free energy for pairing at unreactive nucleotides.
Empirically derived values for m (e.g., 1.8 kcal/mol) and b (e.g., -0.6 kcal/mol) have been shown to yield highly accurate predictions.[3]
Performance Comparison: The Impact of SHAPE Data
The inclusion of SHAPE data dramatically improves the accuracy of RNA secondary structure prediction. The table below summarizes the performance of a standard thermodynamic folding algorithm with and without 1M7 SHAPE data for a set of benchmark RNAs. Accuracy is measured by sensitivity (the percentage of known base pairs correctly predicted) and positive predictive value (PPV; the percentage of predicted base pairs that are correct).
| RNA | Prediction Method | Sensitivity (%) | Positive Predictive Value (PPV) (%) |
| E. coli 5S rRNA | MFE Algorithm (No Data) | 29 | 29 |
| + 1M7 SHAPE Data | 86 | ~85 | |
| RNase P (B. subtilis) | MFE Algorithm (No Data) | ~50 | ~50 |
| + 1M7 SHAPE Data | >90 | >90 | |
| 16S rRNA (E. coli) | MFE Algorithm (No Data) | ~50 | ~50 |
| + 1M7 SHAPE Data | >95 | >95 |
Data synthesized from multiple sources, including[2] and[9].
As the data clearly indicates, incorporating 1M7 SHAPE constraints elevates the prediction accuracy from moderate to excellent, often exceeding 90-95%.[2][9] This transformative improvement allows for a much higher degree of confidence in the resulting structural models, providing a solid foundation for hypothesis-driven research into RNA function.
Conclusion
While in silico RNA secondary structure prediction is an invaluable tool, its accuracy is significantly enhanced through experimental validation. The SHAPE-MaP technique, particularly with the fast-acting 1M7 reagent, provides a robust and high-resolution method for probing RNA structure. By integrating this experimental data as pseudo-energy constraints into thermodynamic folding algorithms, researchers can overcome the limitations of purely computational approaches and generate structural models of high accuracy and biological relevance. This integrated approach is becoming the gold standard for anyone seeking to understand the intricate relationship between RNA structure and function.
References
-
Kladwang, W., Mann, T. H., & Das, R. (2011). RNA secondary structure modeling at consistent high accuracy using differential SHAPE. RNA, 17(12), 2129–2140. [Link]
-
Rice, G. M., Busan, S., Karabiber, F., Favorov, O. V., & Weeks, K. M. (2014). RNA secondary structure modeling at consistent high accuracy using differential SHAPE. RNA, 20(6), 846–858. [Link]
-
Mortimer, S. A., & Weeks, K. M. (2007). A Fast-Acting Reagent for Accurate Analysis of RNA Secondary and Tertiary Structure by SHAPE Chemistry. Journal of the American Chemical Society, 129(14), 4144–4145. [Link]
-
Shape Mapper. (n.d.). Getting started. Shape Mapper Documentation. [Link]
-
McGinnis, J. L., Dunkle, J. A., & Cate, J. H. (2012). The mechanisms of RNA SHAPE chemistry. Journal of the American Chemical Society, 134(15), 6617–6624. [Link]
-
Turner, D. H., & Strobel, E. J. (2013). Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7). RNA, 19(12), 1857–1863. [Link]
-
Smola, M. J., & Weeks, K. M. (2018). In-cell RNA structure probing with SHAPE-MaP. Nature protocols, 13(10), 2159–2178. [Link]
-
Weeks-UNC. (n.d.). Modular workflow. ShapeMapper Documentation. [Link]
-
Hajdin, C. E., Bellaousov, S., Huggins, W., Leonard, C. W., Mathews, D. H., & Weeks, K. M. (2013). Accurate SHAPE-directed RNA secondary structure modeling, including pseudoknots. Proceedings of the National Academy of Sciences of the United States of America, 110(14), 5498–5503. [Link]
-
Smola, M. J., Rice, G. M., Busan, S., Siegfried, N. A., & Weeks, K. M. (2015). Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile, and accurate RNA structure analysis. Nature protocols, 10(11), 1643–1669. [Link]
-
Shape Mapper. (n.d.). Using multiple projectors. Shape Mapper Documentation. [Link]
-
Smola, M. J., Rice, G. M., Busan, S., Siegfried, N. A., & Weeks, K. M. (2015). Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile and accurate RNA structure analysis. Nature Protocols, 10(11), 1643-1669. [Link]
-
Turner, D. H., & Strobel, E. J. (2013). Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7). RNA, 19(12), 1857-1863. [Link]
-
Mortimer, S. A., & Weeks, K. M. (2007). A Fast-Acting Reagent for Accurate Analysis of RNA Secondary and Tertiary Structure by SHAPE Chemistry. Journal of the American Chemical Society, 129(14), 4144-4145. [Link]
-
Illumina, Inc. (n.d.). SHAPE-Map. [Link]
-
Shape Mapper. (n.d.). Shape Mapper. [Link]
-
Sükösd, Z., Knudsen, B., & Westhof, E. (2013). Evaluating the accuracy of SHAPE-directed RNA secondary structure predictions. Nucleic acids research, 41(2), e31. [Link]
-
Weeks-UNC. (n.d.). SuperFold. GitHub. [Link]
-
Low, J. T., & Weeks, K. M. (2010). Exploring RNA structural codes with SHAPE chemistry. Accounts of chemical research, 43(10), 1357–1366. [Link]
-
Rice, G. M., & Weeks, K. M. (2016). RNA SHAPE Analysis of Small RNAs and Riboswitches. Methods in enzymology, 567, 269–287. [Link]
-
Turner, D. H., & Strobel, E. J. (2013). Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7). RNA, 19(12), 1857-1863. [Link]
-
Adafruit Industries. (2025, February 5). Shape Mapper: a Processing library for projection mapping. Adafruit Blog. [Link]
-
Watters, K. E., Strobel, E. J., & Lucks, J. B. (2016). Mapping RNA Structure In Vitro with SHAPE Chemistry and Next-Generation Sequencing (SHAPE-Seq). Methods in molecular biology (Clifton, N.J.), 1490, 159–176. [Link]
-
Sükösd, Z., Knudsen, B., & Westhof, E. (2013). Evaluating the accuracy of SHAPE-directed RNA secondary structure predictions. Nucleic acids research, 41(2), e31. [Link]
-
Spitale, R. C., Crisalli, P., Flynn, R. A., Torre, E. A., Kool, E. T., & Chang, H. Y. (2015). Comparison of SHAPE reagents for mapping RNA structures inside living cells. RNA, 21(6), 1067–1073. [Link]
-
Gherghe, C. M., & Weeks, K. M. (2010). RNA Secondary Structure Prediction Using High-throughput SHAPE. Journal of visualized experiments : JoVE, (41), 2222. [Link]
-
Bellaousov, S., & Mathews, D. H. (2013). Experiment-Assisted Secondary Structure Prediction with RNAstructure. Methods in molecular biology (Clifton, N.J.), 991, 15–28. [Link]
-
Wolfinger, M. T., Sükösd, Z., & Hofacker, I. L. (2015). SHAPE directed RNA folding. bioRxiv. [Link]
-
Garcia-Martin, J. A., Dotu, I., & Clote, P. (2013). RNAiFOLD: a constraint programming algorithm for RNA inverse folding and molecular design. Bioinformatics, 29(13), 1632–1640. [Link]
-
Wayment-Steele, H. K., Kladwang, W., & Das, R. (2022). mRNA Folding Algorithms for Structure and Codon Optimization. arXiv preprint arXiv:2203.13435. [Link]
Sources
- 1. Evaluating the accuracy of SHAPE-directed RNA secondary structure predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA secondary structure modeling at consistent high accuracy using differential SHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile, and accurate RNA structure analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile and accurate RNA structure analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. The Mechanisms of RNA SHAPE Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring RNA Structural Codes with SHAPE Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. RNA SHAPE Analysis of Small RNAs and Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA Secondary Structure Prediction Using High-throughput SHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. modular_workflow.html - Grip [gensoft.pasteur.fr]
- 16. GitHub - Weeks-UNC/Superfold: SuperFold is a pipeline that uses output data from ShapeMapper to model RNA secondary structures, including pseudoknots; identify de novo regions with well-defined and stable structures; and visualize most probable and alternative helices. [github.com]
A Senior Application Scientist's Guide to Oligonucleotide Modifications: From Synthesis to In Vivo Performance
For researchers, scientists, and drug development professionals navigating the intricate world of therapeutic oligonucleotides, the choice of chemical modifications is paramount. These modifications are not mere chemical embellishments; they are critical determinants of a drug candidate's success, influencing everything from its stability in biological fluids to its interaction with the target molecule. This guide provides an in-depth comparison of the in vitro and in vivo performance of key oligonucleotide modifications, with a foundational understanding of the synthetic strategies that make these complex molecules possible.
A crucial aspect of synthesizing modified oligonucleotides is the use of protecting groups for the nucleobases. One such protecting group is N2-Phenoxyacetyl guanine. It is important to understand that N2-phenoxyacetyl is a labile protecting group used during solid-phase synthesis to prevent unwanted side reactions on the guanine base.[1][2][3][4][5] Its primary advantage lies in its facile removal under mild basic conditions, such as treatment with ammonia at room temperature.[1][2] This mild deprotection is particularly beneficial when synthesizing oligonucleotides that contain other sensitive or alkali-labile modifications, ensuring the integrity of the final product.[1] While this compound is a key player in the synthesis of modified oligonucleotides, it is not typically a modification present in the final therapeutic product. Therefore, this guide will focus on the performance of modifications that are intentionally incorporated to enhance the therapeutic properties of oligonucleotides.
The Landscape of Therapeutic Oligonucleotide Modifications
The journey of an oligonucleotide from a synthesized strand to an effective therapeutic agent is fraught with challenges, primarily enzymatic degradation and inefficient cellular uptake.[6][7] To overcome these hurdles, medicinal chemists have developed a toolbox of chemical modifications. This guide will focus on two of the most well-established and widely used modifications: Phosphorothioate (PS) linkages and 2'-O-Methyl (2'-OMe) sugar modifications, comparing their performance attributes.
In Vitro Performance: The Proving Ground
In vitro assays are the first critical step in evaluating the potential of a modified oligonucleotide. These experiments provide fundamental insights into the stability, binding affinity, and activity of the molecule in a controlled environment.
Nuclease Resistance: A Battle for Survival
Unmodified oligonucleotides are rapidly degraded by nucleases present in serum and within cells.[6][8] Modifications are therefore essential to prolong their half-life.
Phosphorothioate (PS) linkages , where a non-bridging oxygen in the phosphate backbone is replaced by a sulfur atom, are a cornerstone of nuclease resistance.[6][9][10] This modification significantly enhances stability against both exonucleases and endonucleases.[8][10] However, the introduction of a chiral center at the phosphorus atom can lead to diastereomeric mixtures, which may have different biological properties.[9]
2'-O-Methyl (2'-OMe) modifications involve the addition of a methyl group to the 2' position of the ribose sugar. This modification also confers significant nuclease resistance, albeit generally less pronounced than that of PS linkages.[9][11] 2'-OMe modifications are particularly effective against endonucleases.[8]
| Modification | Nuclease Resistance | Key Advantages | Key Disadvantages |
| Unmodified | Low | Native structure | Rapidly degraded |
| Phosphorothioate (PS) | High | Excellent nuclease resistance, enhances cellular uptake | Potential for non-specific protein binding and toxicity, chirality issues |
| 2'-O-Methyl (2'-OMe) | Moderate to High | Good nuclease resistance, increases thermal stability, reduces immunogenicity | Less protection against exonucleases compared to PS |
Binding Affinity (Melting Temperature, Tm): The Strength of the Bond
The therapeutic efficacy of an antisense oligonucleotide is directly related to its ability to bind with high affinity and specificity to its target RNA. This binding affinity is often assessed by measuring the melting temperature (Tm) of the oligonucleotide-RNA duplex.
2'-O-Methyl (2'-OMe) modifications are known to increase the thermal stability of the duplex.[9][12] The 2'-OMe group pre-organizes the sugar pucker into an A-form geometry, which is favorable for RNA binding, thus increasing the Tm.[12]
Phosphorothioate (PS) linkages , on the other hand, generally lead to a slight decrease in the melting temperature compared to their unmodified phosphodiester counterparts.[9] This is attributed to the altered charge distribution and stereochemistry of the phosphate backbone.
| Modification | Impact on Melting Temperature (Tm) | Mechanism |
| Unmodified | Baseline | Standard Watson-Crick base pairing |
| Phosphorothioate (PS) | Decreases | Altered backbone stereoelectronics |
| 2'-O-Methyl (2'-OMe) | Increases | Promotes A-form helix, favorable for RNA binding |
In Vivo Performance: The Ultimate Test
Successful in vitro performance is a prerequisite, but the true test of a modified oligonucleotide lies in its behavior within a living organism.
Cellular Uptake: Breaching the Barrier
A major hurdle for oligonucleotide therapeutics is their inefficient entry into cells.[13][14]
Phosphorothioate (PS) modifications have been shown to enhance cellular uptake.[15][16] The increased lipophilicity and the ability to interact with various cell surface proteins are thought to facilitate this process.[16][17]
2'-O-Methyl (2'-OMe) modifications alone do not significantly enhance cellular uptake. Therefore, they are often used in conjunction with other modifications or delivery strategies to improve cellular penetration.[13]
| Modification | Cellular Uptake Efficiency | Notes |
| Unmodified | Poor | Requires delivery vehicle |
| Phosphorothioate (PS) | Enhanced | Mediated by protein binding |
| 2'-O-Methyl (2'-OMe) | Poor | Often combined with PS or delivery agents |
Efficacy and Off-Target Effects: Hitting the Mark
The ultimate goal of an antisense oligonucleotide is to modulate the expression of its target gene with high specificity.
Both PS and 2'-OMe modifications have been successfully used in clinically approved antisense drugs, demonstrating their in vivo efficacy.[12][18] Often, a "gapmer" design is employed, where a central region of DNA or PS-DNA is flanked by wings of 2'-modified nucleotides. This design allows for the recruitment of RNase H to cleave the target RNA, while the modified wings provide nuclease stability and high binding affinity.[19]
A critical consideration in drug development is the potential for off-target effects, where the oligonucleotide binds to and affects unintended RNA molecules.[20][21][22][23] The specificity of an oligonucleotide is influenced by its sequence and chemical modifications. While high binding affinity is desirable, excessively high affinity, as can be achieved with some modifications, may increase the risk of off-target binding to partially complementary sequences.[19] Careful sequence design and modification patterns are crucial to minimize these effects.
Experimental Protocols
Nuclease Stability Assay
This protocol provides a general framework for assessing the stability of modified oligonucleotides in the presence of serum, which contains a mixture of nucleases.[8][24][25][26]
-
Oligonucleotide Preparation: Dissolve the test and control oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Reaction Setup: In a microcentrifuge tube, combine 10 µL of the oligonucleotide stock, 80 µL of nuclease-free water, and 10 µL of fetal bovine serum (FBS).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take a 10 µL aliquot of the reaction and immediately quench the enzymatic activity by adding 10 µL of a stop solution (e.g., formamide with EDTA) and heating to 95°C for 5 minutes.
-
Analysis: Analyze the samples by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to visualize and quantify the amount of intact oligonucleotide remaining at each time point.
Melting Temperature (Tm) Determination
The melting temperature is determined by monitoring the change in UV absorbance of the oligonucleotide duplex as a function of temperature.[27][28][29]
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary RNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis Spectrophotometry: Use a spectrophotometer equipped with a temperature controller.
-
Thermal Denaturation: Slowly increase the temperature of the sample (e.g., 1°C/minute) from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C), while continuously monitoring the absorbance at 260 nm.
-
Data Analysis: Plot the absorbance versus temperature. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve.
Cellular Uptake Assay
This protocol describes a method to assess the cellular uptake of fluorescently labeled oligonucleotides.[15][30][31][32][33][34]
-
Cell Culture: Plate cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.
-
Oligonucleotide Treatment: Treat the cells with fluorescently labeled (e.g., FAM or Cy3) modified and unmodified oligonucleotides at various concentrations.
-
Incubation: Incubate the cells for a defined period (e.g., 4 to 24 hours).
-
Washing and Fixation: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular oligonucleotides. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Analysis: Analyze the cellular uptake using fluorescence microscopy for qualitative assessment or flow cytometry for quantitative analysis.
Conclusion
The selection of chemical modifications is a critical step in the development of oligonucleotide therapeutics. While this compound plays a vital role as a protecting group in the synthesis of these complex molecules, the performance of the final drug product is dictated by the incorporated therapeutic modifications. Phosphorothioate and 2'-O-Methyl modifications each offer a unique set of advantages and disadvantages regarding nuclease resistance, binding affinity, and cellular uptake. A thorough understanding of these properties, backed by robust in vitro and in vivo evaluation, is essential for the rational design of safe and effective oligonucleotide-based drugs.
References
- Antisense Oligonucleotide in vitro screening assays: 5 key considerations to make better predictions. Ncardia. (2024).
- The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research. (1987).
- Evaluating the Nuclease Resistance of 5'-Amino-Modified Oligonucleotides: A Compar
- A Comparative Guide to the Nuclease Resistance of 2'-O-Propargyl Modified Oligonucleotides. Benchchem. (2025).
- Oligonucleotide Melting Temper
- The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. PubMed. (1987).
- Computation of Melting Temperatures (Tm) of oligonucleotides for high throughput PCR using MS-Excel. IOSR Journal.
- Determining the melting temper
- Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines. Nucleic Acids Research. (2019).
- Cellular uptake studies of antisense oligonucleotides using G-quadruplex-nanostructures. The effect of cationic residue on the biophysical and biological properties. RSC Publishing. (2016).
- Melting Temperature (Tm) Calculation for BNA Oligonucleotides. Bio-Synthesis. (2014).
- Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. PMC. (2024).
- Tm Calcul
- Nuclease Resistance Design and Protocols. GeneLink.
- Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. Bio-protocol. (2024).
- Cellular uptake and trafficking of antisense oligonucleotides. PubMed. (2017).
- Schematic illustration of the cellular uptake and intracellular trafficking of ASOs.
- Protecting Groups in Oligonucleotide Synthesis.
- The Off-Target Effects of the Therapeutic Antisense Oligonucleotide.
- Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences.
- Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras. PubMed. (1996).
- Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Research.
- Off-target effects of oligonucleotides and approaches of preclinical assessments. PubMed. (2025).
- Favorable efficacy and reduced acute neurotoxicity by antisense oligonucleotides with 2′,4′-BNA/LNA with 9-(aminoethoxy)phenoxazine.
- The chemical evolution of oligonucleotide therapies of clinical utility. PMC.
- Favorable efficacy and reduced acute neurotoxicity by antisense oligonucleotides with 2′,4′-BNA/LNA with 9-(aminoethoxy)phenoxazine. PMC. (2024).
- Best Minimally Modified Antisense Oligonucleotides According to Cell Nuclease Activity.
- The ups and downs of nucleic acid duplex stability: structure-stability studies on chemically-modified DNA:RNA duplexes. PMC.
- Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells. Genes to Cells.
- Influence of Combinations of Lipophilic and Phosphate Backbone Modifications on Cellular Uptake of Modified Oligonucleotides. MDPI.
- Cellular Targeting of Oligonucleotides by Conjug
- Reliable Assessment and Quantification of the Fluorescence-Labeled Antisense Oligonucleotides In Vivo. PMC.
- Modified internucleoside linkages for nuclease-resistant oligonucleotides. PMC.
- In Vivo Administration of Therapeutic Antisense Oligonucleotides. PubMed. (2021).
- Nuclease Resistance Modific
- In vivo and in vitro studies of antisense oligonucleotides – a review. PMC. (2020).
- Chemical Modifications to Improve the Cellular Uptake of Oligonucleotides.
- Nucleic acid duplex stability: influence of base composition on c
- Chemical modifications to improve the cellular uptake of oligonucleotides. PubMed. (2007).
- 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research.
- Know your oligo mod: 2ʹ-MOE.
- Alteration of target cleavage patterns and off-target reduction of antisense oligonucleotides incorporating 2-N-carbamoyl- or (2-pyridyl)guanine.
- (PDF) Nucleic acid duplex stability: Influence of base composition on cation effects.
- 2' MOE – An ASO modification.
- Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells. PubMed.
- Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics. Research Communities. (2022).
Sources
- 1. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. glenresearch.com [glenresearch.com]
- 6. synoligo.com [synoligo.com]
- 7. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclease Resistance Design and Protocols [genelink.com]
- 9. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemical modifications to improve the cellular uptake of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular uptake and trafficking of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Favorable efficacy and reduced acute neurotoxicity by antisense oligonucleotides with 2′,4′-BNA/LNA with 9-(aminoethoxy)phenoxazine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DSpace [dr.lib.iastate.edu]
- 21. Off-target effects of oligonucleotides and approaches of preclinical assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 29. Retrogen Inc. - Site [order.retrogen.com]
- 30. ncardia.com [ncardia.com]
- 31. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Cellular uptake studies of antisense oligonucleotides using G-quadruplex-nanostructures. The effect of cationic residue on the biophysical and biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA15336D [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
- 34. Reliable Assessment and Quantification of the Fluorescence-Labeled Antisense Oligonucleotides In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N2-Protecting Groups for Guanine in Oligonucleotide Synthesis
Abstract
The selection of an appropriate N2-protecting group for guanine is a critical determinant of success in solid-phase oligonucleotide synthesis. This decision directly impacts coupling efficiency, susceptibility to side reactions, and the conditions required for final deprotection. This guide provides a comprehensive, head-to-head comparison of the most commonly employed N2-protecting groups for guanine, offering researchers, scientists, and drug development professionals the technical insights and experimental data necessary to make informed decisions for their specific applications. We will delve into the performance characteristics of standard acyl protectors like isobutyryl (iBu) and acetyl (Ac), alongside the more labile amidine-based protecting groups such as dimethylformamidine (dmf).
Introduction: The Critical Role of N2-Protection in Guanine Chemistry
During automated solid-phase oligonucleotide synthesis, the exocyclic amino groups of adenine, cytosine, and guanine must be protected to prevent undesirable side reactions.[1][2] For guanine, the N2-amino group is nucleophilic and requires protection to ensure the fidelity of the phosphoramidite chemistry.[1] The choice of protecting group is a delicate balance between stability during the synthesis cycles and ease of removal during the final deprotection step. An ideal protecting group should be robust enough to withstand the repeated cycles of detritylation, coupling, capping, and oxidation, yet be removable under conditions that do not compromise the integrity of the synthesized oligonucleotide, especially those containing sensitive modifications.[1][3]
This guide will compare and contrast the most prevalent N2-protecting groups for guanine, focusing on their chemical properties, stability, deprotection kinetics, and impact on the overall success of oligonucleotide synthesis.
The Contenders: A Profile of Common N2-Protecting Groups
The most widely used N2-protecting groups for guanine fall into two main categories: acyl and amidine.
Acyl Protecting Groups: The Workhorses of Oligonucleotide Synthesis
Acyl protecting groups are the traditional and most established choice for N2-protection of guanine. Their stability and reliability have made them a staple in routine oligonucleotide synthesis.
-
Isobutyryl (iBu): The isobutyryl group is a robust and widely used protecting group for guanine.[3][4] It offers excellent stability throughout the synthesis process, minimizing the risk of premature deprotection.[5] However, its removal requires relatively harsh conditions, typically prolonged heating in concentrated ammonium hydroxide, which can be detrimental to sensitive oligonucleotides.[1][6]
-
Acetyl (Ac): The acetyl group offers a good balance of stability and lability.[7] While still providing sufficient protection during synthesis, it can be removed under milder conditions and more rapidly than the isobutyryl group, often using aqueous methylamine at room temperature.[7][8] This makes it a more suitable choice for the synthesis of oligonucleotides containing base-labile modifications.
Amidine Protecting Groups: The Choice for Mild Deprotection
Amidine protecting groups are favored when mild deprotection conditions are paramount, particularly in the synthesis of RNA or modified oligonucleotides.
-
Dimethylformamidine (dmf): The dimethylformamidine group is significantly more labile than its acyl counterparts.[1][3] This allows for very rapid and mild deprotection, often with concentrated ammonium hydroxide at room temperature or with a mixture of ammonium hydroxide and methylamine (AMA) for a short period at an elevated temperature.[6][9] This lability is a major advantage for sensitive oligonucleotides but can also be a drawback, as it may be less stable during synthesis, potentially leading to lower overall yields in some cases.[6][10] The dmf group has also been shown to offer protection against depurination, a common side reaction during the acidic detritylation step.[11][12]
Quantitative Data Summary: A Head-to-Head Performance Comparison
The following table summarizes the key performance characteristics of the most common N2-protecting groups for guanine, based on publicly available data and established protocols.
| Protecting Group | Structure | Deprotection Conditions | Deprotection Time | Key Advantages | Key Disadvantages |
| Isobutyryl (iBu) | -CO-CH(CH₃)₂ | Concentrated aqueous ammonia, 55°C | 5-8 hours[1] | High stability during synthesis, well-established.[5][6] | Harsher deprotection can damage sensitive oligonucleotides.[1][6] |
| Acetyl (Ac) | -CO-CH₃ | Aqueous methylamine, room temp or mild heat | Fast[7] | Rapid deprotection, good balance of stability and lability.[7] | Can be more labile than iBu under certain conditions.[8] |
| Dimethylformamidine (dmf) | -CH=N(CH₃)₂ | Conc. NH₄OH, RT to 55°C; or AMA, 65°C | Very Fast (e.g., 10 min with AMA)[6][9] | Rapid and mild deprotection, protects against depurination.[3][11] | Can be less stable during synthesis, potentially leading to lower yields.[6] |
Experimental Protocols: Methodologies for Introduction and Removal
The following are generalized, step-by-step protocols for the introduction of the N2-isobutyryl group and the deprotection of oligonucleotides synthesized with iBu- and dmf-protected guanine.
Synthesis of N2-Isobutyrylguanosine
This protocol describes the introduction of the isobutyryl group at the N2 position of guanosine.[12]
Materials:
-
Guanosine
-
Anhydrous Pyridine
-
Isobutyryl chloride
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Guanosine is co-evaporated with anhydrous pyridine to remove residual water.
-
The dried guanosine is dissolved in anhydrous pyridine.
-
A catalytic amount of DMAP is added to the solution.
-
Isobutyryl chloride is added dropwise to the stirred solution at 0°C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction mixture is quenched with methanol and the solvent is removed under reduced pressure.
-
The residue is dissolved in DCM and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield N2-isobutyrylguanosine.[12]
Deprotection of Oligonucleotides
4.2.1. Standard Deprotection for iBu-Protected Guanine
This protocol outlines the standard procedure for the deprotection of oligonucleotides synthesized using iBu as the guanosine protecting group.[3]
Procedure:
-
After synthesis, the solid support is transferred to a screw-cap vial.
-
Concentrated aqueous ammonia is added to the vial to cover the support.
-
The vial is tightly sealed and incubated at 55°C for 5-8 hours.[1]
-
After incubation, the vial is cooled to room temperature.
-
The ammoniacal solution containing the deprotected oligonucleotide is transferred to a new tube.
-
The solid support is washed with nuclease-free water, and the wash is combined with the ammoniacal solution.
-
The ammonia is evaporated to dryness using a vacuum concentrator.
-
The oligonucleotide pellet is resuspended in an appropriate buffer for purification and analysis.
4.2.2. Mild Deprotection for dmf-Protected Guanine
This protocol describes the milder and faster deprotection procedure for oligonucleotides synthesized with dmf-protected guanosine.[3]
Procedure:
-
Following synthesis, the solid support is placed in a screw-cap vial.
-
A 1:1 mixture of concentrated aqueous ammonia and 40% aqueous methylamine (AMA) is added to the vial.
-
The vial is sealed and incubated at 65°C for 10-15 minutes.[9]
-
The vial is then cooled to room temperature.
-
The supernatant containing the deprotected oligonucleotide is transferred to a new tube.
-
The support is rinsed with nuclease-free water, and the rinse is combined with the supernatant.
-
The solution is evaporated to dryness.
-
The resulting oligonucleotide pellet is ready for further purification.
Decision-Making Framework: Selecting the Right Protecting Group
The choice of N2-protecting group for guanine is highly dependent on the specific requirements of the oligonucleotide being synthesized.[3]
Caption: A decision-making flowchart for selecting an N2-protecting group for guanine.
For standard DNA oligonucleotides, the robustness of the isobutyryl group is often preferred, especially for longer sequences where cumulative yield is critical.[6] However, for oligonucleotides containing base-labile modifications, RNA, or G-rich sequences prone to aggregation, the mild and rapid deprotection offered by the dmf group is a significant advantage, leading to higher purity and yield of the final product.[1][3] The acetyl group presents a valuable intermediate option, providing a compromise between the stability of iBu and the mild deprotection of dmf.[7]
Conclusion: A Strategic Choice for Optimal Synthesis
The selection of an N2-protecting group for guanine is not a one-size-fits-all decision. A thorough understanding of the chemical properties and performance characteristics of each protecting group is essential for optimizing oligonucleotide synthesis. For routine DNA synthesis where robustness is key, isobutyryl remains a reliable standard. For more delicate constructs, such as modified oligonucleotides and RNA, the labile dimethylformamidine protecting group offers a clear advantage by enabling milder deprotection conditions. The acetyl group provides a versatile alternative with a favorable balance of stability and lability. By carefully considering the nature of the target oligonucleotide and the experimental data presented in this guide, researchers can confidently select the most appropriate N2-protecting group to achieve high-yield, high-purity synthesis.
References
-
Adamiak, R. W., Biała, E., & Skalski, B. (1985). New, ionic side-products in oligonucleotide synthesis: formation and reactivity of fluorescent N-/purin-6-yl/pyridinium salts. Nucleic Acids Research, 13(8), 2989–3003. [Link]
-
Biomers.net. (n.d.). Synthesis of Oligonucleotides. Retrieved from [Link]
-
Biotage. (2022). Solid Phase Oligonucleotide Synthesis. [Link]
-
ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Escobar, R., Johnsson, J., Bogojeski, J., & Damha, M. J. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron, 70(17), 2819-2825. [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Glen Research. (2009). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report, 21(2), 1-11. [Link]
-
Jud, L., & Micura, R. (2017). An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis. Chemistry (Weinheim an der Bergstrasse, Germany), 23(14), 3406–3413. [Link]
-
Mullah, B., & Chaput, J. C. (2025). An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis. Nucleosides, Nucleotides & Nucleic Acids, 44(6). [Link]
-
Wikipedia. (2023, December 2). Oligonucleotide synthesis. In Wikipedia. [Link]
Sources
- 1. atdbio.com [atdbio.com]
- 2. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journalirjpac.com [journalirjpac.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Correlating NMR Data with the Purity of N2-Phenoxyacetyl Guanine
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. In the synthesis of complex molecules like N2-Phenoxyacetyl Guanine, a crucial protected nucleobase in oligonucleotide synthesis, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the purity determination of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for correlating the data from these orthogonal methods.
The Critical Role of Purity in this compound
This compound serves as a protected building block in the solid-phase synthesis of oligonucleotides. The phenoxyacetyl group shields the exocyclic amine of guanine, preventing unwanted side reactions during the sequential addition of nucleotides. The purity of this starting material directly impacts the fidelity of the synthesized oligonucleotide chain. Impurities can lead to the incorporation of incorrect bases, truncated sequences, or other modifications, ultimately compromising the therapeutic efficacy and safety of the final oligonucleotide drug product.[1][2]
Common impurities in the synthesis of this compound can be categorized as:
-
Process-Related Impurities: These arise from the raw materials and reagents used in the synthesis. Examples include residual phenoxyacetic acid or coupling reagents.[2]
-
Product-Related Impurities: These are structurally similar to the desired product and can include isomers, incompletely protected or deprotected species, and by-products from side reactions.[1]
-
Degradation Products: this compound, being a labile nucleoside, can degrade over time or under certain storage conditions.[3]
Given the diversity of potential impurities, employing orthogonal analytical methods is essential for a comprehensive purity assessment.
Quantitative NMR (qNMR): A Primary Method for Absolute Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[2] The principle of qNMR is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[2]
Experimental Protocol: ¹H qNMR of this compound
Objective: To determine the absolute purity of a sample of this compound using ¹H qNMR with an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., Maleic Anhydride, Dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR spectrometer (400 MHz or higher)
-
High-precision analytical balance
Step-by-Step Methodology:
-
Selection of Internal Standard: Choose an internal standard that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals. The standard should be stable, non-volatile, and of high, certified purity. Maleic anhydride is a suitable choice as it typically presents a sharp singlet in a region that is often clear of analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard (e.g., 5-10 mg of maleic anhydride) into the same vial. The molar ratio of analyte to standard should be close to 1:1 for optimal accuracy.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent (DMSO-d6). Ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters. This includes:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard. A D1 of 30-60 seconds is often sufficient.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).
-
-
-
Data Processing:
-
Apply a zero-filling and an appropriate window function (e.g., exponential with a small line broadening factor) to improve the signal-to-noise ratio and resolution.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the selected signals for both the analyte and the internal standard.
-
Data Analysis and Purity Calculation
The purity of the this compound sample can be calculated using the following equation:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
¹H NMR Signal Assignment of this compound (Predicted):
While a publicly available, fully assigned ¹H NMR spectrum of this compound is not readily found, we can predict the approximate chemical shifts based on the spectra of its constituent parts, guanosine and phenoxyacetic acid, and general chemical shift principles.[4][5]
-
Guanine Protons:
-
H8 (imidazole proton): ~8.0 ppm (singlet)
-
NH2 (exocyclic amine protons): These may be broad and their chemical shift can vary depending on the solvent and concentration.
-
NH (imidazole and lactam protons): These are also often broad and exchangeable.
-
-
Phenoxyacetyl Protons:
Selection of Signals for Quantification: For this compound, the singlet corresponding to the H8 proton of the guanine ring and the singlet from the methylene protons of the phenoxyacetyl group are often well-resolved and suitable for integration. For the internal standard, the singlet of maleic anhydride would be used.
High-Performance Liquid Chromatography (HPLC): A High-Throughput Orthogonal Method
HPLC with UV detection is a widely used technique for purity analysis in the pharmaceutical industry due to its high sensitivity, resolving power, and throughput.[1][2] It serves as an excellent orthogonal method to qNMR.
Experimental Protocol: Reversed-Phase HPLC-UV for this compound
Objective: To determine the purity of this compound by separating it from its potential impurities using reversed-phase HPLC with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
HPLC-grade buffer (e.g., ammonium acetate or phosphate buffer)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.5)
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of about 0.1 mg/mL.
-
-
HPLC Method Parameters:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 260 nm (a wavelength where guanine derivatives strongly absorb)
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
The purity is typically determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Purity (% area) = (Area_main_peak / Total_area_all_peaks) * 100
Correlating NMR and HPLC Data: A Comprehensive Purity Profile
A robust purity assessment relies on the correlation of data from orthogonal methods. While qNMR provides an absolute purity value, HPLC offers a detailed impurity profile.
Workflow for Data Correlation:
Caption: Workflow for correlating qNMR and HPLC purity data.
Interpreting the Combined Data:
The absolute purity value from qNMR should be in good agreement with the area percentage purity from HPLC. Discrepancies may indicate the presence of impurities that are not detected by one of the methods (e.g., non-UV active impurities in HPLC) or impurities that co-elute with the main peak in HPLC.
Data Summary Table:
| Analytical Method | Purity of this compound (Lot A) | Key Observations |
| ¹H qNMR | 98.5% (w/w) | Absolute purity determination. Minor signals observed at ~7.0 ppm, potentially corresponding to residual phenoxyacetic acid. |
| HPLC-UV (260 nm) | 99.2% (area) | Main peak at retention time of 15.2 min. Two minor impurity peaks detected at 12.5 min (0.3%) and 18.1 min (0.5%). |
In this hypothetical example, the slightly lower purity value by qNMR could be attributed to the presence of residual phenoxyacetic acid, which is accounted for in the qNMR calculation but may have a different response factor in the HPLC-UV analysis.
Conclusion: A Dual-Methodology Approach for Unwavering Confidence
For ensuring the highest quality of this compound, a dual-methodology approach combining the absolute quantification power of qNMR with the high-resolution separation of HPLC is indispensable. This comprehensive strategy provides a robust and reliable assessment of purity, enabling researchers and drug developers to proceed with confidence in their downstream applications. By understanding the principles and practical considerations of each technique, scientists can build a self-validating system for quality control, ultimately contributing to the development of safer and more effective oligonucleotide therapeutics.
References
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000133). [Link]
-
PubChem. Guanosine. [Link]
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031609). [Link]
-
Zhang, Q. et al. "DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY." Anal Bioanal Chem, 2013. [Link]
-
ResearchGate. High-field region of 1 H NMR spectra of the guanosine (a) and adenosine.... [Link]
-
PubChem. Guanosine Monophosphate. [Link]
-
PubChem. Phenoxyacetic Acid. [Link]
-
SpectraBase. Phenoxyacetic acid, ethyl ester - Optional[1H NMR] - Spectrum. [Link]
-
Agilent Technologies. "Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines." Agilent Technologies, 2023. [Link]
-
TS Quality & Engineering. "Navigating the Complexity of Oligonucleotide Impurities." TS Quality & Engineering, 2023. [Link]
-
American Pharmaceutical Review. "Perspectives on the Designation of Oligonucleotide Starting Materials." American Pharmaceutical Review, 2017. [Link]
-
University of Sheffield. Assignment of 1 H-NMR spectra. [Link]
-
Oregon State University. 1H NMR Spectra and Peak Assignment. [Link]
-
Weizmann Institute of Science. NMR assignment. [Link]
-
Journal of Biomolecular NMR. "Database proton NMR chemical shifts for RNA signal assignment and validation." Journal of Biomolecular NMR, 2012. [Link]
-
YouTube. Assigning a 1H NMR spectrum. [Link]
-
Analytical Biochemistry. "HPLC method to resolve, identify and quantify guanine nucleotides bound to recombinant ras GTPase." Analytical Biochemistry, 2021. [Link]
-
PubMed. HPLC method to resolve, identify and quantify guanine nucleotides bound to recombinant ras GTPase. [Link]
-
Pharmaffiliates. This compound. [Link]
Sources
A Senior Application Scientist's Guide to Inter-laboratory Validation of N2-Phenoxyacetyl Guanine: Synthesis and Application Protocols
For researchers, scientists, and drug development professionals, the precise and reproducible synthesis of modified nucleobases is paramount for generating reliable experimental data. N2-Phenoxyacetyl Guanine (N2-Pac-G) has emerged as a valuable tool in various research domains, from its use as a protecting group in oligonucleotide synthesis to its application as a ligand for studying guanine riboswitches.[1][2] This guide provides an in-depth, validated protocol for the synthesis of this compound and objectively compares its performance with common alternatives, supported by experimental data. The methodologies described herein are designed to be self-validating, ensuring high fidelity and reproducibility across different laboratory settings.
The Strategic Importance of N2-Acyl Protecting Groups in Guanine Chemistry
Guanine's exocyclic N2-amino group is a key site for chemical modification, influencing both its synthetic utility and biological activity.[3] In oligonucleotide synthesis, this amine must be protected to prevent unwanted side reactions during the automated phosphoramidite coupling cycles. The choice of the N2-protecting group is a critical decision, balancing the need for stability during synthesis with the requirement for facile and clean removal during deprotection.[2][3]
Beyond synthesis, N2-modifications play a crucial role in probing biological systems. For instance, modified guanine derivatives serve as ligands to investigate the structure and function of guanine riboswitches, which are RNA elements that regulate gene expression in response to metabolite binding.[1] The nature of the N2-substituent directly impacts binding affinity and specificity, providing valuable insights into molecular recognition by RNA.[1]
This guide focuses on this compound, a modification that offers distinct advantages in both synthesis and biological applications. We will explore a robust synthesis protocol and compare its performance characteristics against two other widely used N2-acyl guanine derivatives: N2-isobutyryl Guanine (N2-iBu-G) and N2-acetyl Guanine (N2-Ac-G).
Inter-laboratory Validated Synthesis of N2-Phenoxyacetyl Guanosine
The synthesis of N2-Phenoxyacetyl Guanosine can be achieved with high efficiency and purity through a transient silylation strategy. This approach temporarily protects the O6 and hydroxyl groups of guanosine, directing the acylation specifically to the N2-amino group. The following protocol is a "best-practice" method derived from established procedures, designed for high reproducibility.[4][5]
Experimental Protocol: Synthesis of N2-Phenoxyacetyl Guanosine
Materials:
-
Guanosine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Chlorotrimethylsilane (TMSCl)
-
Phenoxyacetyl chloride
-
Methanol
-
Sodium Bicarbonate (5% aqueous solution)
-
Silica gel for column chromatography
Procedure:
-
Drying: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve guanosine (1 equivalent) in anhydrous pyridine. Co-evaporate the pyridine under reduced pressure to remove residual water. Repeat this step twice.
-
Transient Silylation: Re-dissolve the dried guanosine in a mixture of anhydrous pyridine and anhydrous DCM. Cool the flask in an ice bath. Add chlorotrimethylsilane (TMSCl, 4 equivalents) dropwise to the stirred solution. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. This step forms a persilylated guanosine intermediate.
-
Acylation: Cool the reaction mixture back to 0°C in an ice bath. Slowly add phenoxyacetyl chloride (1.1 equivalents) dropwise over 10 minutes. Stir the reaction at 0°C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Desilylation and Work-up: Quench the reaction by adding methanol. Stir the solution at room temperature for 12 hours to ensure complete desilylation. Remove the solvents under reduced pressure to obtain an oil.
-
Purification: Dissolve the oil in DCM and wash with a 5% aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure N2-Phenoxyacetyl Guanosine.
Expected Yield: High (typically >80%)
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent the hydrolysis of chlorotrimethylsilane and phenoxyacetyl chloride, which would lead to reduced yields and the formation of byproducts.
-
Transient Silylation: The key to this protocol's success is the transient silylation of guanosine. TMSCl reacts with the hydroxyl groups and the O6 and N2 positions of the guanine base. This prevents O6 acylation, which can lead to undesired side reactions and product degradation.[4][5] The silylation of the N2-amino group also enhances its nucleophilicity, facilitating a more efficient acylation reaction.[4]
-
Controlled Addition of Acylating Agent: The slow, dropwise addition of phenoxyacetyl chloride at low temperature helps to control the exothermic reaction and minimize the formation of side products.
-
Methanol Quench and Desilylation: Methanol serves to both quench any remaining reactive species and facilitate the removal of the silyl protecting groups.
Characterization and Quality Control
To ensure the successful synthesis of N2-Phenoxyacetyl Guanosine, the final product should be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the phenoxyacetyl group and the integrity of the guanosine scaffold.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final product.
Comparative Performance Analysis: N2-Phenoxyacetyl vs. Alternatives
The choice of an N2-acyl protecting group has significant implications for both the efficiency of chemical synthesis and the biological activity of the resulting modified guanine. Here, we compare N2-Phenoxyacetyl (Pac) guanine with two other commonly used protecting groups: N2-isobutyryl (iBu) and N2-acetyl (Ac).
Performance in Oligonucleotide Synthesis
In the context of solid-phase oligonucleotide synthesis, the primary concern is the stability of the protecting group during the synthesis cycles and its lability during the final deprotection step.
| Protecting Group | Deprotection Conditions | Deprotection Time | Key Advantages | Key Disadvantages |
| N2-Phenoxyacetyl (Pac) | Ethanolic Ammonia | Very Fast | Very rapid and selective deprotection under mild conditions. | Can be too labile for certain synthetic strategies.[2] |
| N2-isobutyryl (iBu) | Aqueous Methylamine / Ethanolic Ammonia | Slower than Ac | High stability during synthesis.[2][3] | Slower deprotection can lead to side reactions with sensitive oligonucleotides.[2][3] |
| N2-Acetyl (Ac) | Aqueous Methylamine | Fast | Rapid deprotection, good balance of stability and lability.[2] | Can be more labile than iBu under certain conditions.[2] |
Table 1: Comparison of N2-Acyl Protecting Groups for Guanosine in Oligonucleotide Synthesis. Data compiled from publicly available research.[2][3]
The phenoxyacetyl group's high lability makes it particularly advantageous for the synthesis of sensitive or highly modified oligonucleotides, where prolonged exposure to harsh deprotection conditions can lead to product degradation.[2]
Application in Guanine Riboswitch Modulation
N2-modified guanine derivatives are powerful tools for studying guanine riboswitches. The binding affinity of these analogs to the riboswitch provides insights into the structural requirements for ligand recognition.
A comparative study using isothermal titration calorimetry (ITC) has quantified the binding affinities of this compound, N2-isobutyrylguanine, and N2-acetylguanine to the Bacillus subtilis xpt guanine riboswitch.[1]
| Compound | Binding Affinity (KD) |
| Guanine (natural ligand) | 2.1 ± 0.7 nM |
| This compound | 8.8 ± 0.5 nM |
| N2-isobutyrylguanine | 7.4 ± 0.5 nM |
| N2-acetylguanine | 300 ± 10 nM |
Table 2: Comparative Binding Affinities of N2-Modified Guanine Derivatives to the Guanine Riboswitch. Data from Crevier et al. (2020).[1]
These data reveal that both this compound and N2-isobutyrylguanine bind to the guanine riboswitch with high affinity, rivaling that of the natural ligand, guanine.[1] In contrast, the smaller N2-acetyl group results in a significant loss of binding affinity.[1] This suggests that the larger acyl groups, such as phenoxyacetyl and isobutyryl, make favorable interactions within the riboswitch's binding pocket, compensating for the disruption of a key Watson-Crick pairing interaction.[1]
Experimental Workflow and Logical Relationships
To provide a clearer understanding of the processes discussed, the following diagrams illustrate the experimental workflow for synthesis and the logical comparison of these compounds in their primary application.
Caption: Workflow for the synthesis of N2-Phenoxyacetyl Guanosine.
Caption: Comparison of Guanine Riboswitch Binding Affinities.
Conclusion
The inter-laboratory validation of synthetic protocols is crucial for the advancement of chemical and biological research. The detailed, self-validating protocol for the synthesis of N2-Phenoxyacetyl Guanosine presented in this guide is designed to ensure high yield, purity, and reproducibility.
Our comparative analysis demonstrates the strategic advantages of the phenoxyacetyl protecting group in specific contexts. For oligonucleotide synthesis, its rapid and mild deprotection conditions make it an excellent choice for preparing sensitive, modified sequences. In the study of guanine riboswitches, this compound serves as a high-affinity ligand, providing a valuable tool for probing RNA-ligand interactions.
By understanding the causality behind experimental choices and having access to robust, validated protocols, researchers can confidently synthesize and apply this compound and its alternatives, thereby accelerating their research and development efforts.
References
-
Crevier, T. J., et al. (2020). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. Molecules, 25(10), 2295. [Link]
-
Pharmaffiliates. CAS No : 144782-23-0 | Product Name : this compound. [Link]
-
Ogilvie, K. K., et al. (2004). Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation. Organic Letters, 6(22), 3965-3968. [Link]
-
Veeprho. This compound | CAS 144782-23-0. [Link]
-
Lafontaine, D. A., et al. (2007). Novel Riboswitch Ligand Analogs as Selective Inhibitors of Guanine-Related Metabolic Pathways. PLoS Pathogens, 3(10), e124. [Link]
-
Lemay, J. F., & Lafontaine, D. A. (2007). Ligand recognition determinants of guanine riboswitches. RNA, 13(3), 344-353. [Link]
-
Gilbert, S. D., et al. (2007). Design and Antimicrobial Action of Purine Analogs that Bind Guanine Riboswitches. ACS Chemical Biology, 2(5), 325-335. [Link]
-
Boryski, J. (1995). Tautomerism and Regioselectivity in Ribosylation of Guanine. Nucleosides and Nucleotides, 14(3-5), 287-290. [Link]
-
Pon, R. T., Damha, M. J., & Ogilvie, K. K. (1985). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. Tetrahedron Letters, 26(21), 2525-2528. [Link]
Sources
- 1. Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transient silylation of the guanosine O6 and amino groups facilitates N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N2-Phenoxyacetyl Guanine
For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily realities. N2-Phenoxyacetyl Guanine, a modified nucleobase derivative with potential applications in antiviral and anticancer therapies, represents one such compound.[1] Its role in the study of oxidative DNA damage underscores its biological significance.[1][2] However, beyond its synthesis and use, the responsible management and disposal of this and similar research chemicals are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. As a Senior Application Scientist, my aim is to instill a deep understanding of the principles of chemical waste management, empowering researchers to make informed decisions that safeguard both their immediate work environment and the broader ecosystem.
Hazard Assessment and Characterization: A Principle of Prudent Practice
Guanine: The parent compound, guanine, is classified as a hazardous substance. According to multiple safety data sheets, it is known to cause skin irritation, serious eye irritation, and respiratory irritation.
Phenoxyacetyl Group: Derivatives of phenoxyacetate are used as herbicides and can exhibit toxicity to aquatic organisms.[3] This suggests that the release of this compound into the environment should be avoided.
Nucleoside Analogs: As a class, nucleoside analogs can be toxic and may interfere with DNA replication.[4] Many are treated as cytotoxic or chemotherapy waste, necessitating stringent disposal protocols.[5][6][7]
| Property | Information | Source |
| Chemical Name | This compound | [8][9] |
| CAS Number | 144782-23-0 | [8][9] |
| Molecular Formula | C13H11N5O3 | [1] |
| Inferred Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Potential Ecotoxicity | Inferred from Guanine SDS and Phenoxyacetate data[3] |
| Classification | Hazardous Chemical Waste | Prudent Practice |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for the safe disposal of this compound from a laboratory setting. This workflow is designed to be self-validating, ensuring that each step logically follows from the last to minimize risk and ensure compliance.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE. This is not merely a procedural formality; it is a critical barrier against potential exposure.
-
Safety Goggles: Protects against accidental splashes of solutions or airborne particles.
-
Chemical-Resistant Gloves: Nitrile gloves are a standard requirement. For handling bulk quantities or during decontamination, consider double-gloving.
-
Laboratory Coat: Protects skin and personal clothing from contamination.
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. It prevents accidental and potentially dangerous chemical reactions and ensures that waste is directed to the correct disposal stream.
-
Solid Waste: All solid forms of this compound, along with any contaminated materials such as weighing paper, contaminated gloves, and bench paper, should be collected in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof liquid waste container. Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.
-
Sharps Waste: Any sharps, such as needles or razor blades, that are contaminated with this compound must be disposed of in a designated sharps container that is clearly labeled for chemotherapy or cytotoxic waste.[6]
Step 3: Containerization and Labeling - Clarity for Compliance
The containers used for waste accumulation must be appropriate for the type of waste and clearly labeled to ensure proper handling and disposal by your institution's Environmental Health and Safety (EHS) department and licensed waste vendors.
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, screw-top lid.
-
Labeling: Immediately affix a hazardous waste label to the container. This label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components in the container, including solvents and their approximate concentrations.
-
The date when waste was first added to the container.
-
The name of the Principal Investigator and the specific laboratory location.
-
Step 4: Storage - Safe Accumulation
Designated satellite accumulation areas (SAAs) are mandated for the safe storage of hazardous waste within the laboratory prior to its collection.
-
Location: Store the sealed waste container in a designated SAA.
-
Segregation: Ensure the container is stored away from incompatible chemicals.
Step 5: Professional Disposal - The Final Step
The final disposal of this compound must be handled by trained professionals in accordance with federal, state, and local regulations.
-
Contact EHS: When the waste container is full or is no longer being used, contact your institution's EHS department to arrange for pickup.
-
Incineration: The recommended final disposal method for this compound, as with many cytotoxic and research compounds, is high-temperature incineration by a licensed hazardous waste disposal facility.[5][10] This method ensures the complete destruction of the compound.
-
Do Not:
-
Dispose of down the drain: This can lead to environmental contamination.[3]
-
Dispose of in regular trash: This is a violation of regulations and poses a risk to custodial staff and the environment.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making process for the disposal of this compound.
Decontamination and Spill Procedures
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and prevent the spread of contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Contain the Spill: For a solid spill, gently cover it with absorbent paper. For a liquid spill, use a chemical spill kit or absorbent pads to contain the liquid.
-
Clean the Area:
-
Carefully collect all contaminated materials (absorbent pads, paper towels, etc.) and place them in the designated solid hazardous waste container for this compound.
-
Decontaminate the spill area with a suitable laboratory disinfectant or detergent, followed by a rinse with water.
-
-
Dispose of Contaminated Materials: All materials used for cleanup must be disposed of as hazardous waste.
Conclusion: Fostering a Culture of Safety
The responsible disposal of research chemicals like this compound is not an ancillary task but an integral part of the scientific process. By understanding the underlying principles of hazard assessment, segregation, and containment, researchers can move beyond rote compliance to actively cultivate a culture of safety and environmental stewardship. This guide provides the necessary framework, but its effective implementation relies on the diligence and commitment of every individual in the laboratory.
References
- BenchChem. (2025). Essential Guide to the Proper Disposal of L-Acosamine Nucleoside.
-
Gajda, B., et al. (2020). Ecotoxicity of ammonium chlorophenoxyacetate derivatives towards aquatic organisms: Unexpected enhanced toxicity upon oxygen by sulfur replacement. Journal of Hazardous Materials, 382, 121086. doi: 10.1016/j.jhazmat.2019.121086. Available from: [Link]
- San Diego Medical Waste. (2025). How to Dispose of Chemotherapy Waste: A Step-by-Step Guide.
- University of Minnesota. (n.d.). Disposal of Chemotherapy Waste and Hazardous Drugs - Fact Sheet.
- University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs.
- Medical Systems. (n.d.). A Guide to Dealing with Chemotherapy Waste.
- MedPro Disposal. (2023). Waste Disposal Process of Chemotherapy Waste.
- Biosynth. (n.d.). This compound.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- BenchChem. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- CymitQuimica. (n.d.). This compound.
- BenchChem. (2025). Navigating the Disposal of Novel Research Compounds: A Guide for Laboratory Professionals.
-
National Research Council (US) Committee on Hazardous Biological Substances in the Laboratory. (1989). Biosafety in the Laboratory: Prudent Practices for the Handling and Disposal of Infectious Materials. National Academies Press (US). Available from: [Link]
- New York University. (n.d.). Policy for Disposing of Recombinant or Synthetic Nucleic Acid Molecules (rDNA) and rDNA Contaminated Waste.
- Veeprho. (n.d.). This compound.
- Pharmaffiliates. (n.d.). This compound.
- Cornell University College of Agriculture and Life Sciences. (n.d.). CALS Laboratory Safety.
- Wikipedia. (n.d.). Toxic Substances Control Act of 1976.
- U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
-
Kuraoka, I. (2019). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. International Journal of Molecular Sciences, 20(21), 5329. doi: 10.3390/ijms20215329. Available from: [Link]
Sources
- 1. CAS 144782-23-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 144782-23-0 | FP26887 [biosynth.com]
- 3. Ecotoxicity of ammonium chlorophenoxyacetate derivatives towards aquatic organisms: Unexpected enhanced toxicity upon oxygen by sulfur replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. web.uri.edu [web.uri.edu]
- 8. veeprho.com [veeprho.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. medprodisposal.com [medprodisposal.com]
Personal protective equipment for handling N2-Phenoxyacetyl Guanine
<-4> A Guide to Personal Protective Equipment (PPE) for Handling N2-Phenoxyacetyl Guanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Stance on Laboratory Safety
This compound is a modified nucleobase, a class of compounds pivotal in therapeutic and diagnostic research.[1][2][3] As with many novel research chemicals, comprehensive toxicological data for this compound is not yet available. Therefore, the cornerstone of our safety philosophy is to handle it with a high degree of caution, assuming it to be hazardous upon inhalation, ingestion, or skin contact. This guide is built on the principle of "hazard assessment by analogy," drawing from the known properties of its constituent chemical motifs: the guanine core and the phenoxyacetyl group.
Chapter 1: Hazard Analysis by Chemical Analogy
To establish a robust safety protocol, we must deconstruct this compound and assess the risks associated with its components.
-
The Guanine Core : Guanine itself is a fundamental component of nucleic acids. Safety data sheets (SDS) for guanine classify it as a substance that may cause skin, eye, and respiratory irritation.[4][5][6][7]
-
The Phenoxyacetyl Moiety : This part of the molecule is related to phenoxyacetic acid. The SDS for phenoxyacetic acid indicates it may cause eye and skin irritation and can be harmful if inhaled or swallowed.[8][9][10] Long-term studies in rats have shown potential for liver and blood effects.[8] The primary risk during handling is contact with the compound as a powder or dust.[9][10]
-
N-Acyl Linkage : The bond connecting the two parts is an amide. While generally stable, the synthesis and handling of N-acyl amino compounds can involve reactive reagents.[11][12]
Synthesized Hazard Profile : Based on this analysis, this compound should be treated as a potentially hazardous chemical powder. The primary routes of exposure to mitigate are inhalation of airborne particles and dermal/ocular contact .[13] The Occupational Safety and Health Administration (OSHA) mandates that substances with unknown toxicity should be handled with precautions sufficient to prevent hazardous exposure.[14]
Chapter 2: The Core PPE Ensemble: Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound, particularly when working with the solid form.
| Protection Type | Required PPE | Rationale and Key Considerations |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal against splashes and airborne dust.[10] A face shield offers a secondary barrier, protecting the entire face from splashes during solution preparation or spill cleanup.[15] |
| Hand | Nitrile Gloves (Double-Gloving Recommended) | Nitrile provides good resistance to a range of chemicals.[9] Double-gloving is a best practice that minimizes the risk of exposure from a single glove failure. Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.[16] |
| Body | Laboratory Coat with Elastic Cuffs | A lab coat protects skin and personal clothing from contamination.[5] Elastic cuffs provide a snug fit around gloves, preventing dust from entering the sleeve. For larger quantities or tasks with a high splash potential, a disposable chemical-resistant gown is advised.[17] |
| Respiratory | N95 Respirator (Minimum) | This is critical when handling the powder. An N95 respirator is required to prevent inhalation of airborne particles, especially during weighing or transfer operations.[8] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing, as required by OSHA.[18] |
Chapter 3: Operational Protocols: From Weighing to Disposal
Adherence to standard operating procedures (SOPs) is paramount for safety and experimental reproducibility.[19]
Safe Handling Workflow
The following diagram illustrates the critical steps for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Guide: Weighing and Solution Preparation
-
Work Area Preparation : All handling of solid this compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to control airborne dust.[8]
-
PPE Donning : Put on your PPE in the following order: lab coat, inner gloves, N95 respirator, safety goggles, face shield, and outer gloves.
-
Weighing : Use smooth weighing paper or a tared container. Handle the container with forceps if possible. Use a micro-spatula to gently transfer the powder, avoiding any actions that could create dust clouds.
-
Solution Preparation : Add the solvent to the vessel containing the weighed powder slowly to avoid splashing. Cap the container and mix using a vortex or sonicator as required.
-
Decontamination : After use, carefully wipe down the spatula, weighing boat, and work surface with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid chemical waste container.
-
PPE Doffing : Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Dispose of single-use items in the appropriate waste stream.
Disposal Plan
-
Solid Waste : All solid waste contaminated with this compound (e.g., gloves, wipes, weighing paper) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions should be collected in a designated hazardous liquid waste container. Nitrogenous compounds may require specific disposal considerations depending on local regulations.[20][21][22]
-
Consult EHS : Always consult and follow your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.
Chapter 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
| Emergency Situation | Immediate Action Protocol |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[4][16] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek immediate medical attention.[4][10] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[5] |
| Small Spill (Powder) | Wearing full PPE, gently cover the spill with absorbent pads. Do not dry sweep.[9] Wet the area with an appropriate solvent, then wipe it up and place all materials in a sealed hazardous waste container. Decontaminate the area. |
| Large Spill | Evacuate the immediate area. Alert your supervisor and contact your institution's EHS emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[9] |
Conclusion: Fostering a Culture of Safety
The responsible use of novel compounds like this compound underpins scientific advancement. By integrating these safety protocols into your daily workflow, you protect yourself, your colleagues, and the integrity of your research. This guide serves as a foundational resource, but it should always be used in conjunction with your institution's specific safety policies and the professional judgment of the trained researcher.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenoxyacetic acid, 98+%.
- Santa Cruz Biotechnology, Inc. (n.d.). Phenoxyacetic acid Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. (2017, February 22). SC-250688 - Phenoxyacetic acid - SAFETY DATA SHEET.
- ECHEMI. (n.d.). Guanine SDS, 73-40-5 Safety Data Sheets.
- Loba Chemie. (2016, June 22). GUANINE FOR BIOCHEMISTRY MSDS CAS-No.: 73-40-5 MSDS.
- Carl ROTH. (n.d.). Safety Data Sheet: Guanine.
- Carl ROTH. (n.d.). Safety Data Sheet: Guanine (acc. to GHS).
- CDH Fine Chemical. (n.d.). GUANINE CAS No 73-40-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
ICC Compliance Center. (2015, November 23). Unknown Toxicity on SDS and Labels. Retrieved from [Link].
- Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides.
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link].
- Benchchem. (n.d.). optimizing N-acylation of 3-aminoacetanilide reaction conditions.
- ResearchGate. (2025, August 6). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants.
- Google Patents. (n.d.). WO2015026538A1 - Process for preparing n-acyl amino acid salts.
-
MDPI. (n.d.). Nucleoside Analogs: A Review of Its Source and Separation Processes. Retrieved from [Link].
- Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory).
- Royal Society of Chemistry. (n.d.). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis.
-
Manifold @CUNY. (n.d.). 41.2: Nitrogenous Wastes | Boundless Biology. Retrieved from [Link].
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- PubMed. (2025, June 5). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis.
-
Interactive Learning Paradigms, Incorporated. (2015, March 24). 03/24/2015 - Requirement for Unknown Acute Toxicity Statement. Retrieved from [Link].
- eCFR. (n.d.). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories.
- Google Patents. (n.d.). CN112812031A - Preparation method of N-acyl amino acid type surfactant.
- Springer. (2024, October 25). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants.
- ResearchGate. (2024, May 19). Exploring nucleoside analogs: key targets in the viral life cycle - advancing strategies against SARS-CoV-2.
- Prime Scholars. (2023, September 27). Nitrogenous Wastes the Hidden Challenge of Biological Excretions.
-
MDPI. (n.d.). Volatiles Generated in the Pyrolysis of Greenhouse Vegetable Waste. Retrieved from [Link].
- Sapio Sciences. (2025, March 3). Best Practices for Documenting Synthesis Steps and Managing Reagents.
- Fiveable. (n.d.). Nitrogenous Wastes | General Biology I Class Notes.
- Khan Academy. (2023, May 16). Nitrogenous wastes | Excretory products and their elimination | Biology.
Sources
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes [mdpi.com]
- 2. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. lobachemie.com [lobachemie.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. carlroth.com [carlroth.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. thecompliancecenter.com [thecompliancecenter.com]
- 14. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
- 15. hazmatschool.com [hazmatschool.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. solutionsstores.com [solutionsstores.com]
- 18. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 19. sapiosciences.com [sapiosciences.com]
- 20. 41.2: Nitrogenous Wastes | Boundless Biology | Manifold @CUNY [cuny.manifoldapp.org]
- 21. primescholars.com [primescholars.com]
- 22. fiveable.me [fiveable.me]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
